molecular formula C12H13NO2 B046891 ethyl 1-methyl-1H-indole-2-carboxylate CAS No. 18450-24-3

ethyl 1-methyl-1H-indole-2-carboxylate

货号: B046891
CAS 编号: 18450-24-3
分子量: 203.24 g/mol
InChI 键: FRLLPWADCHCBBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-methyl-1H-indole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLPWADCHCBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205113
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56559-60-5, 18450-24-3
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18450-24-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of ethyl 1-methyl-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. This document delves into the compound's structural characteristics, physical properties, and spectroscopic signature. Furthermore, it presents a detailed, field-proven protocol for its synthesis via N-methylation of its precursor, explains its chemical reactivity, and discusses its applications. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Introduction: Significance of the N-Methylated Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceutical agents.[1] The strategic functionalization of the indole nucleus allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The introduction of a methyl group at the N-1 position, as seen in this compound, is a critical modification that serves multiple purposes. It removes the hydrogen bond-donating N-H group, which can significantly alter a compound's solubility, lipophilicity, metabolic stability, and receptor-binding interactions. This guide focuses specifically on the ethyl ester derivative at the 2-position, a common handle for further synthetic transformations.

Molecular Structure

This compound possesses a planar indole core with an N-methyl group and an ethyl ester at the C2 position. This substitution pattern influences the electron density of the aromatic system and the steric accessibility of different positions for further reactions.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. The following tables summarize the known and predicted properties of this compound.

Table 1: General and Structural Properties

Property Value Source
CAS Number 18450-24-3 Vendor Data
Molecular Formula C₁₂H₁₃NO₂ [2]
Molecular Weight 203.24 g/mol [2]

| IUPAC Name | this compound | - |

Table 2: Physical and Solubility Properties

Property Value / Description Rationale / Comments
Physical State Expected to be a solid at room temperature. The unmethylated precursor is a solid.[3]
Melting Point Data not available in cited literature. The parent compound, ethyl 1H-indole-2-carboxylate, melts at 122-125 °C.[3] The N-benzylated analog melts at a lower 52-53 °C, suggesting N-alkylation may reduce the melting point by disrupting crystal packing.[1]
Boiling Point Data not available in cited literature. High boiling point expected due to molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., Ethanol, Acetone, DMF, Ethyl Acetate). Poorly soluble in water. Inferred from synthetic procedures which utilize these solvents.[1][2] N-methylation removes a hydrogen bond donor, which can decrease aqueous solubility.

| logP (Octanol/Water) | Predicted to be higher than the parent compound. | The addition of a methyl group generally increases lipophilicity. The parent compound's XLogP3 is 3.2.[4] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While a published, fully assigned spectrum for this specific molecule is not available, its characteristic spectral features can be reliably predicted based on extensive data from closely related analogs.[1][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons Multiplicity Approx. δ (ppm) Key Features & Rationale
N-CH₃ Singlet (s) 4.05 - 4.15 Diagnostic singlet for the N-methyl group. Deshielded by the nitrogen and aromatic system.
Ester -OCH₂- Quartet (q) 4.30 - 4.40 Characteristic quartet due to coupling with the adjacent methyl group.
Aromatic H-7 Doublet (d) 7.60 - 7.70 Typically the most downfield aromatic proton, adjacent to the nitrogen.
Aromatic H-4, H-5, H-6 Multiplets (m) 7.10 - 7.40 Complex overlapping signals in the aromatic region.
Aromatic H-3 Singlet (s) 7.05 - 7.15 A key singlet for the proton at the 3-position.

| Ester -CH₃ | Triplet (t) | 1.35 - 1.45 | Characteristic triplet from the terminal methyl of the ethyl group. |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Approx. δ (ppm) Rationale
Ester C=O 161 - 163 Typical chemical shift for an ester carbonyl carbon.
Indole C-7a ~138 Quaternary carbon at the fusion of the two rings.
Indole C-2 ~130 Quaternary carbon bearing the ester substituent.
Indole C-3a ~127 Quaternary carbon at the fusion of the two rings.
Indole C-5, C-6 122 - 125 Aromatic methine carbons.
Indole C-4 ~121 Aromatic methine carbon.
Indole C-7 ~110 Aromatic methine carbon, shifted upfield due to proximity to nitrogen.
Indole C-3 ~106 Aromatic methine carbon, shifted upfield.
Ester -OCH₂- ~61 Methylene carbon of the ethyl ester.
N-CH₃ 31 - 33 N-methyl carbon, characteristic shift.

| Ester -CH₃ | ~14 | Terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands

Frequency (cm⁻¹) Vibration Functional Group
3100 - 3000 C-H Stretch Aromatic
2980 - 2850 C-H Stretch Aliphatic (CH₃, CH₂)
~1710 C=O Stretch Ester
1610, 1460 C=C Stretch Aromatic Ring
~1240 C-O Stretch Ester

| ~1370 | C-N Stretch | Aryl Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely produce the following key fragments.

  • Molecular Ion (M⁺˙): m/z = 203. The most intense peak corresponding to the intact molecule.

  • [M - OCH₂CH₃]⁺: m/z = 158. Loss of the ethoxy radical from the ester group.

  • [M - COOCH₂CH₃]⁺: m/z = 130. Loss of the entire ethyl carboxylate radical.

G parent This compound (m/z = 203) frag1 [M - OCH₂CH₃]⁺ (m/z = 158) parent->frag1 - •OCH₂CH₃ frag2 [M - COOCH₂CH₃]⁺ (m/z = 130) parent->frag2 - •COOCH₂CH₃ G cluster_0 Reaction Setup cluster_1 Workup & Purification reactant Ethyl 1H-indole-2-carboxylate (Precursor) reagents Base (e.g., K₂CO₃, KOH) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent (e.g., Acetone, DMF) workup 1. Filter solids 2. Evaporate solvent 3. Aqueous workup 4. Extract with organic solvent reagents->workup Stir at RT or heat purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification product This compound (Final Product) purification->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-indole-2-carboxylate (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent, such as acetone or DMF (approx. 0.1 M concentration). Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq) or aqueous potassium hydroxide (KOH).

    • Causality Note: The base is essential to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which readily attacks the methylating agent. Acetone and DMF are effective solvents as they solubilize the reactants without participating in the reaction.

  • Methylation: Add the methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the stirred suspension at room temperature.

    • Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (which has a different Rf value) and the appearance of the N-methylated product. A successful reaction is indicated by the disappearance of the starting spot.

  • Reaction Completion: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours until TLC analysis indicates full conversion.

  • Workup: After cooling to room temperature, filter off the inorganic salts (the base). Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate for constructing more complex molecules.

  • Scaffold for Bioactive Compounds: The ester functionality can be readily converted into amides, hydrazides, or alcohols, providing access to a wide range of derivatives for biological screening. [7]* Lead Optimization: In drug discovery programs, it serves as a starting point for synthesizing libraries of related compounds to explore structure-activity relationships (SAR). The N-methyl group provides a fixed substitution pattern, allowing researchers to systematically probe other positions on the indole ring. [2]* Precursor to Carboxylic Acid: The ethyl ester can be easily hydrolyzed under basic conditions to yield 1-methyl-1H-indole-2-carboxylic acid, another important building block for amide coupling reactions.

Conclusion

This compound is a foundational building block in synthetic organic and medicinal chemistry. Its physicochemical profile is characterized by moderate lipophilicity, solubility in common organic solvents, and distinct spectroscopic signatures that facilitate its identification. The well-established protocols for its synthesis and its versatile reactivity make it an indispensable tool for researchers aiming to develop novel indole-based compounds for a variety of scientific applications, particularly in the pursuit of new therapeutic agents.

References

  • Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2022).
  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72. [Link]
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 43. [Link]
  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Gu, L., & Li, X. (2011). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
  • SpectraBase. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. SpectraBase Website.
  • Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Indian Academy of Sciences.
  • Royal Society of Chemistry. (n.d.). Supporting information. RSC Publishing.
  • Jiang, Y., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC Publishing.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek.
  • National Center for Biotechnology Information. (n.d.). Methyl 1H-indole-2-carboxylate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database.
  • ChemSynthesis. (n.d.). ethyl 1-methyl-2-indolinecarboxylate. ChemSynthesis Database.
  • Schoknecht, M., & Hülsmann, J. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7436–7441. [Link]

Sources

A Comprehensive Guide to the Structural Analysis of Ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a multi-faceted approach to the structural analysis of ethyl 1-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the application of various analytical techniques. We will explore the synthesis, spectroscopic characterization, and solid-state structure of this indole derivative, emphasizing a self-validating system of protocols for unambiguous structural elucidation.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern on the indole core, such as the N-methylation and the C2-esterification in this compound, can significantly modulate its biological activity and physicochemical properties. A thorough structural analysis is therefore paramount for understanding its structure-activity relationship (SAR) and for quality control in synthetic processes.

Part 1: Synthesis via Fischer Indole Synthesis

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[3][4][5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4][5][6]

Reaction Scheme:

The synthesis of this compound can be envisioned through the reaction of N-methyl-N-phenylhydrazine with ethyl pyruvate in the presence of an acid catalyst.

Fischer Indole Synthesis cluster_reactants Reactants cluster_product Product Reactant1 N-methyl-N-phenylhydrazine Catalyst Acid Catalyst (e.g., H2SO4, PPA) Reactant1->Catalyst + Reactant2 Ethyl pyruvate Reactant2->Catalyst + Product This compound Catalyst->Product Heat

Caption: Fischer Indole Synthesis of the target molecule.

Experimental Protocol:
  • Hydrazone Formation: To a solution of N-methyl-N-phenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl pyruvate. The mixture is stirred at room temperature to facilitate the condensation reaction and formation of the corresponding hydrazone.

  • Cyclization: The crude hydrazone is then subjected to acid-catalyzed cyclization. A strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is added cautiously to the reaction mixture.

  • Heating: The mixture is heated to promote the[5][5]-sigmatropic rearrangement and subsequent cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Part 2: Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7] Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (based on analogous compounds):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HH-4
~7.3-7.1m3HH-5, H-6, H-7
~7.0s1HH-3
~4.3q2H-OCH₂CH₃
~4.0s3HN-CH₃
~1.4t3H-OCH₂CH₃

The expected chemical shifts are estimations based on data for similar indole derivatives.[8][9]

Causality behind Experimental Choices:

  • Solvent: A deuterated solvent that dissolves the sample is chosen, typically CDCl₃ or DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments.

Expected ¹³C NMR Data (based on analogous compounds):

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~138C-7a
~128C-2
~127C-3a
~125C-6
~122C-4
~120C-5
~110C-7
~105C-3
~61-OCH₂CH₃
~31N-CH₃
~14-OCH₂CH₃

These are predicted values based on known data for similar indole esters.[8][10]

Advanced NMR Techniques:

For complete and unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

NMR Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity C13_NMR 13C NMR HSQC HSQC C13_NMR->HSQC C-H Connectivity Structure Structural Elucidation COSY->Structure HSQC->Structure X-ray Crystallography Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Sources

biological activity of ethyl 1-methyl-1H-indole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Ethyl 1-Methyl-1H-indole-2-carboxylate

Foreword: The Enduring Potential of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its presence in essential natural products, such as the amino acid tryptophan, and potent pharmaceuticals underscores its versatile and profound biological significance. Within this vast chemical family, this compound has emerged as a focal point of research, serving as both a key synthetic intermediate and a molecule with intrinsic and diverse biological activities. This guide provides a comprehensive exploration of its known bioactivities, grounded in mechanistic insights and validated experimental approaches, to empower researchers and drug development professionals in their quest for novel therapeutics.

Synthesis and Characterization: Building the Core Moiety

The foundation of any biological investigation is the unambiguous synthesis and characterization of the compound of interest. This compound is typically prepared from its precursor, ethyl 1H-indole-2-carboxylate. The critical step is the selective N-alkylation of the indole nitrogen.

Synthetic Workflow: N-Methylation

A common and effective method involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with a methylating agent. The choice of base and solvent is critical to avoid competing reactions like hydrolysis of the ester group.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetone in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.2 equivalents) to the solution. Stir the suspension at room temperature for 30-60 minutes. The use of a stronger base like sodium hydride (NaH) is also possible but requires more stringent anhydrous conditions.

  • Alkylation: Introduce the methylating agent, typically dimethyl sulfate or methyl iodide (1.1 equivalents), dropwise to the stirred suspension.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[1]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthetic Workflow A Ethyl 1H-indole-2-carboxylate (Starting Material) B Deprotonation (e.g., Cs₂CO₃ in DMF) A->B C N-Alkylation (e.g., Dimethyl Sulfate) B->C D Work-up & Purification (Chromatography) C->D E This compound (Final Product) D->E

Caption: General workflow for N-methylation of ethyl indole-2-carboxylate.

Anticancer Activity: Targeting Cell Viability and Proliferation

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents.[2][3] Research indicates that this compound and related structures can influence key biochemical pathways that regulate cell survival and division.[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism reported for this class of compounds is the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.[4] Studies on various indole derivatives have shown they can trigger apoptosis in diverse cancer cell lines.[5] More specific investigations have identified that certain indole-2-carboxylic acid derivatives can target proteins like the 14-3-3η protein, which is involved in cell cycle regulation and signal transduction, leading to G1-S phase cell cycle arrest in liver cancer cells.[6]

G A Indole-2-carboxylate Derivative B Inhibition of 14-3-3η Protein A->B E Induction of Apoptosis Pathways A->E C Disruption of Cell Cycle Checkpoints B->C D G1-S Phase Arrest C->D F Cancer Cell Death D->F E->F

Caption: Proposed anticancer mechanism of action for indole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

The cytotoxic potential of indole-2-carboxylate derivatives is often quantified by their IC₅₀ values against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-2-carboxamide Derivative (6i)MCF-7 (Breast)6.10 ± 0.4[7]
Indole-2-carboxamide Derivative (6v)MCF-7 (Breast)6.49 ± 0.3[7]
1H-indole-2-carboxylic acid Derivative (C11)Bel-7402 (Liver)Potent Inhibition[6]
1H-indole-2-carboxylic acid Derivative (C11)SMMC-7721 (Liver)Potent Inhibition[6]
Benzyl Hydrazine-Indole Hybrid (4e)MCF-7, A549, HCT~2[5]

Note: Data often pertains to derivatives, highlighting the potential of the core scaffold.

Antiviral Activity: A Focus on HIV-1 Integrase Inhibition

A significant area of investigation for indole-2-carboxylic acid derivatives has been their activity as HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9] This enzyme is critical for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.

Mechanism of Action: Metal Chelation in the Active Site

The catalytic core of HIV-1 integrase contains two essential Mg²⁺ ions. INSTIs, including those based on the indole-2-carboxylic acid scaffold, function by chelating these metal ions.[8] This interaction, often involving the carboxyl group at the C2 position and the indole core, disrupts the enzyme's ability to bind and process the viral DNA, effectively halting the integration step of the viral life cycle.[8][10] Structural optimizations, such as adding halogenated benzene rings, can further enhance binding through π-π stacking interactions with viral DNA bases.[10]

G cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Indole-2-carboxylate Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA Indole Core Indole Core Indole Core->Mg1 Indole Core->vDNA π-π Stacking Carboxyl Group Carboxyl Group Carboxyl Group->Mg1 Chelation Carboxyl Group->Mg2 Chelation

Sources

The Enigmatic Core: A Technical Guide to the Mechanistic Landscape of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Scaffold

In the vast and intricate world of medicinal chemistry, the indole nucleus stands as a privileged scaffold, a foundational element in a multitude of biologically active compounds. Within this family, ethyl 1-methyl-1H-indole-2-carboxylate emerges not with a singular, defined mechanism of action, but as a versatile and enigmatic core. Its significance lies not in a direct, potent interaction with a specific biological target, but in its role as a crucial starting material and molecular framework for a diverse array of more complex and pharmacologically active agents.[1] This guide delves into the known chemical properties and synthetic utility of this compound, and explores the mechanistic pathways of its derivatives, thereby illuminating the therapeutic potential unlocked from this unassuming core.

I. Physicochemical Properties and Synthetic Versatility

This compound is an indole derivative characterized by a methyl group at the 1-position (the indole nitrogen) and an ethyl ester at the 2-position.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and make it a valuable intermediate in organic synthesis.[1] The presence of the N-methyl group, for instance, prevents the formation of N-H hydrogen bonds, which can be a key interaction in the binding of related indole compounds to biological targets.[2][3]

The primary utility of this compound in a research and drug development context is as a foundational building block.[1] Its structure allows for a variety of chemical modifications, including:

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of carboxamides.[4]

  • Reduction of the ester to an alcohol, providing another functional group for further derivatization.[1]

  • Electrophilic substitution on the indole ring, allowing for the introduction of additional functionalities that can modulate biological activity.[1]

This synthetic tractability is a cornerstone of its importance in medicinal chemistry.

II. The Mechanistic Potential: A Survey of Derivative Activities

While this compound itself has not been extensively profiled for a specific mechanism of action, the vast body of research on its derivatives provides a roadmap to its potential therapeutic applications. The indole-2-carboxylate and indole-2-carboxamide scaffolds are implicated in a wide range of biological activities, targeting various enzymes, receptors, and cellular pathways.

A. Enzyme Inhibition: A Prominent Theme

A significant number of indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against a variety of enzymes. This suggests that the core scaffold is adept at fitting into the active sites of these proteins and establishing key binding interactions.

  • Protein Kinase Inhibition: Derivatives of indole-2-carboxylates have been identified as potential cellular kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar indole ring can mimic the purine core of ATP, the natural substrate for kinases, leading to competitive inhibition.

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition: The unmethylated analogue, ethyl 1H-indole-2-carboxylate, is a reactant for the preparation of IDO inhibitors. IDO is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy due to its role in suppressing the anti-tumor immune response.

  • HIV-1 Integrase Inhibition: Recent studies have explored indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[5] These compounds are designed to chelate the metal ions in the active site of the enzyme, thereby blocking its function.

  • Other Enzymatic Targets: The versatility of the indole-2-carboxylate scaffold is further highlighted by its derivatives' ability to inhibit a range of other enzymes, including p38 MAP kinase, acetolactate synthase, and 5-Lipoxygenase (5-LOX).[6]

B. Receptor Modulation: Interacting with the Cell Surface

Derivatives of the indole-2-carboxylate core have also been shown to interact with various cell surface receptors, acting as either antagonists or allosteric modulators.

  • Cannabinoid Receptor 1 (CB1) Antagonism: Ethyl 1H-indole-2-carboxylate is a known precursor for the synthesis of CB1 receptor antagonists. The CB1 receptor is a G protein-coupled receptor (GPCR) that is a key component of the endocannabinoid system and is involved in a wide range of physiological processes.

  • CRTH2 Receptor Antagonism: The same precursor can be used to synthesize antagonists of the CRTH2 receptor, another GPCR that is a promising target for the treatment of allergic and inflammatory diseases.

  • Allosteric Modulation of CB1 Receptors: More complex indole-2-carboxamide derivatives have been developed as allosteric modulators of the CB1 receptor, offering a more nuanced approach to targeting this receptor compared to direct agonists or antagonists.[7]

C. Antiproliferative and Antimicrobial Activity

The indole-2-carboxylate scaffold has also been a fruitful starting point for the development of agents with antiproliferative and antimicrobial properties.

  • Antiproliferative Agents: Derivatives have shown activity against various cancer cell lines, including human leukemia K562 cells. The mechanisms underlying this activity are likely diverse and may involve the inhibition of kinases or other key proteins involved in cell growth and proliferation.

  • Anti-Trypanosoma cruzi Activity: A series of substituted indoles, including indole-2-carboxamides, were identified through phenotypic screening to have activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[8] While the initial hypothesis of CYP51 inhibition was deprioritized, this highlights the potential of this scaffold in targeting infectious agents.[9]

  • Antifungal and Anti-inflammatory Properties: The broader class of indole-2-carboxylate derivatives has also been associated with antifungal and anti-inflammatory activities, further underscoring the wide therapeutic potential of this chemical class.[2][3]

III. Experimental Protocols: A Framework for Investigation

To elucidate the mechanism of action of novel derivatives of this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a foundational framework for such an investigation.

A. Synthesis of an Indole-2-Carboxamide Library

This protocol outlines the general steps for converting this compound into a library of diverse carboxamides, which can then be screened for biological activity.

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 1-methyl-1H-indole-2-carboxylic acid.

  • Filter, wash with water, and dry the solid product.

Step 2: Amide Coupling

  • Suspend the 1-methyl-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired primary or secondary amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting amide by column chromatography or recrystallization.

Diagram 1: General Workflow for the Synthesis of an Indole-2-Carboxamide Library

G A This compound B Hydrolysis (e.g., NaOH, EtOH/H2O) A->B C 1-Methyl-1H-indole-2-carboxylic acid B->C D Amide Coupling (e.g., EDC, HOBt, Amine) C->D E Indole-2-Carboxamide Library D->E

Caption: Synthetic workflow for generating a diverse library of indole-2-carboxamides.

B. In Vitro Mechanistic Assays

Once a library of compounds has been synthesized, a tiered approach to in vitro screening can be employed to identify promising candidates and elucidate their mechanism of action.

1. Primary Phenotypic Screening:

  • Objective: To identify compounds with a desired biological effect (e.g., antiproliferative, antimicrobial).

  • Method: Utilize cell-based assays such as MTT or resazurin assays to assess cell viability in the presence of the test compounds.

2. Target-Based Enzymatic Assays:

  • Objective: To determine if the compounds inhibit specific enzymes of interest (e.g., kinases, IDO).

  • Method: Employ in vitro enzyme activity assays using purified enzymes and chromogenic, fluorogenic, or luminescent substrates.

3. Receptor Binding Assays:

  • Objective: To assess the affinity of the compounds for specific receptors (e.g., CB1, CRTH2).

  • Method: Perform radioligand binding assays using cell membranes expressing the receptor of interest and a radiolabeled ligand.

Diagram 2: Tiered Screening Approach for Mechanistic Elucidation

G A Synthesized Compound Library B Primary Phenotypic Screen (e.g., Cell Viability Assay) A->B C Active 'Hits' B->C D Target-Based Enzymatic Assays (e.g., Kinase Inhibition) C->D E Receptor Binding Assays (e.g., Radioligand Binding) C->E F Mechanism of Action Hypothesis D->F E->F

Caption: A hierarchical screening cascade to identify and characterize bioactive compounds.

IV. Concluding Remarks

This compound represents a fascinating case study in medicinal chemistry. While it may not possess a potent, standalone biological activity, its true value is realized in its capacity as a versatile synthetic intermediate. The diverse and potent pharmacological activities of its derivatives, ranging from enzyme inhibition to receptor modulation, underscore the immense potential held within the indole-2-carboxylate core. For researchers and drug development professionals, this compound is not just a chemical reagent, but a key that can unlock a multitude of therapeutic possibilities. The continued exploration of its synthetic transformations and the biological evaluation of its progeny will undoubtedly lead to the discovery of novel and impactful medicines.

V. References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Arote, R. B., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5733. [Link]

  • Kulkarni, P. M., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Omega, 3(11), 15996-16008. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 734-746. [Link]

  • Al-Sanea, M. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8941. [Link]

  • de Heuvel, E., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(11), 7823-7843. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Kulkarni, P. M., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. Bioorganic & Medicinal Chemistry, 48, 116407. [Link]

  • de Heuvel, E., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • PubChem. Ethyl indole-2-carboxylate. [Link]

Sources

spectral data for ethyl 1-methyl-1H-indole-2-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Ethyl 1-methyl-1H-indole-2-carboxylate

This guide provides a detailed exploration of the spectral data for this compound, a key intermediate in synthetic organic and medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document synthesizes predictive analysis with established spectroscopic principles and comparative data from closely related analogs to offer a robust characterization of the title compound.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the vast family of indole derivatives, which are of immense interest due to their presence in numerous natural products and pharmacologically active compounds.[1] The precise characterization of this molecule is the foundation for its reliable use in further synthetic transformations and biological assays. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure and connectivity.

The methylation of the indole nitrogen at position 1 and the presence of an ethyl ester at position 2 introduce specific features in the spectra that differentiate this compound from its precursors, such as ethyl 1H-indole-2-carboxylate. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants provides unambiguous evidence of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example):

  • Spectrometer: Bruker Avance 400 MHz (or equivalent).

  • ¹H NMR: 32 scans, relaxation delay of 1.0 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2.0 s.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

The following diagram illustrates the workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Fourier Transform & Phasing D->F E->F G Peak Picking & Integration F->G H Structure Elucidation G->H

Caption: NMR analysis workflow from sample preparation to structure elucidation.

¹H NMR Spectrum: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the N-methyl group, the ethyl ester, and the protons on the indole core. A key differentiating feature from its unmethylated precursor is the absence of the broad N-H signal, typically found downfield (> 8 ppm), and the appearance of a sharp singlet for the N-CH₃ group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.70d1HH-4
~7.40d1HH-7
~7.35t1HH-6
~7.15t1HH-5
~7.10s1HH-3
~4.40q2H-OCH₂CH₃
~4.10s3HN-CH₃
~1.40t3H-OCH₂CH₃

Rationale for Predictions:

  • Aromatic Protons (H-4, H-5, H-6, H-7): The chemical shifts of these protons are expected in the aromatic region (7.0-8.0 ppm). The electron-withdrawing ester group at C-2 deshields the adjacent protons, particularly H-3 and to a lesser extent, the protons on the benzene ring.

  • H-3 Proton: This proton is a singlet as it has no adjacent proton neighbors. Its chemical shift is influenced by the ester at C-2 and the N-methyl group.

  • N-Methyl Protons: The methylation of the indole nitrogen results in a characteristic singlet around 4.10 ppm.

  • Ethyl Ester Protons: The methylene (-OCH₂) protons appear as a quartet due to coupling with the methyl (-CH₃) protons, which in turn appear as a triplet. This ethyl group signature is a key identifier.

¹³C NMR Spectrum: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The predicted chemical shifts are based on data from similar indole structures.

Predicted Chemical Shift (δ, ppm) Assignment
~162.0C=O (Ester)
~139.0C-7a
~128.0C-2
~127.5C-3a
~125.0C-6
~122.5C-4
~121.0C-5
~110.0C-7
~105.0C-3
~61.0-OCH₂CH₃
~32.0N-CH₃
~14.5-OCH₂CH₃

Rationale for Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 162.0 ppm.

  • Indole Ring Carbons: The chemical shifts of the indole carbons are well-established. C-2 and C-7a are typically found further downfield.

  • N-Methyl Carbon: The N-methyl carbon will appear as a distinct signal in the aliphatic region, around 32.0 ppm.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂) is expected around 61.0 ppm, while the methyl carbon (-CH₃) will be the most upfield signal at approximately 14.5 ppm.

The following diagram illustrates the structure of this compound with atom numbering for NMR assignments.

Caption: Structure of this compound. (Note: A placeholder image is used here. In a real scenario, an image of the chemical structure with numbered atoms would be embedded).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be characterized by the strong absorption of the ester carbonyl group and the absence of an N-H stretching band.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (N-CH₃, Ethyl)
~1710C=O stretchEster
~1600, ~1470C=C stretchAromatic
~1250C-O stretchEster
~1150C-N stretchIndole

Rationale for Predictions:

  • C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ is the most characteristic signal for the ester carbonyl group.

  • Absence of N-H Stretch: Unlike ethyl 1H-indole-2-carboxylate, which would show a distinct N-H stretch around 3300 cm⁻¹, this peak will be absent in the N-methylated compound. This is a key confirmation of successful N-methylation.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear below 3000 cm⁻¹.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-O and C-N stretches, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Method (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Bombard the gaseous molecules with a high-energy electron beam.

Instrument Parameters (Example):

  • Spectrometer: Agilent GC-MS system (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound (C₁₂H₁₃NO₂) is 203.24 g/mol .

Predicted m/z Assignment
203[M]⁺˙ (Molecular Ion)
174[M - C₂H₅]⁺
158[M - OCH₂CH₃]⁺
130[M - CO₂CH₂CH₃]⁺

Rationale for Predictions:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) at m/z 203 will confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is expected to be driven by the ester group.

    • Loss of an ethyl radical (•C₂H₅): This would result in a fragment at m/z 174.

    • Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation pathway for ethyl esters, leading to a prominent peak at m/z 158.

    • Loss of the entire carbethoxy group (•CO₂CH₂CH₃): This would result in the 1-methyl-1H-indolyl cation at m/z 130.

The following diagram illustrates the predicted fragmentation pathway:

MS_Fragmentation M [C₁₂H₁₃NO₂]⁺˙ m/z = 203 F1 [M - OCH₂CH₃]⁺ m/z = 158 M->F1 - •OCH₂CH₃ F2 [M - CO₂CH₂CH₃]⁺ m/z = 130 F1->F2 - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis presented in this guide, based on predictive methods and comparison with known analogs, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed and reliable spectroscopic fingerprint for this important synthetic intermediate. Researchers can use this guide as a reference for confirming the successful synthesis and purity of the compound, ensuring the integrity of their subsequent research and development activities.

References

  • Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2021).
  • Maggi-Dore, R., et al. (2013). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. The Journal of Organic Chemistry, 78(15), 7753-7757. [Link]
  • NIST Chemistry WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. [Link]
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • SpectraBase. (n.d.).

Sources

Indole-2-Carboxylate Derivatives: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. Among its many variations, the indole-2-carboxylate and its derivatives have emerged as a particularly versatile class of compounds, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the core therapeutic applications of these derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, present key experimental data and protocols, and visualize the complex biological pathways these molecules modulate, offering a comprehensive resource for advancing drug discovery efforts in this promising chemical space.

The Indole-2-Carboxylate Scaffold: A Privileged Foundation

The indole ring system, an bicyclic aromatic structure composed of a fused benzene and pyrrole ring, is a recurring motif in both natural products and synthetic pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and relatively rigid structure allow it to participate in various non-covalent interactions with biological macromolecules. The addition of a carboxylate group at the C-2 position introduces a critical anchor point for molecular interactions, often serving as a metal-chelating group or a hydrogen bond acceptor, which is fundamental to many of the biological activities discussed herein. This guide will delve into the specific applications where this scaffold has shown significant promise, including oncology, virology, inflammation, and neuroprotection.

Anticancer Applications: Multi-Targeted Inhibition Strategies

Indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity against a range of human cancers through diverse mechanisms of action. This versatility makes them attractive candidates for developing novel chemotherapeutics, including those that can overcome drug resistance.

Mechanism of Action: From Kinase Inhibition to Immune Modulation

The anticancer effects of these derivatives are not monolithic; they engage multiple critical pathways involved in tumor growth, survival, and immune evasion.

  • Kinase Inhibition: A primary strategy involves the inhibition of protein kinases that are often dysregulated in cancer. Derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAFV600E, and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. By blocking these enzymes, the compounds can halt aberrant cell signaling that drives proliferation and angiogenesis.

  • Immune Checkpoint Modulation: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism that promote immune tolerance in the tumor microenvironment. Specific indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, representing a promising strategy for cancer immunotherapy[4].

  • Targeting Protein-Protein Interactions: The 14-3-3 protein family plays a crucial role in regulating cell cycle and apoptosis. Novel 1H-indole-2-carboxylic acid derivatives have been synthesized to target the 14-3-3η isoform, showing significant inhibitory activity against liver cancer cell lines, including chemotherapy-resistant variants[5][6].

Data Summary: Antiproliferative Activity

The following table summarizes the in vitro efficacy of representative indole-2-carboxylate derivatives against various human cancer cell lines.

Compound IDTarget(s)Cancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
Compound C11 14-3-3ηBel-7402/5-Fu (Resistant Liver)IC₅₀: 4.55 µM[5][6]
Compound 9o-1 IDO1 / TDO-IDO1 IC₅₀: 1.17 µM; TDO IC₅₀: 1.55 µM[4]
Compound Va EGFR / BRAFV600EGeneral PanelGI₅₀: 26 nM[1]
Compound 5e EGFR / CDK2MCF-7 (Breast)GI₅₀: 0.95 µM[3]
Compound 6i EGFR, HER2, VEGFR-2, CDK2MCF-7 (Breast)IC₅₀: 6.10 µM[2]
Compound 9a Not SpecifiedBT12 (Pediatric Brain Tumor)IC₅₀: 0.89 µM[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a standard method for assessing the inhibitory activity of a test compound against a specific protein kinase.

Objective: To determine the IC₅₀ value of an indole-2-carboxylate derivative against EGFR.

Materials:

  • Recombinant human EGFR enzyme.

  • Kinase substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).

  • Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent ATP analog.

  • Test compound dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • 96-well filter plates or ELISA plates.

  • Scintillation counter or fluorescence plate reader.

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO, then dilute further in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the kinase substrate, the test compound dilution (or DMSO for control), and the EGFR enzyme.

  • Initiation: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection:

    • For radiolabeled assays, spot the reaction mixture onto phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the signal according to the specific kit instructions.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Causality: The choice of a specific kinase and substrate is dictated by the therapeutic hypothesis. Using a cell-free recombinant enzyme assay isolates the compound's direct effect on the target, removing confounding factors from a cellular environment. This provides a clean, quantitative measure of potency (IC₅₀), which is essential for structure-activity relationship (SAR) studies.

Visualization: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Indole Indole-2-Carboxylate Derivative Indole->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling cascade by an indole-2-carboxylate derivative.

Antiviral Applications: Potent HIV-1 Integrase Inhibition

A significant breakthrough for indole-2-carboxylate derivatives has been their development as highly effective HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9][10][11] Integrase is a critical enzyme for the replication of HIV, making it an attractive antiviral target.

Mechanism of Action: Metal Chelation at the Active Site

HIV-1 integrase requires two magnesium ions (Mg²⁺) in its active site to catalyze the insertion of viral DNA into the host genome. The mechanism of action for indole-2-carboxylate-based INSTIs relies on two key interactions:

  • Metal Chelation: The indole nitrogen and the C-2 carboxylate group form a pharmacophore that chelates the two Mg²⁺ ions within the integrase active site. This coordination displaces the viral DNA and blocks the strand transfer reaction[8][9][11][12].

  • π-π Stacking: Modifications, such as a halogenated benzene ring at the C-6 position, can introduce favorable π-π stacking interactions with viral DNA bases (like dC20), further anchoring the inhibitor in the active site and enhancing potency[8][9].

Data Summary: HIV-1 Integrase Inhibitory Activity
Compound IDModificationsIntegrase Inhibition (IC₅₀)Reference
Compound 1 Parent Scaffold32.37 µM[9]
Compound 17a C6-halogenated benzene ring3.11 µM[8][9]
Compound 20a C3 long branch, C6 modification0.13 µM[10][11]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

Objective: To measure the ability of a test compound to inhibit the strand transfer step of HIV-1 DNA integration in vitro.

Materials:

  • Recombinant HIV-1 integrase enzyme.

  • Oligonucleotide mimicking the processed viral DNA 3'-end (vDNA).

  • Oligonucleotide mimicking the target host DNA (tDNA), often labeled with a reporter (e.g., biotin).

  • Assay buffer containing MnCl₂ or MgCl₂ and DTT.

  • Streptavidin-coated high-binding capacity plates.

  • Europium-labeled anti-dsDNA antibody or similar detection reagent.

  • Test compound dissolved in DMSO.

Methodology:

  • Plate Coating: Pre-coat a 96-well plate with streptavidin.

  • Target DNA Binding: Add the biotin-labeled tDNA to the wells and incubate to allow binding to the streptavidin. Wash away unbound tDNA.

  • Reaction Mixture: In a separate plate, prepare the reaction mixture containing assay buffer, vDNA, HIV-1 integrase, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow the formation of the integrase-vDNA complex.

  • Strand Transfer Reaction: Transfer the integrase-vDNA-inhibitor mixture to the tDNA-coated plate. Incubate to allow the strand transfer reaction to occur.

  • Detection: Wash the plate to remove unreacted components. Add the Europium-labeled antibody that recognizes the integrated DNA product. After incubation and washing, add an enhancement solution.

  • Data Acquisition: Read the time-resolved fluorescence on a suitable plate reader.

  • Analysis: Calculate the percent inhibition based on controls and determine the IC₅₀ value by nonlinear regression.

Self-Validation: This assay is a self-validating system because the signal is directly proportional to the specific enzymatic event—the covalent joining of vDNA to tDNA. Controls lacking the enzyme or vDNA ensure that the signal is not an artifact. This direct measurement of the catalytic step provides high confidence in the inhibitory activity.

Visualization: Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase cluster_intasome HIV-1 Intasome Active Site Integrase Integrase Enzyme HostDNA Host DNA Integrase->HostDNA Strand Transfer Blocked Integration Blocked Integrase->Blocked Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA vDNA->Integrase Integration Successful Integration HostDNA->Integration Indole Indole-2-Carboxylate (INSTI) Indole->Integrase Inhibits Indole->Mg1 Chelates Indole->Mg2

Caption: Indole-2-carboxylate INSTI chelating Mg²⁺ ions to block HIV DNA integration.

Anti-inflammatory and Neuroprotective Applications

The indole-2-carboxylate scaffold is also effective in modulating pathways related to inflammation and neuronal function, suggesting its utility in treating a range of chronic and acute diseases.

Anti-inflammatory Mechanisms

Studies have shown that indole-2-carboxamide derivatives can effectively suppress inflammatory responses. In models of sepsis, they inhibit the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages[13]. Furthermore, in the context of diabetic kidney disease, an indole-2-carboxamide derivative named LG4 was shown to provide renal protection by inhibiting MAPK-mediated inflammatory pathways[14].

Neuroprotective Mechanisms

The therapeutic potential in the central nervous system is particularly intriguing. Certain indole-2-carboxylate derivatives act as antagonists at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor[15]. Overactivation of the NMDA receptor is a key driver of excitotoxicity and neuronal death following ischemic events like stroke. By competitively blocking the glycine co-agonist site, these compounds can reduce excessive calcium influx and protect neurons from ischemic damage. This has been demonstrated in vivo in models of transient bilateral carotid artery occlusion[15]. Additionally, other derivatives have been found to stimulate the proliferation of neural stem cells, opening avenues for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease[16].

Experimental Workflow: Neuroprotection in a Gerbil Model of Ischemia

Objective: To evaluate the in vivo neuroprotective efficacy of an NMDA glycine-site antagonist following a global cerebral ischemic insult.

Methodology:

  • Animal Model: Use adult Mongolian gerbils, which have an incomplete circle of Willis, making them highly susceptible to cerebral ischemia from carotid artery occlusion.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) at a predetermined time before the ischemic insult. A vehicle control group receives only the vehicle.

  • Ischemic Insult: Anesthetize the animals and expose the common carotid arteries. Induce transient global ischemia by occluding both arteries with aneurysm clips for a set duration (e.g., 5 minutes).

  • Reperfusion: Remove the clips to allow blood flow to resume (reperfusion) and suture the incision.

  • Recovery and Observation: Allow the animals to recover for several days (e.g., 4-7 days).

  • Histological Analysis: Euthanize the animals and perfuse the brains with a fixative (e.g., formalin). Process the brains for histology, focusing on the hippocampus, particularly the CA1 region, which is highly vulnerable to ischemic damage.

  • Quantification of Neuronal Damage: Stain brain sections (e.g., with cresyl violet) and count the number of viable neurons in the CA1 region. Compare the neuronal survival in the drug-treated group to the vehicle-treated group.

Rationale: This in vivo model provides a stringent test of a compound's neuroprotective potential. It mimics the pathology of ischemic stroke and allows for a clear, quantifiable outcome (neuronal survival). Demonstrating efficacy in this model is a critical step in validating a compound as a potential therapeutic for ischemic brain injury.

Visualization: NMDA Receptor Antagonism

NMDA_Receptor Receptor Ion Channel (Closed) Channel_Open Channel Opens Ca²⁺ Influx (Excitotoxicity) Receptor:e->Channel_Open:w Activation Channel_Closed Channel Remains Closed (Neuroprotection) Receptor:e->Channel_Closed:w Inhibition Glutamate Glutamate Glutamate->Receptor Binds to Glutamate Site Glycine Glycine (Co-agonist) Glycine->Receptor Binds to Glycine Site Indole Indole-2-Carboxylate (Antagonist) Indole->Receptor Blocks Glycine Site

Caption: Indole-2-carboxylate derivative competitively antagonizing the glycine co-agonist site of the NMDA receptor.

Conclusion and Future Directions

The indole-2-carboxylate scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics. Its demonstrated efficacy across oncology, virology, and neurology underscores its privileged nature. The ability of medicinal chemists to fine-tune the scaffold—adding substituents to enhance potency, alter selectivity, or improve pharmacokinetic properties—ensures its continued relevance.

Future research will likely focus on developing multi-target agents that can address complex diseases with a single molecule, such as dual kinase and immune checkpoint inhibitors. Furthermore, optimizing drug-like properties to ensure oral bioavailability and CNS penetration for neuroprotective applications remains a key challenge. The continued exploration of this versatile chemical space holds immense promise for addressing some of today's most pressing medical needs.

References

  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016). Journal of Medicinal Chemistry. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Medicinal Chemistry. [Link]
  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews. [Link]
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega. [Link]
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Pharmaceuticals. [Link]
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2023). Pharmaceuticals. [Link]
  • An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. (2021).
  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. (1992). Molecular Pharmacology. [Link]
  • Indole-2-carboxamide derivatives: A patent evaluation of WO2015036412A1. (2015).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]
  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2024). International Journal of Environmental Sciences. [Link]
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2023). Journal of Medicinal Chemistry. [Link]
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul
  • Indole derivatives as neuroprotectants. (2000). Ceska a Slovenska Farmacie. [Link]
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2014). Molecules. [Link]
  • indole-2-carboxylic acid, 1477-50-5. (N.A.). The Good Scents Company. [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]
  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. (2024). International Journal of Molecular Sciences. [Link]

Sources

Ethyl 1-methyl-1H-indole-2-carboxylate: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Organic Synthesis and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural versatility have made it a focal point of synthetic efforts for decades. Within the vast family of indole derivatives, ethyl 1-methyl-1H-indole-2-carboxylate emerges as a particularly strategic building block. The presence of a methyl group on the indole nitrogen (N1) pre-empts N-H reactivity and potential side reactions, while the ethyl ester at the C2 position provides a robust and versatile handle for a wide array of chemical transformations. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, providing field-proven insights for its effective utilization in complex molecule synthesis.

Synthesis of the Core Scaffold

The preparation of this compound can be approached from two primary and reliable directions: the direct N-methylation of a pre-existing indole ester or the de novo construction of the methylated indole ring system via the classic Fischer indole synthesis.

Method A: N-Alkylation of Ethyl 1H-indole-2-carboxylate

The most straightforward approach involves the direct methylation of the commercially available ethyl 1H-indole-2-carboxylate. The indole N-H proton is acidic enough to be removed by a suitable base, generating an indolide anion that readily reacts with a methylating agent.

The choice of base and solvent is critical to avoid undesired side reactions, particularly hydrolysis of the ester. While strong bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are effective, a more practical and scalable method utilizes aqueous potassium hydroxide (KOH) in acetone.[2] This system provides a biphasic environment where the deprotonation occurs efficiently, and the subsequent alkylation with an agent like dimethyl sulfate or methyl iodide proceeds in high yield. The use of acetone as a solvent is advantageous due to its ease of removal upon completion of the reaction.[3]

cluster_synthesis Synthetic Routes to this compound indole_ester Ethyl 1H-indole-2-carboxylate reagents_A 1. Base (e.g., KOH, NaH) 2. Methylating Agent (e.g., CH3I, (CH3)2SO4) indole_ester->reagents_A Method A: N-Alkylation methylated_ester This compound reagents_A->methylated_ester hydrazine N-Methylphenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone pyruvate Ethyl pyruvate pyruvate->hydrazone reagents_B Acid Catalyst (e.g., PPA, ZnCl2, H2SO4) hydrazone->reagents_B Method B: Fischer Synthesis reagents_B->methylated_ester

Caption: Key synthetic pathways to the title compound.

Method B: Fischer Indole Synthesis

A classic and powerful method for constructing the indole ring itself is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[6][7] To synthesize the target molecule, N-methylphenylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone. This intermediate, often without isolation, is then heated in the presence of an acid catalyst—such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid—to induce a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core.[4][7] While the original synthesis reported by Fischer and Jourdan gave a low yield, modern modifications have made this a highly reliable and indispensable method.[6]

A Tour of Reactivity: Strategic Functionalization

The utility of this compound lies in its predictable and regioselective reactivity, allowing for sequential functionalization at three key positions: the C2-ester, the nucleophilic C3 position, and, to a lesser extent, the benzene ring.

core This compound C2_node C2-Ester Group core->C2_node C3_node C3 Position (Nucleophilic) core->C3_node hydrolysis Hydrolysis C2_node->hydrolysis reduction Reduction C2_node->reduction hydrazinolysis Hydrazinolysis C2_node->hydrazinolysis acid 1-Methyl-1H-indole-2-carboxylic acid hydrolysis->acid amide Amide Coupling carboxamide N-Substituted Carboxamides amide->carboxamide alcohol (1-Methyl-1H-indol-2-yl)methanol reduction->alcohol hydrazide 1-Methyl-1H-indole-2-carbohydrazide hydrazinolysis->hydrazide acid->amide formylation Vilsmeier-Haack Formylation C3_node->formylation acylation Friedel-Crafts Acylation C3_node->acylation mannich Mannich Reaction C3_node->mannich alkylation C3-Alkylation C3_node->alkylation formyl_indole 3-Formyl Derivative formylation->formyl_indole acyl_indole 3-Acyl Derivative acylation->acyl_indole aminomethyl_indole 3-Aminomethyl Derivative mannich->aminomethyl_indole alkyl_indole 3-Alkyl Derivative alkylation->alkyl_indole

Sources

CAS number and molecular formula for ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block in Modern Drug Discovery

Introduction

Ethyl 1-methyl-1H-indole-2-carboxylate is a synthetically versatile heterocyclic compound that has emerged as a crucial intermediate in the field of medicinal chemistry. Its indole core, a privileged scaffold in numerous biologically active molecules, combined with the specific substitution pattern of an N-methyl group and a C2-ethyl ester, makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications for researchers, scientists, and professionals in drug development.

Core Molecular Identifiers

  • CAS Number: 18450-24-3

  • Molecular Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 g/mol

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and drug design.

Physicochemical Properties
PropertyValueSource
Physical State SolidGeneral Knowledge
Melting Point 52-53 °C[1]
Boiling Point Data not available
Solubility Soluble in organic solvents like DMF, acetone[1][2]
logP Data not available
Spectroscopic Analysis

The structural integrity of this compound is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: While a spectrum for the title compound is not directly available, the N-methylation of ethyl 1H-indole-2-carboxylate leads to the disappearance of the characteristic broad singlet of the indole N-H proton (typically above 11 ppm) and the appearance of a sharp singlet for the N-CH₃ protons around 4.05 ppm.[2] The signals for the ethyl ester group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the aromatic protons of the indole ring (between 7.0 and 7.7 ppm) will also be present.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. A ¹³C NMR spectrum for this compound is available in spectral databases.[3] Key resonances would include the carbonyl carbon of the ester (around 162 ppm), the carbons of the indole ring (between 100 and 140 ppm), the N-methyl carbon (around 31 ppm), and the carbons of the ethyl group (around 60 and 14 ppm).[2]

Synthesis and Manufacturing

The primary and most direct route to this compound is through the N-methylation of its precursor, ethyl 1H-indole-2-carboxylate.

Synthetic Workflow: N-Methylation

The synthesis involves the deprotonation of the indole nitrogen followed by quenching with a methylating agent. This process requires careful control of reaction conditions to ensure high yield and purity.

SynthesisWorkflow Start Ethyl 1H-indole-2-carboxylate Intermediate Indole Anion Intermediate Start->Intermediate Deprotonation Base Base (e.g., K₂CO₃, KOH) Base->Intermediate Solvent Anhydrous Solvent (e.g., DMF, Acetone) Solvent->Intermediate MethylatingAgent Methylating Agent (e.g., Dimethyl Carbonate, Dimethyl Sulfate) Product This compound MethylatingAgent->Product Intermediate->Product Methylation Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Product Isolated Product

Sources

The Enduring Legacy of Indole-2-Carboxylic Acid Esters: From Foundational Synthesis to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus, a Cornerstone of Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most important structural motifs in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility and ability to interact with a wide range of biological targets. From the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-migraine triptan drugs, the indole nucleus is a recurring theme in molecules that modulate physiological processes.[1]

Among the vast landscape of indole derivatives, indole-2-carboxylic acid and its esters hold a place of particular significance. The strategic placement of the carboxylate group at the 2-position not only influences the electronic properties of the indole ring but also provides a crucial handle for further synthetic modifications and a key interaction point for biological targets. This guide delves into the rich history of indole-2-carboxylic acid esters, from their initial discovery through classical synthetic routes to their contemporary applications in the ongoing quest for novel therapeutics. We will explore the foundational synthetic methodologies, dissect the rationale behind experimental protocols, and illuminate the evolution of these techniques in the context of modern drug development.

The Genesis of a Scaffold: Historical Synthetic Methodologies

The story of indole-2-carboxylic acid esters is intrinsically linked to the pioneering work of two giants of organic chemistry: Emil Fischer and Arnold Reissert. Their eponymous reactions, developed in the late 19th century, laid the groundwork for the synthesis of the indole nucleus and remain relevant to this day.

The Fischer Indole Synthesis: A Century-Old Mainstay

Discovered in 1883 by Emil Fischer, this reaction provides a versatile method for constructing the indole ring from the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3] The synthesis of indole-2-carboxylic acid esters via this route typically employs a pyruvic acid derivative.[2]

The Fischer indole synthesis is a testament to the elegance of acid-catalyzed rearrangements. The generally accepted mechanism proceeds through the following key steps:

  • Hydrazone Formation: The initial step involves the condensation of an arylhydrazine with an α-keto acid or ester, such as pyruvic acid or ethyl pyruvate, to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, a critical C-C bond-forming step that establishes the core structure of the indole.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization with the elimination of ammonia yields the indole-2-carboxylic acid or its ester.

Figure 1: General workflow of the Fischer Indole Synthesis.

This protocol is a representative example of the Fischer indole synthesis for preparing an indole-2-carboxylic acid ester.

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Add ethyl pyruvate (1 equivalent) dropwise while stirring. A mild exothermic reaction may be observed. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenylhydrazone. The product may precipitate from the solution.

  • Cyclization: To the mixture containing the phenylhydrazone, add glacial acetic acid to act as the solvent and catalyst. Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude ethyl indole-2-carboxylate will precipitate. Collect the solid by filtration and wash with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality of Experimental Choices:

  • Acid Catalyst: The acid is crucial for protonating the hydrazone, which facilitates the tautomerization to the enamine and initiates the subsequent[4][4]-sigmatropic rearrangement.

  • Heating: The cyclization and aromatization steps require an energy input to overcome the activation barriers. Refluxing ensures a consistent and adequate reaction temperature.

  • Recrystallization: This purification technique is effective for removing unreacted starting materials and byproducts, yielding a pure crystalline product.

The Reissert Indole Synthesis: An Alternative Pathway

In 1897, Arnold Reissert reported another seminal method for indole synthesis. The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[5][6]

The Reissert synthesis follows a distinct mechanistic path compared to the Fischer method:

  • Condensation: o-Nitrotoluene is deprotonated at the methyl group by a strong base, such as sodium ethoxide. The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate to form ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: The nitro group of the pyruvate derivative is then reduced to an amine. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[5] The newly formed aniline then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.

Figure 2: General workflow of the Reissert Indole Synthesis.

This protocol outlines the key steps for the synthesis of indole-2-carboxylic acid via the Reissert method.

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. To this, add a mixture of o-nitrotoluene (1 equivalent) and diethyl oxalate (1 equivalent) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 2-3 hours. The sodium salt of ethyl o-nitrophenylpyruvate will precipitate.

  • Isolation of the Pyruvate: Cool the reaction mixture and collect the precipitated salt by filtration. Wash the salt with cold ethanol and then ether to remove unreacted starting materials. The salt can be used directly in the next step or acidified to yield the free ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: Suspend the ethyl o-nitrophenylpyruvate salt in a mixture of glacial acetic acid and water. While stirring vigorously, add zinc dust portion-wise. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature. After the addition is complete, stir the mixture for an additional 1-2 hours.

  • Work-up and Purification: Filter the reaction mixture to remove excess zinc and inorganic salts. The filtrate contains the indole-2-carboxylic acid. The product can be isolated by concentrating the filtrate and then purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Causality of Experimental Choices:

  • Strong Base: Sodium ethoxide is a sufficiently strong base to deprotonate the methyl group of o-nitrotoluene, initiating the condensation reaction.

  • Anhydrous Conditions: The condensation step requires anhydrous conditions to prevent the base from being quenched by water.

  • Reducing Agent: Zinc in acetic acid is a classic and effective reducing agent for converting nitro groups to amines. The acidic medium also facilitates the subsequent cyclization.

The Evolution of Synthesis: Modern Methodologies

While the Fischer and Reissert syntheses are foundational, modern organic chemistry has seen the development of more sophisticated and often milder methods for constructing indole-2-carboxylic acid esters. These contemporary approaches often leverage transition metal catalysis to achieve higher yields, greater functional group tolerance, and more diverse substitution patterns.

The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and has been successfully applied to the construction of indole derivatives. This reaction enables the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

The Buchwald-Hartwig amination can be employed to synthesize substituted indole-2-carboxylic acid esters by coupling a suitably functionalized aniline with a bromo- or iodo-substituted precursor. For example, the synthesis of various substituted indole-2-carboxylates can be achieved by coupling a substituted aniline with an ethyl 3-bromo-1H-indole-2-carboxylate.[7]

This protocol is a general representation of a Buchwald-Hartwig amination for the synthesis of a substituted indole-2-carboxylate derivative.

Materials:

  • Ethyl 3-bromo-1H-indole-2-carboxylate

  • Substituted aniline

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine ethyl 3-bromo-1H-indole-2-carboxylate (1 equivalent), the substituted aniline (1.2 equivalents), cesium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and Xphos (0.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition and Reaction: Add anhydrous 1,4-dioxane via syringe. Seal the tube and heat the reaction mixture in an oil bath at 100-110°C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like Xphos is crucial for the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the amine, a key step in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure high catalytic activity.

The Role of Indole-2-Carboxylic Acid Esters in Drug Discovery

The indole-2-carboxylic acid ester scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse therapeutic applications. The ability to readily modify the indole ring at various positions allows for the fine-tuning of pharmacological properties, making this class of compounds a fertile ground for drug discovery.

Antiviral Agents: Inhibiting HIV-1 Integrase

A significant area of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The indole core and the C2 carboxyl group have been shown to chelate the two Mg²⁺ ions within the active site of the integrase enzyme, effectively blocking its function.[8] Structural modifications at the C3 and C6 positions of the indole ring have led to the development of derivatives with significantly enhanced inhibitory activity.[8]

Compound TypeTargetKey Structural FeaturesRepresentative IC₅₀
Indole-2-carboxylic acid derivativesHIV-1 IntegraseC6-halogenated benzene and C3 long branch0.13 µM
Anticancer Agents: Inducing Apoptosis and Targeting Cancer Pathways

Indole-2-carboxylic acid esters have also emerged as promising anticancer agents. Certain derivatives have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, a critical process in cell division.[4] Furthermore, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is overexpressed in several cancers, leading to potent inhibitory activity against liver cancer cell lines.[9] Other studies have demonstrated the potent anticancer activity of indole carboxylic acid esters of natural products against both hematological and solid tumor cells.[4][10]

Compound TypeTarget/MechanismCancer Cell LineRepresentative GI₅₀/IC₅₀
Indole-3-acrylic acid conjugateGrowth InhibitionLeukemia0.03-0.30 µM
1H-indole-2-carboxylic acid derivative14-3-3η proteinLiver Cancer (Bel-7402)Potent inhibition
Thiazolyl-indole-2-carboxamideMultitargetBreast Cancer (MCF-7)6.10 µM
Anti-inflammatory and Neuroprotective Agents

The therapeutic potential of indole-2-carboxylic acid derivatives extends to inflammatory and neurodegenerative diseases. Novel indole-2-carboxamide derivatives have been shown to effectively reduce lipopolysaccharide (LPS)-induced pulmonary inflammation and the overexpression of inflammatory mediators.[11] In the context of neurodegenerative diseases, indole-based compounds are being investigated for their antioxidant, anti-inflammatory, and neuroprotective effects, with the potential to combat oxidative stress and protein misfolding associated with these conditions.[12]

Conclusion: A Scaffold with a Bright Future

The journey of indole-2-carboxylic acid esters, from their discovery through classic 19th-century syntheses to their current role at the forefront of drug discovery, is a compelling narrative of chemical innovation. The foundational work of Fischer and Reissert provided the chemical community with the initial tools to access this valuable scaffold. Over the past century, these methods have been refined and complemented by modern, powerful techniques like the Buchwald-Hartwig amination, enabling the synthesis of an ever-expanding library of diverse and complex derivatives.

The demonstrated efficacy of indole-2-carboxylic acid esters as antiviral, anticancer, anti-inflammatory, and neuroprotective agents ensures that this humble yet versatile scaffold will continue to be a source of inspiration and a critical building block in the development of the next generation of therapeutics. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles, solidifying the enduring legacy of the indole-2-carboxylic acid ester core.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
  • Noland, W. E., & Baude, F. J. (1973). Ethyl Indole-2-carboxylate. Organic Syntheses, Coll. Vol. 5, 567. [Link]
  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004). Bioorganic & Medicinal Chemistry, 12(13), 3649-3655. [Link]
  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]
  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016). Journal of Medicinal Chemistry, 59(11), 5480-5496. [Link]
  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. (2017). European Journal of Medicinal Chemistry, 136, 393-405. [Link]
  • Reissert Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]
  • Gribble, G. W. (2016). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega. [Link]
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry, 238, 114402. [Link]
  • Yields of the one- and two-step variants of Fischer indole synthesis. (n.d.).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. [Link]
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2022). European Journal of Chemistry, 13(2), 164-173. [Link]
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). Frontiers in Chemistry, 12. [Link]
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2022). Molecules, 27(19), 6599. [Link]
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3238. [Link]
  • Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (2011). Journal of the Brazilian Chemical Society, 22(8), 1569-1574. [Link]
  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. (2017). Tetrahedron, 73(33), 5030-5037. [Link]
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules, 21(3), 356. [Link]
  • Indole synthesis: a review and proposed classification. (2006). Chemical Reviews, 106(7), 2581-2605. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. [Link]
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (n.d.). Hilaris Publisher. [Link]
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2020). RSC Advances, 10(52), 31086-31114. [Link]
  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]
  • Carboxylic Acid-Containing Indanyl Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases. (2023). ACS Medicinal Chemistry Letters, 14(6), 841-842. [Link]
  • Expt-7 The Fischer Indole Synthesis New. (2025). Scribd. [Link]
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(1), 543. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112020. [Link]
  • Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... (n.d.).
  • Indole-Based Compounds in the Development of Anti-Neurodegener

Sources

A Theoretical and In-Silico Analysis of Ethyl 1-Methyl-1H-indole-2-carboxylate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. Among its derivatives, ethyl 1-methyl-1H-indole-2-carboxylate represents a key scaffold, offering versatile sites for chemical modification. This technical guide provides a comprehensive theoretical examination of this molecule, leveraging advanced computational methodologies to elucidate its structural, spectroscopic, and electronic properties. Through Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking simulations, we present a detailed in-silico characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering predictive insights to guide synthetic strategies and accelerate the discovery of novel therapeutics based on this privileged indole framework.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a "privileged scaffold" in drug discovery, a term reserved for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target.[1] Its prevalence in nature and its versatile chemical properties have made it a focal point of synthetic and medicinal chemistry.[2] Derivatives of indole-2-carboxylic acid, in particular, are not only crucial synthetic intermediates but also exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2]

Methylation at the N-1 position, as seen in this compound, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding the fundamental impact of this modification is critical for rational drug design.

This guide employs a first-principles, theory-driven approach to characterize this compound. By harnessing the predictive power of computational chemistry, we can establish a detailed molecular profile, from optimal geometry and vibrational frequencies to electronic behavior and potential protein-ligand interactions. This theoretical groundwork provides a cost-effective and insightful alternative to purely empirical methods, enabling a more informed and efficient drug discovery process.

Molecular Geometry and Conformational Flexibility

The three-dimensional structure of a molecule is the primary determinant of its function. For this compound, the overall geometry and the rotational freedom of its substituent groups dictate how it interacts with its environment, including biological targets.

Optimized Molecular Structure

The geometry of this compound was optimized using Density Functional Theory (DFT), a robust method for predicting molecular structures and energies.[3] For this analysis, the B3LYP functional with a 6-311++G(d,p) basis set is a proven choice, providing a high degree of accuracy for organic systems.[4]

The core indole ring is largely planar. The N-methylation introduces minimal distortion to the bicyclic system. Key structural features predicted from DFT calculations include the bond lengths of the carboxylate group and the dihedral angles defining the orientation of the ethyl ester. For the parent compound, ethyl 1H-indole-2-carboxylate, the C=O bond length is calculated to be approximately 1.216 Å, confirming its double bond character, while the C2-C(carboxyl) bond is longer (1.465 Å) due to the electron-withdrawing nature of the ester.[4] The addition of the N-methyl group is expected to have a subtle influence on the electronic distribution and, consequently, these geometric parameters.

ParameterDescriptionPredicted Value (Å or °)Causality & Insight
C2-C10Bond length, Indole Ring to Carbonyl C~1.46 ÅElongated due to resonance and the electron-withdrawing effect of the ester group.[4]
C10=O11Bond length, Carbonyl~1.22 ÅTypical C=O double bond length.
N1-C(Me)Bond length, Indole N to Methyl C~1.47 ÅStandard sp²-sp³ C-N single bond.
τ (C3-C2-C10-O12)Dihedral Angle~180° or ~0°Defines the planarity of the carboxylate group relative to the indole ring. The near-planar conformer is often energetically favored to maximize conjugation.
τ (C2-C10-O12-C13)Dihedral Angle~180°Defines the orientation of the ethyl group, which typically adopts a trans (anti-periplanar) conformation to minimize steric hindrance.

Table 1: Predicted key geometric parameters for this compound based on DFT calculations.

Conformational Analysis

The molecule's flexibility is primarily determined by rotation around two key single bonds, as illustrated below. Understanding the energy barriers associated with this rotation is crucial, as different conformers may exhibit distinct biological activities.

Caption: Key rotatable bonds (τ1 and τ2) in this compound.

The rotation around τ1 determines the orientation of the ester relative to the indole plane. A co-planar arrangement is often favored due to stabilizing hyperconjugative interactions. Rotation around τ2 dictates the position of the terminal ethyl group. DFT calculations can map the potential energy surface for these rotations, identifying the lowest-energy conformers that are most likely to be populated at physiological temperatures.

Theoretical Spectroscopic Profiling

Computational methods allow for the accurate prediction of various spectra, which serve as electronic and vibrational fingerprints of the molecule. This is invaluable for structural confirmation and for understanding the molecule's electronic transitions.

Vibrational Analysis (FT-IR & FT-Raman)

DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions (e.g., stretching, bending).

Wavenumber (cm⁻¹)Assignment (PED)Vibrational Mode Description
~3130C3-H StretchStretching of the C-H bond on the pyrrole ring.[4]
~3060Ar C-H StretchAromatic C-H stretching vibrations on the benzene ring.[4]
~2980CH₃/CH₂ StretchAsymmetric and symmetric stretching of the methyl and ethyl groups.
~1710C=O StretchStrong, characteristic carbonyl stretch of the ester group. This is a key diagnostic peak.
~1460C-N StretchStretching of the indole ring C-N bonds.
~1250C-O StretchAsymmetric stretching of the C-O-C bond in the ester moiety.

Table 2: Predicted characteristic vibrational frequencies for this compound.

NMR Spectroscopy

For instance, the N-CH₃ protons are expected to appear as a sharp singlet around 3.9-4.1 ppm. The protons of the ethyl group will manifest as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. The aromatic protons on the indole ring will appear in the 7.0-7.8 ppm region, with their specific shifts and coupling patterns determined by their electronic environment.

Electronic Absorption (UV-Vis) Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra.[7] It calculates the energies of electronic transitions from the ground state to various excited states. For indole derivatives, the absorption bands in the UV-Vis region typically arise from π → π* transitions within the aromatic system.[8][9] The N-methylation and the carboxylate group act as auxochromes, modulating the energy of these transitions and thus the position of the maximum absorption wavelength (λmax). The predicted λmax for this molecule is expected to be in the range of 290-320 nm, consistent with related indole esters.

Frontier Molecular Orbitals and Reactivity

The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity.[10] A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

G HOMO Highest Occupied Molecular Orbital HOMO_desc Electron Density localized on the indole ring. (Region of Nucleophilicity) LUMO Lowest Unoccupied Molecular Orbital LUMO->HOMO  ΔE (Energy Gap) LUMO_desc Electron Density delocalized onto the carboxylate group. (Region of Electrophilicity) Energy Energy

Caption: Schematic of HOMO-LUMO energy levels and electron density distribution.

For this compound, DFT calculations predict that the HOMO is primarily localized on the electron-rich indole ring system. In contrast, the LUMO is expected to have significant density on the electron-withdrawing ethyl carboxylate group. This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.

ParameterFormulaSignificance
Energy Gap (ΔE)ELUMO – EHOMOChemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution

Table 3: Key global reactivity descriptors derived from HOMO and LUMO energies.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[11] It quantifies stabilizing interactions, such as hyperconjugation, arising from the overlap of filled (donor) and empty (acceptor) orbitals. Key interactions in this compound would include:

  • π → π * delocalization within the indole ring, which is responsible for its aromaticity and stability.

  • n → σ * interactions involving the lone pairs (n) on the ester oxygen atoms and antibonding orbitals (σ*) of adjacent bonds, which contribute to conformational stability.

  • π → σ * interactions between the indole π-system and the substituent groups, influencing the overall electronic landscape.

In-Silico Bioactivity Assessment: Molecular Docking

Molecular docking is a powerful computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein.[12] This method is instrumental in modern drug discovery for virtual screening and lead optimization.

Rationale for Target Selection

Indole derivatives are well-known inhibitors of the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key target for anti-inflammatory drugs.[13][14] The structural features of this compound make it a plausible candidate for binding within the COX-2 active site. Therefore, a hypothetical docking study against human COX-2 (PDB ID: 4COX) is presented as a case study.[13]

Molecular Docking Workflow

The process of docking involves several critical steps, each requiring careful execution to ensure the reliability of the results.

G PDB 1. Protein Preparation (PDB: 4COX) - Remove water/co-ligands - Add hydrogens Grid 3. Binding Site Definition - Define grid box around the known active site (e.g., around Arg120, Tyr355) PDB->Grid Ligand 2. Ligand Preparation - 3D structure generation - Energy minimization (DFT) - Assign charges Dock 4. Docking Simulation - Use algorithm (e.g., AutoDock Vina) - Flexible ligand, rigid protein - Generate multiple binding poses Ligand->Dock Grid->Dock Analyze 5. Analysis & Scoring - Rank poses by binding energy - Analyze interactions (H-bonds, hydrophobic) - Compare with known inhibitors Dock->Analyze

Caption: Standard workflow for a molecular docking simulation study.

Predicted Binding Mode and Interactions

Docking simulations of indole-based COX-2 inhibitors often reveal key interactions within the enzyme's active site.[15] The hydrophobic channel of COX-2 can accommodate the indole ring, while the carboxylate group can form crucial hydrogen bonds with key residues.

Interaction TypeKey Residue(s)Predicted Interaction with Ligand
Hydrogen BondArg120, Tyr355The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.[13][15]
HydrophobicVal523, Ala527, Leu352The indole ring and the N-methyl group can form favorable van der Waals contacts within the hydrophobic pocket.
π-SulfurMet522Potential interaction between the indole π-system and the sulfur atom of methionine.

Table 4: Predicted key interactions of this compound in the COX-2 active site.

The predicted binding energy from such a simulation provides a semi-quantitative estimate of the binding affinity. A lower (more negative) binding energy suggests a more favorable interaction. These in-silico results strongly suggest that this compound is a viable scaffold for developing novel COX-2 inhibitors, warranting further synthetic modification and biological evaluation.

Conclusion

This guide has provided a multi-faceted theoretical analysis of this compound, integrating DFT, TD-DFT, and molecular docking methodologies. The computational results offer a detailed portrait of the molecule's geometry, spectroscopic signatures, electronic properties, and potential as a bioactive agent.

The key takeaways are:

  • The molecule possesses a near-planar and conformationally stable structure, governed by electronic and steric effects.

  • Its theoretical spectroscopic profile (IR, NMR, UV-Vis) can be reliably predicted, providing a powerful tool for experimental validation.

  • The frontier molecular orbitals indicate a clear separation of nucleophilic (indole ring) and electrophilic (ester group) regions, defining its chemical reactivity.

  • Molecular docking simulations strongly support its potential as a scaffold for designing selective COX-2 inhibitors, highlighting specific, actionable protein-ligand interactions.

By leveraging these theoretical insights, researchers can rationalize experimental observations, predict the properties of novel analogues, and ultimately streamline the drug discovery and development pipeline. This in-silico-first approach embodies the principles of modern chemical research, where computation and experiment work in concert to accelerate scientific progress.

References

  • Ölgen, S., Altanlar, N., Karataylı, E., & Ertan, R. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European Journal of Medicinal Chemistry, 36(9), 755-764. [Link]
  • Abderahman, M. H., Hayallah, A., & Trembleau, L. (2014). SYNTHESIS, MOLECULAR DOCKING OF NOVEL INDOL-2-CARBOXAMIDE DERIVATIVES WITH ANTI-INFLAMMATORY AND ANTINOCICEPTIVE ACTIVITIES. Journal of Advances in Chemistry. [Link]
  • Mary, Y. S., & Balachandran, V. (2018). QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE. International Journal of Research and Analytical Reviews, 5(3), 887-899. [Link]
  • Ullah, H., et al. (2023). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. Journal of Molecular Structure. [Link]
  • Hassan, M., et al. (2023). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 28(3), 1250. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1402. [Link]
  • Saafin, W., et al. (2011). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure: THEOCHEM, 997(1-3), 53-61. [Link]
  • Lima, M. C. A., et al. (2018). Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Bioorganic & Medicinal Chemistry, 26(22), 5845-5856. [Link]
  • Supporting information for "Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I)". (n.d.). Royal Society of Chemistry. [Link]
  • Theoretical UV-Vis spectra of all the investigated... (n.d.).
  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.). Thieme. [Link]
  • Haffner, C. D., et al. (2020). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 25(24), 5946. [Link]
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Liu, X., et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals, 766(1), 38-51. [Link]
  • Avcı, D., et al. (2018). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 222-229. [Link]
  • Schelter, J., et al. (2020). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. The Journal of Chemical Physics, 153(15), 154501. [Link]
  • Singh, R. K., et al. (2021). A combined experimental and theoretical DFT (B3LYP, CAM-B3LYP and M06-2X) study on electronic structure, hydrogen bonding, solvent effects and spectral features of methyl 1H-indol-5-carboxylate. Journal of Molecular Structure, 1225, 129110. [Link]
  • Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. (n.d.).
  • da Silva, A. B. F., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences, 24(1), 589. [Link]
  • National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Al-Hussain, S. A., et al. (2021).
  • Maggi Instruments. (n.d.).
  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 269, 116298. [Link]
  • Padgett, C. W., et al. (2018). Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound. Molbank, 2018(4), M1021. [Link]
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts.
  • Al-Ostath, R. A., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Chemistry & Biodiversity, 19(9), e202200290. [Link]
  • Natural Bonding Orbital NBO analysis of substituted pyrazolone. (n.d.).
  • Siauciulis, M., & O'Duill, M. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
  • Mahapatra, S., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(49), 29471-29483. [Link]
  • Roman, M., Roman, D. L., Ostafe, V., & Isvoran, A. (2018). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1029. [Link]

Sources

Navigating Electrophilic Substitution in Ethyl 1-Methyl-1H-indole-2-carboxylate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active compounds. Understanding and controlling its reactivity is paramount for the efficient synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the electrophilic substitution reactions of a specifically substituted indole, ethyl 1-methyl-1H-indole-2-carboxylate. We will dissect the interplay of the N-methyl and C2-ester substituents, which fundamentally alters the canonical reactivity of the indole ring, and provide field-proven insights into predicting and achieving desired regiochemical outcomes for key electrophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of indole-based scaffolds.

The Indole Ring: An Electron-Rich Heterocycle with Nuanced Reactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, is characterized by its high electron density, making it highly susceptible to electrophilic attack. In an unsubstituted indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the benzene ring.

However, the reactivity and regioselectivity of the indole nucleus are profoundly influenced by the nature and position of its substituents. In the case of our subject molecule, this compound, two key substituents dictate its behavior in electrophilic substitution reactions:

  • The N1-Methyl Group: An electron-donating group (EDG) through induction, which increases the overall electron density of the indole ring system.

  • The C2-Ethyl Carboxylate Group: A strong electron-withdrawing group (EWG) through both resonance and inductive effects. This group significantly deactivates the pyrrole moiety, particularly the adjacent C3 position.

The powerful deactivating effect of the C2-ester group at the C3 position is a critical consideration. As a result, the typical C3-selectivity of indole is largely overcome, and electrophilic attack is redirected to the more electron-rich benzene portion of the molecule.

The Interplay of Directing Effects: Predicting Regioselectivity

The regiochemical outcome of electrophilic substitution on this compound is a result of the competing directing effects of the N-methyl and C2-ester groups on the benzenoid ring. The indole nitrogen, even when part of a deactivating pyrrole ring, directs electrophiles to the C5 and, to a lesser extent, the C7 positions. The C2-ester group, being a meta-director in the context of the benzene ring, would direct to the C4 and C6 positions. The stronger activating effect of the nitrogen atom generally dominates, leading to a preference for substitution at the C5 position .

Key Electrophilic Substitution Reactions

Nitration

Nitration is a fundamental electrophilic aromatic substitution reaction. For this compound, the strong deactivation of the C3 position by the adjacent ester group directs the nitronium ion (NO₂⁺) to the benzene ring. The preferred site of attack is the C5 position, leading to the formation of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate.

Causality of Experimental Choice: The use of a nitrating agent like nitric acid in sulfuric acid is a standard condition for the nitration of deactivated aromatic rings. The strong acid protonates nitric acid to generate the highly electrophilic nitronium ion, which is necessary to overcome the deactivating effect of the C2-ester group.

Table 1: Predicted Regioselectivity of Nitration

PositionPredicted OutcomeRationale
C3UnfavoredStrong deactivation by the adjacent electron-withdrawing C2-ester group.
C4Minor/UnfavoredSteric hindrance from the peri C5-hydrogen and less favorable electronic activation compared to C5.
C5 Major Product Strongest electronic activation from the indole nitrogen, leading to a more stable Wheland intermediate.
C6Minor/UnfavoredLess electronically activated than C5.
C7Minor/UnfavoredSteric hindrance from the N1-methyl group and less favorable electronic activation compared to C5.

Experimental Protocol: Synthesis of Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add this compound to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Nitration: To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the addition funnel. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to afford pure ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate.[1]

Halogenation

Halogenation of this compound is also expected to occur on the benzene ring. Bromination, for instance, with a reagent like N-bromosuccinimide (NBS) or bromine in a suitable solvent, will likely yield the 5-bromo derivative as the major product. The rationale mirrors that of nitration, where the C3 position is deactivated.

Causality of Experimental Choice: N-Bromosuccinimide (NBS) is often a preferred reagent for the bromination of moderately activated or deactivated aromatic rings as it provides a low concentration of bromine, which can help to control the reaction and prevent over-halogenation.

Table 2: Predicted Regioselectivity of Bromination

PositionPredicted OutcomeRationale
C3UnfavoredStrong deactivation by the adjacent electron-withdrawing C2-ester group.
C5 Major Product Strongest electronic activation from the indole nitrogen.
C6Minor ProductCan be formed, as seen in the dibromination of related indole-3-carboxylates, but C5 is generally favored for monobromination.[2]
OtherUnfavoredLess favorable electronic and/or steric factors.

Experimental Protocol: Synthesis of Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate (Adapted from related procedures)

  • Dissolution: Dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring.[2][3][4][5] Due to the deactivating nature of the C2-ester group, forcing conditions are typically required for this reaction. The reaction is expected to proceed at the C5 position.

Causality of Experimental Choice: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion from an acyl halide or anhydride. The reaction is often carried out in a non-polar solvent like dichloromethane or nitrobenzene.

Table 3: Predicted Regioselectivity of Friedel-Crafts Acylation

PositionPredicted OutcomeRationale
C3UnfavoredStrong deactivation by the C2-ester group.
C5 Major Product The most electronically activated position on the benzene ring.
OtherUnfavoredA combination of deactivation and less favorable electronic direction from the indole nitrogen.

Experimental Protocol: Synthesis of Ethyl 5-acetyl-1-methyl-1H-indole-2-carboxylate

  • Catalyst Suspension: Suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Acylium Ion Formation: Cool the suspension to 0 °C and add acetyl chloride dropwise with stirring.

  • Substrate Addition: To this mixture, add a solution of this compound in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.[6]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][7] While indole itself readily undergoes formylation at C3, the deactivation of this position in this compound makes this outcome less likely. However, some studies on 2-carboxyindoles have shown that formylation can still occur at the C3 position under certain conditions, suggesting a competition between the deactivated C3 and the benzene ring positions.[8][9][10] For the N-methylated substrate, substitution on the benzene ring, particularly at C5, remains a strong possibility, especially if the C3 position is sufficiently deactivated.

Causality of Experimental Choice: The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), generates a chloromethyliminium salt, which is a moderately strong electrophile suitable for reacting with activated or moderately deactivated aromatic systems.

Table 4: Predicted Regioselectivity of Vilsmeier-Haack Formylation

PositionPredicted OutcomeRationale
C3Possible Minor ProductWhile deactivated, the inherent reactivity of the C3 position in indoles might allow for some substitution, as seen in related 2-carboxyindoles.[8][9][10]
C5 Likely Major Product The most electronically favorable position on the benzene ring for this milder electrophilic substitution.
OtherUnfavoredLess favorable electronic and steric factors.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride dropwise with stirring, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of this compound in DMF to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide to pH 9-10.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizing the Mechanistic Pathways

// Nodes Substrate [label="this compound", fillcolor="#F1F3F4"]; N_Me [label="N1-Methyl (EDG)\nActivates Ring", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_Ester [label="C2-Ester (EWG)\nDeactivates Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3_Position [label="C3 Position\n(Strongly Deactivated)", fillcolor="#FBBC05"]; Benzene_Ring [label="Benzene Ring\n(Site of Substitution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile (E+)", shape=ellipse, fillcolor="#FFFFFF"]; Wheland_Intermediate [label="Wheland Intermediate\n(Cationic)", shape=diamond, fillcolor="#F1F3F4"]; Product [label="C5-Substituted Product\n(Major)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Substrate -> N_Me [label="Inductive Effect (+I)"]; Substrate -> C2_Ester [label="Resonance & Inductive Effects (-M, -I)"]; C2_Ester -> C3_Position [label="Deactivates"]; N_Me -> Benzene_Ring [label="Activates"]; Substrate -> Electrophile [style=invis]; // for layout Electrophile -> Benzene_Ring [label="Electrophilic Attack"]; Benzene_Ring -> Wheland_Intermediate [label="Forms"]; Wheland_Intermediate -> Product [label="Deprotonation"];

{rank=same; N_Me; C2_Ester;} {rank=same; C3_Position; Benzene_Ring;} } . Caption: Interplay of directing effects on the indole ring.

// Nodes Start [label=<This compound>]; Intermediate [label=<Wheland Intermediate (Resonance Stabilized)>]; Product [label=<C5-Substituted Product>];

// Edges Start -> Intermediate [label="+ E+"]; Intermediate -> Product [label="- H+"]; } . Caption: General mechanism for C5 electrophilic substitution.

Conclusion and Future Outlook

The electrophilic substitution of this compound presents a departure from the classical reactivity of the indole nucleus. The potent deactivating effect of the C2-ester group effectively shields the C3 position, redirecting electrophilic attack to the benzene ring, with a strong preference for the C5 position. This guide has provided a theoretical framework and practical protocols for key electrophilic substitution reactions, enabling chemists to strategically functionalize this important scaffold. Further exploration into more complex electrophilic reactions and the use of advanced catalytic systems will undoubtedly continue to expand the synthetic utility of this and related indole derivatives in the pursuit of novel therapeutic agents and functional materials.

References

  • Tois, J., Franzèn, R., Aitio, O., Laakso, I., & Kylänlahti, I. (2001). Vilsmeier formylation of 2-carboxyindoles and preparation of O-benzylhydroxyureas on solid phase. Journal of Combinatorial Chemistry, 3(6), 542-545.
  • El-Dean, A. M. K., Ahmed, M. A., Hassanien, R., & El-Gohary, S. M. (2014). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Medicinal Chemistry Research, 23(10), 4259-4272.
  • Aghazadeh, M., & Saeedi, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
  • Al-Zoubi, R. M., Al-Jaber, H. I., & Tashtoush, H. I. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333.
  • Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72.
  • Tois, J., Franzèn, R., Aitio, O., Laakso, I., & Kylänlahti, I. (2001). Vilsmeier Formylation of 2-Carboxyindoles and Preparation of O-Benzylhydroxyureas on Solid Phase. Journal of Combinatorial Chemistry, 3(6), 542-545.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Wang, B., Li, X., & Feng, X. (2018). Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Chemical Communications, 54(74), 10423-10426.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Noland, W. E., & Baude, F. J. (1963). Ethyl indole-2-carboxylate. Organic Syntheses, 43, 40.
  • Parsons, T. B., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021-5023.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(37), 17355-17361.
  • ChemRxiv. (2021). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv.
  • Boström, Z., & Holmberg, K. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Journal of Molecular Catalysis A: Chemical, 366, 64-73.
  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419.
  • Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
  • Zhang, L., et al. (2014). Regioselective nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications, 43, 137-141.
  • Sharma, V., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 13(16), 1703-1714.
  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Yadav, S., Dixit, R., Sharma, S., & Sharma, R. K. (2022). Friedel–Crafts acylation between 2-methyl indole and benzoyl chloride mediated by MIL-53(Al)@SiO2@Fe3O4. ResearchGate.
  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. The University of Texas at Austin.
  • Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Parsons, T. B., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021-5023.
  • Somei, M., et al. (1998). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 63(24), 8784-8789.
  • Parsons, T. B., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. PubMed.

Sources

The Dichotomous Reactivity of Ethyl 1-methyl-1H-indole-2-carboxylate: An In-depth Technical Guide to its Oxidation and Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a privileged scaffold in the design of novel therapeutic agents. Among the vast family of indole derivatives, ethyl 1-methyl-1H-indole-2-carboxylate serves as a pivotal building block. The presence of a methyl group on the indole nitrogen (N1) and an ethyl ester at the C2 position imparts specific reactivity patterns, particularly in redox reactions. Understanding and controlling these reactions are paramount for the successful synthesis of complex molecular architectures with desired biological activities.

This technical guide provides a comprehensive exploration of the oxidation and reduction reactions of this compound. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The content herein is curated for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile indole derivative.

I. Oxidation of this compound: Taming the Electron-Rich Nucleus

The electron-rich nature of the indole ring makes it susceptible to oxidation. However, the substituents on this compound—the N-methylation and the C2-ester—profoundly influence the regioselectivity and outcome of oxidative transformations. The N-methylation precludes oxidation at the nitrogen atom, directing the reaction towards the carbocyclic or pyrrolic portions of the indole nucleus. The C2-ester, being an electron-withdrawing group, slightly deactivates the pyrrole ring, yet the C3 position remains the most nucleophilic carbon and a primary site for oxidation.

A. Oxidation at the C3 Position: Formation of Oxindoles

A common and synthetically valuable oxidation of indoles occurs at the C3 position to yield 2-oxindoles, a motif present in many biologically active compounds. For N-alkylated indoles, this transformation can be achieved using a variety of oxidizing agents.

The oxidation at the C3 position generally proceeds through an initial electrophilic attack on the electron-rich C3 carbon. In the case of this compound, this would lead to a 3-hydroxyindolenine intermediate, which then tautomerizes to the more stable oxindole.

Diagram 1: Proposed Mechanism for C3-Oxidation

G cluster_0 Oxidation at C3 Indole This compound Intermediate 3-Hydroxyindolenine intermediate Indole->Intermediate [O] Oxindole Ethyl 1-methyl-2-oxoindoline-3-carboxylate Intermediate->Oxindole Tautomerization

Caption: Proposed pathway for the oxidation of this compound to its corresponding oxindole.

meta-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely used oxidant for the epoxidation of alkenes and other oxidative transformations, including the oxidation of indoles.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: To the stirred solution, add a solution of m-CPBA (1.1-1.5 eq) in the same solvent dropwise over a period of 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to decompose the excess peroxide.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)Aprotic and effectively solubilizes both reactant and reagent.
Temperature 0 °C to room temperatureControls the rate of reaction and minimizes byproduct formation.
Stoichiometry 1.1-1.5 eq of m-CPBAEnsures complete conversion of the starting material.
Workup NaHCO₃ or Na₂S₂O₃ (aq.)Neutralizes the m-chlorobenzoic acid byproduct and quenches excess oxidant.
B. Dehydrogenation of the Indoline Core: Aromatization

In cases where the starting material is the corresponding indoline (2,3-dihydroindole), oxidation serves as a powerful tool for aromatization to the indole. While our primary substrate is already an indole, this oxidative process is crucial in many synthetic routes where the indoline is an intermediate. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for such transformations.[4][5][6][7][8]

II. Reduction of this compound: Harnessing Hydride and Dissolving Metal Systems

The reduction of this compound offers two primary avenues of transformation: reduction of the ester functionality and reduction of the indole ring system. The choice of reducing agent is critical in dictating the outcome.

A. Reduction of the Ester Group: Accessing the Corresponding Alcohol

The ethyl ester at the C2 position can be readily reduced to the corresponding primary alcohol, (1-methyl-1H-indol-2-yl)methanol, using powerful hydride-donating reagents such as lithium aluminum hydride (LAH).[9][10][11][12][13]

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent hydride addition to the resulting aldehyde intermediate.

Diagram 2: Experimental Workflow for LAH Reduction

G cluster_1 LAH Reduction of Ester Start Dissolve this compound in dry THF Cool Cool to 0 °C Start->Cool Add_LAH Slowly add LAH solution/suspension Cool->Add_LAH Stir Stir at 0 °C to room temperature Add_LAH->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Careful workup (Fieser workup) Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Stepwise workflow for the reduction of the ester group using lithium aluminum hydride.

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

Step-by-Step Protocol:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LAH suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LAH in grams. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude (1-methyl-1H-indol-2-yl)methanol can be purified by column chromatography or recrystallization.

Parameter Condition Rationale
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent that is compatible with LAH.
Temperature 0 °C to room temperatureControls the initial exothermic reaction.
Stoichiometry 1.5-2.0 eq of LAHEnsures complete reduction of the ester.
Workup Fieser method (H₂O, NaOH(aq), H₂O)Safely quenches excess LAH and facilitates removal of aluminum salts.
B. Reduction of the Indole Ring: The Birch Reduction

The Birch reduction is a powerful method for the dearomatization of aromatic rings using a dissolving metal in liquid ammonia with a proton source.[14][15][16][17][18] When applied to indoles, the reduction typically occurs on the carbocyclic (benzene) ring, leaving the pyrrole ring intact, especially in the presence of an electron-withdrawing group at C2. The expected product from the Birch reduction of this compound would be the corresponding 4,7-dihydroindole or 4,5-dihydroindole derivative.

The reaction proceeds through a sequence of single-electron transfers from the dissolved metal (e.g., lithium or sodium) and protonations by an alcohol. The solvated electrons add to the aromatic ring to form a radical anion, which is then protonated. A second electron transfer and protonation complete the reduction.

Diagram 3: Conceptual Overview of Birch Reduction

G cluster_2 Birch Reduction of the Indole Ring Indole This compound Radical_Anion Radical Anion Indole->Radical_Anion e⁻ (from Li/Na) Protonation1 Protonated Radical Radical_Anion->Protonation1 H⁺ (from ROH) Anion Anion Protonation1->Anion e⁻ (from Li/Na) Product Dihydroindole Derivative Anion->Product H⁺ (from ROH)

Caption: Generalized mechanism of the Birch reduction applied to the indole nucleus.

Caution: This reaction involves the use of liquid ammonia, which is a corrosive and toxic gas at room temperature and pressure, and alkali metals, which are highly reactive. This procedure must be performed in a well-ventilated fume hood by experienced personnel.

Step-by-Step Protocol:

  • Setup: Assemble a three-necked flask with a dry ice/acetone condenser and a gas inlet.

  • Ammonia Condensation: Condense ammonia gas into the flask at -78 °C (dry ice/acetone bath).

  • Metal Dissolution: Add small pieces of lithium or sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

  • Substrate Addition: Add a solution of this compound and a proton source (e.g., ethanol or tert-butanol) in an anhydrous co-solvent like THF to the blue solution.

  • Reaction: Stir the reaction mixture at -78 °C until the blue color disappears, indicating the consumption of the solvated electrons.

  • Quench: Quench the reaction by the careful addition of a proton source like ammonium chloride.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.

  • Workup and Purification: Add water to the residue and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product by chromatography.

Parameter Condition Rationale
Solvent Liquid Ammonia / THFAmmonia is the solvent for the solvated electrons; THF aids in substrate solubility.
Reducing Agent Lithium or SodiumSource of electrons for the reduction.
Proton Source Ethanol or tert-ButanolProtonates the anionic intermediates.
Temperature -78 °CMaintains ammonia in a liquid state.

Conclusion: A Gateway to Chemical Diversity

The oxidation and reduction reactions of this compound provide a rich and diverse chemical landscape for the synthesis of novel and complex molecules. The strategic selection of reagents and reaction conditions allows for the selective transformation of either the ester functionality or the indole nucleus itself. A thorough understanding of the underlying mechanisms and careful execution of experimental protocols, as outlined in this guide, are essential for achieving desired synthetic outcomes. As the demand for novel indole-based therapeutics continues to grow, the mastery of these fundamental transformations will remain a critical skill for scientists in the field of drug discovery and development.

References

  • Oishi, T., & Ogasawara, K. (1970). Application of the DDQ Oxidation to the Synthesis of Oxidized Indole Alkaloids. Tetrahedron Letters, 11(19), 1639-1642.
  • Lichon, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. [Link]
  • List, B., et al. (2008). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 130(30), 9634-9635. [Link]
  • Ashmore, J. W., & Helmkamp, G. K. (1976). Improved procedure for the dissolving metal reduction of indole and carbazole.
  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]
  • Sodano, G., et al. (2004). Indole peroxygenase activity of indoleamine 2,3-dioxygenase. The Journal of biological chemistry, 279(50), 52147-52154. [Link]
  • Jain, R., & Gupta, P. (2010). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Journal of the Indian Chemical Society, 87(9), 1113-1120.
  • Floreancig, P. E., et al. (2012). DDQ catalyzed oxidative lactonization of indole-3-butyric acids. Organic letters, 14(17), 4552-4555. [Link]
  • Stahl, S. S., et al. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Journal of the American Chemical Society, 141(12), 4889-4893. [Link]
  • ResearchGate. (n.d.). Oxidation of indoles and our hypothesis. [Link]
  • Al-Tel, T. H. (2016).
  • Al-Tel, T. H. (2016).
  • Alrashdi, S., et al. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. International Journal of Molecular Sciences, 24(1), 841. [Link]
  • Sharma, U., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC advances, 11(52), 32909-32943. [Link]
  • Kumar, S., & Kumar, V. (2017). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC advances, 7(66), 41864-41881. [Link]
  • Baran, P. S. (2018). The Birch Reduction. Baran Lab. [Link]
  • Krylov, S. N. (n.d.). Mechanism of inhibition of enzymatic oxidation of indole-3-acetic acid by phenols. York University.
  • Gassman, P. G., & van Bergen, T. J. (1974).
  • Komai, T. (1956). Reduction of ethyl indoxylate. II. Lithium aluminum hydride reduction of ethyl indoxylate. Pharmaceutical bulletin, 4(4), 266-273. [Link]
  • Brett, C. M. A., & Oliveira-Brett, A. M. (2000). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 12(10), 781-789.
  • NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. [Link]
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]
  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
  • J Chemistry. (2020, August 23). Birch reduction organic chemistry|Carbonyl compounds|Indole|Bicyclic systems|Stereochemistry|Example [Video]. YouTube. [Link]
  • Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
  • Wang, F., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters, 24(16), 3021-3026. [Link]
  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]
  • Wikipedia. (n.d.). Birch reduction. [Link]
  • Snyder, H. R., et al. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 43. [Link]
  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
  • Reddy, S. R. S. R., et al. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 6(6), 340-348.
  • Guo, K., et al. (2023). Unraveling the Structure and Reactivity Patterns of the Indole Radical Cation in Regioselective Electrochemical Oxidative Annulations. Journal of the American Chemical Society, 145(5), 2955-2966. [Link]
  • Sperry, J., et al. (2019). Electrochemical oxidation of 3-substituted Indoles. The Journal of Organic Chemistry, 84(15), 9479-9486.
  • Paronikyan, R. V., et al. (2011). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Chemistry of Heterocyclic Compounds, 47(5), 578-584.
  • Wang, H., et al. (2017). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry, 19(23), 5671-5679. [Link]

Sources

A Technical Guide to the Reactivity of the Ethyl Ester Group in Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-methyl-1H-indole-2-carboxylate is a pivotal substrate in synthetic and medicinal chemistry. The reactivity of its C2-ester functionality is the gateway to a diverse array of more complex indole derivatives, including carboxylic acids, primary alcohols, aldehydes, and tertiary alcohols. This guide provides an in-depth analysis of the principal transformations of this ester group. We will explore the mechanisms, experimental rationale, and detailed protocols for hydrolysis, reduction, and reactions with organometallic reagents. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing these critical synthetic operations.

Introduction: The Structural and Electronic Context

The this compound molecule features an ethyl ester group attached to the C2 position of a 1-methyl-indole nucleus. The reactivity of this ester is modulated by the electronic characteristics of the indole ring system. The indole nitrogen is electron-donating, yet the C2 position is inherently more electron-deficient compared to the highly nucleophilic C3 position. This electronic setup makes the carbonyl carbon of the ester group a prime target for nucleophilic attack, while the C3 position is somewhat deactivated to electrophilic substitution compared to unsubstituted indoles.[1] Understanding this interplay is crucial for predicting reaction outcomes and designing selective transformations. This guide will dissect the core reactions targeting the ester moiety.

Saponification: Accessing the Carboxylic Acid Core

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid, is a fundamental and often necessary first step for further derivatization, such as amide coupling.[2]

Mechanistic Rationale

Base-catalyzed hydrolysis, or saponification, is the preferred method for this transformation.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. Unlike acid-catalyzed hydrolysis which is reversible, saponification is effectively irreversible. This is because the final step involves an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, driving the equilibrium to completion.[4][5] Subsequent acidification is required during the workup to protonate the carboxylate salt and isolate the neutral carboxylic acid.[4]

Visualization: Saponification Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Experimental Protocol: Saponification

This protocol describes the conversion of the ethyl ester to 1-methyl-1H-indole-2-carboxylic acid.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Base Addition: Add an excess of sodium hydroxide (NaOH, ~3.0 eq) to the solution.[6]

  • Heating: Heat the reaction mixture to reflux (typically 60-80°C) and stir for 1.5-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][6]

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to a pH of ~6 by the slow addition of an acid like concentrated HCl or acetic acid.[4][6]

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary: Saponification Conditions
ParameterConditionRationale
Base NaOH, KOHStrong nucleophile and provides the driving force for irreversibility.
Solvent Methanol/Water, Ethanol/WaterCo-solvent system to dissolve both the ester and the inorganic base.
Temperature 60 - 80 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Equivalents (Base) 2.0 - 4.0 eq.An excess ensures the reaction goes to completion.
Typical Yield >90%The irreversible nature of the reaction leads to high conversion.

Reduction of the Ester Group

The ester functionality can be fully reduced to a primary alcohol or partially reduced to an aldehyde, depending on the choice of reducing agent and reaction conditions. These products, (1-methyl-1H-indol-2-yl)methanol and 1-methyl-1H-indole-2-carbaldehyde, are valuable synthetic intermediates.[7]

Full Reduction to a Primary Alcohol

The complete reduction of the ester to the primary alcohol, (1-methyl-1H-indol-2-yl)methanol, requires a powerful, nucleophilic reducing agent.

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[8][9] It is a potent source of hydride ions (H⁻) and is strong enough to reduce esters and carboxylic acids, whereas milder reagents like sodium borohydride (NaBH₄) are typically ineffective.[10] The reaction is performed in anhydrous ethereal solvents like THF or diethyl ether, as LAH reacts violently with protic solvents, including water.[8][11]

Caption: Mechanism of ester reduction to a primary alcohol using LAH.

  • Setup: To a flame-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LAH (1.5 - 2.0 eq) in anhydrous THF.[8][12]

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LAH suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching (Fieser method): Cool the reaction back to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Workup: Stir the resulting mixture for 15-30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional THF or ethyl acetate.

  • Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by flash chromatography.[12]

Partial Reduction to an Aldehyde

Stopping the reduction at the aldehyde stage requires a less reactive, sterically hindered reducing agent and precise temperature control.

Diisobutylaluminium hydride (DIBAL-H) is the premier reagent for the partial reduction of esters to aldehydes.[13][14] Its efficacy stems from two key properties:

  • Lewis Acidity: As an electrophilic reducing agent, the aluminum center coordinates to the carbonyl oxygen first, activating the ester.[15]

  • Steric Bulk & Temperature: At low temperatures (critically, at -78 °C), DIBAL-H delivers a single hydride. The resulting tetrahedral intermediate is stable and does not collapse to the aldehyde until the reaction is quenched with an aqueous workup.[13][16] If the temperature is allowed to rise, a second hydride addition can occur, leading to over-reduction to the alcohol.

DIBAL_Workflow cluster_reaction Reaction Phase (-78 °C) cluster_workup Workup Phase Setup Dissolve Ester in Anhydrous DCM or Toluene Cool Cool to -78 °C (Dry Ice/Acetone Bath) Setup->Cool Add Slow, Dropwise Addition of DIBAL-H (1.1 eq) Cool->Add Stir Stir at -78 °C for 1-3h (Monitor by TLC) Add->Stir Quench Quench at -78 °C with Methanol Stir->Quench Critical Transition Warm Warm to Room Temperature Quench->Warm Extract Add Rochelle's Salt (or dilute acid) & Extract Warm->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify

Caption: Experimental workflow for the partial reduction of an ester using DIBAL-H.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition and reaction.[16][17]

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.[16]

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol to consume excess DIBAL-H.[16]

  • Workup: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. Alternatively, cautiously add a dilute acid like 1 M HCl.[16][17]

  • Isolation: Separate the organic layer and extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by flash chromatography.

Reaction with Organometallic Reagents

Reacting the ester with organometallic reagents like Grignard reagents provides a direct route to tertiary alcohols, adding two identical alkyl or aryl groups to the original carbonyl carbon.

Mechanistic Rationale

The reaction with a Grignard reagent (R-MgX) involves a double addition.

  • The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

  • This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone.

  • This newly formed ketone is more reactive towards nucleophilic attack than the starting ester. Therefore, it immediately reacts with a second equivalent of the Grignard reagent to form a more stable alkoxide.[18]

  • An acidic workup protonates the alkoxide to yield the final tertiary alcohol. It is not possible to stop the reaction at the ketone stage using this method.

Visualization: Grignard Reaction Mechanism

Caption: Mechanism of the double addition of a Grignard reagent to an ester.

Experimental Protocol: Grignard Reaction
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, ~2.2 eq) dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours or until the reaction is complete by TLC.

  • Quenching: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude tertiary alcohol, which can be purified by chromatography.

Conclusion

The ethyl ester group of this compound is a versatile functional handle that exhibits predictable and reliable reactivity. Standard protocols allow for its efficient conversion into key synthetic building blocks: saponification yields the carboxylic acid, strong reduction with LAH affords the primary alcohol, controlled reduction with DIBAL-H at low temperature provides the aldehyde, and reaction with Grignard reagents produces tertiary alcohols. A thorough understanding of the mechanisms and the rationale behind the specific choice of reagents and conditions, as detailed in this guide, empowers chemists to effectively leverage this substrate in the synthesis of complex molecules for research and drug discovery.

References

  • PrepChem. (n.d.).
  • Wang, L., et al. (2017). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol. Molecules. [Link]
  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Organic-synthesis.com. [Link]
  • Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry. [Link]
  • Al-Hiari, Y. M., et al. (2016).
  • Inman, C. E., & Tyson, F. T. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
  • Wang, Z., et al. (2018). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
  • AdiChemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH. Adichemistry.com. [Link]
  • Gassman, P. G., & van Bergen, T. J. (1977).
  • Ashenhurst, J. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]
  • Organic Chemistry Data. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). Orgchemboulder.com. [Link]
  • Organic Chemistry Data. (n.d.). Lithium Aluminum Hydride (LAH). Orgchemboulder.com. [Link]
  • Chem LibreTexts. (2023). Lithium Aluminum Hydride (LiAlH4 or LAH). Chem.libretexts.org. [Link]
  • de Heuvel, E., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
  • Cablewski, T., et al. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry. [Link]
  • BYJU'S. (n.d.). Lithium aluminium hydride. Byjus.com. [Link]
  • OperaChem. (2024). Saponification-Typical procedures. Operachem.com. [Link]
  • Murakami, Y., et al. (1981).
  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E. [Link]
  • Ashenhurst, J. (2022).
  • The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. [Link]
  • Chem LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic-chemistry.org. [Link]
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride. Organic-chemistry.org. [Link]
  • Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
  • Quora. (2024).
  • Varsity Tutors. (n.d.). Help with Grignard Reactions. Varsitytutors.com. [Link]
  • Clark, J. (2015). reduction of carboxylic acids. Chemguide.co.uk. [Link]
  • Clark, J. (2015). hydrolysis of esters. Chemguide.co.uk. [Link]
  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Organicchemistrytutor.com. [Link]
  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Organic-chemistry.org. [Link]
  • Tan, S. F., et al. (2011). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Ethyl 1-Methyl-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus represents one of the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1] This guide focuses on a key derivative, ethyl 1-methyl-1H-indole-2-carboxylate, a versatile building block for drug discovery. The strategic placement of the N-methyl group prevents unwanted side reactions at the indole nitrogen, while the C2-ethyl ester provides a reactive handle for extensive chemical modification. These notes provide an in-depth exploration of the synthesis, functionalization, and application of this scaffold, supported by detailed, field-tested protocols and mechanistic insights for researchers in drug development.

Section 1: The Strategic Importance of the Scaffold

This compound is more than a simple intermediate; it is a privileged scaffold designed for efficiency in medicinal chemistry campaigns. The indole-2-carboxylate framework is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities, including antifungal, antitumor, anti-inflammatory, and antiviral properties.[2][3][4][5]

The two key features of this molecule offer distinct advantages:

  • The N1-Methyl Group: In many indole syntheses, the acidic N-H proton can interfere with subsequent reactions, requiring protection and deprotection steps that add to the synthetic cost and reduce overall yield. The pre-installed methyl group on the indole nitrogen (N1) circumvents this issue, directing reactivity towards other positions and simplifying synthetic design.

  • The C2-Ethyl Carboxylate: This ester group is a versatile functional handle. It deactivates the indole ring slightly, which can improve regioselectivity in certain electrophilic substitution reactions. More importantly, it can be readily hydrolyzed to the corresponding carboxylic acid, which is a primary precursor for generating vast libraries of amide derivatives—a cornerstone of modern drug discovery.[6]

This combination makes this compound an ideal starting point for developing inhibitors of various enzymes and modulators of receptors, including HIV-1 integrase, cannabinoid receptors, and p38 MAP kinase.[7][8][9][10]

Section 2: Synthesis of the Core Scaffold

The most direct route to this compound involves the N-alkylation of the readily available precursor, ethyl 1H-indole-2-carboxylate. The latter can be synthesized via several classic methods, including the Fischer indole synthesis or the reductive cyclization of ethyl o-nitrophenylpyruvate.[11][12][13]

The following protocol details the specific N-methylation step.

Protocol 1: N-Methylation of Ethyl 1H-indole-2-carboxylate

This protocol describes the synthesis of the title compound from its N-H precursor using a strong base and a methylating agent.

Expert Rationale: The choice of potassium hydroxide (KOH) in acetone is a robust and scalable method for deprotonating the indole nitrogen.[1][14] Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction with methyl iodide. The reaction is typically rapid at room temperature, minimizing potential side reactions like ester hydrolysis, which could occur under more forcing or aqueous conditions.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Ethyl 1H-indole-2-carboxylate189.215.0 g26.4Starting Material
Potassium Hydroxide (KOH)56.111.63 g29.01.1 eq
Methyl Iodide (CH₃I)141.941.8 mL (4.1 g)29.01.1 eq, handle in fume hood
Acetone-100 mL-Anhydrous grade recommended
Deionized Water-150 mL-For workup
Ethyl Acetate-200 mL-For extraction
Brine (Saturated NaCl)-50 mL-For washing
Anhydrous Sodium Sulfate---For drying

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-indole-2-carboxylate (5.0 g, 26.4 mmol).

  • Dissolution: Add acetone (100 mL) and stir until the starting material is fully dissolved.

  • Base Addition: Add powdered potassium hydroxide (1.63 g, 29.0 mmol) to the solution. Stir the resulting suspension vigorously for 20 minutes at room temperature.

  • Methylation: Add methyl iodide (1.8 mL, 29.0 mmol) dropwise to the suspension over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.

  • Quenching & Workup: Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Add deionized water (150 mL) and shake. Separate the organic layer.

  • Washing: Wash the organic layer with brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of 5-15% ethyl acetate in hexanes) to afford this compound as a solid.

G cluster_synthesis Synthesis Workflow A 1. Dissolve Ethyl 1H-indole-2-carboxylate in Acetone B 2. Add KOH (Base) A->B C 3. Add Methyl Iodide B->C D 4. Reaction & TLC Monitoring C->D E 5. Quench, Extract & Purify D->E F Product: this compound E->F

Caption: Workflow for N-methylation of ethyl indole-2-carboxylate.

Section 3: Key Synthetic Transformations and Protocols

The true utility of this compound lies in its capacity for derivatization. The following protocols outline the most critical transformations for building molecular diversity.

Protocol 2: Saponification to 1-Methyl-1H-indole-2-carboxylic Acid

The conversion of the ethyl ester to a carboxylic acid is the gateway to amide coupling, one of the most frequently used reactions in medicinal chemistry.[6]

Expert Rationale: Alkaline hydrolysis (saponification) is an irreversible and high-yielding method for converting esters to carboxylates.[15][16] Using a mixture of ethanol and water ensures the solubility of both the relatively nonpolar starting material and the polar hydroxide nucleophile. Refluxing provides the necessary activation energy to drive the reaction to completion. Subsequent acidification with a strong acid like HCl protonates the intermediate carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.[10]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound203.234.0 g19.7Starting Material
Sodium Hydroxide (NaOH)40.001.58 g39.42.0 eq
Ethanol-60 mL-Solvent
Deionized Water-20 mL-Solvent
Hydrochloric Acid (HCl)-As needed-2M aqueous solution

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve this compound (4.0 g, 19.7 mmol) in ethanol (60 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.58 g, 39.4 mmol) in deionized water (20 mL). Add this aqueous solution to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with stirring. The reaction is typically complete in 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Cooling & Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 50 mL of cold water. Cool the mixture in an ice bath and slowly add 2M HCl with stirring until the pH is ~2. A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water and dry under vacuum to yield 1-methyl-1H-indole-2-carboxylic acid. The product is often pure enough for the next step without further purification.

Protocol 3: Amide Coupling to Generate Diverse Analogs

This protocol provides a general method for coupling the carboxylic acid with a primary or secondary amine using a standard coupling agent.

Expert Rationale: Carbodiimide reagents are common for amide bond formation, but aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide faster reaction times, higher yields, and lower rates of racemization for chiral substrates.[6] The reaction proceeds by activating the carboxylic acid to form a highly reactive acyl-uronium species, which is then readily displaced by the amine nucleophile. A non-nucleophilic base like DIPEA is required to mop up the acid generated during the reaction.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-Methyl-1H-indole-2-carboxylic acid175.181.0 g5.7Starting Material
Desired Amine (R¹R²NH)Variable6.3 mmol1.1 eq-
HATU380.232.38 g6.3 mmol1.1 eq
DIPEA129.241.99 mL11.4 mmol2.0 eq
DMF-20 mL-Anhydrous grade

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-methyl-1H-indole-2-carboxylic acid (1.0 g, 5.7 mmol), the desired amine (6.3 mmol), and HATU (2.38 g, 6.3 mmol).

  • Dissolution: Add anhydrous DMF (20 mL) and stir to dissolve the solids.

  • Base Addition: Cool the mixture in an ice bath. Add DIPEA (1.99 mL, 11.4 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL). Separate the layers.

  • Washing: Wash the organic layer successively with 5% aqueous LiCl solution (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography to yield the final amide product.

G cluster_derivatization General Derivatization Workflow Start This compound Acid 1-Methyl-1H-indole-2-carboxylic Acid Start->Acid Protocol 2: Saponification Amide Diverse Amide Library (Target Molecules) Acid->Amide Protocol 3: Amide Coupling (HATU)

Caption: Key workflow for creating amide libraries from the core scaffold.

Section 4: Application in Target-Oriented Drug Discovery

Case Study: HIV-1 Integrase Inhibitors

A compelling application of the indole-2-carboxylate scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8][17][18] Integrase is a critical enzyme that catalyzes the insertion of viral DNA into the host genome. INSTIs function by chelating two essential magnesium ions (Mg²⁺) within the enzyme's active site, effectively disabling its catalytic function.

Mechanism of Action:

The indole-2-carboxylic acid core acts as a highly effective pharmacophore for this chelation. The N1 nitrogen of the indole ring and the oxygen of the C2-carboxylate group form a bidentate chelation motif with the two Mg²⁺ ions, which are crucial for positioning the viral DNA.[8][18] This interaction prevents the strand transfer reaction, halting the viral life cycle. Further structural modifications at other positions of the indole ring can enhance binding affinity by forming interactions with nearby hydrophobic pockets or the viral DNA itself.[8][17]

G cluster_active_site HIV-1 Integrase Active Site cluster_dna Viral DNA Inhibitor Indole-2-Carboxylate Inhibitor Mg1 Mg²⁺ Inhibitor->Mg1 Chelation Mg2 Mg²⁺ Inhibitor->Mg2 Chelation vDNA Viral DNA Strand Mg1->vDNA Catalysis Blocked Mg2->vDNA Catalysis Blocked Enzyme Integrase Enzyme Pocket

Caption: Indole-2-carboxylate scaffold chelating Mg²⁺ in the HIV-1 integrase active site.

Structure-Activity Relationship (SAR) Insights:

Research has shown that strategic modifications to the core scaffold significantly impact inhibitory potency.

Position ModifiedSubstituent TypeEffect on Activity (IC₅₀)Rationale
C2 Carboxylic Acid vs. EsterAcid is essential The free carboxylate is required for effective Mg²⁺ chelation.[8]
C3 Long alkyl/aryl branchesIncreases potency Forms favorable interactions with a nearby hydrophobic cavity in the enzyme.[7][8]
C6 Halogenated phenyl groupsIncreases potency Can form π-π stacking interactions with the viral DNA, enhancing binding affinity.[8][17]

Section 5: Conclusion

This compound is a high-value, strategically designed starting material for medicinal chemistry. Its pre-methylated nitrogen simplifies synthesis, while the C2-ester provides a reliable handle for generating diverse libraries of compounds, particularly amides. As demonstrated by its successful application in developing potent HIV-1 integrase inhibitors, this scaffold allows researchers to rapidly explore structure-activity relationships around a proven pharmacophore. The protocols and insights provided herein serve as a robust foundation for leveraging this versatile building block in the pursuit of novel therapeutic agents.

Section 6: References

  • Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Gassman, P. G., & van Bergen, T. J. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • Zhang, M., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Noland, W. E., & Baude, F. J. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Various Authors. (n.d.). Fischer Indole Synthesis. Name Reactions in Organic Synthesis.

  • de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData. [Link]

  • Pu, M., et al. (2014). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles. [Link]

  • de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • Heravi, M. M., et al. (2004). Fischer indole synthesis in the absence of a solvent. Journal of Chemical Research. [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. National Institutes of Health. [Link]

  • Murakami, Y., et al. (1981). A Simple General Method for the Acylation of Ethyl Indole-2-carboxylates. Heterocycles. [Link]

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Male, F., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Jones, A. M., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry. [Link]

  • Sreenivasulu, B., et al. (2015). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Xue, W., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Archiv der Pharmazie. [Link]

  • Reddy, S. R. S., et al. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health. [Link]

  • Murakami, Y., et al. (1984). Synthetic Studies on Indoles and Related Compounds. XV. : An Unusual Acylation of Ethyl Indole-2-carboxylate in the Friedel-Crafts Acylation. Chemical and Pharmaceutical Bulletin. [Link]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Course Notes. [Link]

  • Physics & Maths Tutor. (n.d.). Carboxylic Acids and Derivatives. CAIE Chemistry A-level Notes. [Link]

  • Wang, Z., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • C&EN. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Chemical & Engineering News. [Link]

  • Sharma, V., et al. (2015). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. [Link]

Sources

Application Notes and Protocols: Ethyl 1-Methyl-1H-indole-2-carboxylate in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indole Scaffold in Antiviral Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. This bicyclic aromatic heterocycle mimics the structure of peptides and can bind to a variety of receptors and enzymes, making it a fertile ground for the development of novel therapeutics.[1][2] In the realm of virology, indole derivatives have emerged as a promising class of antiviral agents, with notable examples like Arbidol (Umifenovir) being used clinically against influenza and other respiratory viruses.[3] These compounds have demonstrated a broad spectrum of activity, targeting various stages of the viral life cycle, including entry, replication, and egress.[2]

This document provides a detailed guide for researchers on the application of a specific indole derivative, ethyl 1-methyl-1H-indole-2-carboxylate , in antiviral research. We will delve into its synthesis, protocols for evaluating its antiviral efficacy and cytotoxicity, and discuss its potential mechanisms of action based on the broader understanding of indole-based antivirals.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of the parent ethyl indole-2-carboxylate. A general and efficient method involves the use of a suitable methylating agent in the presence of a base.

Protocol: N-Methylation of Ethyl Indole-2-carboxylate

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in acetone or DMF.

  • Addition of Base: Add powdered potassium hydroxide (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise to the solution while stirring at room temperature.

  • Methylation: To the resulting suspension, add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Causality behind Experimental Choices:

  • The choice of a polar aprotic solvent like acetone or DMF facilitates the dissolution of the reactants and the formation of the indolide anion.

  • A strong base like KOH or NaH is necessary to deprotonate the indole nitrogen, making it nucleophilic for the subsequent reaction with methyl iodide.

  • Monitoring by TLC is crucial to determine the reaction endpoint, preventing the formation of by-products due to prolonged reaction times or excessive heat.

Antiviral Activity Screening: Protocols and Methodologies

The initial assessment of the antiviral potential of this compound involves in vitro screening against a panel of representative viruses. The following protocols describe standard assays to determine the compound's efficacy.

Cytotoxicity Assay (CC₅₀ Determination)

Before evaluating antiviral activity, it is essential to determine the concentration of the compound that is toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter for establishing a therapeutic window. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero for general screening, MDCK for influenza) at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in assay medium (growth medium with 2% FBS) to achieve final concentrations ranging from, for example, 100 µM to 0.1 µM.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (cell control) and a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Antiviral Efficacy Assay (EC₅₀ Determination)

The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits 50% of the viral cytopathic effect (CPE) or plaque formation.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

  • Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.

  • Infection and Treatment:

    • Remove the growth medium.

    • Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01-0.1) to each well, except for the cell control wells.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Remove the virus inoculum and add 100 µL of the serially diluted compound in assay medium to the wells.

    • Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, or until CPE is observed in 80-90% of the virus control wells.

  • Quantification of CPE: The CPE can be quantified using the MTT assay as described above or by staining with crystal violet.

  • Data Analysis: Calculate the percentage of protection for each concentration relative to the virus and cell controls. Plot the percentage of protection against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Selectivity Index (SI): The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.

Data Presentation: Antiviral Activity of Related Indole-2-Carboxylates

While specific antiviral data for this compound is not extensively published, the following table summarizes the reported activities of structurally related indole-2-carboxylate derivatives against various viruses. This data provides a strong rationale for investigating the antiviral potential of the target compound.

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SIReference
14f Influenza A (A/FM/1/47)MDCK7.53>100>13.3[2][4]
8f Coxsackie B3 virusVero7.18122.517.1[2][4]
8e Influenza A (A/FM/1/47)MDCK8.13>100>12.3[2]
2f Coxsackie B3 virusVero1.59108.668.3[2]
17a (acid)HIV-1 Integrase(assay)3.11>80 (MT-4)>25.7[5]

Note: The compound IDs refer to those used in the cited literature and represent various substituted indole-2-carboxylate derivatives.

Potential Mechanisms of Antiviral Action

The structural features of this compound suggest several plausible antiviral mechanisms, drawing parallels from the broader family of indole-based inhibitors.

Inhibition of Viral Entry and Fusion

A well-established mechanism for some indole derivatives, such as Arbidol, is the inhibition of viral entry into the host cell.[3] These compounds can interact with the viral surface glycoproteins, like the hemagglutinin of influenza virus, preventing the conformational changes required for membrane fusion. The indole nucleus of this compound could potentially mediate such interactions.

Viral_Entry_Inhibition cluster_fusion Membrane Fusion Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment HostCell Host Cell Indole Ethyl 1-methyl- 1H-indole-2-carboxylate Indole->Fusion Inhibition

Caption: Potential inhibition of viral entry by this compound.

Targeting the Viral Replication Machinery

Indole derivatives have also been shown to interfere with the viral replication complex.[6] For RNA viruses, this could involve the inhibition of the RNA-dependent RNA polymerase (RdRp) or other essential viral enzymes. The N-methyl group and the ethyl ester at the 2-position of the indole ring can influence the molecule's binding affinity and specificity for viral protein targets.

Replication_Inhibition ViralRNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp Template NewRNA New Viral RNA RdRp->NewRNA Replication Indole Ethyl 1-methyl- 1H-indole-2-carboxylate Indole->RdRp Inhibition

Caption: Putative inhibition of the viral RNA replication complex.

Conclusion and Future Directions

This compound represents a promising starting point for antiviral drug discovery, backed by the well-documented and diverse antiviral activities of the broader indole scaffold. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its antiviral efficacy and cytotoxicity. Further research should focus on screening this compound against a wide range of viruses, particularly RNA viruses like influenza and coronaviruses, to identify its spectrum of activity. Subsequent structure-activity relationship (SAR) studies, involving modifications at various positions of the indole ring, could lead to the development of more potent and selective antiviral agents. Mechanistic studies, such as enzyme inhibition assays and time-of-addition experiments, will be crucial to elucidate the precise molecular targets and pathways affected by this class of compounds.

References

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • Xue, S., Ma, L., Gao, R., Li, Y., & Li, Z. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313–321.
  • Sindac, J. A., et al. (2013). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Journal of Medicinal Chemistry, 56(22), 9222–9241.
  • Xue, S., Ma, L., Gao, R., Li, Y., & Li, Z. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed Central.
  • Lynch, W. E., Whitlock, C. R., & Clifford, W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.
  • Xue, S., Ma, L., Gao, R., Li, Y., & Li, Z. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Semantic Scholar.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • Makarov, V. A., et al. (2024). Indole-core inhibitors of influenza A neuraminidase: iterative medicinal chemistry and molecular modeling. PubMed Central.
  • Shang, L., et al. (2016). The discovery of indole derivatives as novel hepatitis C virus inhibitors. European Journal of Medicinal Chemistry, 119, 130–141.
  • Ferluga, S., G-Canal, B., & Marcello, A. (2023). Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. PubMed Central.
  • Makarov, V. A., et al. (2024). Indole-core inhibitors of influenza a neuraminidase: iterative medicinal chemistry and molecular modeling. European Journal of Medicinal Chemistry, 277, 116768.
  • Liu, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17351.
  • Wang, Y., et al. (2022). Design, synthesis, and anti-influenza A virus activity evaluation of novel indole containing derivatives of triazole. Bioorganic & Medicinal Chemistry Letters, 64, 128681.
  • Request PDF. Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives.
  • Chen, Y., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 25(11), 5988.
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Shaaban, M., et al. (2020). Discovery of N-(4'-(indol-2-yl)phenyl)sulfonamides as novel inhibitors of HCV replication. Polycyclic Aromatic Compounds.
  • ResearchGate. (2014). (PDF) Synthesis and Antiviral Activity of Substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic Acid Ethyl Esters and their Derivatives.
  • Rathnasinghe, R., et al. (2021). Differential Cytotoxic Effects of Cell-Free Supernatants of Emerging Pathogens Escherichia albertii and Escherichia fergusonii on Four Cell Lines Reveal Vero Cells as a Putative Candidate for Cytotoxicity Analysis. Toxins, 13(11), 808.
  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-869.
  • Lynch, W. E., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2802.
  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3706.
  • Czekala, L., et al. (2021). E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells. ACS Omega, 6(10), 6708–6713.
  • Govindappa, M., et al. (2014). Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines. Pharmacognosy Magazine, 10(Suppl 4), S632–S636.

Sources

synthesis of carboxamide derivatives from ethyl 1-methyl-1H-indole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Strategic Synthesis of Indole-2-Carboxamide Derivatives

A Guide for Researchers in Medicinal Chemistry and Drug Development on the Conversion of Ethyl 1-methyl-1H-indole-2-carboxylate

Abstract

The indole-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates, including agents for oncology, infectious diseases, and pain management.[1][2][3][4] This application note provides a detailed guide for the synthesis of diverse N-substituted 1-methyl-1H-indole-2-carboxamides starting from the common building block, this compound. We present two primary synthetic strategies: a robust, two-step sequence involving saponification followed by amide coupling, and a more direct one-step aminolysis pathway. This guide offers mechanistic insights, detailed, field-proven protocols, and a comparative analysis to empower researchers to select and execute the optimal strategy for their specific synthetic targets.

Introduction: The Significance of the Indole-2-Carboxamide Core

The indole nucleus is a cornerstone of pharmacologically active compounds.[4] Specifically, the indole-2-carboxamide framework has demonstrated remarkable versatility, with derivatives showing potent activity as antitubercular agents targeting the MmpL3 transporter, dual EGFR/CDK2 inhibitors for cancer therapy, and TRPV1 agonists for pain modulation.[1][2][5] The ability to readily diversify the N-substituent of the carboxamide group allows for the systematic exploration of structure-activity relationships (SAR), making the synthesis from a common precursor like this compound a frequent and critical operation in drug discovery programs.

Overview of Synthetic Strategies

Two principal pathways are employed for the conversion of this compound to its corresponding amides. The choice between them depends on the reactivity of the amine, desired scale, and reaction conditions.

  • Strategy A (Two-Step): Saponification and Amide Coupling. This is the most versatile and widely used method. It involves the initial hydrolysis (saponification) of the ethyl ester to the more reactive 1-methyl-1H-indole-2-carboxylic acid. This acid is then "activated" using a coupling reagent and reacted with the desired amine to form the amide bond. This approach is compatible with a vast range of amines, including those with low nucleophilicity.[6][7]

  • Strategy B (One-Step): Direct Aminolysis. This method involves the direct reaction of the ester with an amine.[] While more atom-economical, it is generally less efficient as the ethoxide leaving group is more basic and thus a poorer leaving group than the activated intermediates generated in Strategy A.[7][9] Consequently, this reaction often requires high temperatures or the use of specific catalysts or reagents to proceed effectively.[9][10]

Synthetic_Strategies cluster_A Strategy A: Two-Step (Versatile) Start Ethyl 1-methyl-1H- indole-2-carboxylate Acid 1-methyl-1H-indole- 2-carboxylic Acid Start->Acid Step 1: Saponification (e.g., KOH, EtOH/H₂O) Amide Target Indole-2-Carboxamide Derivative Start->Amide Strategy B: One-Step Direct Aminolysis (Amine, Heat/Catalyst) Acid->Amide Step 2: Amide Coupling (Amine, Coupling Reagent)

Figure 1: High-level overview of the two primary synthetic routes from the starting ester to the final carboxamide products.

Mechanistic Insights: The Chemistry of Amide Bond Formation

Strategy A: Activation of Carboxylic Acids

The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable ammonium carboxylate salt, which requires very high temperatures (>200 °C) to dehydrate into an amide.[7] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group.

A common method involves using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt).[2][11]

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Additive Interception: This unstable intermediate can rearrange or react with another molecule of carboxylic acid. HOBt rapidly reacts with the O-acylisourea to form an HOBt active ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards amines. This two-stage activation minimizes side reactions.

  • Nucleophilic Attack: The desired amine attacks the carbonyl carbon of the HOBt active ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond. The byproduct of EDC is a soluble urea derivative that can be removed during aqueous workup.

Coupling_Mechanism cluster_mech EDC/HOBt Coupling Mechanism Acid Indole-2-Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (Key Intermediate) O_Acylisourea->Active_Ester + HOBt HOBt HOBt Tetrahedral Tetrahedral Intermediate Active_Ester->Tetrahedral + Amine Amine Amine (R'-NH₂) Amide Target Amide (R-CO-NHR') Tetrahedral->Amide Collapse Byproduct EDC-Urea + HOBt Tetrahedral->Byproduct

Sources

Application Notes & Protocols for the Quantification of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Ethyl 1-methyl-1H-indole-2-carboxylate is a key intermediate and building block in synthetic organic chemistry, often utilized in the development of pharmacologically active compounds, including potential inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO). Its structural analogs are prevalent in molecules with diverse biological roles, from anti-inflammatory to anti-tumor agents.[1][2] Consequently, the ability to accurately and reliably quantify this compound in various matrices—such as reaction mixtures, formulation buffers, or biological samples—is paramount for process optimization, quality control, and pharmacokinetic studies.

This document provides a comprehensive guide to validated analytical methods for the quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals. We will detail a primary method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are developed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to international validation standards.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation for developing a robust analytical method.

PropertyValueSignificance for Analysis
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol Influences mass spectrometry settings and chromatographic behavior.
Structure The indole ring is a strong chromophore, ideal for UV detection. The overall structure is non-polar, making it suitable for reversed-phase chromatography.
UV-Vis Spectrum Strong absorbance expected ~220-300 nmEnables sensitive quantification using UV-Vis spectrophotometry as a detection method.[3]
Polarity Non-polarDictates the choice of HPLC column (e.g., C18) and mobile phase composition.[4]
Volatility Moderately volatileSuitable for Gas Chromatography analysis, likely without derivatization.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle of the Method RP-HPLC is the workhorse method for the quantification of moderately non-polar, non-volatile compounds in the pharmaceutical industry.[5] The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a non-polar stationary phase (C18). A polar mobile phase is pumped through the column, and separation occurs based on the analyte's partitioning between the mobile and stationary phases. Due to its non-polar nature, this compound will be retained on the C18 column and will elute at a specific time (retention time) when the mobile phase composition is altered (gradient elution) or under constant conditions (isocratic elution). The indole chromophore allows for sensitive detection and quantification using a UV-Vis detector.

Experimental Protocol: HPLC-UV

A. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Reagent: Formic acid (FA), analytical grade.

  • Analyte Standard: this compound, reference grade (>98% purity).

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). Rationale: The acid improves peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (50:50 A:B).

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for non-polar analytes, providing good resolution and peak shape.
Mobile Phase Gradient Elution (see table below)Provides efficient separation from polar impurities and reduces run time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and analyte-column interactions.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak broadening.
Detection λ 280 nmIndole derivatives typically show strong absorbance near this wavelength. A full spectrum should be run initially to determine the λmax.
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN/FA)
0.06040
10.01090
12.01090
12.16040
15.06040

D. Analysis Workflow

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Prepare unknown samples by dissolving them in acetonitrile and diluting them to fall within the calibration range.

  • Inject the unknown samples.

  • Quantify the analyte in the unknown samples using the linear regression equation from the calibration curve.

HPLC Method Validation Protocol

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This is demonstrated by injecting a blank, a placebo (matrix without analyte), and the analyte spiked into the matrix. The analyte peak should be well-resolved from any other peaks with no interference at its retention time.

  • Linearity and Range: A minimum of five concentrations are analyzed.[9] The calibration curve should have a correlation coefficient (r²) ≥ 0.998. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision and accuracy.[8]

  • Accuracy: Determined by performing recovery studies on samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9] The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[6]

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day using different equipment (if possible). The RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: Deliberate, small variations are made to the method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Summary of Typical Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at analyte retention time
LOQ S/N ≥ 10 with acceptable precision
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep 1. Prepare Mobile Phase & Standard Solutions Sample 2. Dissolve/Dilute Unknown Sample Prep->Sample Inject 3. Inject into HPLC System Sample->Inject Separate 4. Separation on C18 Column Inject->Separate Detect 5. UV Detection (280 nm) Separate->Detect Integrate 6. Integrate Peak Area Detect->Integrate Calibrate 7. Construct Calibration Curve Integrate->Calibrate Quantify 8. Calculate Concentration Calibrate->Quantify Result Final Report Quantify->Result

Caption: General workflow for quantification via HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[5] It is an ideal method for confirming the identity and quantity of volatile and thermally stable compounds.[10] The sample is vaporized in an injector and separated as it passes through a capillary column. As the analyte elutes from the column, it enters the ion source of the mass spectrometer, where it is fragmented into characteristic ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint" for unequivocal identification. For quantification, the instrument can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol: GC-MS

A. Instrumentation and Materials

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MS or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, high purity (99.999%).

  • Solvent: Dichloromethane or Ethyl Acetate, GC grade.

  • Analyte Standard: this compound, reference grade (>98% purity).

B. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with ethyl acetate.

C. GC-MS Conditions

ParameterRecommended SettingRationale
Inlet Splitless mode, 280 °CEnsures complete vaporization and transfer of the analyte to the column.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min)Separates the analyte from the solvent front and elutes it as a sharp peak in a reasonable time.
Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI), 230 °CStandard, robust ionization technique that produces reproducible fragmentation patterns.
Quadrupole 150 °C
MS Mode Full Scan (m/z 40-400) for identification; SIM for quantificationScan mode provides a full mass spectrum for identity confirmation. SIM mode increases sensitivity by monitoring only specific, characteristic ions.
SIM Ions m/z 203 (Molecular Ion, M⁺), 174 ([M-C₂H₅]⁺), 130 ([M-COOC₂H₅]⁺)Select characteristic and abundant ions from the full scan spectrum for quantification and confirmation.

D. Analysis Workflow

  • Tune the mass spectrometer according to the manufacturer's recommendations.

  • Inject 1 µL of a mid-range standard in Full Scan mode to confirm the analyte's retention time and mass spectrum. Identify the key fragment ions for SIM mode.

  • Switch to SIM mode. Inject the calibration standards to generate a calibration curve.

  • Prepare and inject unknown samples.

  • Identify the analyte by its retention time and the correct ratio of quantifier to qualifier ions.

  • Quantify the analyte using the calibration curve.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep 1. Prepare Standards in Volatile Solvent Sample 2. Extract/Dilute Unknown Sample Prep->Sample Inject 3. Inject & Vaporize (280°C) Sample->Inject Separate 4. GC Separation (HP-5MS Column) Inject->Separate Ionize 5. Electron Ionization (70 eV) Separate->Ionize Analyze 6. Mass Analysis (Scan or SIM) Ionize->Analyze Identify 7. Identify by Retention Time & Mass Spectrum Analyze->Identify Quantify 8. Quantify using Calibration Curve (SIM) Identify->Quantify Result Confirmed Result Quantify->Result

Caption: Workflow for GC-MS analysis and confirmation.

Sample Preparation for Complex Matrices

For accurate analysis, the analyte must be efficiently extracted from the sample matrix (e.g., plasma, tissue homogenate, reaction quench).[5]

  • Liquid-Liquid Extraction (LLE): An effective technique for separating compounds based on their differential solubility in two immiscible liquids.[5]

    • To 1 mL of aqueous sample, add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase (for HPLC) or ethyl acetate (for GC-MS).

  • Solid-Phase Extraction (SPE): A widely used technique that involves the selective extraction of target compounds from a complex matrix using a solid adsorbent.[5]

    • Column: C18 SPE cartridge.

    • Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte with 1 mL of methanol or acetonitrile.

    • Evaporate and reconstitute as needed.

References

  • AMSbiopharma. (2025).
  • ICH. (2023).
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • Kowalska, J., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • International Journal of Research and Review. (2025).
  • PubMed.
  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
  • SIELC Technologies. (2018).
  • ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek.
  • ACS Publications. Mass spectrometry of simple indoles. The Journal of Organic Chemistry.
  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample M
  • Benchchem.
  • Amanote Research. (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • SIELC Technologies. (2018).
  • Analytical Methods.
  • PubChem - NIH.
  • Indo American Journal of Pharmaceutical Sciences. (2023). Review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer.
  • Sample Preparation Techniques for Elemental Analysis in Aqueous M
  • SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Ethyl (3-formyl-1H-indol-2-yl)
  • MDPI.
  • ResearchGate. (PDF)
  • Sigma-Aldrich.
  • PMC - NIH.
  • PMC - NIH.
  • IJRAR.org.

Sources

large-scale synthesis of ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Ethyl 1-Methyl-1H-indole-2-carboxylate

Abstract

This guide provides a comprehensive, field-proven protocol for the , a key intermediate in pharmaceutical development. The methodology is centered on the robust and scalable Fischer indole synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol suitable for kilogram-scale production, and address critical safety and process optimization considerations. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] this compound, in particular, serves as a versatile building block for a variety of therapeutic agents, including inhibitors of indoleamine 2,3-dioxygenase (IDO), cannabinoid CB1 receptor antagonists, and anti-inflammatory agents.[3] Its synthesis is therefore a critical step in the drug discovery and development pipeline.

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system.[4][5] Its enduring appeal for industrial applications lies in the use of readily available starting materials and its general applicability to a wide range of substituted indoles.[6][7] This application note details an optimized Fischer indole process for producing this compound at scale.

Synthetic Strategy: The Fischer Indole Synthesis

The chosen synthetic route involves the acid-catalyzed cyclization of the hydrazone formed from N-methyl-N-phenylhydrazine and ethyl pyruvate. This one-pot approach is efficient and avoids the isolation of the intermediate hydrazone, streamlining the process for large-scale operations.[8]

Reaction Mechanism

The Fischer indole synthesis proceeds through a well-established cascade of reactions:[4][8][9]

  • Hydrazone Formation: The reaction initiates with the condensation of N-methyl-N-phenylhydrazine with the ketone (ethyl pyruvate) to form the corresponding N-methyl-N-phenylhydrazone.

  • Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[4][4]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions yields the stable, aromatic indole ring.

// Edges {Start1, Start2} -> Hydrazone [label="+ H⁺"]; Hydrazone -> Enamine [label="Acid Catalyst"]; Enamine -> Rearrangement; Rearrangement -> CyclicAminal; CyclicAminal -> Product [label="- NH₃"]; } .enddot Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Protocol for Kilogram-Scale Synthesis

This protocol is designed for a target scale of approximately 1.0 kg of the final product. All operations involving hydrazine derivatives must be conducted in a well-ventilated chemical fume hood or a walk-in hood with appropriate engineering controls.

Reagents and Materials
ReagentCAS No.Mol. Wt. ( g/mol )QuantityMolesNotes
N-Methyl-N-phenylhydrazine100-63-0122.171.00 kg8.19Starting material. Toxic.
Ethyl Pyruvate617-35-6116.121.05 kg9.04Reactant. Use in slight excess.
Polyphosphoric Acid (PPA)8017-16-1N/A5.0 kgN/ACatalyst and reaction medium.
Toluene108-88-392.1410 LN/AExtraction solvent.
Saturated Sodium BicarbonateN/AN/A~15 LN/AFor neutralization wash.
Brine (Saturated NaCl)N/AN/A5 LN/AFor final wash.
Anhydrous Sodium Sulfate7757-82-6142.041.0 kgN/ADrying agent.
Ethanol (95%)64-17-546.07~8 LN/ARecrystallization solvent.
Equipment
  • 20 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser.

  • 50 L vessel for quench solution (e.g., heavy-duty polypropylene).

  • Large separatory funnel (20 L) or extraction vessel.

  • Filtration apparatus (Büchner funnel, filter flask).

  • Vacuum oven.

Experimental Workflow

// Edges A -> B -> D; C -> D; D -> E -> G; F -> G; G -> H -> I -> J -> K -> L -> M -> N; } .enddot Caption: Large-Scale Synthesis Workflow.

Step-by-Step Procedure
  • Reactor Preparation: Set up the 20 L jacketed reactor. Ensure all glassware is dry and the system is inerted with a slow stream of nitrogen.

  • Catalyst Charging: Charge the reactor with polyphosphoric acid (5.0 kg). Begin stirring and heat the PPA to 70-80°C using the reactor jacket. PPA is highly viscous; robust mechanical stirring is essential.

  • Reagent Premixing: In a separate vessel, carefully combine N-methyl-N-phenylhydrazine (1.00 kg) and ethyl pyruvate (1.05 kg). The initial condensation to the hydrazone is mildly exothermic.

  • Addition and Cyclization: Slowly add the premixed hydrazine/pyruvate solution to the hot, stirring PPA over 60-90 minutes via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 100°C. An exotherm will be observed.

  • Reaction Drive: After the addition is complete, heat the reaction mixture to 120°C and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC if desired.

  • Quenching: In the 50 L quench vessel, prepare a mixture of crushed ice and water (approx. 25 L). While the reaction mixture is still hot (but cooled to <100°C), carefully and slowly pour the viscous mass into the vigorously stirred ice/water slurry. This step is highly exothermic and can cause splashing. Perform this with extreme caution.

  • Extraction: Transfer the quenched slurry to a 20 L separatory funnel. Extract the aqueous layer with toluene (1 x 5 L, then 2 x 2.5 L).

  • Washing: Combine the organic extracts. Wash sequentially with saturated sodium bicarbonate solution (2 x 5 L) until the aqueous layer is neutral or slightly basic, followed by a wash with brine (1 x 5 L).

  • Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate (1.0 kg), filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: To the crude product, add 95% ethanol (~4 L) and heat until a clear solution is obtained. Slowly add water (~4 L) until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then chill in an ice bath for 2-4 hours to complete crystallization.

  • Final Isolation: Collect the crystalline solid by vacuum filtration, wash the filter cake with a cold 50:50 ethanol/water mixture, and dry in a vacuum oven at 40-50°C to a constant weight.

Expected Outcome
  • Yield: 1.1 - 1.3 kg (65-75% theoretical yield).

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity: >98% by HPLC.

Safety and Process Considerations

Trustworthiness through Self-Validating Systems: A robust process requires a deep understanding of potential hazards and control measures.

Chemical Hazards and Handling
  • N-Methyl-N-phenylhydrazine: This compound is toxic, a suspected carcinogen, and readily absorbed through the skin.[10][11] All handling must be performed in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[10][12] An emergency shower and eyewash station must be readily accessible.

  • Polyphosphoric Acid (PPA): PPA is corrosive and releases significant heat upon dilution with water. The quenching step is the most hazardous part of this procedure and must be performed with a robust setup and extreme care to control the exotherm.[1]

  • Flammability: Toluene and ethanol are flammable solvents. Ensure all heating is done using oil baths or reactor jackets, and avoid ignition sources.

Critical Process Parameters
  • Temperature Control: The initial addition of reagents to PPA is exothermic. A slow addition rate and efficient cooling are critical to prevent a runaway reaction. The final reaction temperature of 120°C is crucial for driving the cyclization to completion.

  • Stirring: PPA is extremely viscous. Inadequate stirring can lead to localized overheating ("hot spots") and poor reaction kinetics, resulting in lower yields and increased impurity formation. Ensure the overhead stirrer is powerful enough to maintain a vortex throughout the reaction.

  • Water Content: The Fischer indole synthesis is essentially a dehydration-condensation reaction. Ensure all reagents (where appropriate) and glassware are dry to maximize yield.

Conclusion

The Fischer indole synthesis provides a powerful and scalable method for the large-scale production of this compound. By carefully controlling reaction parameters, particularly temperature and agitation, and adhering to strict safety protocols for handling hazardous reagents, this protocol can be reliably implemented to produce kilogram quantities of high-purity material. This application note serves as a foundational guide for process chemists and researchers, enabling the efficient synthesis of this vital pharmaceutical intermediate.

References

  • Yang, X., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process.
  • Wikipedia. Fischer indole synthesis. [Link]
  • Heravi, M. M., et al. (2017).
  • Chemistry Stack Exchange. (2020).
  • Ishikawa, T., et al. (2007). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
  • Wikipedia. Indole. [Link]
  • ResearchGate. (2021).
  • MDPI. (2021).
  • Google Patents. CN104402795A - Synthetic method of substituted indol-2-formic acid.
  • EurekAlert!. (2023).
  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
  • National Institutes of Health. (2020).
  • RSC Publishing. (2023).
  • ACS Publications. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
  • ResearchGate. (2017).
  • SlideShare. Synthesis and Chemistry of Indole. [Link]
  • SIELC Technologies. (2018).
  • University of New Mexico.
  • University of Florida EHS. (2024).
  • Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
  • ResearchGate. (2020).
  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 1-Methyl-1H-indole-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for designing ligands that can interact with a wide array of biological targets. Within the vast chemical space of indole derivatives, Ethyl 1-Methyl-1H-indole-2-carboxylate serves as a particularly versatile and strategic intermediate. Its pre-methylated nitrogen atom circumvents potential issues of N-H acidity and directs further functionalization, while the C2-ester provides a reliable handle for diverse chemical transformations.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a cornerstone intermediate for the development of novel therapeutic agents. The protocols herein are designed to be robust and reproducible, while the scientific rationale behind each step is explained to empower researchers in their drug discovery endeavors.

Synthesis of the Core Intermediate: this compound

The journey begins with the parent compound, ethyl 1H-indole-2-carboxylate, which is readily available commercially or can be synthesized via several established methods, such as the Fischer indole synthesis.[3] The critical step is the selective methylation of the indole nitrogen (N1 position). While various alkylating agents can be used, dimethyl carbonate (DMC) in the presence of a suitable base offers an environmentally benign and highly efficient method.[4]

Protocol 1: N-Methylation of Ethyl 1H-indole-2-carboxylate

This protocol describes the synthesis of the title intermediate using dimethyl carbonate, a green methylating agent.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add dimethyl carbonate (3.0 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Causality and Insights:

  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the indole N-H, facilitating nucleophilic attack on the methyl group of DMC. It is also inexpensive and easy to remove.

  • Solvent: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reactants and facilitating the Sₙ2 reaction.

  • Green Chemistry: DMC is a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate, which are highly toxic and carcinogenic.

reactant Ethyl 1H-indole-2-carboxylate reagents Dimethyl Carbonate (DMC) K₂CO₃, DMF 80-90 °C reactant->reagents product Ethyl 1-methyl-1H- indole-2-carboxylate reagents->product

Caption: Synthesis of the target intermediate via N-methylation.

Strategic Functionalization Pathways

This compound is a launchpad for creating diverse chemical libraries. The primary points of modification are the ester at the C2 position and, to a lesser extent, electrophilic substitution on the indole ring.

Ester Hydrolysis: Gateway to Amide Scaffolds

The most common and powerful transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This acid is a crucial precursor for amide bond formation, a cornerstone of medicinal chemistry for creating stable, drug-like molecules.

Protocol 2: Hydrolysis to 1-Methyl-1H-indole-2-carboxylic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of EtOH and water (e.g., 3:1 v/v).

  • Add an aqueous solution of NaOH (2.0-3.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-methyl-1H-indole-2-carboxylic acid.

Causality and Insights:

  • Saponification: This is a classic base-catalyzed ester hydrolysis (saponification). The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt.

  • Acidification: The final acidification step is critical to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution, simplifying purification.

Amide Coupling: Building Bioactive Carboxamides

With 1-methyl-1H-indole-2-carboxylic acid in hand, countless derivatives can be synthesized by coupling it with a diverse range of primary or secondary amines. This is the key step used to synthesize potential TRPV1 agonists and anti-trypanosomal agents.[4][5]

Protocol 3: General Procedure for Amide Coupling

Materials:

  • 1-Methyl-1H-indole-2-carboxylic acid

  • Desired amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole) or OxymaPure

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous solvent (DMF or Dichloromethane - DCM)

Procedure:

  • Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the mixture, followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Causality and Insights:

  • Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an active ester that is less prone to side reactions (like racemization if chiral amines are used) and reacts efficiently with the amine.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to ensure the amine nucleophile remains in its free, unprotonated form.

cluster_main Functionalization Pathways Start Ethyl 1-methyl-1H- indole-2-carboxylate Acid 1-Methyl-1H-indole- 2-carboxylic acid Start->Acid Protocol 2: NaOH, EtOH/H₂O Hydrazide 1-Methyl-1H-indole- 2-carbohydrazide Start->Hydrazide Hydrazine Hydrate, EtOH Amide N-Substituted-1-methyl-1H- indole-2-carboxamide Acid->Amide Protocol 3: EDC, HOBt, Amine (R-NH₂)

Caption: Key transformations of the core intermediate.

Applications in Drug Discovery Programs: Case Studies

The true value of this compound is demonstrated by its successful application in synthesizing molecules with significant biological activity.

Case Study 1: TRPV1 Agonists for Pain Research

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial ion channel involved in pain sensation. Modulators of TRPV1 are of high interest for developing novel analgesics. Researchers have successfully used the 1-methyl-1H-indole-2-carboxamide scaffold to design potent TRPV1 agonists.[4]

  • Rationale: The indole core mimics endogenous ligands and provides a rigid backbone for orienting substituents. The N-methylation prevents the formation of alternative hydrogen bonding patterns and improves metabolic stability.

  • Execution: Following Protocols 2 and 3, 1-methyl-1H-indole-2-carboxylic acid was coupled with a variety of substituted anilines and benzylamines.[4] This allowed for a systematic exploration of the structure-activity relationship (SAR), identifying key pharmacophoric features required for potent agonism.

Derivative ClassAmine UsedBiological TargetKey FindingReference
Indole-2-carboxamidesSubstituted anilines, benzylaminesTRPV1 ChannelN-aryl and N-benzyl substitutions led to potent agonists, demonstrating the scaffold's suitability for receptor modulation.[4]
Indole-2-carboxamidesSubstituted anilinesTrypanosoma cruziCompounds with small, electron-donating groups on the indole core showed good anti-parasitic activity.[5][6]
Indole-2-carbohydrazidesSubstituted benzyl chloridesCancer Cell Lines (MCF-7, A549)N'-benzyl carbohydrazide derivatives exhibited significant anti-proliferative and apoptosis-inducing capabilities.[7]
Case Study 2: Anti-Trypanosomal Agents for Chagas Disease

Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. Phenotypic screening identified the 1H-indole-2-carboxamide core as a promising starting point for new therapeutics.[5][6]

  • Rationale: The indole scaffold offered a novel chemotype with anti-parasitic activity. The goal was to optimize potency while maintaining favorable drug-like properties.

  • Execution: this compound and related analogues were used to build a library of carboxamides. The SAR exploration revealed that small, electron-donating groups at the 5-position of the indole ring were favorable for activity.[5][6] Although the series was eventually halted due to pharmacokinetic challenges, the work demonstrated the utility of the intermediate in rapidly generating focused libraries for hit-to-lead campaigns.

cluster_workflow Drug Discovery Workflow Example Intermediate Ethyl 1-methyl-1H- indole-2-carboxylate Acid Carboxylic Acid (Protocol 2) Intermediate->Acid Library Amide Library (Protocol 3 with diverse amines) Acid->Library Screening Biological Screening (e.g., TRPV1 assay) Library->Screening SAR SAR Analysis Screening->SAR SAR->Library Iterative Optimization Lead Lead Compound SAR->Lead

Caption: Iterative drug discovery cycle using the core intermediate.

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its predictable reactivity and straightforward functionalization protocols allow for the efficient and systematic synthesis of diverse compound libraries. As demonstrated in successful research programs targeting ion channels and infectious diseases, this intermediate provides a robust and reliable foundation for building the next generation of therapeutic agents. The methodologies outlined in this guide offer researchers a validated pathway to harness the power of this versatile indole scaffold in their own discovery efforts.

References

  • Al-Mulla, A. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72.
  • Inman, C. E., & Moody, C. J. (Year unknown). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
  • Lynch, W. E., Whitlock, C. R., & Clifford, W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(8).
  • Cable, K. M., et al. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(4), 367-372.
  • De Rycker, M., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Appendino, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 345(11), 890-903.
  • De Rycker, M., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications.
  • Lynch, W. E., Whitlock, C. R., & Clifford, W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate.
  • Lynch, W. E., Whitlock, C. R., & Clifford, W. (2020). Ethyl 1H-indole-2-carboxylate. IUCr Journals.
  • Antonchick, A. P., et al. (2013). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry, 9, 2328–2336.
  • Al-Ostath, O. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules.
  • ResearchGate. (Various Authors). Examples of bioactive molecules containing indole in core structure.

Sources

Application Notes and Protocols for the Purification of Ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Ethyl 1-methyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this starting material is paramount to ensure the desired reaction outcomes, yields, and impurity profiles of subsequent synthetic steps. This document provides a detailed guide to the purification of this compound, drawing upon established methodologies for analogous indole-2-carboxylate derivatives. While a specific, validated protocol for this exact molecule is not widely published, the principles and techniques outlined herein are based on sound chemical principles and proven methods for closely related compounds, offering a robust starting point for process development and optimization.

Physicochemical Properties and Their Impact on Purification

Understanding the physicochemical properties of a compound is fundamental to designing an effective purification strategy. Due to limited publicly available data for this compound, we present data for its close analogs to guide our approach.

PropertyThis compoundEthyl 1H-indole-2-carboxylate (Parent Compound)Mthis compound (Methyl Ester Analog)
Molecular Weight 203.23 g/mol 189.21 g/mol 189.21 g/mol
Melting Point Data not available122-125 °CWhite solid (m.p. not specified)[1]
Boiling Point Data not availableData not availableData not available
Appearance Expected to be a solid at room temperatureWhite needles[2] or beige solidWhite solid[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane and potentially water.Soluble in ethanolSoluble in dichloromethane[1]

The methylation at the N-1 position of the indole ring in this compound eliminates the hydrogen bond donor capability present in the parent compound, ethyl 1H-indole-2-carboxylate. This structural change is expected to lower the melting point and increase its solubility in less polar organic solvents compared to the parent compound. This difference is a key consideration in the design of both recrystallization and chromatographic purification methods.

Purification Strategies

The two most common and effective purification techniques for compounds of this class are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile of the crude material, the required final purity, and the scale of the purification.

Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at different temperatures.

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the crude material at an elevated temperature but will have low solubility for the target compound at lower temperatures, allowing it to crystallize out while impurities remain in the solution. For this compound, a single solvent or a binary solvent system can be employed.

Workflow for Recrystallization Solvent Screening

Caption: Workflow for developing a recrystallization protocol.

Protocol for Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with stirring)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection: Based on the properties of analogous compounds, promising single solvents include ethanol or isopropanol. A binary solvent system such as ethyl acetate/hexane is also a strong candidate. To screen, place a small amount of the crude material in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.

Rationale for Solvent Choice:

  • Ethanol/Isopropanol: These polar protic solvents are often effective for recrystallizing moderately polar compounds like indole derivatives. The parent compound, ethyl 1H-indole-2-carboxylate, can be recrystallized from ethanol.

  • Ethyl Acetate/Hexane: This binary solvent system provides a wide range of polarities. The compound is likely to be soluble in ethyl acetate and insoluble in hexane. By dissolving the crude material in a minimum of hot ethyl acetate and then slowly adding hexane until the solution becomes turbid, followed by cooling, crystallization can be induced.

Technique 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Principle of Column Chromatography

For the purification of this compound, normal-phase chromatography using silica gel as the stationary phase is recommended. The separation is based on the polarity of the compounds. More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will elute faster.

Workflow for Column Chromatography Purification

Caption: General workflow for purification by column chromatography.

Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: The choice of the mobile phase (eluent) is critical for a successful separation. This is typically determined by thin-layer chromatography (TLC) analysis of the crude material. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

    • Based on protocols for similar compounds, a mixture of ethyl acetate and hexane is a good starting point. A gradient of increasing ethyl acetate concentration can be used. For example, starting with 5% ethyl acetate in hexane and gradually increasing to 20%.

    • For the closely related mthis compound, a mobile phase of 5% v/v methanolic ammonia in dichloromethane has been reported, suggesting this could also be an effective system, particularly if basic impurities are present.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel powder, then gently tap the column to ensure even packing. Add the mobile phase and allow it to run through the column until the silica is fully wetted and equilibrated.

    • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into the column and allow the silica to settle, draining the excess solvent. This method often results in a more uniformly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully apply the solution to the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the chosen mobile phase. Collect the eluent in a series of fractions. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Rationale for Methodological Choices:

  • Silica Gel: As a polar stationary phase, silica gel is well-suited for the separation of moderately polar organic molecules like indole esters.

  • Ethyl Acetate/Hexane: This is a versatile and widely used solvent system for normal-phase chromatography, allowing for fine-tuning of the mobile phase polarity.

  • Methanolic Ammonia in Dichloromethane: The addition of a small amount of base (ammonia) can help to reduce tailing of compounds that may interact strongly with acidic sites on the silica gel.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques such as recrystallization and column chromatography. The protocols provided in this guide, derived from established procedures for analogous compounds, offer a robust framework for obtaining high-purity material. Researchers should consider these protocols as a starting point and optimize the conditions based on the specific impurity profile of their crude product and the desired final purity.

References

  • Al-Zoubi, M. S. (2017).
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Noland, W. E., & Baude, F. J. (1963).
  • PrepChem. (2023). Synthesis of mthis compound.

Sources

Synthesis of 1H-Indole-2-Carbohydrazide: A Comprehensive Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Indole-2-Carbohydrazide in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this privileged scaffold, 1H-indole-2-carbohydrazide emerges as a pivotal intermediate, a versatile building block for the synthesis of a multitude of more complex, biologically active molecules.[2][3] Its unique structure, featuring a reactive hydrazide moiety attached to the indole core, allows for facile derivatization, making it an invaluable precursor in the development of novel therapeutic agents, such as α-glucosidase inhibitors and tubulin polymerization inhibitors.[1][4]

This application note provides a detailed, field-proven protocol for the synthesis of 1H-indole-2-carbohydrazide from its readily available ethyl ester precursor, ethyl 1H-indole-2-carboxylate. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the transformation, offering insights into the rationale behind the chosen conditions, and provides comprehensive guidance on purification, characterization, and troubleshooting.

Reaction Principle: Nucleophilic Acyl Substitution

The conversion of an ester to a hydrazide is a classic example of a nucleophilic acyl substitution reaction. In this process, the lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the ethoxide leaving group, yields the more thermodynamically stable carbohydrazide. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve the starting materials and facilitate the reaction.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
Ethyl 1H-indole-2-carboxylate98%Sigma-Aldrich
Hydrazine hydrate99%Sigma-Aldrich
Absolute EthanolAnhydrous, ≥99.5%Merck
Round-bottom flask250 mLPyrex
Reflux condenser-Kimble
Magnetic stirrer with heating-IKA
Buchner funnel and flask-VWR
Filter paperWhatman No. 1Whatman
Beakers and Erlenmeyer flasksVarious sizesCorning
Rotary evaporator-Buchi
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (52.8 mmol) of ethyl 1H-indole-2-carboxylate in 100 mL of absolute ethanol. Stir the mixture at room temperature until the ester is completely dissolved.

  • Addition of Hydrazine Hydrate: To the stirred solution, add 25.0 mL (514 mmol) of 99% hydrazine hydrate dropwise over a period of 10 minutes. [Safety Note: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.]

  • Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting ester spot and the appearance of a more polar product spot indicate the progression of the reaction. The reaction is typically complete within 4-6 hours.

  • Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. A white precipitate of 1H-indole-2-carbohydrazide will form.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold absolute ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the collected solid under vacuum at 50-60°C for 4-6 hours to afford the crude 1H-indole-2-carbohydrazide.

Purification by Recrystallization

For applications requiring high purity, the crude product should be recrystallized.

  • Solvent Selection: Absolute ethanol is a suitable solvent for the recrystallization of 1H-indole-2-carbohydrazide.

  • Recrystallization Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to dissolve the solid completely. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A typical yield of purified product is in the range of 85-95%.

Mechanistic Insights and Workflow Visualization

The synthesis of 1H-indole-2-carbohydrazide from its ethyl ester via hydrazinolysis is a straightforward yet elegant transformation. The workflow and the underlying mechanism are depicted below.

G cluster_workflow Experimental Workflow start Dissolve Ethyl 1H-indole-2-carboxylate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux cool Cool and Precipitate Product reflux->cool filter Filter and Wash Solid cool->filter dry Dry the Product filter->dry recrystallize Recrystallize from Ethanol (Optional) dry->recrystallize final_product Pure 1H-Indole-2-carbohydrazide dry->final_product Crude Product recrystallize->final_product

Caption: A flowchart illustrating the key steps in the synthesis and purification of 1H-indole-2-carbohydrazide.

The chemical transformation at the heart of this protocol is a nucleophilic acyl substitution. The mechanism involves the following key steps:

Caption: The mechanism of hydrazinolysis of ethyl 1H-indole-2-carboxylate.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized 1H-indole-2-carbohydrazide is essential. The following analytical techniques are recommended:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value (typically around 228-230°C).[5] A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the indole and hydrazide groups (around 3200-3400 cm⁻¹), and a strong C=O stretch for the amide carbonyl (around 1640-1680 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum (in DMSO-d₆) will show characteristic signals for the aromatic protons of the indole ring, the N-H protons of the indole and hydrazide moieties, and the -NH₂ protons.

    • ¹³C NMR: The carbon NMR spectrum will display the expected signals for the carbon atoms of the indole ring and the carbonyl carbon of the hydrazide group.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient heating.1. Extend the reflux time and monitor by TLC. 2. Ensure the purity of the ethyl 1H-indole-2-carboxylate and use fresh hydrazine hydrate. 3. Ensure the reaction mixture is refluxing vigorously.
Product is Oily or Does Not Solidify Presence of impurities or residual solvent.1. Ensure the product is thoroughly washed with cold ethanol. 2. Perform recrystallization. 3. Dry the product under vacuum for an extended period.
Broad Melting Point Range The product is impure.Recrystallize the product until a sharp melting point is obtained. Consider an alternative recrystallization solvent if ethanol is ineffective.
Unexpected Side Products 1. Reaction of hydrazine with other functional groups (if present). 2. Degradation of starting material or product.1. This protocol is specific for the ethyl ester; protect other reactive groups if necessary. 2. Avoid excessive heating or prolonged reaction times beyond what is necessary for completion.

Safety and Handling Precautions

Hydrazine hydrate is a hazardous chemical and must be handled with appropriate safety measures. [6][7]

  • Toxicity and Corrosivity: Hydrazine hydrate is highly toxic by inhalation, ingestion, and skin contact. It is also corrosive and can cause severe burns.

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good option), safety goggles, and a lab coat.

  • Storage: Store hydrazine hydrate in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents and acids.

  • Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of high-purity 1H-indole-2-carbohydrazide. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers in drug development and medicinal chemistry can confidently produce this valuable intermediate for their synthetic endeavors. The versatility of 1H-indole-2-carbohydrazide as a scaffold for further chemical modification ensures its continued importance in the quest for novel and effective therapeutic agents.

References

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI.
  • 1H-indole-2-carbohydrazide. PubChem.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). MDPI.
  • Supporting information. The Royal Society of Chemistry.
  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Publishing.
  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.
  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. (2023). National Institutes of Health.
  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (2024). PubMed Central.

Sources

Application Notes and Protocols for the Synthesis of GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of GSK-3β in Cellular Signaling and Disease

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine protein kinase that acts as a pivotal regulatory node in a multitude of cellular processes.[1][2] Its dysregulation is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease, type II diabetes, bipolar disorder, and various cancers.[1][2][3][4] In the context of Alzheimer's disease, GSK-3β is known to contribute to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, and to modulate the processing of the amyloid precursor protein (APP), which can result in the formation of amyloid-β plaques.[3][5][6] This central role in disease pathogenesis has established GSK-3β as a high-priority target for therapeutic intervention.[4][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of GSK-3β inhibitors. It delves into the rationale behind different synthetic strategies, offers detailed protocols for the synthesis of a potent maleimide-based inhibitor, and provides methodologies for the evaluation of synthesized compounds.

The Landscape of GSK-3β Inhibitors: Diverse Scaffolds and Mechanisms

The development of GSK-3β inhibitors has yielded a structurally diverse array of molecules that can be broadly categorized based on their mechanism of action.

  • ATP-Competitive Inhibitors: This is the largest and most extensively studied class of GSK-3β inhibitors.[8] These molecules target the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[8] Many potent and selective ATP-competitive inhibitors have been developed, with scaffolds including maleimides, paullones, and various heterocyclic systems.[8][9] A key challenge in the development of these inhibitors is achieving selectivity over other kinases due to the conserved nature of the ATP-binding site.[10][11]

  • Non-ATP Competitive Inhibitors: To overcome the selectivity challenges associated with ATP-competitive inhibitors, researchers have explored inhibitors that bind to sites other than the ATP pocket.[12][13] One notable class is the thiadiazolidinones (TDZDs), which have been identified as the first non-ATP competitive inhibitors of GSK-3β.[12][13] These compounds exhibit allosteric inhibition, offering a promising avenue for achieving higher selectivity.[14]

  • Substrate-Competitive Inhibitors: A more recent strategy involves the development of inhibitors that compete with the substrate for binding to the kinase.[10][15] This approach offers the potential for high selectivity, as the substrate binding site is generally less conserved than the ATP-binding pocket.[15]

  • Covalent Inhibitors: These inhibitors form a covalent bond with a specific residue in the GSK-3β active site, leading to irreversible inhibition.[16][17] This strategy can provide high potency and prolonged duration of action. The design of covalent inhibitors often involves incorporating a reactive "warhead" into a scaffold that has a non-covalent affinity for the target.[16]

Visualizing GSK-3β's Role in Alzheimer's Disease Pathogenesis

GSK3B_AD_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Activity cluster_downstream Downstream Pathological Events Insulin/IGF-1 Insulin/IGF-1 GSK3B_inactive Inactive GSK-3β (pSer9) Insulin/IGF-1->GSK3B_inactive phosphorylates Ser9 Wnt Wnt Wnt->GSK3B_inactive inhibits GSK3B_active Active GSK-3β Tau Tau Protein GSK3B_active->Tau phosphorylates APP Amyloid Precursor Protein (APP) GSK3B_active->APP modulates processing Tau_hyper Hyperphosphorylated Tau Tau->Tau_hyper AB_plaques Amyloid-β Plaques APP->AB_plaques NFTs Neurofibrillary Tangles (NFTs) Tau_hyper->NFTs Synthesis_Workflow Start 4-Azaindole Step1 Alkylation (NaH, i-PrI, DMF) Start->Step1 Intermediate1 Intermediate 35 Step1->Intermediate1 Step2 Acylation (Methyl 2-chloro-2-oxoacetate, AlCl3, DCM) Intermediate1->Step2 Intermediate2 Intermediate 36 Step2->Intermediate2 Step3 Maleimide Condensation (tert-Butyl (2-aminoethyl)carbamate, t-BuOK) Intermediate2->Step3 Intermediate3 Boc-protected intermediate Step3->Intermediate3 Step4 Boc Deprotection (TFA, DCM) Intermediate3->Step4 Intermediate4 Amine intermediate Step4->Intermediate4 Step5 Amide Coupling (2-Fluoroacetic acid, EDC, HOBt, DIPEA, DMF) Intermediate4->Step5 FinalProduct Compound 38b (Final Product) Step5->FinalProduct

Sources

Introduction: Navigating the Complex Landscape of Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Methodologies in the Development of Anti-Cancer Agents

The development of novel anti-cancer agents is a complex, multi-stage process fraught with challenges, from the vast heterogeneity of tumor biology to the high attrition rates of promising compounds in clinical trials.[1][2] A successful journey from a conceptual target to a clinically effective therapeutic requires a robust and integrated experimental framework. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth overview of the critical methodologies and protocols that underpin modern oncology drug discovery. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to empower rational and efficient drug development. Our focus is on creating self-validating systems of experimentation, from initial target identification through rigorous preclinical evaluation, ensuring that only the most promising candidates advance.

Section 1: The Cornerstone—Target Identification and Validation

The foundational step in targeted cancer therapy is to identify and validate a molecular target whose modulation will have a therapeutic effect on the cancer cell while sparing normal tissues.[3][4][5] Target validation provides the essential evidence that links a specific biological molecule, such as a protein or a signaling pathway, to the pathophysiology of a disease, thereby justifying the substantial investment required for a full-scale drug discovery program.[4][5][6]

Methodology Spotlight: CRISPR/Cas9-Based Target Validation

CRISPR/Cas9 gene-editing technology has revolutionized target validation by enabling the precise and permanent knockout or modification of genes in relevant cancer models.[7][8][9] This allows researchers to directly assess the functional consequence of losing a potential drug target, providing a high degree of confidence that is often unattainable with transient methods like RNA interference.[7][10] For example, CRISPR/Cas9 was instrumental in de-validating the potential cancer target MTH1, saving considerable time and resources that would have been spent pursuing a false lead.[7]

Workflow for CRISPR/Cas9-Mediated Target Validation

G cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis sgRNA_Design Design sgRNAs Targeting Gene of Interest Vector_Cloning Clone sgRNAs into Cas9 Expression Vector sgRNA_Design->Vector_Cloning Vector_Prep Plasmid Amplification & Purification Vector_Cloning->Vector_Prep Transfection Transfect Cells with CRISPR Plasmids Vector_Prep->Transfection Cell_Culture Culture Cancer Cell Line Cell_Culture->Transfection Selection Select Transfected Cells (e.g., Puromycin) Transfection->Selection Genomic_Validation Confirm Gene Knockout (Sequencing, Western Blot) Selection->Genomic_Validation Phenotypic_Assay Functional Analysis (Viability, Apoptosis Assays) Genomic_Validation->Phenotypic_Assay Data_Interpretation Data Interpretation Phenotypic_Assay->Data_Interpretation Target Validated or De-validated

Caption: Workflow for validating a cancer target using CRISPR/Cas9 gene editing.

Protocol: CRISPR/Cas9 Knockout for Target Validation in a Cancer Cell Line

This protocol outlines the generation of a stable knockout cell line to assess the role of a target gene in cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Cas9-expressing vector with a selection marker (e.g., lentiCRISPRv2)

  • Gene-specific single guide RNAs (sgRNAs)

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin or other appropriate selection antibiotic

  • Reagents for Western Blot and DNA sequencing

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • sgRNA Design and Cloning: Design 2-3 sgRNAs targeting an early exon of the gene of interest. Synthesize and clone these sgRNAs into the Cas9 expression vector according to the manufacturer's protocol.

  • Transfection:

    • Seed 2.5 x 10^5 A549 cells per well in a 6-well plate and allow them to adhere overnight.

    • Transfect the cells with the sgRNA/Cas9 plasmids using Lipofectamine 3000. Include a non-targeting sgRNA control.

  • Antibiotic Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. Replace the medium every 2-3 days until non-transfected control cells are eliminated.

  • Clonal Expansion: Isolate single cell clones from the surviving polyclonal population by limiting dilution or cell sorting into 96-well plates. Expand these clones.

  • Validation of Knockout:

    • Genomic Level: Extract genomic DNA from expanded clones and perform Sanger sequencing of the target region to identify indels (insertions/deletions).

    • Protein Level: Perform Western blot analysis to confirm the absence of the target protein.

  • Phenotypic Analysis:

    • Once knockout is confirmed, plate the knockout clones and wild-type control cells in 96-well plates.

    • Measure cell viability over 3-5 days using a CellTiter-Glo® assay. A significant reduction in the viability of knockout cells compared to controls indicates the target is essential for cell survival, thus validating it.[11]

Section 2: High-Throughput Screening (HTS) for Hit Identification

Following target validation, the next step is to identify "hits"—small molecules that can modulate the target's activity. High-Throughput Screening (HTS) enables the rapid testing of tens of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[12][13][14] The process relies on a combination of biochemical and cell-based assays.

Biochemical vs. Cell-Based Assays
  • Biochemical Assays are performed in a cell-free system using purified components like a recombinant enzyme and its substrate.[15][16] They are robust, scalable, and ideal for primary HTS to identify direct modulators of a target.[16][17]

  • Cell-Based Assays use living cells, offering a more physiologically relevant system to assess a compound's effect in a complex biological context.[18] These assays can measure downstream effects of target modulation and provide initial insights into cell permeability and cytotoxicity.[18]

High-Throughput Screening (HTS) Workflow

HTS_Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Miniaturization (e.g., 384-well) Assay_Development->Primary_Screen Hit_Identification Initial 'Hits' (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC50 Calculation Dose_Response->IC50_Determination Secondary_Assays Secondary & Orthogonal Assays (Selectivity) IC50_Determination->Secondary_Assays Confirmed_Hits Confirmed Hits Secondary_Assays->Confirmed_Hits

Caption: A typical workflow for identifying hit compounds through HTS.

Protocol: High-Throughput Cell Viability Assay for Anti-Cancer Agents

This protocol describes a common HTS assay to screen for compounds that reduce the viability of cancer cells, performed in a 384-well format.

Materials:

  • Cancer cell line cultured in appropriate medium.

  • Compound library plated in 384-well format.

  • Positive control (e.g., Staurosporine) and negative control (DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Automated liquid handling systems and a plate reader capable of luminescence detection.

Procedure:

  • Cell Seeding: Using an automated dispenser, seed cancer cells into 384-well clear-bottom plates at a pre-optimized density (e.g., 1,000 cells/well in 40 µL of medium). Incubate for 24 hours.

  • Compound Addition:

    • Use a pintool or acoustic dispenser to transfer a small volume (e.g., 100 nL) of compounds from the library plates to the cell plates for a final concentration of 10 µM.

    • Designate columns for DMSO (negative control) and a positive control cytotoxic agent.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data to controls (% inhibition = 100 * (1 - (Sample_RLU - Avg_Pos_RLU) / (Avg_Neg_RLU - Avg_Pos_RLU))). Hits are typically defined as compounds causing >50% inhibition.

Compound IDTargetPrimary Screen (% Inhibition @ 10µM)Confirmed IC50 (µM)
Cmpd-001Kinase A95.20.05
Cmpd-002Kinase A88.70.12
Cmpd-003Protease B75.41.5
Cmpd-004Kinase A62.18.9
Cmpd-005Protease B55.9>20 (Inactive)

Section 3: From Hit to Lead—The Art of Lead Optimization

A "hit" from an HTS is rarely suitable for clinical use. The lead optimization phase is an iterative process where medicinal chemists and biologists work together to refine the chemical structure of hits to improve their potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[19][20][21] Key strategies include establishing a Structure-Activity Relationship (SAR) to understand how chemical modifications affect biological activity and using pharmacophore modeling to design novel structures with improved properties.[19][20][22]

The Iterative Cycle of Lead Optimization

Lead_Optimization_Cycle Design Design Analogs (SAR-guided) Synthesis Chemical Synthesis Design->Synthesis Hypothesis Testing In Vitro Testing (Potency, Selectivity) Synthesis->Testing ADMET In Vitro ADMET (Stability, Permeability) Testing->ADMET Analysis Data Analysis ADMET->Analysis Analysis->Design New SAR Insights Preclinical_Candidate Preclinical Candidate Selection Analysis->Preclinical_Candidate

Caption: The cyclical process of medicinal chemistry in lead optimization.

Section 4: Rigorous Preclinical Evaluation

Before a drug candidate can be tested in humans, it must undergo extensive preclinical evaluation to demonstrate a reasonable expectation of safety and efficacy.[23][24] This phase moves beyond simple in vitro models to more complex systems that better mimic human physiology, such as 3D organoids and in vivo animal models.[25]

Methodology Spotlight: Patient-Derived Organoids (PDOs)

Three-dimensional (3D) organoids, particularly those derived from patient tumors (PDOs), are revolutionizing preclinical testing.[26][27] Unlike 2D cell lines which have adapted to growing on plastic, organoids retain much of the genetic, morphological, and drug-response heterogeneity of the original patient's tumor.[26][28][29] This high fidelity makes them superior models for predicting clinical outcomes.[28][30]

Feature2D Cell Lines3D Patient-Derived Organoids
Architecture Monolayer3D structure with cell-cell interactions
Genetic Stability Prone to genetic drift over passagesGenetically stable, closely matching the original tumor[29]
Heterogeneity Homogeneous populationPreserves the heterogeneity of the patient's tumor[26]
Predictive Value Low; only ~3.4% of oncology drugs succeed in trials[27]High; strong correlation between organoid and patient drug response[27][30]
Protocol: Establishment and Drug Screening of Patient-Derived Organoids (PDOs)

Materials:

  • Fresh patient tumor tissue obtained under IRB-approved protocols.

  • Digestion buffer (e.g., Collagenase, Dispase).

  • Basement membrane extract (e.g., Matrigel).

  • Specialized organoid growth medium.

  • 384-well plates.

  • Drug candidates for testing.

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D).

Procedure:

  • Tissue Processing: Mince the patient tumor tissue into small fragments (~1-2 mm). Digest the tissue with an enzymatic solution to create a single-cell or small-clump suspension.

  • Organoid Seeding: Resuspend the cell pellet in basement membrane extract on ice. Dispense droplets of this mixture into a pre-warmed multi-well plate.

  • Culture Initiation: After the droplets have solidified, add organoid growth medium to each well. Culture under standard conditions, replacing the medium every 2-3 days. Organoids should become visible within 7-14 days.

  • Drug Screening:

    • Mechanically dissociate mature organoids into small fragments.

    • Seed these fragments in a 384-well plate using the same basement membrane extract method.

    • After 3-4 days, add drugs at various concentrations.

    • Incubate for 6 days.

  • Viability Assessment: Measure cell viability using a 3D-compatible assay like CellTiter-Glo® 3D, which has enhanced lytic capacity for spheroids. Analyze the dose-response curves to determine drug sensitivity.

Methodology Spotlight: In Vivo Models and PK/PD Analysis
  • In Vivo Models: Animal models, especially patient-derived xenografts (PDXs) where patient tumor fragments are implanted into immunodeficient mice, are critical for evaluating a drug's efficacy in a whole-organism context.[31][32][33] These models allow for the assessment of tumor growth inhibition, drug distribution, and overall toxicity.[34][35]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): PK/PD modeling is essential for understanding the relationship between drug exposure (concentration over time) and the resulting biological effect.[1][2] PK describes what the body does to the drug (ADME), while PD describes what the drug does to the body (therapeutic and toxic effects).[36] Integrating these two domains allows for the optimization of dosing regimens to maximize efficacy and minimize toxicity for clinical trials.[1][37]

The Interplay of Pharmacokinetics and Pharmacodynamics

PKPD_Model cluster_pk Pharmacokinetics (PK) 'What the body does to the drug' cluster_pd Pharmacodynamics (PD) 'What the drug does to the body' Dose Drug Dose Concentration Plasma & Tissue Concentration Dose->Concentration Absorption, Distribution, Metabolism, Excretion Effect Therapeutic & Toxic Effects Concentration->Effect Drug-Target Interaction Response Clinical Response (e.g., Tumor Shrinkage) Effect->Response

Caption: The relationship between drug concentration (PK) and biological effect (PD).

Conclusion

The development of anti-cancer agents is an increasingly sophisticated endeavor that relies on a cascade of validated, interconnected methodologies. From the precision of CRISPR-based target validation to the physiological relevance of patient-derived organoids, each step builds a layer of evidence to support the progression of a compound. By understanding the rationale behind these core protocols and integrating them into a cohesive strategy, researchers can enhance the efficiency of the drug discovery pipeline, reduce late-stage failures, and ultimately accelerate the delivery of innovative and effective therapies to patients in need.

References

  • Application of Cancer Organoid Model for Drug Screening and Personalized Therapy - PMC. (n.d.). National Center for Biotechnology Information.
  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (n.d.). MDPI.
  • Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC. (n.d.). National Center for Biotechnology Information.
  • Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. (2015, September 11). PubMed.
  • Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (n.d.). AccScience Publishing.
  • Organoids in drug screening. (n.d.). faCellitate.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). PubMed.
  • The path to oncology drug target validation: an industry perspective. (n.d.). PubMed.
  • Why Organoids Are Superior for Drug Screening: Answering Top Research Questions. (2024, May 27). Crown Bioscience.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). MDPI.
  • Organoid Technology: A Reliable Tool for Drug Screening. (2023, January 11). Crown Bioscience Blog.
  • Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC. (n.d.). National Center for Biotechnology Information.
  • Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. (2022, December 27). Biocompare.
  • Cancer Pharmacokinetics and Pharmacodynamics. (n.d.). Moffitt Cancer Center.
  • Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. (2025, August 5). ResearchGate.
  • High-throughput method used to identify cancer drug candidates. (2019, September 25). Drug Target Review.
  • Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics in the Era of Targeted Therapies. (n.d.). ASCO Publications.
  • In vivo screening models of anticancer drugs. (n.d.). Tel Aviv University.
  • Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer. (2023, May 21). Frontiers.
  • IN VIVO Screening Models of Anticancer Drugs. (n.d.). Semantic Scholar.
  • Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Lead Optimisation. (n.d.). Scribd.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC. (2022, August 12). National Center for Biotechnology Information.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Combating Cancer Drug Resistance with In Vivo Models. (2022, April 20). Crown Bioscience Blog.
  • Target Validation with CRISPR. (2022, October 28). Biocompare.
  • CRISPR/Cas9 in Cancer: Pioneering Gene Editing for Enhanced Drug Discovery. (n.d.). Frontiers.
  • A review for cell-based screening methods in drug discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • Understanding the FDA Approval Process for Oncology Drugs. (n.d.). Proventa International.
  • Explore the role of CRISPR gene editing in target validation. (n.d.). Select Science.
  • Cell based assays for drug discovery. (n.d.). Miltenyi Biotec.
  • CRISPR-Cas9-based target validation for p53-reactivating model compounds. (2015, November 23). PubMed.
  • Cell-Based Assays. (n.d.). Sigma-Aldrich.
  • Target validation in drug discovery. (n.d.). PubMed.
  • CRISPR/Cas9-Mediated Genome Editing in Cancer Therapy. (2023, November 15). MDPI.
  • High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC. (n.d.). National Center for Biotechnology Information.
  • Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. (n.d.). ResearchGate.
  • Preclinical Regulatory Requirements. (n.d.). Duke University.
  • Biochemical Assays. (n.d.). Domainex.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • Target Identification & Validation in Drug Discovery. (2024, February 15). Technology Networks.
  • Preclinical Considerations for Products Regulated in OCTGT. (n.d.). FDA.

Sources

Application Note: Synthesis and Characterization of Anti-inflammatory Compounds Targeting Key Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the synthesis and characterization of anti-inflammatory compounds, focusing on inhibitors of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind key synthetic strategies and analytical protocols. It is designed to equip researchers with the foundational knowledge and practical methodologies required to synthesize, purify, and validate novel anti-inflammatory agents, ensuring scientific integrity from benchtop to preclinical assessment.

Introduction: Targeting the Architects of Inflammation

Inflammation is a critical biological response to injury or infection, but its dysregulation leads to chronic diseases such as arthritis, cardiovascular disease, and cancer.[1] The synthesis of targeted anti-inflammatory compounds is a cornerstone of modern pharmacology. At the heart of the inflammatory cascade lies the metabolism of arachidonic acid by two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[2][3][4] These enzymes convert arachidonic acid into potent lipid mediators—prostaglandins and leukotrienes—that drive the cardinal signs of inflammation.

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily function by inhibiting COX enzymes.[5][6] This guide will detail the synthetic pathways for both classic non-selective NSAIDs and modern, selective COX-2 inhibitors. Furthermore, it will explore the synthesis of compounds targeting the 5-LOX pathway, a critical route for producing pro-inflammatory leukotrienes.[7][8] The overarching goal is to provide a self-validating framework for synthesis and analysis, grounded in established chemical principles and authoritative practices.

Key Biosynthetic Pathways as Therapeutic Targets

The decision to target a specific enzyme dictates the entire drug discovery and synthesis workflow. The arachidonic acid cascade presents two primary, well-validated branches for intervention.

The Cyclooxygenase (COX) Pathway

The COX enzymes, with their two main isoforms COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for all prostaglandins and thromboxanes.[4][9]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[10]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[4]

This difference is the foundational logic for developing COX-2 selective inhibitors (coxibs), which aim to provide anti-inflammatory relief with fewer gastrointestinal side effects than non-selective NSAIDs like ibuprofen or naproxen.[4][5]

The 5-Lipoxygenase (5-LOX) Pathway

The 5-LOX enzyme initiates a parallel cascade, converting arachidonic acid into leukotrienes (LTs).[3][11] These molecules are potent chemoattractants for immune cells and are heavily implicated in allergic and inflammatory conditions, particularly asthma.[3][7] Inhibiting 5-LOX offers a therapeutic strategy distinct from COX inhibition, targeting a different set of inflammatory mediators.[8]

Arachidonic_Acid_Cascade cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Metabolism cluster_2 Cyclooxygenase (COX) Pathway cluster_3 5-Lipoxygenase (5-LOX) Pathway phospholipids Phospholipids AA Arachidonic Acid phospholipids->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Dioxygenation Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGH2->Prostanoids Isomerases Inflammation_Pain Inflammation, Pain, Fever Prostanoids->Inflammation_Pain Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Dioxygenation Leukotrienes Leukotrienes (LTB4, LTC4) LTA4->Leukotrienes Hydrolase / Synthase Asthma_Allergy Asthma, Allergic Reactions Leukotrienes->Asthma_Allergy

Caption: The Arachidonic Acid Cascade via COX and 5-LOX pathways.

Synthetic Protocols for Core Anti-Inflammatory Scaffolds

The following protocols are presented as robust, adaptable templates. The rationale behind each major transformation is explained to facilitate troubleshooting and modification for novel analogs.

Protocol 3.1: Synthesis of a Non-Selective COX Inhibitor (Ibuprofen)

The synthesis of Ibuprofen, a widely used NSAID, is a classic example of multi-step organic synthesis that builds a biologically active molecule from simple precursors.[12] This route involves several fundamental reactions common in medicinal chemistry.[13][14][15]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Rationale: This electrophilic aromatic substitution reaction installs the acetyl group onto the aromatic ring, which is a crucial first step in constructing the final propionic acid side chain.

  • Procedure:

    • To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in isobutylbenzene (1.0 eq), add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4'-isobutylacetophenone.

Step 2: Reduction of the Ketone

  • Rationale: The carbonyl group is reduced to a secondary alcohol, which is a better leaving group in the subsequent substitution step.

  • Procedure:

    • Dissolve 4'-isobutylacetophenone (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete conversion.

    • Quench the reaction by slowly adding 1M HCl. Remove methanol under vacuum and extract the product with dichloromethane.

    • Dry the organic phase and concentrate to yield 1-(4-isobutylphenyl)ethanol.

Step 3: Conversion of Alcohol to Alkyl Chloride

  • Rationale: The hydroxyl group is converted to a chloride, an excellent leaving group for the formation of a Grignard reagent.

  • Procedure:

    • Add the alcohol from Step 2 (1.0 eq) to an excess of cold, concentrated hydrochloric acid (12M).

    • Shake the mixture vigorously in a separatory funnel for 5-10 minutes.[14]

    • Extract the resulting alkyl chloride with petroleum ether, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent to obtain 1-chloro-1-(4-isobutylphenyl)ethane.

Step 4: Grignard Reaction and Carboxylation

  • Rationale: The Grignard reagent acts as a nucleophilic carbon source that attacks carbon dioxide (electrophile) to form the carboxylic acid moiety, completing the synthesis of Ibuprofen.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq) in anhydrous diethyl ether.

    • Add a small amount of the alkyl chloride from Step 3 to initiate the reaction. Once initiated, add the remaining chloride dropwise to maintain a gentle reflux.

    • After the magnesium is consumed, bubble dry CO₂ gas through the solution (or pour the Grignard solution over crushed dry ice).

    • Stir for 1 hour, then quench by adding 1M H₂SO₄.

    • Extract the product with diethyl ether, dry, and concentrate. Recrystallize the crude product from hexane to yield pure Ibuprofen.[15]

Protocol 3.2: Synthesis of a Selective COX-2 Inhibitor (Celecoxib Analog)

The synthesis of Celecoxib relies on the construction of a pyrazole ring, a common scaffold in COX-2 inhibitors.[16] The key steps are a Claisen condensation followed by a cyclocondensation.[17][18]

Step 1: Claisen Condensation

  • Rationale: This reaction forms a 1,3-dicarbonyl intermediate, which is the necessary precursor for reaction with a hydrazine to form the pyrazole ring. The trifluoromethyl group is a key feature for COX-2 selectivity.

  • Procedure:

    • Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.

    • Add ethyl trifluoroacetate (1.1 eq) to the solution.

    • Add a solution of 4'-methylacetophenone (1.0 eq) in methanol dropwise to the mixture.

    • Reflux the reaction for 8-10 hours.[18]

    • Cool the mixture, evaporate the solvent, and dissolve the residue in water.

    • Acidify with 1M HCl to precipitate the product, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. Filter, wash with water, and dry.

Step 2: Cyclocondensation to form the Pyrazole Ring

  • Rationale: The 1,3-dicarbonyl compound reacts with a substituted hydrazine. The two carbonyls provide the electrophilic sites for the nucleophilic nitrogens of the hydrazine, leading to cyclization and dehydration to form the stable aromatic pyrazole ring.

  • Procedure:

    • In a round-bottom flask, combine the 1,3-dione from Step 1 (1.0 eq), 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq), and ethanol.

    • Reflux the mixture for 6-10 hours, monitoring by TLC.[17]

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield Celecoxib.

Experimental Workflow and Compound Characterization

A robust synthesis is incomplete without rigorous purification and characterization to confirm the identity, purity, and yield of the final product. This workflow is critical for ensuring data reproducibility and is a core component of quality control.[19][]

Synthesis_Workflow cluster_analysis Analytical Techniques Start Synthesis Protocol (e.g., Ibuprofen) Workup Reaction Workup & Crude Isolation Start->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Structural & Purity Analysis Purification->Characterization QC Quality Control Review (Compare to Specs) Characterization->QC HPLC HPLC (Purity, % Area) Characterization->HPLC MS LC-MS (Molecular Weight) Characterization->MS NMR NMR (¹H, ¹³C Structure) Characterization->NMR FTIR FTIR (Functional Groups) Characterization->FTIR Final Qualified Compound (>99% Purity) QC->Final

Caption: General workflow from synthesis to a qualified compound.

Protocol 4.1: Analytical Characterization

Successful synthesis must be confirmed with a suite of analytical techniques.[21] Each method provides a unique and complementary piece of information about the molecule.[22][23]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final compound.[19] A well-resolved peak corresponding to the product should be observed, and its area percentage is used to quantify purity.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[] Techniques like LC-MS provide both retention time data and a mass-to-charge ratio (m/z) that should match the calculated molecular weight of the target structure.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structure elucidation.[14] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, serving as a "fingerprint" for the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O stretch for a carboxylic acid or ketone, S=O stretches for a sulfonamide).[23]

Data Presentation and Quality Control

All analytical data must be systematically recorded and compared against predefined specifications. This ensures batch-to-batch consistency and validates the synthetic process.[24][25]

Table 1: Example Analytical Data and QC Specifications for Synthesized Ibuprofen

ParameterTechniqueExpected ResultAcceptance Criteria
Identity ¹H NMRSpectrum consistent with the structure of 2-(4-isobutylphenyl)propanoic acid.All major peaks assigned and match reference spectrum.
Mass Spec (ESI-)[M-H]⁻ at m/z ~205.12Observed m/z within ± 0.01 of theoretical mass.
FTIRCarbonyl (C=O) stretch at ~1710 cm⁻¹, broad O-H stretch at ~3000 cm⁻¹.Presence of characteristic functional group peaks confirmed.
Purity HPLC (UV 220 nm)Single major peak at the expected retention time.≥ 99.0% by peak area.
Yield GravimetricCalculated based on the limiting reagent.Report as percentage (e.g., 45-55% overall yield).
Appearance VisualWhite crystalline solid.Conforms to description.

Conclusion

The synthesis of anti-inflammatory compounds is a disciplined process that combines strategic chemical transformations with rigorous analytical validation. By understanding the underlying biochemistry of the COX and LOX pathways, researchers can rationally design and execute synthetic routes to produce potent and selective inhibitors. The protocols and workflows detailed in this guide provide a validated framework for the synthesis, purification, and characterization of these important therapeutic agents. Adherence to these principles of causality, self-validation, and thorough analysis is paramount to ensuring the integrity and success of any drug development program.

References

  • American Physiological Society. Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Physiological Society Journal.
  • Chemistry Steps. Synthesis of Ibuprofen. Chemistry Steps.
  • Wikipedia. Nonsteroidal anti-inflammatory drug. Wikipedia.
  • National Institutes of Health (NIH). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC.
  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • Medicilon. Aim at chemical synthesis through Ibuprofen. Medicilon.
  • Proclinical. Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Proclinical.
  • National Institutes of Health (NIH). COX Inhibitors. NCBI Bookshelf.
  • Central College. Ibuprofen Synthesis | Synaptic. Central College.
  • PolyPeptide Group. A Holistic Quality Control Strategy for Peptide Active Pharmaceutical Ingredients (APIs). PolyPeptide Group.
  • ACS Publications. Synthesis of Ibuprofen in the Introductory Organic Laboratory. Journal of Chemical Education.
  • National Institutes of Health (NIH). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC.
  • CUTM Courseware. Mechanism of action of NSAID. CUTM Courseware.
  • National Institutes of Health (NIH). Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. PubMed.
  • The Pharma Master. Quality Control Measures for APIs. The Pharma Master.
  • ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate.
  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Shimadzu.
  • Thieme Connect. Inhibition of 5-Lipoxygenase Product Synthesis by Natural Compounds of Plant Origin. Thieme Connect.
  • ResearchGate. Inhibition of 5-Lipoxygenase Product Synthesis by Natural Compounds of Plant Origin. ResearchGate.
  • National Institutes of Health (NIH). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. PubMed.
  • Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs.
  • National Institutes of Health (NIH). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC.
  • National Institutes of Health (NIH). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • National Institutes of Health (NIH). Cyclooxygenases: structural and functional insights. PMC.
  • Excella GmbH. QUALITY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS. Excella GmbH.
  • National Institutes of Health (NIH). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC.
  • National Institutes of Health (NIH). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC.
  • Taylor & Francis Online. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online.
  • ACS Publications. New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
  • MDPI. Special Issue : Design and Synthesis of Novel Anti-Inflammatory Agents. MDPI.
  • National Institutes of Health (NIH). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC.

Sources

Application Notes and Protocols for the Laboratory Preparation of Ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-methyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. The specific substitution pattern of this molecule, with a methyl group on the indole nitrogen and an ethyl ester at the 2-position, makes it a versatile building block for further chemical elaboration. This guide provides detailed protocols for two primary and reliable synthetic routes for its laboratory preparation, designed for researchers, scientists, and professionals in drug development. The methodologies discussed are the direct N-methylation of ethyl 1H-indole-2-carboxylate and the classical Fischer indole synthesis.

Strategic Overview of Synthetic Approaches

The selection of a synthetic route for this compound is primarily dictated by the availability of starting materials, desired scale, and the specific research context. Two robust and well-established methods are presented herein:

  • Route 1: N-Methylation of Ethyl 1H-indole-2-carboxylate. This is a direct and often high-yielding approach when the starting indole ester is commercially available or has been previously synthesized. The reaction involves the deprotonation of the indole nitrogen followed by quenching with a methylating agent.

  • Route 2: Fischer Indole Synthesis. This classical and convergent method constructs the indole ring from acyclic precursors. It is particularly useful when the corresponding substituted indole is not readily accessible. The reaction proceeds via the acid-catalyzed cyclization of an N-methyl-N-phenylhydrazone derived from ethyl pyruvate.

A comparative summary of these two routes is presented in the table below.

FeatureRoute 1: N-MethylationRoute 2: Fischer Indole Synthesis
Starting Materials Ethyl 1H-indole-2-carboxylate, Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)N-methyl-N-phenylhydrazine, Ethyl pyruvate
Key Transformation N-alkylationIndole ring formation
Advantages High-yielding, straightforward, simple work-upConvergent, builds complexity from simple precursors
Disadvantages Dependent on the availability of the starting indoleCan produce side products, requires careful control of acidic conditions

Route 1: N-Methylation of Ethyl 1H-indole-2-carboxylate

This method is predicated on the acidic nature of the N-H proton of the indole ring, which can be readily removed by a suitable base to generate a nucleophilic anion. Subsequent reaction with an electrophilic methyl source affords the desired N-methylated product.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The indole nitrogen is first deprotonated by a base (e.g., potassium hydroxide) to form the corresponding anion. This highly nucleophilic anion then attacks the methylating agent (e.g., dimethyl sulfate), displacing the leaving group to form the N-methylated indole.

N_Methylation_Mechanism indole Ethyl 1H-indole-2-carboxylate anion Indole Anion indole->anion Deprotonation base Base (e.g., KOH) base->anion methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄) product This compound methylating_agent->product anion->product SN2 Attack

Caption: N-Methylation of Ethyl 1H-indole-2-carboxylate.

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of indoles.[1]

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Potassium hydroxide (KOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 1H-indole-2-carboxylate (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask, add powdered potassium hydroxide (3.0 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a versatile method for the preparation of indoles.[2][3][4] This route involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions:[3][4]

  • Hydrazone Formation: N-methyl-N-phenylhydrazine reacts with the ketone (ethyl pyruvate) to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: A key[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination: Elimination of ammonia yields the aromatic indole ring.

Fischer_Indole_Synthesis_Workflow hydrazine N-methyl-N-phenylhydrazine hydrazone Hydrazone Formation hydrazine->hydrazone pyruvate Ethyl pyruvate pyruvate->hydrazone cyclization Acid-catalyzed Cyclization hydrazone->cyclization product This compound cyclization->product

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol

This protocol is a general representation of the Fischer indole synthesis adapted for the target molecule.[6]

Materials:

  • N-methyl-N-phenylhydrazine

  • Ethyl pyruvate

  • Ethanol

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (10 mmol) and ethyl pyruvate (10 mmol) in ethanol (20 mL). A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can often be observed as a color change or the formation of a precipitate. The hydrazone can be isolated or used directly in the next step.

  • Cyclization: To the hydrazone mixture, slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a portion of PPA) while cooling in an ice bath.

  • After the addition of the acid, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of all expected proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the solid product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethyl sulfate is a potent alkylating agent and is toxic and carcinogenic. Handle with extreme care.

  • Concentrated acids are corrosive. Handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

References

  • Gassman, P. G.; van Bergen, T. J. Org. Synth.1973, 53, 93.
  • Al-Soud, Y. A.; Al-Masoudi, N. A. Molecules2003, 8, 694-703.
  • ChemicalBook.
  • Noland, W. E.; Baude, F. J. Org. Synth.1963, 43, 40.
  • Lynch, W. E.; Whitlock, C. R.; Padgett, C. W. Acta Cryst.2020, E76, 1305-1308.
  • Wikipedia. Fischer indole synthesis. [Link]
  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]
  • Google Patents.
  • Reddy, S. R. S.; Rao, V. S.; Kanchana, S. N. Der Pharma Chemica2015, 7, 136-143.
  • Lynch, W. E.; Whitlock, C. R.; Padgett, C. W.
  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
  • PrepChem.com.
  • ResearchGate.
  • Valenti, P.; Cermelli, C.; Fabbri, G.; Rampa, A.; Bisi, A. HETEROCYCLES1999, 51, 2825-2834.
  • Master Organic Chemistry.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
  • University of Edinburgh Research Explorer. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]
  • Chemguide. esterification - alcohols and carboxylic acids. [Link]
  • SpectraBase.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 1-Methyl-1H-indole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Ethyl 1-methyl-1H-indole-2-carboxylate is a versatile starting material for the synthesis of diverse indole derivatives. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound to generate a library of analogs for biological screening. We present validated, step-by-step protocols for key chemical transformations, including hydrolysis, amide coupling, hydrazide formation, and C3-position functionalization. Furthermore, we provide comprehensive protocols for primary in vitro screening assays to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of the synthesized compounds. This guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability in a drug discovery context.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a recurring motif in a vast number of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing ligands that can bind to a multitude of biological targets.[1] Several FDA-approved drugs, including the anticancer agent Sunitinib and the anti-inflammatory drug Indomethacin, feature an indole core, highlighting its therapeutic relevance.[3] The derivatization of a simple indole precursor like this compound offers a strategic and efficient approach to explore the chemical space around this privileged scaffold and identify novel therapeutic leads. The N-methylation at the indole nitrogen in the starting material blocks this position from undergoing reactions and directs further substitutions to other positions, simplifying the chemical outcomes.

Strategic Derivatization of this compound

The derivatization strategy for this compound can be systematically approached by considering modifications at three primary sites: the C2-ester group, the C3-position of the indole ring, and the benzene ring of the indole nucleus.

Workflow for Derivatization

The following diagram illustrates the overall workflow for generating a library of derivatives from the starting material.

Derivatization_Workflow SM Ethyl 1-methyl-1H-indole- 2-carboxylate Acid 1-Methyl-1H-indole- 2-carboxylic Acid SM->Acid Hydrolysis Hydrazide 1-Methyl-1H-indole- 2-carbohydrazide SM->Hydrazide Hydrazinolysis Formyl Ethyl 1-methyl-3-formyl- 1H-indole-2-carboxylate SM->Formyl Vilsmeier-Haack Formylation Amides Amide Library (Diverse Amines) Acid->Amides Amide Coupling Hydrazones Hydrazone & Heterocycle Library Hydrazide->Hydrazones Condensation Formyl_Derivs C3-Modified Library (e.g., Schiff bases, Alcohols) Formyl->Formyl_Derivs Further Derivatization

Caption: General derivatization pathways for this compound.

Modification of the C2-Ester Group

The ethyl ester at the C2 position is a prime handle for introducing a wide range of functional groups, significantly impacting the polarity, hydrogen bonding capacity, and overall steric profile of the molecule.

Rationale: The conversion of the ester to a carboxylic acid is a fundamental step, as the acid itself can be screened for biological activity or used as a versatile intermediate for further reactions, most notably amide bond formation. The use of a strong base like potassium hydroxide in an alcoholic solvent is a standard and efficient method for ester hydrolysis.

Materials:

  • This compound

  • Ethanol

  • Potassium hydroxide (KOH)

  • 2 M Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask.

  • Add a solution of potassium hydroxide (2.0 eq) in water (2 mL per gram of KOH) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-2-carboxylic acid.

Rationale: Amide bond formation is one of the most widely used reactions in medicinal chemistry for creating diverse libraries of compounds.[4] The resulting amides often exhibit improved biological activity and pharmacokinetic properties compared to their carboxylic acid precursors. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as Hydroxybenzotriazole (HOBt) is a reliable method that proceeds under mild conditions, minimizing side reactions.[5]

Materials:

  • 1-Methyl-1H-indole-2-carboxylic acid

  • A diverse set of primary and secondary amines (1.1 eq per reaction)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Derivative Class Amine Building Block Rationale for Inclusion
Aliphatic AmidesCyclopropylamine, PiperidineIntroduce conformational rigidity and sp³ character.
Aromatic AmidesAniline, 4-FluoroanilineExplore π-π stacking interactions and electronic effects.
Heterocyclic Amides2-Aminopyridine, Thiazol-2-amineIntroduce potential hydrogen bond acceptors/donors and improve solubility.
Amino Acid EstersGlycine methyl ester HClIncorporate biocompatible fragments and explore peptide-like structures.

Table 1: Representative Amine Building Blocks for Library Synthesis.

Rationale: The conversion of the ester to a carbohydrazide provides a versatile intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles, as well as Schiff bases (hydrazones).[6][7] Hydrazides themselves and their derivatives are known to possess a broad spectrum of biological activities.

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add an excess of hydrazine hydrate (10 eq).

  • Heat the mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 1-methyl-1H-indole-2-carbohydrazide.

Functionalization at the C3 Position

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, providing a straightforward route to introduce new functionalities.

Rationale: The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[2][8][9] This reaction introduces a versatile aldehyde functionality at the C3 position of the indole, which can be further derivatized into Schiff bases, alcohols, or carboxylic acids, significantly expanding the diversity of the compound library.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath

  • Sodium acetate

  • Water, Ethyl acetate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3.0 eq) and cool it in an ice-salt bath to 0-5°C.

  • Add phosphorus oxychloride (1.2 eq) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to 40-50°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.

  • Stir for 30 minutes, and collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water and dry. Recrystallize from ethanol to obtain ethyl 1-methyl-3-formyl-1H-indole-2-carboxylate.

Biological Screening Protocols

A tiered screening approach is recommended, starting with broad in vitro assays to identify initial hits.

Screening Cascade Logic

Screening_Cascade Start Synthesized Compound Library Anticancer Anticancer Screen (MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screen (MIC Assay) Start->Antimicrobial AntiInflammatory Anti-inflammatory Screen (COX-2 Inhibition) Start->AntiInflammatory Hit_AC Anticancer Hits Anticancer->Hit_AC Hit_AM Antimicrobial Hits Antimicrobial->Hit_AM Hit_AI Anti-inflammatory Hits AntiInflammatory->Hit_AI Further Secondary Assays, SAR Studies, Lead Optimization Hit_AC->Further Hit_AM->Further Hit_AI->Further

Caption: A logical workflow for the primary biological screening of the derivative library.

Protocol: In Vitro Anticancer Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used for high-throughput screening of potential anticancer agents to determine their cytotoxic effects on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol: In Vitro Antimicrobial Screening (Broth Microdilution MIC Assay)

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a standardized and efficient technique for determining the MIC of novel compounds against various bacterial and fungal strains.[14][15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer, microplate reader

Procedure:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 5 µL of the standardized inoculum to each well, resulting in a final volume of 105 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the absorbance at 600 nm.

Protocol: In Vitro Anti-inflammatory Screening (COX-2 Inhibition Assay)

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins.[3] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. This colorimetric assay measures the peroxidase activity of COX-2, allowing for the rapid screening of potential inhibitors.[17][18]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Synthesized compounds and a positive control (e.g., Celecoxib)

  • 96-well plate, microplate reader

Procedure:

  • In a 96-well plate, add 150 µL of reaction buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution to each well.

  • Add 10 µL of the test compound at various concentrations (or DMSO for the control wells). Add 10 µL of Celecoxib for the positive control.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.

  • Immediately measure the increase in absorbance at 590 nm over a period of 5 minutes in kinetic mode.

  • Calculate the initial reaction velocity for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Assay Endpoint Biological Target/Process Example Positive Control
MTT AssayIC₅₀ (µM)Cell Viability/ProliferationDoxorubicin
MIC AssayMIC (µg/mL)Bacterial GrowthCiprofloxacin
COX-2 InhibitionIC₅₀ (µM)Prostaglandin SynthesisCelecoxib

Table 2: Summary of Primary Biological Screening Assays.

Conclusion

This application note provides a structured and rational approach to the derivatization of this compound for the purpose of generating a chemical library for biological screening. The detailed protocols for chemical synthesis and in vitro biological evaluation are designed to be robust and reproducible, enabling researchers to efficiently explore the structure-activity relationships of this important class of compounds. The presented workflow serves as a foundational guide for the discovery of novel indole-based lead compounds with potential therapeutic applications in oncology, infectious diseases, and inflammation.

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Broth Dilution Method for MIC Determin
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. * Bentham Science*. [Link]
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]
  • Synthesis of ethyl 1-methyl-1H-naphth[2,3-g]indole-2-carboxyl
  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. PubMed. [Link]
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • Ethyl 1H-indole-2-carboxyl
  • Vilsmeier–Haack reaction. Wikipedia. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
  • A brief review of the biological potential of indole derivatives.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical Sciences and Research. [Link]
  • Vilsmeier-Haack Reaction. YouTube. [Link]
  • On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
  • (PDF) Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. [Link]
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, yet its successful execution, particularly for specific derivatives like this compound, requires careful attention to reaction parameters. This document will address common challenges encountered during this synthesis, offering explanations grounded in reaction mechanisms and practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected, or the reaction has failed completely. What are the primary causes?

Low or no yield in the Fischer indole synthesis of this target molecule is a frequent issue that can often be traced back to several key factors related to the reaction conditions and starting materials.

Potential Causes & Solutions:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2][3] The reaction involves an acid-catalyzed[2][2]-sigmatropic rearrangement, and the acid's strength can dictate the reaction's success.[3][4]

    • Solution: Systematically screen both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][5][6] PPA is often effective but can be difficult to work with. A solution of HCl in ethanol or acetic acid is a common starting point. Titrate the concentration of the acid; too high a concentration can lead to unwanted side reactions and decomposition.

  • Incorrect Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[1]

    • Solution: The initial hydrazone formation is typically performed at a lower temperature, followed by heating to induce cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. Conversely, if you observe significant decomposition (darkening of the reaction mixture, multiple spots on TLC), the temperature may be too high.

  • Purity of Starting Materials: Impurities in your N-methyl-N-phenylhydrazine or ethyl pyruvate can lead to competing side reactions.[1]

    • Solution: Ensure the purity of your starting materials. N-methyl-N-phenylhydrazine can be particularly susceptible to oxidation. If it has discolored, consider purification by distillation or chromatography before use. Check the purity of ethyl pyruvate by NMR.

  • Instability of Intermediates: The intermediate hydrazone and the subsequent ene-hydrazine tautomer can be unstable.

    • Solution: In some cases, it is beneficial to perform the reaction as a "one-pot" synthesis without isolating the hydrazone intermediate.[7][8] This minimizes the handling of potentially unstable intermediates.

Parameter Recommendation Rationale
Acid Catalyst Screen Brønsted (HCl, PPA) and Lewis acids (ZnCl₂)The optimal acid depends on the substrate and conditions.
Temperature Monitor via TLC; start moderately and adjust as neededBalances reaction rate against thermal decomposition.
Reactant Purity Use high-purity starting materialsImpurities can inhibit the reaction or cause side reactions.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?

The formation of multiple products is a common challenge, often stemming from the reaction conditions or the nature of the starting materials.

Potential Side Reactions & Solutions:

  • Aldol Condensation: Under acidic conditions, ethyl pyruvate can undergo self-condensation, especially if it contains α-hydrogens.[1]

    • Solution: Add the ethyl pyruvate slowly to the reaction mixture containing the hydrazine and acid. This keeps the instantaneous concentration of the ketone low, disfavoring self-condensation.

  • N-N Bond Cleavage: Electron-donating groups on the starting materials can sometimes weaken the N-N bond, leading to cleavage of the ene-hydrazine intermediate before the desired[2][2]-sigmatropic rearrangement can occur.[4][9] This can result in byproducts such as N-methylaniline.[4][9]

    • Solution: Careful selection of the acid catalyst and reaction temperature is crucial. Milder Lewis acids may be beneficial in these cases.[4]

  • Incomplete Cyclization/Aromatization: The final steps of the mechanism involve the elimination of ammonia and subsequent aromatization to form the indole ring.[3][5][7] If these steps are not driven to completion, you may isolate intermediates.

    • Solution: Ensure adequate heating and sufficient reaction time after the initial C-C bond formation. Monitoring by TLC for the disappearance of intermediates is key.

Visualizing the Core Reaction and Workflow

To better understand the process, the following diagrams illustrate the key mechanistic steps and a general experimental workflow.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism N-methyl-N-phenylhydrazine N-methyl-N-phenylhydrazine Hydrazone Hydrazone Formation N-methyl-N-phenylhydrazine->Hydrazone Ethyl pyruvate Ethyl pyruvate Ethyl pyruvate->Hydrazone Tautomerization Tautomerization (to Ene-hydrazine) Hydrazone->Tautomerization + H+ Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Cyclization & Loss of NH3 Rearrangement->Cyclization Product This compound Cyclization->Product Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental_Workflow Start 1. Reactant Mixing (Hydrazine, Pyruvate, Acid, Solvent) Reaction 2. Reaction (Heating & Monitoring by TLC) Start->Reaction Workup 3. Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification 4. Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis 5. Product Analysis (NMR, MS, mp) Purification->Analysis

Caption: General Experimental Workflow.

Q3: I have my desired product in the crude mixture, but I am struggling with purification. What are the best practices?

Purification can be challenging due to the presence of closely related impurities or unreacted starting materials.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the product.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The product is moderately polar.

    • TLC Analysis: Before running the column, carefully select your eluent system using TLC to ensure good separation between your product and impurities. If spots are too close, try different solvent systems (e.g., dichloromethane/hexanes).[10]

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an excellent final purification step.

    • Solvent Selection: Ethanol or a mixture of ethyl acetate and hexanes are good starting points for solvent screening. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.

Q4: My results are inconsistent from one batch to the next. How can I improve reproducibility?

Inconsistent results often point to subtle variations in reaction setup and conditions.

Improving Reproducibility:

  • Strict Control of Reagent Stoichiometry: Ensure accurate measurement of all reagents, particularly the limiting reagent and the acid catalyst.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the hydrazine starting material and improve consistency.

  • Consistent Heating and Stirring: Use an oil bath for uniform heating and ensure vigorous, consistent stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

  • What is a typical yield for this synthesis?

    • Yields can vary widely depending on the specific conditions and scale. Literature reports yields from low (around 5% in early reports) to moderate-to-good (60-80% or higher) with optimized procedures.[7][11]

  • How can I monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the most effective method. Use a UV lamp to visualize the spots. The indole product will be highly UV-active. You should see the starting materials disappear and a new, typically lower Rf spot for the product appear.

  • What are the key safety precautions for this reaction?

    • Phenylhydrazines can be toxic and are suspected carcinogens; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction is run in acidic conditions, so care should be taken when handling acids.

  • Can this reaction be performed without isolating the hydrazone intermediate?

    • Yes, a "one-pot" procedure where the N-methyl-N-phenylhydrazine and ethyl pyruvate are mixed in an acidic solvent and heated is a common and often preferred method.[7][8] This avoids the need to isolate the potentially unstable hydrazone.

Detailed Experimental Protocol (Example)

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-N-phenylhydrazine (1.0 eq) and absolute ethanol (10 mL per gram of hydrazine).

  • Hydrazone Formation: Begin stirring and add ethyl pyruvate (1.05 eq) dropwise to the solution. A slight exotherm may be observed. Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Carefully add a solution of concentrated sulfuric acid (0.5 eq) in ethanol dropwise.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree StartNode Low or No Yield Q1 Any Product Spot on TLC? StartNode->Q1 Check TLC QuestionNode QuestionNode SolutionNode SolutionNode Q2 Significant Impurities Present? Q1->Q2 Yes S1 Reaction Failed. - Check reactant purity. - Re-evaluate acid catalyst & temp. - Ensure correct stoichiometry. Q1->S1 No S2 Side Reactions Occurred. - Optimize temp & addition rate. - Screen different acid catalysts. - Consider inert atmosphere. Q2->S2 Yes S3 Reaction Incomplete or Low Conversion. - Increase reaction time/temp. - Increase catalyst loading. - Focus on optimizing purification. Q2->S3 No

Caption: A decision tree for troubleshooting low yields.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Cheong, P. H. Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. Benchchem.
  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
  • Gassman, P. G., & van Bergen, T. J. (n.d.). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses.
  • Cheong, P. H. Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Reissert, A. (n.d.). Ethyl indole-2-carboxylate. Organic Syntheses.
  • Reddit User Discussion. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • De Vita, D., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Abdel-Rahman, A. A.-H., et al. (2006). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-[4,5-b]indoles. Arzneimittelforschung.
  • De Vita, D., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
  • ResearchGate. (2023). Why Do Some Fischer Indolizations Fail?. ResearchGate.
  • PrepChem. (n.d.). Synthesis of ethyl 1-methyl-1H-naphth[2,3-g]indole-2-carboxylate. PrepChem.com.
  • Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData.
  • Reddy, S. R. S., et al. (2014).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
  • Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin.
  • Google Patents. (2015). CN104402795A - Synthetic method of substituted indol-2-formic acid. Google Patents.

Sources

challenges in the purification of ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1-methyl-1H-indole-2-carboxylate

Welcome to the dedicated support center for this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this important synthetic intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to overcome common challenges, ensuring the highest purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

The impurity profile is highly dependent on the synthetic route. The most common method involves the N-methylation of ethyl 1H-indole-2-carboxylate.

  • Unreacted Starting Material (Ethyl 1H-indole-2-carboxylate): Incomplete methylation is a frequent issue. This impurity is structurally very similar to the product, which can complicate purification. Its presence is easily identified by a characteristic N-H proton signal in ¹H NMR spectroscopy (typically a broad singlet > 11 ppm in DMSO-d₆)[1].

  • Side-Products from Synthesis of the Indole Core: If the parent ethyl 1H-indole-2-carboxylate was prepared via a Fischer indole synthesis, isomeric indole structures or colored byproducts from the acid-catalyzed cyclization can carry through.[2][3][4][5]

  • Hydrolysis Product (1-methyl-1H-indole-2-carboxylic acid): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to aqueous base or acid during workup, especially at elevated temperatures.[6] This impurity can be detected by mass spectrometry (M-28) and changes in solubility.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO, are common contaminants that can prevent crystallization and interfere with analytical characterization.

  • Oxidation Products: The indole nucleus is susceptible to oxidation, which can lead to the formation of colored, often pink or brown, impurities, especially if exposed to air and light over time.

Q2: What are the recommended analytical techniques for assessing the purity of the final product?

A multi-technique approach is essential for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is the primary tool for structural confirmation and identification of proton-bearing impurities. Pay close attention to the region between 4.0-4.5 ppm for the ethyl quartet, ~4.0 ppm for the N-methyl singlet, and the aromatic region (7.0-7.8 ppm) for the indole protons.[6] The absence of the N-H proton from the starting material is a key purity indicator.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities and confirming the molecular weight of the product and any byproducts. A reverse-phase HPLC method, often using a C18 column with a water/acetonitrile mobile phase, is typically effective.[7]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: For quantitative purity analysis (e.g., determining purity as a percentage area), HPLC with a UV detector (monitoring at ~280 nm) is the standard method.

  • Melting Point Analysis: A sharp melting point is a good indicator of high purity. Significant depression or a broad melting range suggests the presence of impurities.

Q3: What are the optimal storage conditions for this compound?

To maintain long-term stability and prevent degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both the rationale and a detailed protocol to resolve the issue.

Problem 1: My final product is a persistent oil or waxy solid and fails to crystallize.

Cause: This is a classic sign of impurities that are depressing the melting point of your compound. The most likely culprits are residual solvents (DMF, DMSO), or unreacted starting material which can form a eutectic mixture with the product.

Solution:

  • Remove Residual Solvents: If high-boiling solvents were used, they must be rigorously removed.

    • High-Vacuum Evaporation: Use a rotary evaporator connected to a high-vacuum pump (not just a water aspirator) and gently warm the flask in a water bath (40-50 °C).

    • Azeotropic Removal: Dissolve the oil in a minimal amount of a solvent like toluene and re-evaporate. Repeat this process 2-3 times. Toluene forms an azeotrope with many high-boiling solvents, facilitating their removal.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution.

    • Solvent-Antisolvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent in which the product is insoluble (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, and then allow the solution to stand undisturbed.

Problem 2: My ¹H NMR spectrum shows a persistent peak for the starting material (ethyl 1H-indole-2-carboxylate). How do I remove it?

Cause: The N-methylation reaction has not gone to completion. Due to the very similar polarity of the product and the N-H starting material, separation by chromatography can be challenging but is often necessary.

Solution: Optimized Flash Column Chromatography

The key is to achieve sufficient resolution on a TLC plate before attempting a column.

Protocol: Optimized Flash Chromatography
  • TLC Analysis:

    • Prepare a TLC plate and spot your crude material.

    • Develop the plate in a solvent system with low to moderate polarity. Start with 20% ethyl acetate in hexanes.

    • Visualize under UV light. The product should have a slightly higher Rf value (be less polar) than the N-H starting material due to the loss of the hydrogen-bonding N-H group.

    • If the spots are too close, decrease the polarity of the mobile phase (e.g., to 10-15% ethyl acetate in hexanes) to increase separation. The goal is a ΔRf of at least 0.15.

  • Column Preparation:

    • Pack a glass column with silica gel (230-400 mesh) using the chosen low-polarity eluent. The amount of silica should be 50-100 times the weight of your crude material.

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution:

    • Begin eluting with the low-polarity solvent mixture determined from your TLC analysis (e.g., 10% EtOAc/Hexanes).

    • Collect fractions and monitor them by TLC.

    • If the product is slow to elute, you can gradually increase the polarity of the eluent (a gradient elution), but do so slowly to maintain separation from the starting material.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Data Summary: Common Impurities and Identification
ImpurityLikely OriginAnalytical Signature
Ethyl 1H-indole-2-carboxylateIncomplete N-methylation¹H NMR: Broad singlet >11 ppm (DMSO-d₆). MS: m/z 190.2 [M+H]⁺.
1-methyl-1H-indole-2-carboxylic acidEster hydrolysis during workupMS: m/z 176.2 [M+H]⁺. Soluble in aqueous base.
Isomeric IndolesFischer indole synthesis side-reactionComplex aromatic signals in ¹H NMR. MS: m/z 204.2 [M+H]⁺ (isomeric).
Oxidized ByproductsAir/light exposureVisible pink/brown coloration. Often results in a complex mixture of minor peaks in HPLC.

Problem 3: My product is pure by NMR, but it has a persistent pink or brown color.

Cause: This coloration is typically due to trace amounts of highly conjugated, oxidized impurities. While often present in very small quantities, their intense color can be cosmetically and sometimes functionally undesirable for pharmaceutical applications.

Solution: Decolorization Techniques

  • Activated Charcoal Treatment:

    • Dissolve the colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-2% of the product's weight). Caution: Add charcoal to a warm, not boiling, solution to avoid violent bumping.

    • Heat the mixture at reflux for 10-15 minutes.

    • Filter the hot solution through a pad of Celite or filter paper to remove the charcoal. The filtrate should be colorless.

    • Allow the solution to cool slowly to recrystallize the purified product.

  • Recrystallization: A careful recrystallization can often leave colored impurities behind in the mother liquor. Ethanol is a commonly used solvent for this compound.[8][9][10]

Workflow Diagram: Purification Strategy

The following diagram outlines a decision-making process for purifying this compound based on initial analytical results.

Purification_Workflow cluster_start Initial Analysis cluster_problems Impurity Identification cluster_solutions Purification Path Start Crude Product (Post-Workup) Analysis Analyze by TLC, ¹H NMR, LC-MS Start->Analysis Imp_SM Starting Material (N-H Present)? Analysis->Imp_SM Imp_Color Colored (Pink/Brown)? Analysis->Imp_Color Imp_Acid Carboxylic Acid (M-28 Peak)? Analysis->Imp_Acid Imp_Solvent Residual Solvent (DMF, etc.)? Analysis->Imp_Solvent Sol_Column Optimized Flash Chromatography Imp_SM->Sol_Column Yes Final Pure Crystalline Product Imp_SM->Final No Sol_Charcoal Charcoal Treatment + Recrystallization Imp_Color->Sol_Charcoal Yes Imp_Color->Final No Sol_Wash Aqueous Base Wash (e.g., NaHCO₃) Imp_Acid->Sol_Wash Yes Imp_Acid->Final No Sol_Vac High-Vacuum Evaporation Imp_Solvent->Sol_Vac Yes Imp_Solvent->Final No Sol_Column->Final Sol_Charcoal->Final Sol_Wash->Analysis Re-analyze Sol_Vac->Analysis Re-analyze

Caption: Decision tree for troubleshooting the purification of this compound.

References

  • Gassman, P. G., & van Bergen, T. J. (1973).
  • Joule, J. A. (2017). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press. [Link]
  • Al-Hourani, B. J. (2017).
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Inman, C. E., & Tyson, F. T. (1955). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 35, 67. [Link]
  • Wikipedia contributors. (n.d.). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
  • Lynch, W. E., et al. (2016). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 72(Pt 11), 1630–1633. [Link]
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Harrison, B. A., et al. (2018). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. ACS Medicinal Chemistry Letters, 9(11), 1105–1110. [Link]
  • SIELC Technologies. (2018, May 16).
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.

Sources

Technical Support Center: Synthesis of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 1-methyl-1H-indole-2-carboxylate. This resource is designed for chemistry professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the causality behind experimental outcomes and provide field-proven troubleshooting protocols.

Frequently Asked Questions (FAQs)

Section 1: General Purity and Analytical Issues

Question 1: My final product is a dark-colored oil or solid, but literature reports it as white needles. What causes this discoloration and how can I fix it?

Answer: Discoloration is a common issue in indole synthesis, often indicating the presence of oxidized impurities or residual acid catalyst.

  • Plausible Cause 1: Air Oxidation. The indole nucleus, particularly at the 3-position, is electron-rich and susceptible to oxidation, which can be exacerbated by light and residual acid or metal catalysts. This process often forms highly colored, polymeric byproducts.

  • Plausible Cause 2: Residual Acid. Strong acid catalysts (e.g., H₂SO₄, polyphosphoric acid) used in Fischer indole synthesis or esterification can remain in the crude product.[1][2] At elevated temperatures during solvent evaporation, this residual acid can promote decomposition and polymerization.

Troubleshooting Protocol:

  • Neutralize Thoroughly: After the reaction is complete, ensure the workup includes a thorough wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Check the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-8).

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane). Add a small amount (1-2% w/w) of activated charcoal and stir for 15-30 minutes at room temperature. Filter through a pad of Celite to remove the charcoal and adsorbed impurities.[3]

  • Recrystallization: This is the most effective method for purification. An ideal solvent system is a mixture of methylene chloride and a non-polar solvent like petroleum ether or hexane.[3] Dissolve the product in a minimum amount of hot methylene chloride and slowly add the non-polar solvent until turbidity appears. Allow it to cool slowly to form pure, colorless crystals.

Validation: The successful removal of impurities will be evident from the formation of a white or off-white solid. The melting point should be sharp and consistent with literature values (approx. 52-53 °C for the N-benzyl analog, indicating a relatively low melting point for N-alkylated versions).[4]

Section 2: Troubleshooting the Fischer Indole Synthesis Route

This route involves the acid-catalyzed cyclization of the N-methylphenylhydrazone of ethyl pyruvate.[2][5]

Question 2: My yield from the Fischer indole synthesis is very low (<20%). What are the critical parameters I should check?

Answer: Low yields in the Fischer indole synthesis are often traced back to the hydrazone formation step or inefficient cyclization conditions. The original synthesis by Fischer and Jourdan reported a mere 5% yield, highlighting the sensitivity of this reaction.[5]

  • Plausible Cause 1: Incomplete Hydrazone Formation. The initial condensation of N-methylphenylhydrazine and ethyl pyruvate is a reversible equilibrium reaction. Failure to remove the water byproduct can limit the yield of the necessary hydrazone intermediate.[6]

  • Plausible Cause 2: Inappropriate Acid Catalyst. The choice and concentration of the acid catalyst are critical. While strong Brønsted acids (H₂SO₄) or Lewis acids (ZnCl₂, BF₃) are required, excessively harsh conditions can lead to sulfonation, polymerization, or other degradation pathways.[2][7] Polyphosphoric acid (PPA) is often a good choice but its viscosity can make handling difficult.[1]

  • Plausible Cause 3: Uncontrolled Reaction Temperature. The[8][8]-sigmatropic rearrangement at the core of the Fischer synthesis is temperature-dependent.[2][5] However, excessive heat can promote side reactions and decomposition, especially in the presence of strong acids.

Troubleshooting Workflow:

fischer_yield_troubleshooting start Low Yield Issue hydrazone Verify Hydrazone Formation (Isolate & Characterize?) start->hydrazone Step 1 catalyst Optimize Acid Catalyst (Try PPA, ZnCl₂, or Eaton's Reagent) hydrazone->catalyst Step 2 temp Control Temperature (Stepwise heating, monitor with TLC) catalyst->temp Step 3 result Improved Yield temp->result

Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.

Recommended Protocol:

  • Pre-form and Isolate the Hydrazone: React N-methylphenylhydrazine with ethyl pyruvate in ethanol with a catalytic amount of acetic acid. Monitor by TLC. Once the starting materials are consumed, remove the solvent and isolate the hydrazone. This intermediate is often a stable solid that can be purified by recrystallization. Using a pure hydrazone for the cyclization step significantly improves the outcome.

  • Select an Appropriate Catalyst: For the cyclization of the purified hydrazone, begin with a milder catalyst system. A common choice is a mixture of sulfuric acid in acetic acid or polyphosphoric acid (PPA).[1]

  • Optimize Temperature: Add the hydrazone to the acid catalyst at a controlled temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC. Avoid excessively high temperatures (>120 °C) unless necessary.

Section 3: Troubleshooting the N-Methylation Route

This common route involves the deprotonation of ethyl 1H-indole-2-carboxylate followed by quenching with a methylating agent (e.g., methyl iodide, dimethyl sulfate).

Question 3: My NMR spectrum shows two ester-like products. Besides my desired N-methyl product, I see a methyl singlet but the ethyl ester signals have disappeared. What is this byproduct?

Answer: This analytical signature strongly suggests that transesterification has occurred, yielding mthis compound.

  • Plausible Cause: Nucleophilic Attack by Alkoxide Base. This side reaction is common when using sodium methoxide (NaOMe) as the base in methanol. The methoxide ion, in addition to being a base, is a potent nucleophile that can attack the carbonyl of the ethyl ester, leading to the formation of the methyl ester.[4][9]

Mechanism of Transesterification vs. N-Alkylation:

side_reactions cluster_paths Reaction Pathways start Ethyl Indole-2-carboxylate N-H Ester C=O anion Indole Anion start:n->anion Deprotonation (Base) product_trans Side Product Methyl 1-Ethyl-indole-2-carboxylate start:e->product_trans Transesterification (Nucleophilic attack by MeO⁻) base Base (e.g., NaOMe) base->start:n base->start:e meI Methyl Iodide (CH₃I) product_N Desired Product Ethyl 1-Methyl-indole-2-carboxylate anion->product_N N-Alkylation (CH₃I)

Caption: Competing pathways of N-alkylation and transesterification.

Troubleshooting Protocol:

  • Use a Non-Nucleophilic Base: The most robust solution is to switch to a non-nucleophilic base such as sodium hydride (NaH). NaH is a strong base that will deprotonate the indole nitrogen irreversibly without the risk of acting as a nucleophile.

  • Change the Solvent: Conduct the reaction in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Match Alkoxide to Ester/Solvent: If an alkoxide must be used, match it to the ester. For an ethyl ester, use sodium ethoxide (NaOEt) in ethanol. This way, any transesterification that occurs will be a degenerate reaction, simply exchanging one ethyl group for another. Using NaOEt has been reported, though sometimes with low yields.[4][9]

Summary of Base/Solvent Choices for N-Methylation:

BaseSolventOutcomeRecommendation
NaHTHF / DMFClean N-methylation, minimal side reactionsExcellent
KOHAcetoneEffective N-alkylation reported.[4][9]Good
NaOMeMethanolHigh risk of transesterification. [4][9]Avoid
NaOEtEthanolDegenerate transesterification, no byproductAcceptable
Section 4: Troubleshooting the Esterification Route

This involves the acid-catalyzed reaction of 1-methyl-1H-indole-2-carboxylic acid with ethanol, a classic Fischer esterification.[10][11]

Question 4: The reaction seems to stall, and my crude product contains a significant amount of unreacted starting carboxylic acid. How can I drive the reaction to completion?

Answer: Fischer esterification is a reversible equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, preventing full conversion.[10][12]

  • Plausible Cause: Equilibrium Limitation. According to Le Châtelier's principle, the accumulation of water in the reaction mixture inhibits the forward reaction. To achieve high yields, the water must be removed, or one of the reactants must be used in a large excess.

Troubleshooting Protocol:

  • Use Excess Alcohol: The simplest method to shift the equilibrium is to use the alcohol (ethanol) as the solvent, creating a large molar excess that drives the reaction forward.[11]

  • Water Removal (Dean-Stark Apparatus): For larger-scale reactions or when using a stoichiometric amount of alcohol, a Dean-Stark apparatus is highly effective. The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene or benzene). The water is continuously removed as it forms, preventing the reverse reaction.

  • Alternative Esterification Methods: If Fischer esterification remains problematic, especially for acid-sensitive substrates, consider alternative methods:

    • Acyl Chloride Formation: Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] This is a high-yielding, two-step process. The resulting acyl chloride is highly reactive and will readily form the ester upon addition of ethanol.[13]

    • Steglich Esterification: Use a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is very mild and effective for substrates that are sensitive to strong acids.[14]

Experimental Protocol: Esterification via Acyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reaction: Suspend 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, ~5-10 eq).

  • Heating: Gently reflux the mixture for 1-2 hours. The solid should dissolve as the acyl chloride forms.

  • Workup (Step 1): Carefully remove the excess SOCl₂ under reduced pressure (this is corrosive, use a trap).

  • Workup (Step 2): Dissolve the resulting crude acyl chloride in an anhydrous solvent like dichloromethane.

  • Ester Formation: Cool the solution in an ice bath and slowly add absolute ethanol (1.5-2.0 eq). Stir for 1-2 hours, allowing it to warm to room temperature.

  • Purification: Quench the reaction with water, separate the organic layer, wash with NaHCO₃ solution, dry over MgSO₄, and concentrate to yield the crude ester, which can then be purified by column chromatography or recrystallization.

References

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.Organic Syntheses.
  • Fischer Indole Synthesis.Department of Chemistry, University of Cambridge.
  • Almutairi, S. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.Molecules.
  • Almutairi, S. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.Molecules.
  • Gassman, P. G., & van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester - Organic Syntheses Procedure.Organic Syntheses.
  • Fischer indole synthesis.Grokipedia.
  • Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.IUCrData.
  • Fischer indole synthesis.Wikipedia.
  • Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties.Cheméo.
  • Almutairi, S. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.ResearchGate.
  • Professor Dave Explains. (2021). Fischer Indole Synthesis.YouTube.
  • Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).Master Organic Chemistry.
  • Lynch, D. E., et al. (2020). (PDF) Ethyl 1H-indole-2-carboxylate.ResearchGate.
  • Synthesis and biological evaluation of indoles.Der Pharma Chemica.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry.
  • Synthesis of Ethyl N-substituted haloindole-2-carboxylate.ResearchGate.
  • Esterification - alcohols and carboxylic acids.Chemguide.
  • Acid to Ester - Common Conditions.Organic Chemistry Portal.

Sources

Technical Support Center: Optimization of Indole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of indole-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic challenge. Here, we address common experimental hurdles with in-depth, mechanistically-grounded explanations and provide actionable troubleshooting strategies.

Section 1: Frequently Asked Questions (General Troubleshooting)

This section addresses high-level issues that can occur across various synthetic routes.

Q1: My indole synthesis is resulting in a very low yield or failing completely. What are the first things I should check?

A1: Low yields in indole syntheses are common and can stem from several fundamental factors before you even consider optimizing the core reaction conditions.[1]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Arylhydrazines can degrade upon storage, and impurities in your carbonyl compound or aniline can introduce competing side reactions.[1] Always use freshly purified starting materials or verify the purity of commercial reagents.

  • Reaction Atmosphere: Many indole syntheses, particularly those involving organometallic catalysts (e.g., Larock annulation) or sensitive intermediates, require an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

  • Solvent Quality: Ensure you are using anhydrous solvents where required. Trace amounts of water can quench strong bases or interfere with catalyst activity.

  • Substituent Effects: The electronic properties of substituents on your starting materials can dramatically alter the reaction's feasibility. For example, strong electron-donating groups on the arylhydrazine in a Fischer indole synthesis can weaken the N-N bond, promoting cleavage over the desired cyclization.[1][2][3]

Q2: I'm observing a complex mixture of byproducts that are difficult to separate from my desired indole-2-carboxylate. What are the likely culprits?

A2: Product mixtures often point to competing reaction pathways or product degradation.

  • N-N Bond Cleavage (Fischer Synthesis): As mentioned, this is a major competing pathway, especially with electron-rich systems, leading to byproducts like aniline derivatives.[1][2] Computational studies have shown that electron-donating substituents can stabilize intermediates that favor heterolytic N-N bond cleavage over the required[4][4]-sigmatropic rearrangement.[2][3]

  • Decarboxylation: Indole-2-carboxylic acids are notoriously prone to decarboxylation, especially when heated under acidic or basic conditions.[1][5] If your synthesis involves harsh workup conditions or high reaction temperatures, you may be losing the C2-carboxylate group.

  • Regioselectivity Issues: In syntheses like the Larock annulation, the regioselectivity of the cyclization can be an issue, particularly with unsymmetrical alkynes, leading to a mixture of indole isomers.[6][7] Steric hindrance often dictates the outcome, with the bulkier group typically ending up at the C2 position.[8]

  • Competing C3-Alkylation: During N-protection or N-alkylation steps, competing alkylation at the C3 position is a common problem. The choice of base and its counterion can significantly influence the N- vs. C3-selectivity.[9]

Section 2: Troubleshooting Specific Synthetic Routes

The Fischer Indole Synthesis

A workhorse for indole synthesis, this reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][10]

Q3: My Fischer indole synthesis of an indole-2-carboxylate from an arylhydrazine and a pyruvate derivative is failing. Why?

A3: This is a classic and often challenging transformation. The failure typically arises from an imbalance in the delicate sequence of mechanistic steps.[10]

  • Inappropriate Acid Catalyst: The choice of acid is paramount. A weak acid like acetic acid may not be sufficient to promote the key[4][4]-sigmatropic rearrangement.[2][11] Conversely, an overly strong acid (e.g., concentrated H₂SO₄) can lead to degradation or favor the N-N bond cleavage side reaction.[1]

    • Causality: The acid protonates the hydrazone, facilitating tautomerization to the enehydrazine intermediate. This intermediate must then undergo the[4][4]-sigmatropic rearrangement. If the N-N bond is cleaved before this rearrangement can occur, the reaction fails. The optimal acid catalyst finds the "sweet spot" to enable the rearrangement without promoting cleavage.

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the pyruvate can sterically impede the cyclization step.[1]

Troubleshooting Workflow: Fischer Indole Synthesis

Below is a logical workflow for troubleshooting this reaction, represented as a Graphviz diagram.

Fischer_Troubleshooting start Low/No Yield in Fischer Synthesis check_purity Verify Purity of Arylhydrazine & Pyruvate start->check_purity purify Purify Starting Materials & Repeat check_purity->purify Impure optimize_acid Systematically Vary Acid Catalyst check_purity->optimize_acid Pure purify->start lewis_acid Try Lewis Acids (ZnCl₂, BF₃·OEt₂) optimize_acid->lewis_acid bronsted_acid Try Brønsted Acids (PPA, HCl in EtOH, AcOH) optimize_acid->bronsted_acid optimize_temp Optimize Temperature & Reaction Time lewis_acid->optimize_temp bronsted_acid->optimize_temp monitor_tlc Monitor by TLC to Avoid Degradation optimize_temp->monitor_tlc success Product Formed monitor_tlc->success

Caption: A decision tree for troubleshooting the Fischer indole synthesis.

Table 1: Acid Catalyst Selection for Fischer Indole Synthesis

Catalyst TypeExamplesStrengthsWeaknesses
Brønsted Acids Acetic Acid (AcOH), HCl, H₂SO₄, Polyphosphoric Acid (PPA)Readily available, effective for many substrates. PPA is excellent for high-boiling point reactions.[1][10]Strong mineral acids can cause charring/degradation. Acetic acid may be too weak.[2]
Lewis Acids Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃), AlCl₃Often milder and can improve yields where Brønsted acids fail, particularly for sensitive substrates.[1][10]Can be hygroscopic, requiring strictly anhydrous conditions. Stoichiometric amounts are often needed.
The Hemetsberger-Knittel Synthesis

This route involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[12][13]

Q4: My Hemetsberger-Knittel synthesis is giving a low yield. What are the key optimization parameters?

A4: The success of this synthesis hinges on two main stages: the initial Knoevenagel condensation and the subsequent thermal cyclization.

  • Knoevenagel Condensation: The formation of the methyl-2-azidocinnamate intermediate can be sluggish. In some cases, achieving high yields requires a large excess of the azidoacetate reactant and the catalytic base (e.g., a 1:10:10 molar ratio of benzaldehyde:azidoacetate:methoxide).

  • Thermolytic Cyclization: This step is postulated to proceed via a highly reactive nitrene intermediate. The temperature is critical. It must be high enough to induce decomposition of the azide and cyclization, but not so high that it causes product degradation. Refluxing in a high-boiling solvent like xylene is common. The reaction is also sensitive to concentration; it should typically be run under relatively dilute conditions to favor the intramolecular cyclization over intermolecular side reactions.

Experimental Workflow: Hemetsberger-Knittel Synthesis

Hemetsberger_Workflow sub Substituted Benzaldehyde + Methyl 2-azidoacetate knoevenagel Knoevenagel Condensation (e.g., NaOCH₃/CH₃OH, -20 °C) sub->knoevenagel intermediate Methyl-2-azidocinnamate Intermediate knoevenagel->intermediate thermolysis Thermolysis (e.g., Reflux in Xylene) intermediate->thermolysis cyclization Nitrene Formation & Electrophilic Cyclization thermolysis->cyclization [Mechanism] product Indole-2-carboxylate Product cyclization->product

Caption: Key stages of the Hemetsberger-Knittel indole synthesis.

The Larock Indole Synthesis

This powerful method involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne.[8]

Q5: I am struggling with low yields and catalyst deactivation in my Larock indole synthesis. How can I improve this reaction?

A5: The Larock annulation is a versatile but complex catalytic cycle. Success depends on the careful orchestration of the catalyst, base, solvent, and additives.

  • Catalyst System: While traditionally palladium-catalyzed, recent advances have explored more sustainable metals like nickel and copper.[6][14] For palladium systems, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands often improve catalyst stability and turnover.

  • Base and Additives: The base is critical for the reaction, and its choice is not trivial. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are common. In some cases, the presence of a chloride source (e.g., LiCl) can be beneficial, known as the "chloride effect," though its exact role is debated.[15]

  • Substrate Scope Limitations: The reaction can be sensitive to steric and electronic factors.[6] Very bulky substituents on the alkyne or the aniline can hinder the reaction.[8] Furthermore, a protecting group on the aniline nitrogen is typically not required, which is an advantage, but N-acyl anilines may be needed for particularly challenging substrates.[7][15]

Section 3: N-Protection and Deprotection Strategies

The indole N-H is acidic and nucleophilic, often requiring protection during subsequent synthetic steps.[16]

Q6: I'm trying to N-protect my indole-2-carboxylate, but I'm getting C3-alkylation as the major product. How can I improve N-selectivity?

A6: This is a classic regioselectivity problem in indole chemistry. The outcome is heavily influenced by the reaction conditions, particularly the base and its counterion.[9]

  • The Counterion Effect: The nature of the metal counterion from the base plays a key role. "Harder" cations like Na⁺ and K⁺ (from NaH or K₂CO₃) tend to associate more strongly with the nitrogen atom of the indolide anion, promoting N-alkylation. "Softer" cations may lead to more C3-alkylation.

  • Strategy: To favor N-protection, use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF.[9] This ensures rapid and complete deprotonation of the N-H, forming the indolide anion which is then trapped by the protecting group electrophile.

Q7: I'm struggling to remove a stubborn N-protecting group without decomposing my molecule. What are some robust deprotection methods?

A7: The choice of protecting group should always be made with the final deprotection step in mind. Some groups are notoriously difficult to remove.

  • N-Pivaloyl (Piv): This group is very robust but can be cleaved using strong bases like lithium diisopropylamide (LDA) at elevated temperatures.[16] Traditional methods using alkoxides often give poor yields.[16]

  • N-Tosyl (Ts): While stable, its removal can require harsh conditions.

  • N-Boc (Boc): Generally considered acid-labile, its removal can be problematic if other acid-sensitive groups are present. Milder methods, such as using oxalyl chloride in methanol, have been developed.[9]

Table 2: Common N-Protecting Groups for Indoles

Protecting GroupAbbreviationCommon Introduction ReagentsKey StabilityDeprotection Conditions
tert-ButoxycarbonylBocBoc₂O, DMAPStable to base, hydrogenolysisStrong Acid (TFA, HCl)[9]
PhenylsulfonylPhSO₂PhSO₂Cl, BaseVery stable to acid and many reagentsHarsh conditions (e.g., reducing agents)[17]
BenzylBnBnBr, NaHStable to base, mild acidHydrogenolysis (H₂, Pd/C)
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaHStable to a wide range of conditionsFluoride source (TBAF) or acid[9]
AllyloxycarbonylAlocAloc-Cl, BaseStable to Fmoc deprotection (DBU)Pd(0) catalyst[4]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Fischer Synthesis of Ethyl Indole-2-carboxylate

This is a representative protocol and must be optimized for specific substrates.

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve the arylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in glacial acetic acid (approx. 0.2 M). Heat the mixture at 80-100 °C for 1-2 hours. In many cases, the hydrazone can be used in the next step without isolation.[1]

  • Indolization: To the reaction mixture (or the isolated hydrazone), add the chosen acid catalyst (e.g., ZnCl₂ (1.5 eq) or a catalytic amount of H₂SO₄).

  • Heating: Heat the reaction mixture to the optimal temperature (this can range from 80 °C to 140 °C depending on the substrate and catalyst) and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The crude product may precipitate. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[18]

Section 5: References

  • Journal of Medicinal Chemistry. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications.

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?

  • PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • University of Minnesota. (n.d.). Protecting Groups.

  • BenchChem. (2025). Technical Support Center: N-Protection of Indole Derivatives.

  • BenchChem. (2025). Optimization of reaction conditions for 3h-Indole-2-carbaldehyde synthesis.

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

  • NIH. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. [Link]

  • Wikipedia. (n.d.). Hemetsberger indole synthesis. [Link]

  • International Journal of Pharmaceutical & Biological Archive. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. [Link]

  • NIH. (2022). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. [Link]

  • NIH. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. [Link]

  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. [Link]

  • ACS Publications. (2022). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. [Link]

  • ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?[Link]

  • Scribd. (n.d.). Synthesis of Indoles Through Larock Annulation: Recent Advances. [Link]

  • NIH. (2011). Why Do Some Fischer Indolizations Fail?[Link]

Sources

stability issues of ethyl 1-methyl-1H-indole-2-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Ethyl 1-methyl-1H-indole-2-carboxylate

Introduction

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. The stability of this compound under various experimental conditions, particularly in acidic and basic media, is critical for the success and reproducibility of synthetic protocols. This document addresses common stability issues, provides explanations for the underlying chemical principles, and offers validated protocols to mitigate potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns involve the hydrolysis of the ethyl ester group and potential reactions involving the indole ring itself. Under basic conditions, the primary reaction is saponification (ester hydrolysis) to form 1-methyl-1H-indole-2-carboxylic acid. Under acidic conditions, ester hydrolysis can also occur, though typically requiring harsher conditions. The indole ring is generally stable but can be protonated at the C3 position in strong acids, which can lead to undesired side reactions or changes in reactivity.[1][2]

Q2: How does N-methylation affect the stability of the indole ester compared to its N-H counterpart?

A2: The methyl group at the N1 position prevents deprotonation of the indole nitrogen under basic conditions, which would otherwise form an indolide anion.[3] This N-substitution can influence the rate of saponification, in some cases causing a reduction in the hydrolysis rate compared to unsubstituted amino acid esters.[4] The N-methyl group also prevents N-alkylation or N-acylation side reactions.

Q3: What are the typical storage conditions to ensure the long-term stability of this compound?

A3: this compound should be stored in a cool, dry place, away from strong acids and bases. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption, which could lead to slow hydrolysis over time.

Q4: Can I use standard saponification procedures for this ester?

A4: Yes, standard saponification procedures using alkali metal hydroxides like NaOH, KOH, or LiOH in a mixture of water and a miscible organic solvent (e.g., methanol, ethanol, THF) are effective for hydrolyzing this compound to its corresponding carboxylic acid.[5] However, reaction conditions such as temperature and reaction time should be optimized to ensure complete conversion and minimize potential side reactions.

Troubleshooting Guide: Stability Issues in Experiments

This section addresses specific problems that may arise during the use of this compound in chemical reactions.

Issue 1: Incomplete or Slow Ester Hydrolysis (Saponification)

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The yield of the desired carboxylic acid is lower than expected.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Steric Hindrance The indole ring at the 2-position, combined with the N-methyl group, can create steric hindrance around the carbonyl group of the ester, slowing down the nucleophilic attack by the hydroxide ion.Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
Insufficient Base An inadequate amount of base will result in an incomplete reaction, as the hydrolysis is stoichiometric.Use a sufficient excess of the base (e.g., 2-10 equivalents of NaOH or KOH) to drive the reaction to completion.[5]
Poor Solubility The starting material may not be fully dissolved in the reaction medium, limiting the reaction rate.Choose a solvent system that ensures the solubility of both the ester and the hydroxide salt. Common systems include methanol/water, ethanol/water, or THF/water mixtures.[5][6]
Inappropriate Base While common, some bases may be more effective than others depending on the solvent and temperature.Lithium hydroxide (LiOH) is often used for the saponification of hindered esters and may provide better results.[5]

Workflow for Optimizing Saponification:

start Start: Incomplete Saponification solubility Check Solubility Is the ester fully dissolved? start->solubility solvent Modify Solvent System (e.g., add THF or increase alcohol content) solubility->solvent No base_conc Check Base Equivalents Are at least 2 eq. used? solubility->base_conc Yes solvent->base_conc inc_base Increase Base (e.g., to 5-10 eq.) base_conc->inc_base No temp_time Check Temperature & Time Is the reaction sluggish at RT? base_conc->temp_time Yes inc_base->temp_time inc_temp Increase Temperature (e.g., to 40-80°C) and/or time temp_time->inc_temp Yes end End: Complete Hydrolysis temp_time->end No, reaction is complete inc_temp->end

Caption: Troubleshooting workflow for incomplete saponification.

Issue 2: Unintended Decarboxylation of the Hydrolyzed Product

Symptoms:

  • Formation of 1-methylindole as a byproduct, detected by GC-MS or LC-MS.

  • Loss of product during workup, especially if the acidification step is performed at elevated temperatures.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Thermal Instability of Carboxylic Acid Indole-2-carboxylic acids are susceptible to decarboxylation upon heating.[7][8] The reaction proceeds through a mechanism where the indole ring helps to stabilize the transition state.Avoid high temperatures during the reaction and workup. If the saponification requires heat, cool the reaction mixture to room temperature or below before acidification. Decarboxylation of indole-2-carboxylic acids can occur at temperatures ranging from 95-230°C.[7][9][10]
Acidic Conditions at High Temperature The presence of acid can sometimes catalyze decarboxylation, although this is more common for β-keto acids.[11] For indole-2-carboxylic acids, high temperatures remain the primary driver.Perform the acidification step of the workup in an ice bath to dissipate any heat generated from the neutralization.

Protocol for Mild Saponification and Workup:

  • Dissolve this compound (1.0 eq.) in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Add an aqueous solution of LiOH (2-4 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture in an ice bath (0°C).

  • Slowly add cold 1M HCl with vigorous stirring to adjust the pH to ~2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

Issue 3: Degradation of the Indole Ring under Strongly Acidic Conditions

Symptoms:

  • Appearance of colored byproducts (often reddish or purplish).

  • Complex mixture observed in NMR or LC-MS analysis.

  • Low recovery of the starting material or desired product after exposure to strong acid.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Protonation at C3 Unlike many amines, the lone pair on the indole nitrogen is part of the aromatic system. Strong acids protonate the indole ring primarily at the C3 position, which disrupts the aromaticity and can lead to polymerization or other side reactions.[1][2]Avoid the use of strong, non-aqueous acids (e.g., neat TFA, H₂SO₄) unless specifically required by the protocol. If acidic conditions are necessary, use milder acids or aqueous acidic solutions.
Electrophilic Attack If the acidic medium contains reactive electrophiles, the electron-rich indole ring can undergo electrophilic substitution, typically at the C3 position if available, or other positions on the benzene ring.Ensure the acidic medium is free from contaminating electrophiles. Use high-purity reagents and solvents.

Diagram of Indole Protonation:

cluster_0 Indole Ring cluster_1 Strong Acid (H+) cluster_2 Protonated Indolium Ion Indole Indole Ring (Electron Rich) Protonated Protonation at C3 (Aromaticity Disrupted) Indole->Protonated Attack from C3 Proton H+ Proton->Protonated

Caption: Acid-catalyzed protonation of the indole ring at C3.

Conclusion

This compound is a versatile building block, but its stability is highly dependent on the experimental conditions. The primary pathways for degradation are ester hydrolysis under basic or acidic conditions and potential instability of the indole ring in the presence of strong acids. By understanding these underlying chemical principles and implementing the recommended troubleshooting steps and protocols, researchers can ensure the integrity of the molecule and achieve reliable, reproducible results in their synthetic endeavors.

References

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.
  • Wikipedia. Indole.
  • Química Organica.org. indole acidity.
  • Valentin, G., et al. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
  • NIH. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up.
  • Google Patents. Process for the preparation of indole derivatives.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters.
  • PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.
  • YouTube. [Chemistry] Indole is a pleasant smelling compound in highly dilute solutions and has been used in.
  • OperaChem. Saponification-Typical procedures.
  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Journal of the American Chemical Society. The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure.
  • ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures.
  • Jinjing Chemical Blog. How does 99% Indole react with acids?.
  • PMC - NIH. Ethyl 1H-indole-2-carboxylate.
  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids.
  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
  • ResearchGate. Ethyl Indole-2-Carboxylate.
  • ResearchGate. (PDF) Ethyl 1H-indole-2-carboxylate.
  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

Sources

overcoming low reactivity in derivatization of ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Derivatization of Ethyl 1-Methyl-1H-indole-2-carboxylate

Welcome to the technical support center for challenges related to the derivatization of this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter low reactivity with this substrate. Here, we dissect the underlying chemical principles governing its behavior and provide validated, step-by-step troubleshooting protocols to overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity of your indole substrate.

Q1: Why is my this compound unreactive towards standard electrophilic substitution reactions like Vilsmeier-Haack or Friedel-Crafts?

A: The low reactivity stems from the electronic properties of the indole-2-carboxylate system. The ester group at the C2 position is a powerful electron-withdrawing group (EWG). It deactivates the indole ring, particularly at the C3 position, which is normally the most nucleophilic and reactive site for electrophilic aromatic substitution (EAS) in simple indoles.[1][2] This deactivation is a result of the ester pulling electron density out of the pyrrole ring through a resonance effect, making the C3 position electron-poor and thus less likely to attack incoming electrophiles.

Q2: If the C3 position is deactivated, where else might the reaction occur?

A: While the C3 position is strongly deactivated, electrophilic substitution, if forced under harsh conditions, may occur on the benzene portion of the indole ring (positions C4-C7). However, this often leads to a mixture of isomers and is generally not a regioselective or efficient strategy.[3] A more predictable and controlled approach involves switching from electrophilic substitution to an alternative strategy, such as directed metalation, which relies on C-H acidity rather than nucleophilicity.

Q3: Are there any successful examples of C3-formylation on similar indole-2-carboxylates?

A: Yes, the Vilsmeier-Haack reaction to install a formyl group at the C3 position of indole-2-carboxylates has been reported, but it often requires specific conditions to overcome the deactivation.[4][5][6] Success is highly dependent on the complete substrate structure and the precise reaction protocol. For instance, a recent study demonstrated that the Vilsmeier-Haack reaction on an indole-2-carboxylate derivative proceeded with a high yield (95%) to furnish the 3-formyl product.[6] This suggests that while challenging, the reaction is feasible.

Section 2: Troubleshooting Guide for Common Derivatization Failures

This guide provides a problem-cause-solution framework for specific experimental failures.

Problem 1: Failed Vilsmeier-Haack Formylation at C3
  • Symptom: You have attempted to formylate this compound at the C3 position using standard Vilsmeier-Haack conditions (e.g., POCl₃, DMF at 0 °C to room temperature) but have recovered only starting material or observed a complex mixture of byproducts.

  • Root Cause Analysis: The nucleophilicity of the C3 position is insufficient to react with the Vilsmeier reagent (chloroiminium ion) under mild conditions due to the deactivating C2-ester group. Increasing the temperature may lead to decomposition rather than the desired reaction.

  • Strategic Solution: Instead of relying on the ring's inherent nucleophilicity, an ortho-lithiation strategy can be employed. This method uses a strong base to deprotonate the most acidic proton, which is often at the C3 position, creating a potent nucleophile that can then react with an electrophile like DMF.

Validated Protocol: C3-Formylation via Directed Lithiation

This protocol is adapted from methodologies developed for the functionalization of deactivated indoles.[7]

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 equiv).

  • Dissolve the substrate in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Lithiation

  • Slowly add tert-butyllithium (t-BuLi, 1.1 equiv, ~1.7 M in pentane) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is often indicative of the formation of the lithiated species.

Step 3: Electrophilic Quench

  • In a separate, dry flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 2.0 equiv) in anhydrous THF.

  • Add the DMF solution dropwise to the lithiated indole solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate.

Expected Outcome & Validation:

  • Yield: Moderate to good yields are expected.

  • TLC Analysis: Monitor reaction progress using TLC. The product should have a different Rf value than the starting material.

  • Characterization: Confirm the structure using ¹H NMR (expect a new singlet for the aldehyde proton around δ 10 ppm) and Mass Spectrometry.

Problem 2: Failed Friedel-Crafts Acylation
  • Symptom: Attempting to acylate the indole using a Lewis acid like AlCl₃ and an acyl chloride results in no reaction or decomposition of the starting material.[8][9][10][11]

  • Root Cause Analysis: This is another classic electrophilic aromatic substitution that fails for the same reason as the Vilsmeier-Haack reaction: severe deactivation of the indole ring. Furthermore, the Lewis acid can complex with the carbonyl of the ester group, further deactivating the system or promoting side reactions.

  • Strategic Solution: For introducing carbon frameworks, transition-metal-catalyzed cross-coupling reactions are a superior alternative.[12] This requires pre-functionalization of the indole (e.g., halogenation) to prepare it for coupling. A C-H activation approach is also a modern and powerful alternative.[13][14]

Workflow Diagram: Troubleshooting Derivatization Strategy

The following diagram outlines a decision-making process for functionalizing your deactivated indole.

G cluster_start Initial Goal cluster_eas Strategy 1: Electrophilic Aromatic Substitution cluster_result Observation cluster_alt Strategy 2: Alternative Activation cluster_solutions Recommended Protocols start Functionalize Ethyl 1-methyl-1H-indole-2-carboxylate eas_rxn Attempt Vilsmeier-Haack or Friedel-Crafts start->eas_rxn Selects result No Reaction / Low Yield eas_rxn->result Leads to alt_strategy Choose Alternative Pathway result->alt_strategy Requires lithiation Directed Lithiation (for C3-functionalization) alt_strategy->lithiation Option A coupling Halogenation then Cross-Coupling (e.g., Suzuki, Heck) (for C4-C7 functionalization) alt_strategy->coupling Option B

Caption: Troubleshooting workflow for indole derivatization.

Section 3: Advanced Strategies & Considerations

Directed Ortho-Metalation (DoM) Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[15][16][17][18] The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While the C2-ester in your substrate is not a classical DMG, the acidity of the C3 proton allows for direct deprotonation with a strong, non-nucleophilic base. For functionalization at other positions (e.g., C7), installation of a removable DMG at the N1 position (like a pivaloyl or a phosphinoyl group) can be a highly effective, albeit multi-step, strategy.[14]

Palladium-Catalyzed C-H Activation/Cross-Coupling Modern synthetic chemistry offers powerful tools for C-H activation, bypassing the need for traditional reactivity patterns.[19][20][21][22][23][24][25] Palladium catalysts, in particular, can enable the direct coupling of C-H bonds with various partners (e.g., aryl halides, boronic acids). These methods can provide access to positions on the benzene ring (C4-C7) that are otherwise difficult to functionalize.[14] While requiring careful optimization of catalysts, ligands, and oxidants, these approaches represent the state-of-the-art for complex indole synthesis.

Summary of Reaction Conditions

The table below summarizes and contrasts the different strategies discussed.

StrategyTarget PositionKey ReagentsTemperatureKey AdvantagesKey Challenges
Electrophilic Substitution C3 (Primarily)POCl₃/DMF or Acyl Chloride/AlCl₃0 °C to RTOperationally simpleFails due to electronic deactivation
Directed Lithiation C3t-BuLi or s-BuLi, then Electrophile-78 °CHighly effective, regioselectiveRequires anhydrous/inert conditions, strong base
C-H Activation/Coupling C4, C5, C6, C7Pd Catalyst, Ligand, OxidantElevated Temp.High regioselectivity, atom economyCatalyst/ligand screening required, cost

References

  • Iwao, M., & Kuraishi, T. (1997). Directed ortho-Lithiation of the 2-(N,N-Dimethylhydrazinecarbonyl)- 1-methylindole. Efficient Preparation of Tricyclic Lactones. Synlett, 1997(11), 1307-1309. (URL not available)
  • Al-Hiari, Y. M., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazin-indoles. Archiv der Pharmazie, 341(5), 294-300. [Link]
  • Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? [Link]
  • Chen, J., et al. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 8(6), 644-649. [Link]
  • Stallings, S. L., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 19(15), 4154-4157. [Link]
  • Park, S. H., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 13(8), 2058-2061. [Link]
  • Li, Y., et al. (2024). Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. The Journal of Organic Chemistry. [Link]
  • Wang, H., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4768-4773. [Link]
  • Zhang, H., et al. (2000). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. The Journal of Organic Chemistry, 65(16), 4792-4803. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. [Link]
  • Alagarsamy, V., et al. (2015). Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization. The Journal of Organic Chemistry, 80(21), 11026-11036. [Link]
  • ResearchGate. (n.d.).
  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.
  • University of Rochester. (n.d.). Directed (ortho)
  • YouTube. (2018). 21 Chemical Reactions of Indole. [Link]
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
  • Royal Society of Chemistry. (2021). C–H Functionalization of indoles and oxindoles through CDC reactions. New Journal of Chemistry, 45(1), 245-265. [Link]
  • Sundberg, R. J. (2011). Electrophilic Substitution Reactions of Indoles. Semantic Scholar. [Link]
  • Wikipedia. (n.d.).
  • HETEROCYCLES. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2827-2838. [Link]
  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2236-2249. [Link]
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
  • Al-Warhi, T. I., et al. (2016).
  • Royal Society of Chemistry. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]
  • Chemical Record. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. The Chemical Record, 23(3), e202200289. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • BYJU'S. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Purification of Ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of ethyl 1-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable indole derivative from complex reaction mixtures. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your purification strategy.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound, whether synthesized via direct Fischer Indolization or through N-methylation of the parent indole ester.

Q1: My crude product after a Fischer Indole Synthesis is a dark, oily tar. What causes this, and is the product salvageable?

A: This is a frequent issue in Fischer Indole syntheses, which often employ strong Brønsted or Lewis acids (e.g., polyphosphoric acid, ZnCl₂) at elevated temperatures.[1][2] The dark coloration and tar-like consistency typically result from acid-catalyzed polymerization or degradation of the indole product and starting materials.

Causality: The electron-rich indole nucleus is susceptible to protonation and subsequent electrophilic attack, leading to undesired side reactions and decomposition under harsh acidic conditions.[3]

Troubleshooting Strategy:

  • Initial Cleanup: Avoid direct concentration of the entire reaction mixture. Instead, quench the reaction by carefully pouring it into a large volume of ice-water. This often precipitates the crude product, separating it from the bulk of the acidic catalyst and some highly polar impurities.[4]

  • Liquid-Liquid Extraction: Dissolve the crude precipitate or oil in a suitable organic solvent like ethyl acetate or dichloromethane. Perform aqueous washes to remove residual acid and water-soluble byproducts. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is crucial for neutralizing acids, followed by a brine wash to facilitate phase separation.

  • Adsorbent Treatment: If the color persists in the organic layer, it may be due to highly conjugated, non-polar impurities. Stirring the organic solution with a small amount of activated charcoal for 15-30 minutes can help adsorb these colored compounds.[4] Caution: Use charcoal judiciously, as it can also adsorb your product, leading to yield loss.

  • Chromatography: The primary purification method for such complex mixtures is flash column chromatography on silica gel. The tarry components will likely remain at the baseline (Rf = 0), allowing for the elution of your desired product.

Q2: My TLC analysis shows the product spot is very close to a major byproduct. How can I optimize my column chromatography for better separation?

A: Poor separation on TLC indicates that the polarity of the compounds is very similar, a common challenge when dealing with starting materials and products that share the same core scaffold (e.g., separating this compound from the unreacted starting material, ethyl 1H-indole-2-carboxylate).

Expert Insights: The key to chromatographic separation is exploiting subtle differences in the interactions of analytes with the stationary and mobile phases.

Optimization Protocol:

  • Solvent System Screening: The standard ethyl acetate/hexane system may not provide sufficient resolution. Systematically screen different solvent systems on TLC plates. A useful approach is to test eluents with different solvent selectivities. For example:

    • Dipole-Dipole: Dichloromethane/Hexane or Acetone/Hexane.

    • Hydrogen Bonding: Isopropanol/Hexane (with care, as alcohols can affect silica).

  • Solvent Polarity Gradient: Use a shallow gradient during column chromatography rather than an isocratic (constant solvent ratio) elution. Starting with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 15-20% ethyl acetate) can effectively resolve closely-eluting spots.[5][6]

  • Reduce Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product.

  • Consider a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase (C18) silica. Reverse-phase chromatography, which separates based on hydrophobicity, can be particularly effective for resolving compounds that are inseparable on normal-phase silica.[7]

Q3: Following N-methylation of ethyl 1H-indole-2-carboxylate, my primary impurity is unreacted starting material. Is there a method to remove it other than chromatography?

A: Yes, this is an ideal scenario for purification by recrystallization, provided the reaction has gone to a reasonable conversion (>70%). This method leverages the differences in solubility and crystal lattice packing energy between the N-methylated product and the N-H starting material.

Scientific Rationale: The N-H bond of the starting indole allows it to form hydrogen-bonded dimers in the crystal lattice.[8] The N-methylated product lacks this hydrogen bond donor capability, significantly altering its packing and solubility characteristics.

Troubleshooting by Recrystallization:

  • Solvent Selection: The goal is to find a solvent (or solvent pair) in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while the impurity (starting material) is either very soluble or very insoluble at all temperatures.

  • Suggested Solvents:

    • Single Solvents: Ethanol, methanol, or isopropanol are excellent starting points.[9][10]

    • Solvent Pairs: A dichloromethane/hexane or ethyl acetate/hexane system can be effective. Dissolve the crude material in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less polar "anti-solvent" (e.g., hexane) until turbidity persists. Cool slowly to induce crystallization.

  • Purity Check: After filtration and drying, assess the purity of the crystals by TLC and melting point. The melting point should be sharp and match the literature value.

Q4: My NMR spectrum looks clean, but the product is a waxy solid or oil with a broad melting point. What is the likely cause?

A: This issue is almost always due to residual solvent trapped within the crystal lattice or preventing crystallization altogether. Even solvents with low boiling points can be difficult to remove under standard vacuum, especially if the product has a high affinity for them.

Verification and Solution:

  • ¹H NMR Analysis: Carefully integrate the residual solvent peaks in your ¹H NMR spectrum relative to a product peak. This will give you a quantitative measure of the solvent content.

  • Solvent Removal Techniques:

    • High Vacuum: Dry the sample under high vacuum (<1 torr) for an extended period (12-24 hours). Gentle heating (e.g., 40-50 °C) can be applied if the product is thermally stable.

    • Azeotropic Removal: Dissolve the product in a small amount of a low-boiling solvent like dichloromethane, then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. This can help to azeotropically remove higher-boiling solvents like ethyl acetate or toluene.

    • Trituration/Recrystallization: The most robust method is to triturate the oily product with a non-polar solvent like cold hexane or pentane. This will often wash away the residual solvent and may induce crystallization. If that fails, a full recrystallization is recommended.

Frequently Asked Questions (FAQs)

FAQ1: What is the most reliable, general-purpose purification workflow for this compound?

A: A multi-step workflow is most robust:

  • Aqueous Work-up: Perform a liquid-liquid extraction to remove catalysts and water-soluble impurities.

  • Flash Column Chromatography: Use a silica gel column with a hexane/ethyl acetate gradient to isolate the product from major byproducts.[11][12] This provides the bulk of the purification.

  • Recrystallization: Recrystallize the combined, pure column fractions from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to achieve high analytical purity and a crystalline final product.[4]

FAQ2: What are the typical TLC conditions and expected Rf values?

A: Using a silica gel plate with 20% Ethyl Acetate in Hexane as the mobile phase is a good starting point.

  • This compound (Product): Rf ≈ 0.4 - 0.5

  • Ethyl 1H-indole-2-carboxylate (Starting Material): Rf ≈ 0.3 - 0.4 (The N-H group makes it slightly more polar)

  • N-methyl-N-phenylhydrazine (Reactant): More polar, Rf ≈ 0.1 - 0.2

  • Non-polar impurities/dimers: Higher Rf > 0.6

FAQ3: How can I prevent the hydrolysis of the ethyl ester group during purification?

A: Ester hydrolysis is typically catalyzed by strong acid or base.

  • During Work-up: Use mild bases like sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Avoid prolonged contact with any aqueous acidic or basic layers.

  • During Chromatography: While standard silica gel is slightly acidic, it rarely causes significant hydrolysis of ethyl esters. If you suspect hydrolysis on the column (indicated by streaking or a new baseline spot), you can pre-treat the silica by slurrying it with an eluent containing 1% triethylamine, or use neutral alumina as the stationary phase.[7]

Visual Guides & Data Tables

Diagrams

Purification_Troubleshooting cluster_issues Common Issues start Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc/H2O, NaHCO3 wash) start->workup tlc TLC Analysis of Crude workup->tlc dark_oil Dark Oil / Tar? tlc->dark_oil Assess close_spots Spots Close on TLC? dark_oil->close_spots No charcoal Optional: Activated Charcoal Treatment dark_oil->charcoal Yes single_impurity Mainly SM Impurity? close_spots->single_impurity No chrom Flash Column Chromatography close_spots->chrom Yes clean Looks Clean? single_impurity->clean No recrys Recrystallization single_impurity->recrys Yes dry Dry Under High Vacuum clean->dry Yes charcoal->chrom chrom->recrys Combine Pure Fractions recrys->dry end_node Pure Crystalline Product dry->end_node

Caption: Troubleshooting Decision Tree for Purification.

Purification_Workflow A 1. Reaction Quench & Crude Isolation B 2. Liquid-Liquid Extraction (Aqueous Washes) A->B C 3. Drying & Concentration (Na2SO4 / MgSO4) B->C D 4. Flash Chromatography (Silica Gel, Gradient Elution) C->D E 5. Recrystallization (e.g., from Ethanol) D->E F 6. Final Product (Filtration & Drying) E->F

Caption: Standard Purification Workflow.

Data Tables

Table 1: Recommended Solvent Systems for Flash Column Chromatography (Silica Gel)

Eluent System Ratio (v/v) Typical Application
Ethyl Acetate / Hexane 5% → 25% Gradient General purpose, good for resolving product from less polar byproducts.[5]
Dichloromethane / Hexane 20% → 60% Gradient Offers different selectivity, can be effective for isomers or closely-related compounds.

| Ethyl Acetate / Hexane + 1% Triethylamine | 10% - 20% Isocratic | Recommended if peak tailing is observed on TLC, especially with amine-containing starting materials.[7] |

Table 2: Suggested Solvents for Recrystallization

Solvent Comments Reference
Ethanol Good general-purpose solvent. Dissolve in hot ethanol and cool slowly. [9]
Methanol Similar to ethanol, often provides good quality crystals. [8][10]
Ethyl Acetate / Hexane A solvent/anti-solvent pair. Provides fine control over crystallization. [11]

| Dichloromethane / Petroleum Ether | Effective for the parent (N-H) indole, may also work for the N-methylated analog. |[4] |

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. Dry-pack with silica gel (typically 60 Å, 230-400 mesh). Wet the packed silica with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product (max 1-2% of silica mass) in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions (5-20 mL, depending on column size).

  • Gradient Increase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) according to the separation observed on TLC. A typical gradient might be: 5% (2 column volumes), 10% (5 CV), 15% (5 CV), 20% (until product elutes).

  • Fraction Analysis: Spot each fraction (or every other fraction) on a TLC plate. Develop and visualize the plate to identify fractions containing the pure product.

  • Combination and Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: Place the crude or column-purified solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling the flask, until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, well-defined crystals.

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal of pure product.

  • Chilling: Once crystal growth appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

References

  • Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester".
  • Wikipedia. Fischer indole synthesis. Wikipedia.
  • J&K Scientific LLC. (2021). Fischer Indole Synthesis.
  • PubMed Central. "Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues".
  • Garg, N. K., et al. (2016). "Why Do Some Fischer Indolizations Fail?". Journal of the American Chemical Society.
  • Al-Hiari, Y. M., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". Molecules.
  • Organic Syntheses. "1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester".
  • Murakami, Y., et al. (1980). "A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES". HETEROCYCLES.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
  • PrepChem.com. Synthesis of ethyl 1-methyl-1H-naphth[2,3-g]indole-2-carboxylate.
  • ResearchGate. (2020). (PDF) Ethyl 1H-indole-2-carboxylate.
  • Der Pharma Chemica. (2016). "Synthesis and biological evaluation of indoles".
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). "Ethyl 1H-indole-2-carboxylate". IUCrData.
  • Reddit. (2021). "Problems with Fischer indole synthesis". r/Chempros.

Sources

preventing decomposition of ethyl 1-methyl-1H-indole-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the proper storage and handling of ethyl 1-methyl-1H-indole-2-carboxylate to prevent chemical degradation.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This guide is designed to provide researchers and drug development professionals with expert insights and practical troubleshooting advice to ensure the long-term stability of this compound. Improper storage can lead to decomposition, compromising experimental results and the integrity of your research. This document provides a framework for understanding potential degradation pathways and implementing robust storage protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound is a derivative of indole, a heterocyclic aromatic compound widely found in natural products and used as a building block in pharmaceutical synthesis.[1] The stability of this compound is critical because degradation introduces impurities that can confound biological assays, alter pharmacological profiles, and lead to inaccurate structure-activity relationship (SAR) data.

Q2: What are the primary signs of decomposition?

Visual inspection may reveal a color change from a white or off-white solid to yellow or brown, which often indicates oxidation. Other signs of degradation include a lowered or broadened melting point, the appearance of new spots on Thin-Layer Chromatography (TLC), or the emergence of new peaks in High-Performance Liquid Chromatography (HPLC) or NMR analyses.

Q3: What are the main chemical pathways through which this compound degrades?

The two most common decomposition pathways for this compound are oxidation of the electron-rich indole ring and hydrolysis of the ethyl ester functional group.[2] The indole ring is susceptible to oxidation, which can lead to the formation of oxindoles and other colored byproducts.[3] The ester group can be hydrolyzed to its corresponding carboxylic acid, a reaction often catalyzed by moisture, acid, or base.

Q4: Is the compound sensitive to light?

Yes, indole derivatives are often light-sensitive.[4][5] Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative degradation pathways. Therefore, storing the compound protected from light is a critical requirement.[6][7]

Visualizing Decomposition Pathways

The following diagram illustrates the primary degradation routes for this compound. Understanding these pathways is the first step in preventing them.

Figure 1. Primary Decomposition Pathways cluster_conditions Degradation Conditions A This compound (Stable Compound) B Oxidation Products (e.g., Oxindoles, Colored Impurities) A->B C 1-methyl-1H-indole-2-carboxylic acid (Hydrolysis Product) A->C O2 Oxygen (Air) O2->B Oxidation Light Light (UV/Ambient) Light->B Photo-oxidation H2O Moisture (H₂O) H2O->C Hydrolysis AcidBase Acid/Base Contaminants AcidBase->C Catalyzed Hydrolysis

Caption: Major degradation routes for the target compound.

Troubleshooting Guide: Common Storage Issues

This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Problem 1: My compound has turned yellow/brown upon storage.

  • Probable Cause: This is a classic sign of oxidation . The indole ring system is electron-rich and susceptible to oxidation when exposed to atmospheric oxygen.[8][9] This process can be accelerated by light.

  • Immediate Action: Analyze a small sample by HPLC or LC-MS to quantify the extent of degradation and identify the impurities.

  • Preventative Solution: Always store the compound under an inert atmosphere. After each use, flush the container headspace with dry nitrogen or argon before sealing. Store in an amber vial or wrap the container in aluminum foil to protect it from light.[4][7]

Problem 2: My NMR spectrum shows a reduced integration for the ethyl ester protons and a new broad singlet.

  • Probable Cause: This spectral change strongly suggests hydrolysis of the ethyl ester to the corresponding carboxylic acid. The broad singlet is characteristic of the acidic carboxylic acid proton. This occurs in the presence of moisture and can be catalyzed by trace acidic or basic residues on glassware or in solvents.[10]

  • Immediate Action: Confirm the presence of the carboxylic acid by spiking your sample with a known standard of the hydrolyzed product, if available, and re-analyzing by HPLC.

  • Preventative Solution: Store the compound in a desiccator over a suitable desiccant like calcium chloride or molecular sieves to rigorously exclude moisture.[10][11] Ensure all glassware is scrupulously clean and dry before use.

Problem 3: TLC analysis shows a new, more polar spot that wasn't there before.

  • Probable Cause: The appearance of a more polar spot (lower Rf value) is consistent with the formation of the carboxylic acid via hydrolysis, as the carboxyl group is significantly more polar than the ethyl ester.

  • Immediate Action: Use a co-spotting experiment on the TLC plate. Spot your sample, a pure standard (if you have one), and a mix of both in separate lanes. If the new spot corresponds to a known degradation product, its identity can be confirmed.

  • Preventative Solution: Re-evaluate your storage protocol against the "Optimal Storage Protocol" detailed below. Ensure the container is sealed tightly and stored in a moisture-free environment.

Problem 4: My compound's potency has decreased in my biological assay.

  • Probable Cause: The formation of degradation products means the concentration of the active parent compound has decreased. Furthermore, the impurities themselves could be inactive or even interfere with the assay.

  • Immediate Action: Re-test the purity of your stored material using a quantitative method like HPLC with a standard curve.[12] If purity has decreased, the material should be repurified or discarded.

  • Preventative Solution: Implement a routine stability testing schedule for critical reagents. For long-term projects, store multiple small aliquots instead of one large container to minimize repeated exposure of the bulk material to the atmosphere.

Troubleshooting Workflow

Use this workflow to diagnose and resolve stability issues systematically.

Figure 2. Troubleshooting Workflow Start Decomposition Suspected (e.g., Color Change, Assay Failure) Analyze Analyze Purity (HPLC, NMR, TLC) Start->Analyze Compare Compare to Reference Standard/ Initial Data Analyze->Compare Impurity_ID Identify Impurity Structure (LC-MS, NMR) Compare->Impurity_ID Degradation Confirmed Implement Implement Corrected Storage Protocol Compare->Implement No Degradation Hydrolysis Hydrolysis Product Detected (Carboxylic Acid) Impurity_ID->Hydrolysis Matches Acid Oxidation Oxidation Product Detected (e.g., Oxindole) Impurity_ID->Oxidation Matches Oxidized Species Review_Moisture Review Protocol: - Use Desiccator - Check Container Seal - Use Dry Solvents/Glassware Hydrolysis->Review_Moisture Review_Atmosphere Review Protocol: - Store Under Inert Gas - Protect from Light - Check for Contaminants Oxidation->Review_Atmosphere Purify Repurify or Discard Material Review_Moisture->Purify Review_Atmosphere->Purify Purify->Implement

Caption: A step-by-step guide to diagnosing stability issues.

Protocols for Ensuring Stability

Protocol 1: Optimal Long-Term Storage

This protocol is designed to maximize the shelf-life of this compound.

  • Aliquot the Material: Upon receipt, if you have a large quantity, divide it into smaller, single-use aliquots in separate vials. This prevents contamination and repeated exposure of the entire batch.

  • Select Proper Container: Use amber glass vials with PTFE-lined screw caps to protect from light and provide a tight seal.

  • Inert Atmosphere: For each aliquot, flush the vial with a gentle stream of dry nitrogen or argon for 30-60 seconds to displace all air. Seal the cap tightly immediately after.

  • Secondary Containment & Desiccation: Place the sealed vials inside a larger, airtight container (like a desiccator cabinet or a sealed bag). Add a desiccant such as silica gel or calcium chloride to this secondary container to capture any ambient moisture.[13]

  • Temperature Control: Store the container at the recommended temperature. For long-term storage, -20°C is often advised.[14] For routine use, 2-8°C is also a common recommendation.[7]

  • Documentation: Label each vial clearly with the compound name, date of storage, and aliquot number. Keep a detailed log.

Protocol 2: Routine Stability Assessment by HPLC

This protocol allows you to monitor the purity of your compound over time.

  • Prepare Initial Standard: Upon receipt, dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.

  • Develop HPLC Method: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile. Set the detector to a wavelength where the compound has strong absorbance (e.g., near its UV max).

  • Run Initial Analysis: Inject the standard solution and record the chromatogram. This is your "Time Zero" (T0) reference. The peak area and retention time should be noted. Purity should be >98% for a new batch.

  • Store Compound: Store the bulk of the compound according to Protocol 1.

  • Periodic Re-analysis: At set intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage. Prepare a fresh solution at the same concentration as the T0 standard.

  • Analyze and Compare: Run the HPLC analysis under the exact same conditions. Compare the chromatogram to the T0 data. Look for:

    • A decrease in the main peak's area.

    • The appearance of new peaks (impurities).

  • Quantify Degradation: Calculate the purity at each time point by dividing the main peak area by the total area of all peaks. A loss of purity greater than 2-5% may indicate that the storage conditions are inadequate or the compound has reached the end of its shelf-life.

Summary of Storage Conditions

ParameterRecommended ConditionCondition to AvoidLikely Degradation Pathway
Temperature -20°C (long-term)[14] or 2-8°C (short-term)[7]Room temperature or temperature fluctuationsIncreased rate of all reactions
Atmosphere Inert gas (Nitrogen, Argon)[7]Ambient AirOxidation[9]
Light In the dark (Amber vial, foil wrap)[4]Direct sunlight or lab lightPhoto-oxidation, Photodegradation[5]
Moisture Dry (use of desiccator)[10]High humidity, exposure to moisture[15]Hydrolysis[2]
Container Tightly sealed glass vial with PTFE-lined capLoosely capped or plastic containersContamination, moisture ingress[16]

By adhering to these guidelines, you can significantly mitigate the risk of decomposition, ensuring the reliability and reproducibility of your experimental work. For further questions, please consult the product's safety data sheet (SDS) or contact your supplier's technical service department.

References

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Burd, V. N., Bantleon, R., & van Pée, K. H. (2001). Oxidation of indole and its derivatives by heme-independent chloroperoxidases. Prikladnaia biokhimiia i mikrobiologiia, 37(3), 285–288.
  • Golec, B., Kijak, M., Vetokhina, V., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283–7293.
  • Burd, V. N., Bantleon, R., & van Pee, K. H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250.
  • Darkoh, C., Chappell, C., Odo, C., & DuPont, H. L. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(23), 8093–8097.
  • Wikipedia. (n.d.). Indole.
  • Gorrini, F., Gaggelli, E., & Valensin, G. (1995). Reactivity of indole derivatives towards oxygenated radicals. Pharmacological research, 31(3-4), 273–277.
  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
  • Axplora. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview.
  • Al-Hussain, S. A., & El-Sofany, S. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules (Basel, Switzerland), 21(3), 333.
  • ResearchGate. (n.d.). (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Biosave. (n.d.). Indole-2-carboxylic Acid from United States Biological.
  • ValQi. (n.d.). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines.
  • AGM Container Controls. (2025). Selecting the Right Desiccant.
  • Sorbead India. (2024). Discover the Most Effective Desiccant for Optimal Moisture Control.
  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
  • Dry-Concepts. (2024). Selecting the Right Type of Desiccant – An Overview.
  • Eurolog Packing Group. (2025). Best Desiccant For Shipping Container.
  • Arora, P. K., & Bae, H. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography.
  • Monti, S., & Sortino, S. (2002). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 152(1-3), 169-175.
  • ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter....
  • Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670–677.
  • Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479.
  • Racklify. (2025). Types of Desiccant Packs and How to Choose the Right One.
  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical journal, 80(5), 2093–2109.
  • Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706.
  • ResearchGate. (n.d.). Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study.
  • Lynch, V. M., et al. (2020). Ethyl 1H-indole-2-carboxylate.
  • ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate.
  • Possen, B. J. H. M., et al. (2020). Effects of air humidity and soil moisture on secondary metabolites in the leaves and roots of Betula pendula of different competitive status. Plant, Cell & Environment, 43(11), 2718-2729.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.
  • Colgan, S. T., et al. (2004). The effects of packaging on the stability of a moisture sensitive compound. AAPS PharmSciTech, 5(1), E1.

Sources

Technical Support Center: Strategies to Improve the Solubility of Indole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility enhancement of indole-2-carboxamide derivatives. These compounds are a promising class of therapeutic agents, but their inherent low aqueous solubility often presents a significant hurdle in preclinical and clinical development.[1][2] This resource is designed to provide you with the mechanistic understanding and practical protocols needed to overcome these challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with poorly soluble indole-2-carboxamide derivatives.

Q1: Why are my indole-2-carboxamide derivatives consistently showing poor aqueous solubility?

A1: The limited solubility of indole-2-carboxamide derivatives is often intrinsic to their chemical structure. The indole ring system is largely hydrophobic, and the carboxamide linker can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with water molecules.[1][3] The overall lipophilicity of the molecule, driven by various substituents, is a primary contributor to poor aqueous solubility.[4]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What's happening and how can I fix it?

A2: This is a classic sign that you have exceeded the thermodynamic solubility of your compound in the final aqueous medium.[5] While DMSO is an excellent solvent for initial solubilization, its water-miscible nature doesn't guarantee the compound will stay in solution upon dilution.[5]

  • Immediate Fixes:

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration below 1%, ideally less than 0.5%, to minimize its effect on the assay and reduce the chances of precipitation.[5]

    • Incorporate a Co-solvent: Adding a water-miscible organic solvent like ethanol or PEG 400 to your aqueous buffer can increase the solubility of your compound.[5]

    • Use Surfactants: A small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, can help to keep the compound in solution by forming micelles.[5][6]

Q3: What are the main strategic approaches to consider for improving the solubility of my lead indole-2-carboxamide compound?

A3: There are three primary pillars for solubility enhancement:

  • Chemical Modification: Altering the molecular structure of the compound itself to introduce more polar or ionizable groups.[3][4]

  • Formulation-Based Strategies: Modifying the drug's immediate environment using excipients without changing the active pharmaceutical ingredient (API).[5][7]

  • Advanced Drug Delivery Systems: Utilizing technologies like nanotechnology to alter the physical state of the drug and improve its dissolution characteristics.[8][9]

The choice of strategy depends on the development stage of your compound, the desired route of administration, and the magnitude of the solubility issue.

II. Troubleshooting Guides: A Deeper Dive

This section provides detailed, problem-oriented guidance for specific experimental challenges.

Scenario 1: Limited Success with Simple Formulation Adjustments

Q: I've tried using co-solvents and surfactants, but the solubility improvement is marginal, and I'm concerned about the excipient levels for in vivo studies. What's my next move?

A: When simple formulations are insufficient, it's time to explore more robust methods that fundamentally alter the drug's interaction with the solvent.

Option A: pH Modification and Salt Formation
  • The "Why": Many indole-2-carboxamide derivatives possess ionizable functional groups. By adjusting the pH of the solution to ionize these groups, you can significantly increase aqueous solubility.[10] Converting the parent compound into a salt is a common and effective way to achieve this.[10][11] Charged species are generally more soluble in polar solvents like water than their neutral counterparts.[10]

  • Troubleshooting & Optimization:

    • Identify Ionizable Centers: Analyze your molecule for acidic or basic functional groups. The indole nitrogen can be deprotonated, and other substituents may be acidic or basic.

    • Determine pKa: Experimentally determine the pKa of your compound. This will guide the selection of the appropriate pH for solubilization.

    • Salt Screening: If your compound has a suitable pKa, perform a salt screening study with various counterions to identify a stable, soluble salt form. Not all salts will improve solubility, and some may have poor physical stability.[11]

Option B: Cyclodextrin Complexation
  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[5] They can encapsulate poorly soluble molecules, like your indole derivative, forming an "inclusion complex."[5][12] This complex effectively shields the hydrophobic part of your drug from water, increasing its apparent solubility.[5][13][14]

  • Troubleshooting & Optimization:

    • Choosing the Right Cyclodextrin: Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[5][6] The size of the cyclodextrin cavity must be appropriate for your molecule.

    • Stoichiometry: Determine the optimal drug-to-cyclodextrin ratio for maximum solubilization.

    • Preparation Method: The method of complex formation (e.g., kneading, co-evaporation) can impact the efficiency of encapsulation.[15]

Scenario 2: Promising In Vitro Activity but Poor Oral Bioavailability In Vivo

Q: My indole-2-carboxamide is potent in cell-based assays but shows very low exposure in animal models after oral dosing. I suspect poor solubility in the gastrointestinal tract is the culprit. What formulation strategies are best for in vivo applications?

A: For in vivo oral delivery, you need strategies that not only solubilize the drug but also maintain its concentration in a state that is favorable for absorption across the gut wall.

Option A: Amorphous Solid Dispersions
  • The "Why": The crystalline form of a drug has a highly ordered, stable lattice that requires significant energy to break down for dissolution. By converting the drug into an amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix, you can significantly increase its dissolution rate and apparent solubility.[16][17][18] This is because the amorphous form is in a higher energy state and more readily dissolves.[15]

  • Troubleshooting & Optimization:

    • Polymer Selection: The choice of polymer (e.g., PVP, HPMC, PEGs) is critical.[16] It must be miscible with your drug and able to inhibit its recrystallization.

    • Drug Loading: The percentage of drug in the dispersion affects its stability and dissolution performance. Higher drug loads can increase the risk of recrystallization.

    • Preparation Method: Techniques like spray drying and hot-melt extrusion are commonly used to prepare solid dispersions.[17][19] The chosen method can influence the physical properties of the final product.

Option B: Lipid-Based Formulations (SEDDS/SMEDDS)
  • The "Why": For highly lipophilic indole-2-carboxamides, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be very effective.[6][7] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the fluids in the GI tract.[7][15] The drug remains in a solubilized state within the lipid droplets, facilitating its absorption.

  • Troubleshooting & Optimization:

    • Excipient Screening: A thorough screening of oils, surfactants, and co-solvents is necessary to find a combination that can effectively solubilize your drug and form a stable emulsion.

    • Phase Diagram Construction: Ternary phase diagrams are constructed to identify the optimal ratios of the components that lead to the desired self-emulsifying properties.

    • Droplet Size Analysis: The droplet size of the resulting emulsion is a critical parameter, as smaller droplets provide a larger surface area for drug release and absorption.

Scenario 3: Early-Stage Drug Discovery and the Need for SAR-Driven Solubility Improvement

Q: I'm in the lead optimization phase and want to improve solubility through chemical modification without losing potency. What are some proven medicinal chemistry strategies for indole-2-carboxamides?

A: Modifying the chemical structure is a powerful approach to permanently improve the physicochemical properties of your compound series.

Option A: Amide-Amine Bioisosteric Replacement
  • The "Why": Replacing the carboxamide linker with a protonatable aminomethyl group can lead to a substantial increase in aqueous solubility.[3][20] The resulting amine is basic and can be protonated at physiological pH, introducing a positive charge that enhances water solubility.[3] This strategy has been shown to yield 10- to 40-fold improvements in solubility for certain indole derivatives.[3]

  • Implementation: This involves a synthetic modification where the carbonyl of the carboxamide is reduced. The general synthetic route involves the reduction of the corresponding indole-2-carboxylic acid to an alcohol, followed by oxidation to an aldehyde, and subsequent reductive amination.[3]

Option B: Introduction of Polar or Ionizable Groups
  • The "Why": Strategically adding polar functional groups (e.g., hydroxyl, methoxy) or ionizable moieties (e.g., amines, carboxylic acids) to the indole scaffold or other parts of the molecule can disrupt lipophilicity and improve water solubility.[4]

  • Implementation:

    • Scaffold Decoration: Explore substitutions at various positions of the indole ring. For example, adding a sulfonamide group has been shown to increase the solubility of some indole-2-carboxamides.[4]

    • pKa Tuning: Fine-tuning the pKa of existing basic or acidic groups by introducing electron-withdrawing or -donating groups can optimize the ionization state at a desired pH, thereby influencing solubility.[4]

Option C: Prodrug Approach
  • The "Why": A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[21][22] By attaching a highly water-soluble promoiety (e.g., phosphate, amino acid, PEG) to your indole-2-carboxamide, you can dramatically improve its solubility for administration.[21][23]

  • Implementation:

    • Promoieties: Choose a promoiety that can be efficiently cleaved in vivo to release the parent drug.

    • Linker Chemistry: The linker connecting the promoiety to the drug must be stable in the formulation but labile under physiological conditions. Esters and amides are common choices.[22]

III. Visualization & Data

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.

Solubility_Enhancement_Workflow Start Poorly Soluble Indole-2-Carboxamide Initial_Screen Q: What is the development stage? Start->Initial_Screen Early_Discovery Early Discovery / Lead Optimization Initial_Screen->Early_Discovery Early Stage Preclinical_Dev Preclinical / Formulation Development Initial_Screen->Preclinical_Dev Later Stage Chem_Mod Chemical Modification Early_Discovery->Chem_Mod Formulation Formulation Strategies Preclinical_Dev->Formulation Amide_Amine Amide-Amine Replacement Chem_Mod->Amide_Amine Polar_Groups Introduce Polar/ Ionizable Groups Chem_Mod->Polar_Groups Prodrug Prodrug Approach Chem_Mod->Prodrug pH_Salt pH Adjustment / Salt Formation Formulation->pH_Salt Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Solid_Disp Solid Dispersions Formulation->Solid_Disp Lipid_Based Lipid-Based Systems (SEDDS/SMEDDS) Formulation->Lipid_Based Nano Nanotechnology (e.g., Nanosuspensions) Formulation->Nano Final_Formulation Optimized Formulation / New Chemical Entity Amide_Amine->Final_Formulation Polar_Groups->Final_Formulation Prodrug->Final_Formulation pH_Salt->Final_Formulation Cyclodextrin->Final_Formulation Solid_Disp->Final_Formulation Lipid_Based->Final_Formulation Nano->Final_Formulation

Sources

Technical Support Center: Enhancing Reproducibility in Ethyl 1-Methyl-1H-indole-2-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of poor reproducibility in reactions involving ethyl 1-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve consistent and reliable results in their synthetic endeavors with this versatile indole derivative. Here, we will delve into the common pitfalls and provide actionable troubleshooting strategies and frequently asked questions to ensure your experiments are successful.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that you may encounter during the synthesis and subsequent reactions of this compound.

Synthesis of this compound

Question 1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Fischer indole synthesis of this specific compound can often be attributed to several critical factors. The reaction involves the acid-catalyzed cyclization of the N-methyl-N-phenylhydrazone of ethyl pyruvate.

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is notoriously sensitive to temperature and acid strength.[1][2]

    • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a solvent) are crucial.[3][4] An inappropriate acid or concentration can lead to side reactions or incomplete conversion.

    • Temperature and Reaction Time: Elevated temperatures are often required to drive the[5][5]-sigmatropic rearrangement, but excessively high temperatures can lead to degradation of the starting materials or product.[6]

  • Purity of Starting Materials: Impurities in the N-methyl-N-phenylhydrazine or ethyl pyruvate can introduce competing side reactions.[1][6] For instance, any unmethylated phenylhydrazine will lead to the formation of the N-H indole as a byproduct.

  • Instability of the Hydrazone Intermediate: The N-methyl-N-phenylhydrazone of ethyl pyruvate may be unstable under certain conditions.[6]

Troubleshooting Steps:

  • Optimize the Acid Catalyst: Systematically screen different acid catalysts and their concentrations. A common starting point is PPA, but others like Eaton's reagent or Lewis acids such as ZnCl₂ can be effective.[3][4]

  • Control Temperature and Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time. Avoid prolonged heating once the reaction is complete.

  • Ensure Purity of Reactants: Use freshly distilled or purified N-methyl-N-phenylhydrazine and ethyl pyruvate. Verify their purity by Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC).

  • Consider In Situ Formation of the Hydrazone: To circumvent the instability of the hydrazone, consider forming it in situ by reacting the N-methyl-N-phenylhydrazine and ethyl pyruvate directly in the acidic reaction medium.[6]

Question 2: I am observing significant side product formation in my synthesis. What are the likely side reactions and how can I minimize them?

The most common side reactions in this particular Fischer indole synthesis include:

  • N-N Bond Cleavage: This is a significant competing pathway, especially with electron-donating groups on the phenylhydrazine, although the N-methyl group can influence this.[6] This leads to the formation of N-methylaniline and other degradation products.

  • Formation of Regioisomers: If there are substituents on the phenyl ring of the N-methyl-N-phenylhydrazine, the formation of regioisomers is possible. The choice of acid catalyst can influence the regioselectivity.[6]

  • Polymerization: Indoles can be sensitive to strong acids and may polymerize under harsh conditions.[7]

Mitigation Strategies:

Side ReactionMitigation Strategy
N-N Bond Cleavage Use a milder acid catalyst and carefully control the reaction temperature.[6]
Regioisomer Formation Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[6] Careful selection of the acid is key for controlling regioselectivity.
Polymerization Use the minimum effective concentration of the acid catalyst and avoid excessively high temperatures.[7]
Reactions of this compound

Question 3: I am struggling with the reproducibility of electrophilic substitution at the C3 position. Why is this happening?

While the C3 position of indoles is generally the most nucleophilic and prone to electrophilic attack, the presence of the C2-ester group, an electron-withdrawing group, can deactivate the indole ring towards electrophiles.[7]

  • Reaction Conditions: The choice of electrophile and the reaction conditions are critical. Strong electrophiles or harsh acidic conditions might lead to side reactions or decomposition.

  • Steric Hindrance: The ethyl ester at the C2 position can sterically hinder the approach of bulky electrophiles to the C3 position.

Improving Reproducibility:

  • Choice of Reagents: Use milder and more selective electrophilic reagents. For example, for nitration, consider using a non-acidic nitrating agent like benzoyl nitrate instead of nitric/sulfuric acid.[7]

  • Solvent and Temperature Effects: The choice of solvent can significantly influence the reactivity. A systematic screening of solvents and temperatures is recommended.

  • Protecting Groups (if applicable): While the N1 position is already methylated, in other indole systems, protecting groups can be used to direct electrophilic substitution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound?

This compound is a relatively stable crystalline solid. However, like many indole derivatives, it can be sensitive to strong acids, strong oxidizing agents, and prolonged exposure to light and air, which can lead to gradual decomposition or discoloration.[8] For long-term storage, it is advisable to keep it in a cool, dark, and dry place under an inert atmosphere.

Q2: How can I best purify crude this compound?

Purification can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: A common method involves dissolving the crude product in a hot solvent, such as ethanol or a mixture of methylene chloride and petroleum ether, followed by slow cooling to induce crystallization.[5]

  • Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexane is often effective.[9] Monitoring the fractions by TLC is essential to ensure proper separation.

Q3: Can I hydrolyze the ethyl ester to the corresponding carboxylic acid?

Yes, the ethyl ester can be hydrolyzed to 1-methyl-1H-indole-2-carboxylic acid. This is typically achieved by heating with an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[10]

Q4: What are some common downstream reactions for this molecule?

This compound is a versatile intermediate. Common reactions include:

  • Reduction of the ester: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[11]

  • Electrophilic substitution: As discussed, reactions like nitration, halogenation, and Friedel-Crafts acylation can occur at the C3 position.[7][11]

  • Hydrazinolysis: The ester can be converted to the corresponding hydrazide by reacting with hydrazine hydrate.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation (Optional - can be done in situ):

    • To a solution of N-methyl-N-phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours until TLC indicates the consumption of the starting materials.

    • Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Cyclization:

    • Add the crude hydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Heat the mixture with stirring to 80-100 °C. The optimal temperature should be determined by small-scale trials.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Allow the mixture to cool to room temperature and then pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: C3-Formylation (Vilsmeier-Haack Reaction)
  • In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃) (1.2 eq) in anhydrous dimethylformamide (DMF) (5-10 volumes) to 0 °C.

  • To this cooled solution, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC shows completion.

  • Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Visualizing the Workflow

To aid in understanding the troubleshooting process for the Fischer indole synthesis, the following decision tree can be used.

Fischer_Indole_Troubleshooting Troubleshooting Fischer Indole Synthesis start Low Yield or No Product check_purity Check Purity of Starting Materials (Hydrazine, Ketone) start->check_purity optimize_acid Optimize Acid Catalyst (Type & Concentration) check_purity->optimize_acid Reagents Pure purify_reagents Purify/Redistill Reagents check_purity->purify_reagents Impurities Found optimize_temp Optimize Temperature & Reaction Time optimize_acid->optimize_temp side_reactions Analyze for Side Products (TLC, LC-MS) optimize_temp->side_reactions in_situ Consider In Situ Hydrazone Formation nn_cleavage N-N Bond Cleavage? side_reactions->nn_cleavage Aniline Derivatives Detected polymerization Polymerization? side_reactions->polymerization Insoluble Material incomplete_conv Incomplete Conversion? side_reactions->incomplete_conv Starting Material Remains milder_acid Use Milder Acid / Lower Temp nn_cleavage->milder_acid polymerization->milder_acid incomplete_conv->in_situ stronger_acid Use Stronger Acid / Higher Temp incomplete_conv->stronger_acid

Caption: A decision tree for troubleshooting the Fischer indole synthesis.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
  • Benchchem.
  • Science Info.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • MDPI.
  • Der Pharma Chemica.
  • Synthesis and Chemistry of Indole.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
  • Reddit. Problems with Fischer indole synthesis.
  • NIST WebBook.
  • Wikipedia. Fischer indole synthesis.

Sources

Technical Support Center: Optimization of Catalysts for the Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a paramount goal for organic chemists.[1][2][3] Catalytic methods, particularly those employing transition metals like palladium, have revolutionized the construction of these vital heterocyclic systems.[1] However, the path from starting materials to the desired indole derivative is often fraught with challenges, from low yields to complete reaction failure.

This guide is designed to serve as a first line of technical support. It combines troubleshooting advice in a direct question-and-answer format with a deeper dive into the frequently asked questions regarding the principles of catalyst optimization. Here, we move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to rationally design, troubleshoot, and optimize your catalytic indole syntheses.

Part 1: Troubleshooting Guide - Quick Solutions for Common Problems

This section addresses specific, acute issues you might be facing at the bench right now. Find the question that best matches your problem for potential causes and immediate steps to take.

Q1: My reaction is giving a very low yield or has failed completely. Where do I start?

Low yields are a common frustration and can originate from multiple sources.[4] A systematic approach is the key to diagnosis.

Immediate Checklist:

  • Purity of Starting Materials: Have you confirmed the purity of your reactants (e.g., arylhydrazine, aniline, alkyne) and solvents? Impurities can poison catalysts or lead to significant side reactions.[4] Ensure reagents are from a reliable source or purify them before use.

  • Integrity of the Catalyst: Is your catalyst active? Palladium catalysts, for example, can be sensitive to air and moisture. If using a Pd(0) source like Pd₂(dba)₃, its color should be a deep purple/burgundy, not brownish-black. Consider using a fresh batch or a more stable pre-catalyst.

  • Reaction Atmosphere: Did you adequately exclude oxygen and moisture? Many catalytic cycles, especially those involving Pd(0), are highly sensitive to air. Ensure your flask was properly flame-dried or oven-dried and that you used a robust inert gas (Argon or Nitrogen) atmosphere with degassed solvents.

  • Reaction Parameters: Suboptimal conditions are a frequent cause of low yield.[4] Temperature, concentration, and reaction time may need systematic optimization.[4] A reaction that is too dilute may not proceed, while one that is too concentrated can lead to side products.

If these initial checks do not solve the issue, consult the detailed troubleshooting flowchart below.

Troubleshooting Flowchart: Diagnosing Low Reaction Yield

G start Low Yield / No Reaction check_purity Verify Purity of All Starting Materials & Solvents start->check_purity check_atmosphere Confirm Inert Atmosphere (Degassed Solvents, Ar/N2) check_purity->check_atmosphere Purity OK purity_issue Solution: Purify Reagents (Recrystallize, Distill, Column) check_purity->purity_issue Impurities Found check_catalyst Assess Catalyst & Ligand (Age, Handling, Activity) check_atmosphere->check_catalyst Atmosphere OK atmosphere_issue Solution: Improve Technique (Flame-dry glassware, Degas solvents) check_atmosphere->atmosphere_issue Air/Moisture Leak Suspected check_params Review Reaction Parameters (Temp, Time, Concentration) check_catalyst->check_params Catalyst OK catalyst_issue Solution: Use Fresh Catalyst/Ligand or a more stable Pre-catalyst check_catalyst->catalyst_issue Catalyst Deactivated optimize Systematically Optimize Parameters: 1. Temperature Screen 2. Concentration Screen 3. Time Course Study check_params->optimize Parameters Suboptimal final_solution If still failing, re-evaluate: - Catalyst/Ligand System - Base/Solvent Combination - Synthetic Route optimize->final_solution

Caption: A decision tree for troubleshooting low-yield indole synthesis reactions.

Q2: My Fischer indole synthesis is failing, especially with electron-rich substrates. What's going on?

This is a classic challenge. The Fischer indole synthesis relies on a delicate electronic balance.

The Underlying Chemistry: The key step is an acid-catalyzed[1][1]-sigmatropic rearrangement of an ene-hydrazine intermediate. However, a competing pathway is the cleavage of the N-N bond.[5]

  • Problem: Electron-donating groups (like amino or alkoxy groups) on the ketone or aldehyde portion of the hydrazone can over-stabilize a key intermediate.[4][5] This stabilization makes the N-N bond weaker and more prone to acid-catalyzed cleavage, leading to side reactions instead of the desired cyclization.[5][6] This is a known reason for the difficulty in synthesizing 3-aminoindoles via the Fischer method.[4][5][6]

Troubleshooting Steps:

  • Switch Catalyst Type: Protic acids (like HCl, H₂SO₄) can exacerbate the N-N cleavage problem.[2][6] Switch to a Lewis acid catalyst such as ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA), which can often promote the desired rearrangement more effectively while minimizing cleavage.[2][4][5]

  • Modify the Substrate: If possible, change the electron-donating group to a less donating one, or even an electron-withdrawing group, to disfavor the cleavage pathway.[6] For example, using an amide instead of an amine at the C3-position can slightly improve yields, though it remains challenging.[5][6]

  • Protecting Groups: For sensitive functionalities on your starting materials, consider using protecting groups. For the indole nitrogen, common choices include Boc, tosyl, and SEM.[4]

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Heck, Larock) is sluggish or stalls. How can I improve it?

Palladium-catalyzed reactions are powerful but complex, with multiple components that must work in harmony.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species can be oxidized to inactive Pd(II) or agglomerate into palladium black.[7][8]

    • Solution: Ensure a strictly inert atmosphere. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) can protect the palladium center and promote the catalytic cycle.[9][10][11]

  • Incorrect Ligand Choice: The ligand dictates the catalyst's reactivity and stability. There is no "one-size-fits-all" ligand.

    • Solution: Screen a small panel of ligands. For C-N bond formation (Buchwald-Hartwig), biaryl phosphine ligands are often the top choice.[11] For other reactions like Larock annulation, phosphine ligands are also frequently employed.[4]

  • Suboptimal Base or Solvent: The base is not just a proton scavenger; it is often involved in the catalytic cycle. The solvent must solubilize all components and may influence catalyst activity.

    • Solution: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent (e.g., Toluene, Dioxane, THF, t-AmOH) can have a dramatic effect.[12][13] A common optimization strategy is to screen different base/solvent combinations. For base-sensitive substrates, a combination of a soluble organic base (like DBU) with an inorganic base can be effective.[13]

Part 2: Frequently Asked Questions (FAQs) - Deeper Insights

This section provides more detailed explanations for common questions, grounding the advice in established chemical principles.

Q4: How do I rationally select a catalyst system (metal, ligand, base, solvent) for a specific indole synthesis?

Rational selection is based on the specific bond you are trying to form and the nature of your substrates.

A. Palladium-Catalyzed C-N and C-C Bond Formation (e.g., Buchwald-Hartwig, Larock, Heck)

These reactions are workhorses for building the indole core or functionalizing it. The general catalytic cycle involves oxidative addition, ligand exchange/coordination, migratory insertion or transmetalation, and reductive elimination.[11]

  • The Metal (Palladium): Palladium is exceptionally versatile. Common sources are Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species. More modern, air-stable "pre-catalysts" (e.g., G1-G4 palladacycles) are often preferred for reproducibility as they reliably generate the active LPd(0) catalyst.[14]

  • The Ligand: The ligand is arguably the most critical variable. Its role is to stabilize the palladium center, enhance its reactivity, and influence selectivity.

    • Steric Bulk: Bulky ligands (e.g., XPhos, RuPhos, BrettPhos) promote the reductive elimination step, which is often rate-limiting, and prevent catalyst dimerization/deactivation.

    • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which facilitates the initial oxidative addition step, especially with less reactive aryl chlorides or bromides.

  • The Base: The base's strength and identity are crucial. In Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required to deprotonate the amine. In other reactions like the Larock indole synthesis, a weaker inorganic base like K₂CO₃ is often sufficient.[4]

  • The Solvent: Aprotic, non-coordinating solvents like toluene, dioxane, or THF are most common.[13] They effectively solubilize the reactants without interfering with the catalyst.

Table 1: General Guide for Palladium Catalyst System Selection

Reaction TypeTypical Palladium SourceRecommended Ligand ClassCommon BasesSolvents
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂, Palladacycle Pre-catalystsBiaryl Monophosphines (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Larock Annulation Pd(OAc)₂Monodentate Phosphines (e.g., PPh₃)K₂CO₃, NaOAcDMF, Acetonitrile
Heck Cyclization Pd(OAc)₂Phosphines or N-Heterocyclic Carbenes (NHCs)Et₃N, K₂CO₃DMF, Acetonitrile
C-H Functionalization Pd(OAc)₂Often ligandless or with specialized ligandsAg₂CO₃, Cu(OAc)₂ (as oxidant/co-catalyst)DMF, Dioxane

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_main Main Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd2_oxid L-Pd(II)(Ar)(X) pd0->pd2_oxid Oxidative Addition (+ Ar-X) pd2_amine [L-Pd(II)(Ar)(NR'R'')] pd2_oxid->pd2_amine Ligand Exchange (+ HNR'R'', - HX) pd2_amine->pd0 Reductive Elimination (- Ar-NR'R'') product Ar-NR'R'' (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Q5: What is catalyst poisoning and how can I prevent it?

Catalyst poisoning refers to the deactivation of a catalyst by strong interaction with substances present in the reaction mixture.[8] This leads to a dramatic drop in reaction rate and yield.

Common Poisons for Palladium Catalysts:

  • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups can irreversibly bind to the palladium center.

  • Coordinating Solvents/Additives: Solvents like acetonitrile or pyridine can sometimes bind too strongly to the palladium, inhibiting substrate coordination.[13]

  • Impurities in Reagents: Halide impurities (e.g., iodide in a bromide source) or other reactive functional groups can interfere.

  • Reaction Byproducts: The product itself or byproducts from decomposition can sometimes inhibit the catalyst.

Prevention Strategies:

  • Purify Substrates: Ensure all starting materials are free from potential poisons, especially sulfur-containing impurities.

  • Choose Solvents Wisely: Avoid strongly coordinating solvents unless the specific protocol calls for them.[13]

  • Use Robust Catalysts: Ligands that form highly stable and coordinatively saturated complexes with palladium can be more resistant to poisoning.

  • Heterogeneous Catalysts: In some cases, using a supported catalyst (e.g., Pd on carbon, Pd on zeolite) can offer greater stability and resistance to poisoning.[8][15] These also offer the significant advantage of being easily separated from the reaction mixture and potentially recycled.[1][3][15]

Q6: How do I perform a catalyst optimization study efficiently?

A systematic approach saves time and resources. Design of Experiments (DoE) is a powerful statistical method, but a simplified, practical approach is often sufficient in an academic or early development setting.[9]

A Practical Optimization Workflow:

  • Identify Key Variables: Based on the reaction type, the most impactful variables are typically:

    • Catalyst Precursor / Ligand

    • Base

    • Solvent

    • Temperature

  • Perform Parallel Screening: Set up a small array of reactions in parallel (e.g., in a vial block).

    • Screen 1 (Catalyst System): Fix temperature and concentration. Vary the ligand and base. For example, test two different ligands (e.g., XPhos, SPhos) with two different bases (e.g., K₃PO₄, NaOtBu) in a single trusted solvent (e.g., Toluene). This is a 2x2 array (4 reactions).

    • Screen 2 (Solvent & Temp): Using the best ligand/base combination from Screen 1, test two or three different solvents (e.g., Toluene, Dioxane, t-AmOH) at two different temperatures (e.g., 80 °C and 110 °C).

  • Analyze and Refine: Use TLC or LC-MS to quickly assess the outcome of each reaction. The "best" condition from this screening is your optimized starting point for larger-scale synthesis.

Part 3: Experimental Protocol Example

General Protocol for a Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Indole

This protocol is a general starting point and must be adapted and optimized for specific substrates.

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.1 mmol, 1.1 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Glassware Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon).

  • Reagent Addition: In the glovebox or under a positive flow of Argon, add the indole, aryl bromide, palladium pre-catalyst, and base to the flask.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for the specified reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl indole.[4]

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Technical Support Center: Troubleshooting Indole Cycliz
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
  • Fischer indole synthesis applied to the total synthesis of n
  • Synthesis of indoles. Organic Chemistry Portal. [Link]
  • Why Do Some Fischer Indoliz
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
  • C-H Functionalization of indoles and oxindoles through CDC reactions. Bentham Science. [Link]
  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
  • Enantioselective synthesis of indoles through catalytic indoliz
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Problems with Fischer indole synthesis. Reddit. [Link]
  • Heterogeneous Palladium Catalysts Applied to the Synthesis of 2- and 2,3-Functionalised Indoles.
  • Recent Progress Concerning the N-Aryl
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH. [Link]
  • Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. The Journal of Organic Chemistry. [Link]
  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Deriv
  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
  • Solved Practice Problems for the Fischer Indole Synthesis. Chegg.com. [Link]
  • Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole.
  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC, NIH. [Link]
  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. [Link]
  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]
  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands.
  • Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Poisoning and deactivation of palladium c

Sources

analytical challenges in the characterization of ethyl 1-methyl-1H-indole-2-carboxylate isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of Ethyl 1-Methyl-1H-indole-2-carboxylate Isomers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of this compound and its related isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who face the significant challenge of separating and identifying structurally similar indole derivatives. In our experience, successful characterization is not about a single technique but a well-designed, orthogonal analytical strategy. This document provides FAQs and in-depth troubleshooting guides to help you navigate these complexities with confidence.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound I might encounter?

A: The primary isomers of concern arise from the position of the methyl group. While your target is the N-methylated indole (1-methyl), synthetic side reactions can lead to methylation on the benzene ring. The most common positional isomers include:

  • Ethyl 3-methyl-1H-indole-2-carboxylate

  • Ethyl 4-methyl-1H-indole-2-carboxylate

  • Ethyl 5-methyl-1H-indole-2-carboxylate

  • Ethyl 6-methyl-1H-indole-2-carboxylate

  • Ethyl 7-methyl-1H-indole-2-carboxylate

These are regioisomers, meaning they have the same molecular formula (C₁₂H₁₃NO₂) and molecular weight (203.24 g/mol ), but differ in the connectivity of the methyl group.[1] This makes them particularly challenging to differentiate.

Q2: Why is it so difficult to separate and identify these isomers?

A: The difficulty stems from their similar physicochemical properties. Because they have the same molecular weight and often similar polarity, they can co-elute in standard chromatographic systems and are indistinguishable by low-resolution mass spectrometry alone.[2] Their UV spectra are also often nearly identical, making photodiode array (PDA) detection insufficient for positive identification without chromatographic separation.

Q3: Which analytical technique is the best starting point for screening?

A: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a high-resolution mass spectrometer (HRMS) is the most powerful initial screening technique.[3] HPLC/UPLC provides the necessary separating power, while HRMS confirms the elemental composition of eluting peaks, verifying they are indeed isomers.[4]

Q4: Can I distinguish these isomers by mass spectrometry alone?

A: It is highly challenging and often inconclusive. While isomers have the same parent mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes differ.[2] However, for positional isomers on an aromatic ring, the fragmentation can be very similar as the initial losses (e.g., loss of the ethoxy group) may not involve the methyl group's position. Therefore, relying solely on MS/MS without chromatographic separation is not a robust strategy. Advanced techniques like ion mobility spectrometry can sometimes provide separation based on shape, but this is not a routine method in all labs.[3]

Q5: What is the definitive method for structural confirmation of these isomers?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally determining the structure of isomers.[5] While 1D ¹H NMR can provide initial clues, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. These techniques reveal long-range correlations and through-space proximities, allowing you to definitively pinpoint the location of the methyl group relative to other atoms in the molecule.[6]

Section 2: Troubleshooting Guide: Chromatographic Separation (HPLC/UPLC)

The foundation of accurate isomer characterization is achieving baseline chromatographic resolution. Without separation, all downstream identification techniques are compromised.

Problem: Co-elution or Poor Resolution of Isomers

This is the most common issue encountered. The goal is to exploit the subtle differences in polarity and structure between the N-methyl and various C-methyl isomers.

  • Causality: The choice of stationary phase and mobile phase dictates the separation mechanism. Standard C18 columns separate primarily on hydrophobicity. Since the isomers have very similar hydrophobicity, a secondary separation mechanism is often required.

Solution Workflow: A Step-by-Step Protocol
  • Optimize the Mobile Phase:

    • Action: Start with a simple mobile phase (e.g., Acetonitrile and Water with 0.1% Formic Acid) and a shallow gradient.[7] If resolution is poor, systematically adjust the gradient slope. A slower, shallower gradient provides more time for the column to interact with the analytes, often improving resolution.

    • Rationale: Formic acid is used to protonate silanols on the stationary phase, reducing peak tailing, and to ensure the analytes are in a consistent protonation state for good peak shape. It is also MS-compatible.[7]

  • Select an Alternative Stationary Phase:

    • Action: If a C18 column fails, switch to a column with a different selectivity. A Phenyl-Hexyl or Biphenyl column is highly recommended.

    • Rationale: These columns introduce π-π interactions as a secondary separation mechanism. The electron-rich indole ring system can interact differently with the phenyl stationary phase depending on the position of the methyl group, which can dramatically enhance selectivity between regioisomers.

  • Adjust Temperature and Flow Rate:

    • Action: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C). Lowering the flow rate can also improve resolution, albeit at the cost of longer run times.

    • Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures can sometimes improve efficiency and change selectivity.

Experimental Protocol: Starting HPLC/UPLC-MS Method
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% B to 65% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • Detection: PDA (220-400 nm) followed by ESI+ HRMS (scan range m/z 100-500)

Data Presentation: Column Selectivity Comparison
Stationary PhasePrimary Separation MechanismSuitability for Indole IsomersRationale
C18 HydrophobicityModerateGood starting point, but may fail to resolve regioisomers with similar logP values.
Phenyl-Hexyl Hydrophobicity, π-π InteractionsExcellent Offers alternative selectivity by interacting with the aromatic indole core, enhancing resolution.
Pentafluorophenyl (PFP) Hydrophobicity, Dipole-Dipole, π-πVery GoodProvides unique selectivity for polar and aromatic compounds.
Chiral Column Enantioselective InteractionsNot ApplicableThese are for stereoisomers (enantiomers/diastereomers), not the regioisomers discussed here.
Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Isomer Resolution check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Action: Decrease gradient slope (e.g., 1% / min) check_gradient->adjust_gradient No check_column Is column chemistry optimal? check_gradient->check_column Yes adjust_gradient->check_column change_column Action: Switch to Phenyl-Hexyl or Biphenyl column check_column->change_column No check_temp Is temperature optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Action: Test at 30, 40, 50°C check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes adjust_temp->success

Caption: Workflow for troubleshooting poor HPLC resolution of isomers.

Section 3: Troubleshooting Guide: Mass Spectrometric (MS) Analysis

Once chromatographic separation is achieved, MS provides confirmation of mass and clues to structure through fragmentation.

Problem: Isomers show identical m/z values and very similar MS/MS fragmentation patterns.
  • Causality: As isomers, they possess the same elemental formula and thus the same accurate mass.[2] Their core structure is identical, leading to common fragmentation pathways, such as the loss of the ethyl group (-45 Da) or the entire ester function.

Solution Workflow: Differentiating with MS/MS
  • Acquire High-Resolution Data:

    • Action: Use a Q-TOF or Orbitrap instrument to acquire both full scan and MS/MS data with high mass accuracy (<5 ppm).

    • Rationale: This confirms that the fragments also have the expected elemental composition, increasing confidence in your assignments and helping to distinguish from isobaric interferences.[3]

  • Look for Diagnostic, Low-Abundance Fragments:

    • Action: Carefully compare the high-energy collision-induced dissociation (CID) spectra of the separated isomers. Look for small, unique fragments or significant differences in the relative abundance of common fragments.

    • Rationale: The position of the methyl group can subtly influence the stability of certain fragment ions or open minor, alternative fragmentation channels. These differences, while small, can be diagnostic.[8][9] For example, a methyl group at position 7 might sterically hinder a fragmentation pathway that is more favorable for a 4-methyl isomer.

Data Presentation: Predicted MS/MS Fragmentation Comparison
Isomer StructureParent Ion (m/z)Key Fragment Ion (m/z)Fragment IdentityDifferentiating Feature
This compound 204.1019175.0757[M-C₂H₅]⁺Relative abundance of subsequent fragments may differ from C-methyl isomers.
158.0730[M-C₂H₅O]⁺Common fragment.
130.0651[M-C₂H₅O₂-H]⁺Common fragment.
Ethyl 5-methyl-1H-indole-2-carboxylate 204.1019175.0757[M-C₂H₅]⁺May show unique fragments from cleavage of the benzene ring (e.g., loss of methyl radical from a fragment).
158.0730[M-C₂H₅O]⁺Common fragment.
130.0651[M-C₂H₅O₂-H]⁺Common fragment.

(Note: Exact fragmentation is instrument-dependent. This table serves as a conceptual guide.)

Section 4: Troubleshooting Guide: NMR Spectroscopic Analysis

NMR is the ultimate arbiter for structural confirmation.

Problem: 1D ¹H NMR is ambiguous due to overlapping signals in the aromatic region (δ 7-8 ppm).
  • Causality: The four protons on the benzene portion of the indole ring are all in a similar electronic environment, and their signals often overlap, making it impossible to assign couplings and, by extension, substitution patterns from a simple 1D spectrum.[5]

Solution Workflow: Definitive Assignment with 2D NMR
  • Establish Proton Connectivity with ¹H-¹H COSY:

    • Action: Acquire a COSY (Correlation Spectroscopy) spectrum.

    • Rationale: This experiment shows which protons are coupled to each other (typically through 2-3 bonds). It will reveal the connectivity of the four aromatic protons, helping to identify which signals belong to adjacent protons.[6]

  • Link Protons to Carbons with ¹H-¹³C HSQC:

    • Action: Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum.

    • Rationale: This spectrum maps each proton signal directly to the carbon it is attached to. This is crucial for assigning the carbon spectrum.

  • Pinpoint the Methyl Group with ¹H-¹³C HMBC:

    • Action: Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the most critical experiment.

    • Rationale: HMBC shows correlations between protons and carbons that are 2-3 bonds away.

      • For N-methyl (target isomer) , you will see a correlation from the N-CH₃ protons (around δ 3.8-4.0 ppm) to the C2 and C7a carbons of the indole ring.

      • For a C-methyl isomer (e.g., 5-methyl), you will see correlations from the C-CH₃ protons (around δ 2.4-2.5 ppm) to the adjacent aromatic carbons (C4, C6, and C5 itself). This provides undeniable proof of the methyl group's location.[6]

Visualization: NMR Experiment Selection Logic

NMR_Logic start Ambiguous 1D NMR q1 Need to know H-H connectivity? start->q1 cosy Run ¹H-¹H COSY q1->cosy Yes q2 Need to know C-H connectivity? q1->q2 No cosy->q2 hmbc Run ¹H-¹³C HMBC q2->hmbc Yes q3 Is methyl group location confirmed? q2->q3 No hmbc->q3 noesy Run ¹H-¹H NOESY (optional confirmation) q3->noesy No success Structure Confirmed q3->success Yes noesy->success

Caption: Logic tree for selecting 2D NMR experiments.

Section 5: Integrated Analytical Workflow

Visualization: Overall Isomer Characterization Workflow

Overall_Workflow cluster_0 Phase 1: Separation & Initial ID cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Definitive Confirmation sample Sample Containing Potential Isomers hplc HPLC/UPLC Separation (Phenyl-Hexyl Column) sample->hplc pda_ms PDA and HRMS Detection hplc->pda_ms analyze_ms Analyze HRMS Data (Confirm m/z = 204.1019) pda_ms->analyze_ms analyze_msms Analyze MS/MS Data (Compare Fragmentation) analyze_ms->analyze_msms isolate Isolate Isomer Peaks (Prep-HPLC if needed) analyze_msms->isolate nmr Acquire 1D & 2D NMR (COSY, HSQC, HMBC) isolate->nmr confirm Confirm Structure via HMBC Correlations nmr->confirm

Caption: Integrated workflow for isomer separation and identification.

References

  • Al-Hourani, B. J. (2018).
  • Kwong, K. C., et al. (2018). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 2(10), 1034-1042. [Link]
  • SIELC Technologies. (2018).
  • Kwong, K. C., et al. (2018). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • Tunoori, A. R., et al. (2018). Ethyl 1H-indole-2-carboxylate.
  • Al-Salahi, R., et al. (2019). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 4(1), 1-8. [Link]
  • Bishop, A. N., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5067-5075. [Link]
  • Bishop, A. N., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
  • El-Nakkady, S. S., et al. (2013). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
  • Gassman, P. G., & van Bergen, T. J. (1973).
  • PubChem. Methyl 1H-indole-2-carboxylate.
  • NIST. (2011). Ethyl indole-2-carboxylate, N-methyl-. NIST Chemistry WebBook, SRD 69. [Link]
  • Ojanperä, I., et al. (2010). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Drug Testing and Analysis, 2(7), 312-318. [Link]
  • Oxford Instruments. (2022). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Nuclear Magnetic resonance (NMR) spectroscopy of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected chemical shifts in their experimental data. Here, we will delve into the underlying principles governing these shifts and provide practical troubleshooting strategies in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are the chemical shifts of my substituted indole different from the literature values for the parent indole?

A1: The introduction of a substituent onto the indole ring fundamentally alters the electronic environment of the entire molecule, leading to changes in the chemical shifts of the protons and carbons. The nature and position of the substituent are key factors.

  • Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

    • EDGs (e.g., -OCH₃, -NH₂, -CH₃) increase the electron density on the indole ring through resonance or inductive effects. This increased shielding causes the signals of the ring protons and carbons to shift to a higher field (lower ppm values).

    • EWGs (e.g., -NO₂, -CN, -C(O)R) decrease the electron density on the indole ring. This deshielding effect results in a downfield shift (higher ppm values) of the NMR signals.[1][2] The magnitude of this shift is often correlated with Hammett parameters, which quantify the electronic influence of substituents.[2]

  • Position of Substitution: The location of the substituent on the indole ring dictates which atoms experience the most significant change in their electronic environment. For instance, a substituent at the 5-position will have a more pronounced effect on the protons and carbons of the benzene portion of the indole, whereas a substituent at the 3-position will strongly influence the pyrrole ring.[3]

dot graph TD { A[Substituent on Indole Ring] --> B{Electronic Nature}; B --> C[Electron-Donating Group (EDG)]; B --> D[Electron-Withdrawing Group (EWG)]; C --> E["Increased Electron Density (Shielding)"]; D --> F["Decreased Electron Density (Deshielding)"]; E --> G["Upfield Shift (Lower ppm)"]; F --> H["Downfield Shift (Higher ppm)"]; subgraph "Key" direction LR I[fillcolor="#F1F3F4", label="Concept"] J[fillcolor="#FFFFFF", label="Effect"] end

} caption: Influence of substituent electronic effects on NMR shifts.

Q2: I've run the same sample in a different solvent, and the chemical shifts have changed. Why is this happening?

A2: The chemical shifts of indole protons, particularly the N-H proton, are highly sensitive to the solvent used for the NMR experiment.[4][5][6] This is due to a variety of solute-solvent interactions.

  • Hydrogen Bonding: Protic solvents (e.g., DMSO-d₆, CD₃OD) can act as hydrogen bond acceptors, interacting with the indole N-H proton. This hydrogen bonding deshields the proton, causing a significant downfield shift.[7] The extent of this shift can be influenced by the hydrogen bond accepting ability of the solvent.[8] In contrast, aprotic solvents (e.g., CDCl₃, C₆D₆) do not form strong hydrogen bonds, and the N-H proton will appear at a higher field.

  • Anisotropic Effects: Aromatic solvents like benzene-d₆ can induce significant upfield or downfield shifts due to the formation of specific solute-solvent complexes.[4] The indole molecule will orient itself relative to the benzene ring to minimize steric hindrance and maximize favorable π-π interactions, placing some protons in the shielding or deshielding zones of the benzene ring's magnetic field.

  • Solvent Polarity: The polarity of the solvent can influence the electron density distribution throughout the indole ring, leading to more subtle changes in the chemical shifts of all protons and carbons.[5]

SolventTypical N-H Shift Range (ppm)Primary Interaction
CDCl₃7.5 - 8.5Weak interactions
Acetone-d₆9.0 - 10.5Moderate H-bonding
DMSO-d₆10.0 - 12.0Strong H-bonding
Benzene-d₆Varies (Anisotropy)π-stacking
Q3: The N-H proton signal of my indole is very broad or completely absent. What could be the cause?

A3: A broad or missing N-H proton signal is a common issue in the NMR of indoles and can be attributed to several factors.

  • Proton Exchange: The indole N-H proton is acidic and can exchange with other labile protons in the sample, such as those from residual water or acidic impurities. This chemical exchange occurs on the NMR timescale, leading to a broadening of the signal. In some cases, the exchange is so rapid that the signal becomes too broad to be distinguished from the baseline.

  • Quadrupole Broadening: The ¹⁴N nucleus, which is the most abundant isotope of nitrogen, has a quadrupole moment. This can lead to efficient relaxation of the attached proton, causing the N-H signal to broaden.

  • Low Temperature Experiment: Running the NMR experiment at a lower temperature can slow down the rate of proton exchange, often resulting in a sharper N-H peak.[4]

  • Sample Purity: Ensure your sample is dry, as even trace amounts of water can lead to significant broadening of the N-H signal.[4]

dot graph TD { A["Broad or Missing N-H Signal"] --> B{"Potential Causes"}; B --> C["Proton Exchange (e.g., with H₂O)"]; B --> D["Quadrupole Broadening from ¹⁴N"]; B --> E["Low Concentration"]; C --> F["Troubleshooting: Add D₂O (Signal Disappears)"]; C --> G["Troubleshooting: Lower Temperature"]; D --> H["Troubleshooting: Consider ¹⁵N-labeled sample"]; E --> I["Troubleshooting: Increase Concentration"];

} caption: Troubleshooting a broad or missing indole N-H signal.

Advanced Troubleshooting

Q4: I observe unexpected shifts in the benzene ring protons of my 4-substituted indole. What could be the reason?

A4: Substituents at the 4-position of the indole ring can lead to more complex NMR spectra than anticipated due to a combination of electronic and steric effects, which can influence the conformation of the molecule.

  • Conformational Isomers (Rotamers): If the substituent at the 4-position is bulky or has rotatable bonds, it can lead to the presence of different conformational isomers, or rotamers, in solution. If the rotation around these bonds is slow on the NMR timescale, you may observe separate sets of signals for each rotamer. This can result in a spectrum that appears to be a mixture of compounds. A study on 4-chlorotryptophan, for instance, suggested structural changes on the indole ring compared to 4-chloroindole, which was attributed to changes in the fractional population of rotamers of the side chain.[9]

  • Variable Temperature NMR: To investigate the possibility of rotamers, acquiring NMR spectra at different temperatures is a powerful technique.[10] At higher temperatures, the rate of interconversion between rotamers may increase, causing the separate signals to coalesce into a single, averaged set of peaks. Conversely, at lower temperatures, the interconversion can be slowed further, leading to sharper signals for each individual rotamer.

Q5: How can I definitively assign the proton and carbon signals in my complex substituted indole spectrum?

A5: For unambiguous assignment of NMR signals in complex substituted indoles, a suite of two-dimensional (2D) NMR experiments is indispensable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the spin systems within the molecule, for example, identifying the connectivity of the protons on the benzene ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, the N-H proton will show a correlation to C2 and C3 of the pyrrole ring.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is a key technique for determining the stereochemistry and conformation of the molecule.

Experimental Protocol: 2D NMR for Structural Elucidation

Objective: To unambiguously assign the ¹H and ¹³C NMR signals of a novel substituted indole.

Materials:

  • Purified substituted indole sample (5-10 mg)

  • High-quality NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer (400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in the NMR tube.

    • Ensure the sample is fully dissolved; if not, gentle warming or sonication may be required. Filter if necessary to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess the overall quality of the sample and to determine the spectral width for subsequent experiments.

  • ¹H-¹H COSY Acquisition:

    • Set up a standard COSY experiment using the parameters appropriate for the spectrometer.

    • Process the data to obtain a 2D spectrum showing correlations between coupled protons.

  • ¹H-¹³C HSQC Acquisition:

    • Set up a standard HSQC experiment.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions based on the 1D spectra.

    • Process the data to obtain a 2D spectrum showing one-bond correlations between protons and carbons.

  • ¹H-¹³C HMBC Acquisition:

    • Set up a standard HMBC experiment.

    • The long-range coupling constant (typically 8-10 Hz) should be optimized to observe two- and three-bond correlations.

    • Process the data to obtain a 2D spectrum showing these long-range correlations.

  • Data Analysis:

    • Begin by assigning the more straightforward signals in the ¹H spectrum (e.g., the N-H proton, protons with characteristic splitting patterns).

    • Use the COSY spectrum to identify the proton spin systems.

    • Use the HSQC spectrum to assign the carbon signals based on the assigned proton signals.

    • Use the HMBC spectrum to connect the different spin systems and to assign quaternary carbons.

References

  • Reinecke, M. G., Johnson, H. W., Jr., & Sebastian, J. F. (n.d.). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society. [Link]
  • Milic, M., et al. (n.d.). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Department of Chemistry, University of California. [Link]
  • Chattopadhyay, A., & Rukmini, R. (1997). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. Biochemistry, 36(46), 14291–14305. [Link]
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Basrah. [Link]
  • Abraham, R. J., et al. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
  • ChemInform Abstract: Substituent Effects in Chemical Shifts of Tryptophan Derivatives. Part 3. Chlorine Substituent Effects for Indole and Tryptophan in 13C NMR. (2025, August 7).
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. [Link]
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). PubMed. [Link]
  • Substituent effects on indole universal bases in DNA. (n.d.). Taylor & Francis Online. [Link]
  • Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts. [Link]
  • What effect does hydrogen bonding have on H NMR spectra? (2017, July 14). Chemistry Stack Exchange. [Link]
  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
  • Abraham, R. J., et al. (n.d.). Conformational analysis. Part 34.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectral Characteristics of Ethyl 1-methyl-1H-indole-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. The indole scaffold, a privileged structure in numerous natural products and pharmacologically active compounds, presents a rich field of study.[1] This guide provides an in-depth comparative analysis of the spectral data for ethyl 1-methyl-1H-indole-2-carboxylate and its key analogs. By delving into the nuances of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, we aim to equip researchers with the foundational knowledge to confidently identify and differentiate these valuable compounds.

The indole ring system is a bicyclic aromatic heterocycle, and its derivatives are of significant interest due to their wide-ranging biological activities.[1][2] The spectroscopic properties of these molecules are intrinsically linked to their electronic structure and substitution patterns. Understanding these relationships is paramount for structure elucidation, purity assessment, and the rational design of new chemical entities.

Comparative Spectral Analysis

This section will dissect the key spectral features of this compound and compare them with its close analogs. The analogs chosen for comparison include the parent ethyl 1H-indole-2-carboxylate, and variations with different N-alkyl groups (e.g., N-allyl, N-benzyl), and alternative ester functionalities (e.g., methyl ester).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the molecular framework.

¹H NMR Spectra: A Window into the Indole Core

The proton NMR spectrum of an indole derivative is characterized by distinct signals for the aromatic protons on the benzene and pyrrole rings, as well as the substituents.

A key diagnostic feature for N-substituted indoles, such as our target molecule, is the absence of the characteristic broad singlet for the indole N-H proton, which typically appears far downfield (around δ 11-12 ppm).[1] The introduction of the N-methyl group in this compound results in a sharp singlet for the methyl protons, typically observed around δ 3.8-4.2 ppm.

The protons of the ethyl ester group give rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂CH₃) appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-OCH₂CH₃) appear as a triplet.

The aromatic region of the spectrum reveals the substitution pattern on the indole ring. The protons on the benzene ring (H-4, H-5, H-6, and H-7) typically appear as a complex set of multiplets between δ 7.0 and 7.8 ppm. The H-3 proton on the pyrrole ring is also a key marker, often appearing as a singlet in the range of δ 7.1-7.3 ppm.[1]

Table 1: Comparative ¹H NMR Data (δ in ppm) for this compound and Analogs in CDCl₃

CompoundN-CH₃-OCH₂CH₃-OCH₂CH₃H-3Aromatic Protons
This compound~4.1 (s)~4.4 (q)~1.4 (t)~7.1 (s)~7.2-7.7 (m)
Ethyl 1H-indole-2-carboxylate-~4.4 (q)~1.4 (t)~7.2 (d)~7.1-7.7 (m)
Mthis compound~4.1 (s)--~7.1 (s)~7.2-7.7 (m)
Ethyl 1-benzyl-1H-indole-2-carboxylate-~4.3 (q)~1.3 (t)~7.2 (s)~7.0-7.7 (m)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data synthesized from multiple sources.[1][3][4]

¹³C NMR Spectra: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the ester group is a prominent feature, appearing significantly downfield around δ 160-165 ppm.[1] The N-methyl carbon in this compound gives a characteristic signal around δ 31-33 ppm.

The carbons of the indole ring system have distinct chemical shifts. C-2, being attached to the electron-withdrawing carboxylate group, is typically found around δ 127-130 ppm. The other aromatic carbons appear in the range of δ 105-140 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (203.24 g/mol ).

Common fragmentation patterns for indole-2-carboxylates involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). This leads to characteristic fragment ions that can aid in structure confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula, providing an unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands:

  • C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl group of the ester.

  • C-O Stretch: A band in the region of 1200-1300 cm⁻¹ for the C-O single bond of the ester.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl and ethyl groups.

  • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

In contrast, the IR spectrum of ethyl 1H-indole-2-carboxylate will exhibit an additional broad N-H stretching band in the region of 3300-3500 cm⁻¹.[5][6]

Experimental Protocols

To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the indole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds. Proton decoupling is typically applied.

Protocol 2: Mass Spectrometry Analysis (Electron Ionization)
  • Sample Introduction:

    • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization:

    • Use a standard electron ionization (EI) energy of 70 eV.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Visualization of Key Concepts

To visually summarize the relationships and workflows discussed, the following diagrams are provided.

cluster_analogs Indole-2-Carboxylate Analogs cluster_techniques Spectroscopic Techniques Ethyl 1H-indole-2-carboxylate Ethyl 1H-indole-2-carboxylate This compound This compound NMR NMR Spectroscopy This compound->NMR ¹H & ¹³C Spectra MS Mass Spectrometry This compound->MS Molecular Ion & Fragmentation IR IR Spectroscopy This compound->IR Functional Group Analysis Mthis compound Mthis compound Ethyl 1-benzyl-1H-indole-2-carboxylate Ethyl 1-benzyl-1H-indole-2-carboxylate

Caption: Relationship between the target molecule and analytical techniques.

start Start: Purified Indole Derivative sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) sample_prep->nmr_acq ms_acq Mass Spec Data Acquisition (EI, ESI, HRMS) sample_prep->ms_acq ir_acq IR Data Acquisition (FTIR) sample_prep->ir_acq data_proc Data Processing & Analysis nmr_acq->data_proc ms_acq->data_proc ir_acq->data_proc structure_elucid Structure Elucidation & Comparison data_proc->structure_elucid end End: Confirmed Structure structure_elucid->end

Caption: Workflow for spectroscopic analysis of indole derivatives.

Conclusion

The spectral characterization of this compound and its analogs provides a clear illustration of how subtle structural modifications are reflected in their spectroscopic data. By systematically comparing the NMR, MS, and IR spectra, researchers can confidently identify these compounds and gain a deeper understanding of their chemical properties. The protocols and comparative data presented in this guide serve as a valuable resource for anyone working with this important class of molecules, facilitating more efficient and accurate research and development.

References

  • Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2018).
  • European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]
  • Gu, L., Li, X., & Wang, J. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. [Link]
  • SpectraBase. (n.d.).
  • ResearchGate. (2021). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. [Link]
  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]
  • ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
  • Jamia Hamdard Library System. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Elsevier. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]
  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. [Link]
  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Journal of Chemical Physics, 141(16), 165101. [Link]
  • YouTube. (2023).
  • National Institute of Standards and Technology. (n.d.). Indole. [Link]
  • National Institute of Standards and Technology. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. [Link]
  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. [Link]
  • ResearchGate. (2020).
  • Magritek. (n.d.).
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.

Sources

A Comparative Guide to the Definitive Structural Validation of Synthesized Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of a synthesized molecule is paramount. The spatial arrangement of atoms within a molecule dictates its function, reactivity, and interaction with biological targets. For novel compounds such as ethyl 1-methyl-1H-indole-2-carboxylate, a derivative of the privileged indole scaffold, precise structural validation is not merely a procedural step but the foundation upon which all subsequent biological and medicinal chemistry efforts are built.

This guide provides an in-depth comparison of the primary and alternative methodologies for the structural elucidation of this compound. We will delve into the "gold standard" technique of single-crystal X-ray crystallography and contrast its definitive, three-dimensional insights with the valuable, yet often complementary, data obtained from spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on the causality behind experimental choices and the integration of data to form a self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of a molecule.[1][2][3][4] By diffracting X-rays off a well-ordered crystal lattice, we can map electron density and, consequently, determine the exact position of each atom, bond lengths, and bond angles.[4] This method provides an unambiguous structural proof, including the absolute configuration of stereocenters, which is often challenging to ascertain with other techniques.[3][5]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying physical chemistry. The quality of the final structure is intrinsically linked to the quality of the single crystal grown.

Experimental Protocol: X-ray Crystallographic Validation
  • Purification of the Analyte: The synthesized this compound must be of high purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

  • Crystal Growth:

    • Solvent Selection: A solvent or a combination of solvents in which the compound has moderate solubility is ideal. For this compound, a slow evaporation technique from a solution in a moderately polar solvent like methanol or ethanol is a good starting point.[6][7]

    • Method: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of the chosen solvent in a small, clean vial. The vial is then loosely capped to allow for slow evaporation over several days to weeks at a constant temperature. The goal is to allow the molecules to self-assemble into a highly ordered crystal lattice.[5]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.

    • The crystal is then exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is then refined against the experimental data to improve the fit, a process that minimizes the difference between the observed and calculated structure factors.[8] This refinement process yields the final, highly accurate atomic coordinates, bond lengths, and angles.

Data Presentation: Crystallographic Data for this compound

While a specific experimental structure for the N-methylated title compound is not available in the search results, a hypothetical but realistic dataset based on the structure of the closely related ethyl 1H-indole-2-carboxylate is presented below.[6][7][9]

ParameterValueSignificance
Chemical FormulaC₁₂H₁₃NO₂Confirms the elemental composition of the crystallized molecule.
Formula Weight203.24 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cProvides detailed information about the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 5.6 Å, b = 19.0 Å, c = 9.7 ÅThe lengths of the sides of the unit cell.
β = 104.5°The angle of the unit cell.
Volume990 ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (Goof)~ 1.0Indicates the quality of the refinement. A value close to 1 is ideal.
Workflow for X-ray Crystallography

xray_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of Ethyl 1-Methyl-1H-indole-2-carboxylate purification High Purity (>99%) synthesis->purification crystal_growth Slow Evaporation from Methanol/Ethanol purification->crystal_growth single_crystal Select High-Quality Single Crystal crystal_growth->single_crystal data_collection X-ray Diffraction Data Collection (100 K) single_crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Model Refinement structure_solution->refinement validation Final Structure Validation refinement->validation final_structure final_structure validation->final_structure Unambiguous 3D Structure

Workflow for X-ray Crystallographic Validation.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and for routine characterization, a combination of spectroscopic techniques is employed. These methods provide orthogonal data that, when combined, can build a strong case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8][10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[2][11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular skeleton.[12]

Experimental Protocol: NMR Analysis

  • Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.

Expected NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~ 7.6d1HH-4 (Indole)
¹H~ 7.1-7.4m3HH-5, H-6, H-7 (Indole)
¹H~ 7.0s1HH-3 (Indole)
¹H~ 4.4q2H-OCH₂CH₃
¹H~ 4.1s3HN-CH₃
¹H~ 1.4t3H-OCH₂CH₃
¹³C~ 162s-C=O (Ester)
¹³C~ 138, 128, 127s-Quaternary Indole Carbons
¹³C~ 125, 123, 121, 110d-CH Indole Carbons
¹³C~ 105d-C-3 (Indole)
¹³C~ 61t--OCH₂CH₃
¹³C~ 32q-N-CH₃
¹³C~ 14q--OCH₂CH₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.[13][14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode.

  • For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

Expected Mass Spectrometry Data

ParameterValueSignificance
Ionization ModeESI+Produces the protonated molecular ion.
[M+H]⁺ (Observed)204.0968Corresponds to the protonated molecule.
[M+H]⁺ (Calculated for C₁₂H₁₄NO₂)204.0970Confirms the elemental composition with high accuracy.
Key Fragment Ions (m/z)175, 158, 130Provides structural information based on fragmentation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: IR Analysis

  • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3050-3150MediumAromatic C-H stretch
~ 2900-3000MediumAliphatic C-H stretch
~ 1700-1720StrongC=O stretch (Ester)
~ 1600MediumC=C stretch (Aromatic)
~ 1200-1300StrongC-O stretch (Ester)

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the stage of the research. While X-ray crystallography provides a definitive answer, it is the most resource-intensive. Spectroscopic methods are faster and provide crucial information, but their interpretation can sometimes be ambiguous for complex structures.

comparison_logic cluster_routine Routine Characterization cluster_definitive Definitive Proof start Start: Synthesized Compound nmr NMR Spectroscopy (Connectivity) start->nmr ms Mass Spectrometry (Molecular Formula) start->ms ir IR Spectroscopy (Functional Groups) start->ir crystal_check Crystals Available? nmr->crystal_check ms->crystal_check ir->crystal_check xray X-ray Crystallography (Unambiguous 3D Structure) crystal_check->xray Yes no_crystal Rely on Combined Spectroscopic Data crystal_check->no_crystal No final_structure Validated Structure xray->final_structure no_crystal->final_structure

Decision logic for structural validation methods.

Conclusion

The structural validation of a synthesized compound like this compound is a critical process that relies on a toolkit of powerful analytical techniques. Single-crystal X-ray crystallography provides the most definitive and unambiguous three-dimensional structure, making it the gold standard for absolute proof. However, its requirement for high-quality single crystals can be a significant bottleneck.

Spectroscopic methods, including NMR, MS, and IR, serve as essential, high-throughput alternatives that provide a wealth of complementary information. A synergistic approach, where the connectivity and functional groups identified by spectroscopy are confirmed by the 3D structure from crystallography, represents the most robust and trustworthy validation strategy. For researchers in drug discovery, mastering the application and interpretation of these techniques is fundamental to ensuring the integrity and success of their scientific endeavors.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science.
  • Technical Support Center: NMR Spectroscopy of Indole Compounds. Benchchem.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987).
  • 13C NMR spectra of some indole deriv
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Ethyl 1H-indole-2-carboxyl
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • What Is Small Molecule Crystal Structure Analysis? Rigaku.
  • X-Ray Crystallography of Chemical Compounds.

Sources

A Comparative Guide to the Synthesis of Ethyl 1-Methyl-1H-indole-2-carboxylate: From Classic Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its prevalence in biologically active compounds and functional materials necessitates robust and efficient synthetic strategies. This guide provides an in-depth comparative analysis of various synthetic routes to a key building block, ethyl 1-methyl-1H-indole-2-carboxylate. We will dissect classical methods, such as the venerable Fischer and Reissert syntheses, and contrast them with modern palladium-catalyzed approaches, offering field-proven insights into the practical application of each methodology.

This document is intended for researchers, scientists, and drug development professionals. The discussion will move beyond a simple recitation of steps to explore the mechanistic underpinnings and rationale behind experimental choices, providing a clear-eyed view of the advantages and limitations of each path.

Introduction: The Significance of this compound

This compound is a versatile intermediate in organic synthesis. The N-methylation prevents unwanted side reactions at the indole nitrogen and modifies the electronic properties of the ring system, while the C2-ester provides a handle for a wide array of chemical transformations, including reduction, hydrolysis, and conversion to amides or other functional groups. Its derivatives have been explored in various medicinal chemistry programs. The choice of synthetic route to this valuable compound is therefore a critical decision, impacting overall yield, scalability, cost, and environmental footprint.

Comparative Analysis of Synthetic Strategies

We will explore three primary strategies for the synthesis of this compound:

  • The Fischer Indole Synthesis: A classic, acid-catalyzed cyclization of a hydrazone.

  • The Reissert Indole Synthesis: A two-step process involving condensation and reductive cyclization.

  • Modern Palladium-Catalyzed Syntheses: Including the Larock indole synthesis and direct C-H activation approaches.

  • Convergent Synthesis via N-Alkylation: A straightforward approach starting from the readily available ethyl 1H-indole-2-carboxylate.

The following table provides a high-level comparison of these routes, with detailed discussions and protocols to follow.

Synthetic Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Fischer Indole Synthesis N-methyl-N-phenylhydrazine, Ethyl pyruvateAcid catalyst (e.g., PPA, H₂SO₄)60-85%Readily available starting materials, well-established.Harsh acidic conditions, potential for side reactions.
Reissert Indole Synthesis N-methyl-2-nitrotoluene, Diethyl oxalateStrong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH)40-60% (overall)Good for certain substituted indoles.[1][2][3]Multi-step, often lower overall yields.[1][2][3]
Larock Indole Synthesis N-methyl-2-iodoaniline, AlkynePalladium catalyst, Base70-90%High yields, good functional group tolerance.[4][5]Requires pre-functionalized aniline, expensive catalyst.[4][5]
Convergent N-Alkylation Ethyl 1H-indole-2-carboxylate, Methylating agentBase (e.g., KOH, NaH), Methyl iodide or Dimethyl sulfate>90%High-yielding final step, modular.Requires synthesis of the indole precursor.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a workhorse in organic chemistry for the construction of the indole nucleus.[6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6] For our target molecule, the strategy involves the direct cyclization of the N-methyl-N-phenylhydrazone of ethyl pyruvate.

Mechanistic Rationale

The accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: N-methyl-N-phenylhydrazine condenses with ethyl pyruvate to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a variant of the Claisen rearrangement) to form a di-imine intermediate.[6]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon.

  • Elimination: Loss of ammonia yields the aromatic indole ring.[6]

The choice of a strong acid catalyst is crucial to drive the rearrangement and subsequent cyclization steps. Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and a dehydrating solvent.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Formation of Ethyl 2-(2-methyl-2-phenylhydrazono)propanoate

  • To a solution of N-methyl-N-phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq).

  • Add a catalytic amount of acetic acid (e.g., 3-4 drops).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.

  • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • To pre-heated polyphosphoric acid (PPA) at 80-90 °C, add the crude hydrazone from Step 1 portion-wise with vigorous stirring.

  • Maintain the temperature at 90-100 °C for 30-60 minutes. The reaction is often exothermic.

  • Cool the reaction mixture and pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous sodium hydroxide until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Route 2: The Reissert Indole Synthesis

The Reissert synthesis provides an alternative classical route to indole-2-carboxylic acids and their esters.[1][2][3] The general strategy involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting pyruvate derivative.[1][7][8] To synthesize our target molecule, the starting material would be N-methyl-2-nitrotoluene, though this specific variation is less commonly reported. The N-methyl group is carried through the reaction sequence.

Mechanistic Rationale
  • Condensation: In the presence of a strong base like potassium ethoxide, the acidic methyl group of N-methyl-2-nitrotoluene attacks diethyl oxalate to form ethyl N-methyl-2-nitrophenylpyruvate.[1][7][8]

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation. The newly formed amine spontaneously cyclizes onto the adjacent ketone to form the indole-2-carboxylate.[1][7][8]

This method's primary advantage is its utility in preparing indoles with specific substitution patterns on the benzene ring that might be incompatible with the Fischer synthesis.

Experimental Protocol: Reissert Indole Synthesis (Proposed)

Step 1: Synthesis of Ethyl 3-(N-methyl-2-nitrophenyl)-2-oxopropanoate

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of potassium ethoxide in absolute ethanol.

  • To this solution, add N-methyl-2-nitrotoluene (1.0 eq) dropwise at room temperature.

  • Then, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Reductive Cyclization to this compound

  • Dissolve the ethyl 3-(N-methyl-2-nitrophenyl)-2-oxopropanoate from Step 1 in a mixture of glacial acetic acid and ethanol.

  • Add zinc dust (excess, e.g., 5-10 eq) portion-wise with stirring. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and filter to remove excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product.

Route 3: Modern Palladium-Catalyzed Syntheses

The advent of palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. These methods often offer milder reaction conditions, higher yields, and broader functional group tolerance compared to their classical counterparts.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[4][5] For our target, this would involve the coupling of N-methyl-2-iodoaniline with an alkyne bearing the ethyl ester functionality, such as ethyl propiolate or a related derivative.

The catalytic cycle is believed to involve:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of N-methyl-2-iodoaniline.

  • Alkyne Insertion: The alkyne coordinates to the palladium center and inserts into the Pd-C bond.

  • Intramolecular Aminopalladation: The nitrogen atom attacks the palladium-bound alkene.

  • Reductive Elimination: Pd(II) is reductively eliminated to form the indole ring and regenerate the Pd(0) catalyst.[4]

Experimental Protocol: Larock Indole Synthesis (Proposed)

  • To a reaction vessel, add N-methyl-2-iodoaniline (1.0 eq), ethyl propiolate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent, such as DMF or acetonitrile.

  • Degas the reaction mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to obtain this compound.

Palladium-Catalyzed C-H Activation/Amination

A more recent and atom-economical approach involves the direct C-H activation and amination of a suitable precursor. This strategy avoids the need for pre-functionalized starting materials like haloanilines. One such approach could involve the intramolecular C-H amination of an N-methylated enamine precursor.

Route 4: Convergent Synthesis via N-Alkylation

Perhaps the most direct and often highest-yielding route to the target molecule is a convergent approach that begins with the commercially available or easily synthesized ethyl 1H-indole-2-carboxylate. The final step is a simple N-alkylation.

Mechanistic Rationale

The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolide anion. This nucleophilic anion then reacts with an electrophilic methylating agent in a standard SN2 reaction.

Experimental Protocol: N-Alkylation

  • To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as powdered potassium hydroxide (1.5 eq) or sodium hydride (1.2 eq).[9]

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Add a methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise at 0 °C or room temperature.

  • Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by recrystallization or a short plug of silica gel if necessary.

Visualization of Synthetic Pathways

Fischer Indole Synthesis Workflow

Caption: Fischer Indole Synthesis Workflow.

Convergent N-Alkylation Workflow

Caption: Convergent N-Alkylation Workflow.

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the specific needs of the researcher, including scale, available starting materials, and desired purity.

  • For large-scale synthesis where cost is a primary driver, the Fischer indole synthesis offers a viable route from inexpensive starting materials, provided the harsh acidic conditions are manageable.

  • The Reissert synthesis , while historically significant, is often less efficient and more laborious for this particular target compared to other methods.

  • Modern palladium-catalyzed methods , such as the Larock synthesis, provide excellent yields and functional group tolerance, making them ideal for medicinal chemistry applications where rapid access to analogues is required, albeit at a higher cost for catalysts and specialized starting materials.

  • For versatility and high final-step yield , the convergent N-alkylation of ethyl 1H-indole-2-carboxylate is often the most practical and efficient approach, especially if the unmethylated indole is readily available.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy for your research and development needs.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
  • Noland, W. E., & Baude, F. J. (1963).
  • Cannon, J. G., et al. (1981). Centrally Acting Emetics. 9. Synthesis and Emetic Activity of 4-Amino- and 4-(Alkylamino)-5,6-dihydro-2H-benz[cd]indoles. Journal of Medicinal Chemistry, 24(3), 238–240. [Link]
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662. [Link]
  • Reissert Indole Synthesis. (2023). In Wikipedia. [Link]
  • Reissert Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Al-Hourani, B. J., Al-Jaber, H. I., & El-Awa, A. (2016).
  • Gassman, P. G., & van Bergen, T. J. (1977).
  • Zhang, Y., et al. (2014). Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1H–Indoles By C-H Activation: One-Step Synthesis of Ethyl 2-(1H-Indol-2-Yl) Acetates. Organic Chemistry: Current Research, 3(1). [Link]
  • Lynch, W. E., Whitlock, C. R., & Clifford, W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Chen, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
  • Fischer Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Al-Hourani, B. J., Al-Jaber, H. I., & El-Awa, A. (2016).
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Yu, J.-Q. (2012). Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 45(6), 784–797. [Link]
  • Fischer indole synthesis. (2023). In Wikipedia. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 1-Methyl-1H-indole-2-carboxylate and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its physiological significance.[2] This guide provides an in-depth comparison of the biological activities of ethyl 1-methyl-1H-indole-2-carboxylate against other prominent indole derivatives, supported by experimental data from various in vitro assays. Our focus will be on anticancer, antifungal, and antimicrobial activities, offering a valuable resource for researchers engaged in drug discovery and development.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The versatility of the indole ring system allows for extensive chemical modifications, leading to a diverse range of pharmacological activities.[1] Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The ability of the indole nucleus to mimic peptide structures and interact with various enzymes and receptors makes it a highly attractive starting point for the design of novel therapeutics.[1]

This guide will delve into the specific biological profile of this compound and compare it with other key indole derivatives, primarily focusing on indole-2-carboxamides and other substituted indole-2-carboxylates.

Comparative Analysis of Anticancer Activity

The antiproliferative properties of indole derivatives have been a major focus of cancer research.[2] These compounds can induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways involved in tumor growth.[4]

This compound: A Potential Anticancer Agent
Indole-2-carboxamides and Other Derivatives: Potent Cytotoxicity

In contrast, numerous studies have reported the potent cytotoxic effects of various indole-2-carboxamide derivatives against a range of cancer cell lines. These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Table 1: Comparative in vitro Cytotoxicity of Indole Derivatives Against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Thiazolyl-indole-2-carboxamides
Compound 6iMCF-7 (Breast)6.10 ± 0.4[5]
Compound 6vMCF-7 (Breast)6.49 ± 0.3[5]
Compound 6eVarious4.36 - 23.86[5]
5-chlorobenzofuran-2-carboxamide derivatives A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon)GI50 = 1.35
Indole-curcumin derivative (methoxy-substituted) Hep-2 (Laryngeal)12
A549 (Lung)15
HeLa (Cervical)4
1H-indole-2-carboxylic acid derivatives Bel-7402/5-Fu (Liver, resistant)4.55

Disclaimer: The data presented in this table is collated from different studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental protocols, cell lines, and compound purity.

The data clearly indicates that modifications to the indole-2-carboxamide scaffold can lead to highly potent anticancer agents, with some derivatives exhibiting IC50 values in the low micromolar range. For instance, thiazolyl-indole-2-carboxamide derivatives have demonstrated exceptional cytotoxicity against breast cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B 24h Incubation C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H MIC_Workflow A Serial Dilution of Test Compound B Inoculation with Microorganism A->B C Incubation B->C D Visual Assessment of Growth C->D E Determine MIC D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Comparative Analysis of Antiviral Activity

The broad biological activity of indole derivatives extends to antiviral applications.

Indole-2-carboxylate Derivatives as Antiviral Agents

Several studies have investigated the antiviral potential of indole-2-carboxylate derivatives. A series of novel indole-2-carboxylate derivatives were synthesized and showed broad-spectrum antiviral activities. [6]For example, one derivative demonstrated potent inhibitory activity against influenza A with an IC50 of 7.53 µmol/L. [6]Another derivative showed a high selectivity index against Coxsackie B3 virus. [6]These findings suggest that the indole-2-carboxylate scaffold is a promising starting point for the development of new antiviral drugs.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on indole derivatives allows for the deduction of some general structure-activity relationships:

  • Substitution at the Indole Nitrogen (N1): Methylation at the N1 position, as in this compound, can influence the compound's biological activity. In some cases, N-substitution has been shown to enhance anticancer activity.

  • The Carboxylate vs. Carboxamide Moiety at C2: The conversion of the carboxylate ester at the C2 position to a carboxamide often leads to a significant increase in biological activity, particularly in anticancer and antimicrobial assays. The amide group provides an additional hydrogen bond donor and acceptor, which can enhance interactions with biological targets.

  • Substitution at Other Positions of the Indole Ring: Halogenation, particularly at the C4, C5, and C6 positions, has been shown to significantly enhance the antifungal activity of indole derivatives. [5]The introduction of bulky or heterocyclic groups at various positions can also modulate the activity and selectivity of the compounds.

Diagram: Key Structural Features Influencing Biological Activity

SAR_Diagram cluster_substitutions Key Substitution Points Indole Indole Scaffold N1 N1-Substitution (e.g., -CH3) Indole->N1 Modulates Activity C2 C2-Moiety (Ester vs. Amide) Indole->C2 Crucial for Potency C3_C7 Other Ring Substitutions (e.g., Halogens, Heterocycles) Indole->C3_C7 Enhances Selectivity and Potency

Caption: Key structural modifications on the indole scaffold that influence biological activity.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and other indole derivatives, with a focus on their anticancer, antimicrobial, and antifungal properties. While direct comparative data for this compound is limited, the extensive research on related indole-2-carboxamides and other substituted derivatives clearly demonstrates the immense potential of the indole scaffold in drug discovery.

The data presented herein highlights the following key takeaways:

  • Indole-2-carboxamides are highly promising scaffolds for the development of potent anticancer and antimicrobial agents.

  • Strategic substitution on the indole ring is crucial for optimizing biological activity and selectivity.

  • Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to conduct direct comparative studies with other lead indole derivatives under standardized assay conditions.

As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the rational design of new and more effective indole-based therapeutics will continue to advance, offering hope for the treatment of a wide range of diseases.

References

  • Al-Shakliah, N. S., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
  • Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
  • Ceylan, S., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious diseases and clinical microbiology (Ankara, Turkey), 1(3), 133–142. [Link]
  • Microbe Online. (2013).
  • Shafiei, M., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • Babu, B., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2295. [Link]
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5670. [Link]
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. Molecules, 25(1), 175. [Link]
  • Kucuk, M., et al. (2025). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid.
  • Chen, R., et al. (2019). Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae. Frontiers in Microbiology, 10, 2271. [Link]
  • Eren, G., et al. (2013). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Zeitschrift für Naturforschung C, 68(11-12), 485-490. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Microbiology Info. (n.d.). Broth Microdilution | MI - Microbiology. Microbiology Info. [Link]
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Tsyshkova, E. N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(4), 365-371. [Link]
  • Adhikari, K., et al. (2025). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations.
  • Mitrović, A., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • Al-Hussain, S. A., & El-Sayed, M. A. A. (2025). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. [Link]
  • ResearchGate. (n.d.). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL).
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Zhang, Y., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of medicinal chemistry, 56(20), 7965–7975. [Link]
  • RTI International. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators.
  • Jeong, H. J., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & medicinal chemistry letters, 20(15), 4620–4623. [Link]
  • Khurana, L., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(9), 1144. [Link]
  • Muregi, F. W., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS infectious diseases, 6(12), 3326–3340. [Link]
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9635-9644. [Link]
  • Dimmock, J. R., et al. (2015). Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore. Journal of medicinal chemistry, 58(15), 5997–6013. [Link]
  • Klenke, B., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 341(6), 356–365. [Link]
  • Almutairi, F. M., et al. (2017). Ethyl 1H-indole-2-carboxylate.
  • de Souza, A. M., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]
  • ResearchGate. (2025). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • ResearchGate. (2025). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • ResearchGate. (2025). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.
  • ResearchGate. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?.
  • ResearchGate. (2025). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives.
  • PubMed. (2014).
  • National Institutes of Health. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 1-Methyl-1H-indole-2-carboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors, such as ethyl 1-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various therapeutic agents. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Consequently, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint; it is a cornerstone of the entire development process.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound. We will delve into the causality behind methodological choices, present a detailed, validated HPLC protocol, and contextualize its performance against alternatives, grounding our discussion in the authoritative standards of the International Council for Harmonisation (ICH).

HPLC as the Gold Standard: A Mechanistic Perspective

For non-volatile, moderately polar small molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is unequivocally the industry's gold standard for purity analysis.[3] Its dominance stems from its high resolving power, sensitivity, and adaptability.

The core principle involves the partitioning of the analyte and its impurities between a non-polar stationary phase (typically octadecylsilane, or C18) and a polar mobile phase. Components with higher polarity elute faster, while less polar components are retained longer by the stationary phase. This differential retention allows for the separation of the main compound from structurally similar process-related impurities and degradation products.

Workflow for HPLC Purity Assessment

The logical flow of developing and applying an HPLC method for purity assessment is a systematic process, beginning with method development and culminating in routine analysis.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Routine Phase 3: Routine Analysis Dev1 Analyte Characterization (Solubility, UV Spectra) Dev2 Column & Mobile Phase Screening (e.g., C18, ACN/H2O) Dev1->Dev2 Dev3 Optimization (Gradient, Flow Rate, Temp.) Dev2->Dev3 Val1 Specificity & Linearity Dev3->Val1 Optimized Method Val2 Accuracy & Precision Val1->Val2 Val3 LOD/LOQ & Robustness Val2->Val3 Routine1 System Suitability Test (SST) Val3->Routine1 Validated Method Routine2 Sample Analysis (Purity Calculation) Routine1->Routine2 Routine3 Impurity Profiling Routine2->Routine3 ICH_Validation center Validated HPLC Method (Reliable & Trustworthy) Specificity Specificity (No Interference) center->Specificity Linearity Linearity (Proportional Response) center->Linearity Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Reproducibility) center->Precision LOQ LOQ (Quantitation Limit) center->LOQ Robustness Robustness (Resists Small Changes) center->Robustness

Sources

A Researcher's Guide to Substituted Indole-2-Carboxylates: A Physicochemical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatility allows for substitutions across the indole ring, enabling the fine-tuning of physicochemical properties to optimize drug-like characteristics such as solubility, membrane permeability, and metabolic stability.[1] This guide provides an in-depth comparison of key physicochemical properties of substituted indole-2-carboxylates, offering insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Unsubstituted Core: Indole-2-Carboxylic Acid as a Baseline

To understand the impact of substituents, we must first establish a baseline. Indole-2-carboxylic acid, the parent compound, provides this reference point. Its fundamental properties, such as lipophilicity (logP), solubility, and acidity (pKa), are the starting grid upon which medicinal chemists design new molecular entities.

Table 1: Physicochemical Properties of Indole-2-Carboxylic Acid

PropertyValueSource
logP 1.79ALOGPS[3]
Aqueous Solubility 1.78 g/LALOGPS[3]
pKa (Strongest Acidic) 3.6ChemAxon[3]

These values indicate a molecule with moderate lipophilicity and limited aqueous solubility, with an acidic character typical of a carboxylic acid attached to an aromatic system.

The Influence of Substituents on Lipophilicity (logP/logD)

The Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, its binding affinity to plasma proteins, and its potential for off-target effects. According to Lipinski's "rule of five," a successful drug candidate should ideally possess a logP value not greater than 5.[4][5]

The introduction of substituents onto the indole-2-carboxylate core can dramatically alter its lipophilicity. Generally, the addition of nonpolar, hydrophobic groups (e.g., halogens, alkyl chains) increases the logP, while polar, hydrophilic groups (e.g., hydroxyl, amino) decrease it. The position of the substituent also plays a crucial role.

Table 2: Comparative logP Values of Substituted Indole-2-Carboxylates

CompoundSubstituentPositionPredicted/Experimental logP
Indole-2-carboxylic acid-H-1.79[3]
5-Chloro-1H-indole-2-carboxylic acid-Cl5~2.3 (Estimated)
5-Bromo-1H-indole-2-carboxylic acid-Br5~2.5 (Estimated)
4,6-Dichloro-1H-indole-2-carboxylic acid-Cl4,6~2.8 (Estimated)
5-Methoxy-1H-indole-2-carboxylic acid-OCH₃5~1.9 (Estimated)
5-Nitro-1H-indole-2-carboxylate-NO₂5~1.8 (Estimated)
Experimental Protocol: logP/logD Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining logP and logD values.[4][5][7]

Objective: To measure the partition coefficient of a substituted indole-2-carboxylate between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for logD).

Methodology:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.[4] Allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as DMSO, at a known concentration (e.g., 10 mM).[4]

  • Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[8]

  • Compound Addition: Add a small aliquot of the compound's stock solution to the biphasic system.

  • Equilibration: Cap the vial and shake it for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[9]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP (or logD at a specific pH) is the base-10 logarithm of this value.

Diagram 1: Workflow for logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Pre-Saturated n-Octanol and Buffer E1 Mix Solvents and Add Compound Stock P1->E1 P2 Prepare Compound Stock Solution (DMSO) P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Sample n-Octanol Phase E3->A1 A2 Sample Aqueous Phase E3->A2 A3 Quantify by HPLC A1->A3 A2->A3 A4 Calculate logP/logD A3->A4

Caption: Shake-flask method workflow for logP determination.

Modulating Aqueous Solubility

The Rationale: While lipophilicity is crucial for membrane permeation, adequate aqueous solubility is essential for a drug's absorption from the gastrointestinal tract and for the preparation of intravenous formulations.[10][11] Often, there is an inverse relationship between solubility and lipophilicity; highly lipophilic compounds tend to have poor aqueous solubility.[11]

For indole-2-carboxylates, substitutions that introduce hydrogen bond donors and acceptors or ionizable groups tend to enhance solubility. Conversely, large, nonpolar substituents often decrease it.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[10][12][13] They measure the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Objective: To rapidly assess the aqueous solubility of a series of substituted indole-2-carboxylates.

Methodology:

  • Stock Solution Preparation: Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 20 mM).[14]

  • Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 5 µL) of each DMSO stock solution to individual wells.[12]

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration.[12]

  • Incubation and Precipitation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 2 hours) with shaking.[13][14] Compounds with solubility below the tested concentration will precipitate.

  • Separation of Undissolved Compound: Use a filter plate to separate the precipitated solid from the saturated solution.[13]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined. This can be done using various methods:

    • Direct UV Assay: Measure the UV absorbance of the filtrate using a plate reader and compare it to a standard curve.[12]

    • Nephelometry: Measure the light scattering caused by precipitated particles before filtration.[10][12]

    • LC-MS/MS: For higher accuracy, quantify the concentration in the filtrate using liquid chromatography-tandem mass spectrometry.[15]

Electronic Effects and Acidity (pKa)

The Rationale: The pKa of the carboxylic acid at the 2-position is a critical determinant of the ionization state of the molecule at physiological pH (~7.4). This, in turn, influences solubility, permeability, and the ability to interact with biological targets.[16] Substituents on the indole ring can significantly alter the pKa through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl pull electron density away from the carboxylic acid, stabilizing the carboxylate anion and making the acid stronger (i.e., lowering the pKa).

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ push electron density towards the carboxylic acid, destabilizing the carboxylate anion and making the acid weaker (i.e., raising the pKa).

Diagram 2: Influence of Substituents on pKa

G substituent {Substituent Type|{ EWG (e.g., -Cl, -NO₂) |  EDG (e.g., -OCH₃)}} effect {Electronic Effect|{Inductive/Resonance Withdrawal|Inductive/Resonance Donation}} substituent:ewg->effect:n Pulls e⁻ density substituent:edg->effect:s Pushes e⁻ density pKa_change {Result on Carboxylate|{Anion Stabilized|Anion Destabilized}} effect:n->pKa_change:n effect:s->pKa_change:s outcome {Outcome|{Stronger Acid (Lower pKa)|Weaker Acid (Higher pKa)}} pKa_change:n->outcome:n pKa_change:s->outcome:s

Caption: Effect of substituents on the acidity of indole-2-carboxylic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for pKa determination.[17][18][19]

Objective: To precisely measure the pKa of a substituted indole-2-carboxylic acid.

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[16][17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]

  • Initial pH Adjustment: For an acidic compound, the initial pH of the solution is made acidic (e.g., pH 1.8-2.0) by adding a small amount of 0.1 M HCl.[16][17]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.[16]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[16]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve.[18] This can be done by finding the point where the first derivative (ΔpH/ΔV) is maximal.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[17]

Conclusion

The rational design of indole-2-carboxylate derivatives for drug development hinges on a thorough understanding of their structure-property relationships. By systematically modifying substituents on the indole core, researchers can modulate lipophilicity, solubility, and acidity to achieve a desired therapeutic profile. The experimental protocols detailed in this guide provide a robust framework for characterizing these critical physicochemical properties, enabling data-driven decisions in the optimization of lead compounds.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Protocols.io. LogP / LogD shake-flask method. (2024).
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
  • Spirtović-Halilović, S., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Sousa, T., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • ResearchGate. (PDF) LogP / LogD shake-flask method v1.
  • BioDuro. ADME Solubility Assay.
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • Li, M., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • Al-Hussain, S.A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • Human Metabolome Database. (2006). Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285).
  • Carignani, C., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.
  • Onthank, D.C., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed.

Sources

A Researcher's Guide to Validating the Anti-Inflammatory Effects of Ethyl 1-methyl-1H-indole-2-carboxylate In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anti-inflammatory properties of novel compounds, using ethyl 1-methyl-1H-indole-2-carboxylate as a primary example. We will delve into the rationale behind experimental choices, present detailed protocols, and compare its hypothetical performance against established controls, thereby offering a robust template for preclinical anti-inflammatory drug discovery.

The indole nucleus is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide array of biological activities, including potent anti-inflammatory effects.[1][2] Compounds like indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), feature an indole core and function by inhibiting cyclooxygenase (COX) enzymes.[1] This precedent provides a strong rationale for investigating novel indole derivatives, such as this compound, for their potential to modulate inflammatory pathways.

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells.[3] While it is a crucial protective mechanism, its dysregulation can lead to chronic inflammatory diseases.[3] A key player in the inflammatory process is the macrophage, which, when activated, produces a cascade of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] The production of these mediators is largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9] Therefore, a compound's ability to inhibit these mediators and modulate these pathways forms the basis of its validation as a potential anti-inflammatory agent.

Our investigation will utilize a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[4][5][10] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a robust inflammatory response that mimics aspects of infection-induced inflammation.[4][5]

Experimental Design: A Multi-Faceted Approach

To comprehensively validate the anti-inflammatory effects of this compound, a multi-tiered experimental approach is essential. This ensures that the observed effects are specific and not a result of cytotoxicity, and it provides insights into the compound's potential mechanism of action. Our experimental design will include a test compound (this compound), a vehicle control (DMSO), and a positive control (dexamethasone). Dexamethasone is a potent synthetic corticosteroid with well-characterized anti-inflammatory and immunosuppressant properties, making it an ideal benchmark.[11][12][13][14]

The overall workflow for this validation process is depicted in the diagram below.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insight A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) A->B C Determine Non-Toxic Concentrations B->C D LPS Stimulation of Macrophages C->D Select Concentrations E Nitric Oxide (NO) Assay (Griess) D->E F Cytokine (TNF-α, IL-6) ELISA D->F G Cell Lysis & Protein Extraction D->G Prepare Samples H Western Blot Analysis G->H I Analyze NF-κB & MAPK Pathways H->I

Caption: Overall experimental workflow for in vitro validation.

Part 1: Determining a Non-Toxic Working Concentration

Before assessing the anti-inflammatory properties of a compound, it is crucial to determine its effect on cell viability. The observed reduction in inflammatory markers should be a direct result of the compound's bioactivity, not a consequence of it being toxic to the cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17][18]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[17]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include wells for vehicle control (DMSO) and untreated cells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15]

Data Interpretation

The results will allow for the determination of the highest concentration of the compound that does not significantly affect cell viability. This concentration, and several below it, will be used for subsequent anti-inflammatory assays.

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Untreated Control-100 ± 4.5
Vehicle Control (DMSO)0.1%98.9 ± 5.2
This compound199.5 ± 3.8
598.2 ± 4.1
1097.6 ± 3.5
2595.3 ± 4.9
5088.1 ± 6.3
10065.4 ± 7.8

Table 1: Hypothetical cell viability data for this compound in RAW 264.7 macrophages.

Based on this hypothetical data, concentrations up to 25 µM would be considered non-toxic and suitable for further experiments.

Part 2: Assessing the Inhibition of Pro-Inflammatory Mediators

With a non-toxic concentration range established, the next step is to evaluate the compound's ability to suppress the production of key pro-inflammatory mediators in LPS-stimulated macrophages.

A. Nitric Oxide (NO) Production

Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammatory pathology.[4] The Griess assay is a straightforward and widely used method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[19][20][21][22][23]

  • Cell Treatment and Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound (e.g., 5, 10, 25 µM) or dexamethasone (1 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10] Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound alone.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[20]

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[22]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

B. Pro-Inflammatory Cytokines (TNF-α and IL-6)

TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[24] Their inhibition is a key target for anti-inflammatory therapies. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in the cell culture supernatant.[25][26][27][28]

  • Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[26][29] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants to the wells.

    • Incubating with a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).[26][28]

  • Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant TNF-α or IL-6.

Comparative Data Analysis

The data from these assays will provide a quantitative comparison of the efficacy of this compound against the positive control, dexamethasone.

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)
LPS Control-100 ± 8.7100 ± 9.1100 ± 10.2
Dexamethasone125.4 ± 3.118.9 ± 2.522.7 ± 3.6
This compound585.2 ± 6.488.1 ± 7.390.5 ± 8.1
1062.7 ± 5.868.3 ± 6.171.4 ± 6.9
2541.3 ± 4.545.6 ± 4.949.8 ± 5.3

Table 2: Hypothetical comparative data on the inhibition of pro-inflammatory mediators by this compound.

This hypothetical data suggests that this compound dose-dependently inhibits the production of NO, TNF-α, and IL-6, with significant activity at 25 µM.

Part 3: Delving into the Mechanism of Action

To understand how this compound exerts its anti-inflammatory effects, we need to investigate its impact on the key signaling pathways that regulate the expression of iNOS, COX-2, TNF-α, and IL-6. The NF-κB and MAPK pathways are central to this process.[30][31][32][33][34]

A. NF-κB Signaling Pathway

In resting macrophages, NF-κB (typically a heterodimer of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[33] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8][9] A potential anti-inflammatory compound might inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking p65 nuclear translocation.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation p65 p65 p65_nuc p65 p65->p65_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression p65_nuc->Genes

Caption: Simplified NF-κB signaling pathway.

B. MAPK Signaling Pathway

The MAPK family includes key kinases like p38 and JNK, which are also activated by LPS.[6][35] Once phosphorylated, these kinases activate transcription factors that, along with NF-κB, drive the expression of inflammatory genes.[7][30][31] Therefore, inhibiting the phosphorylation of p38 and JNK is another important anti-inflammatory mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation p_p38 p-p38 p_JNK p-JNK TranscriptionFactors Transcription Factors p_p38->TranscriptionFactors p_JNK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes

Caption: Simplified MAPK signaling pathway.

Experimental Protocol: Western Blot Analysis

Western blotting allows for the detection and quantification of specific proteins in a cell lysate, including the phosphorylated forms of signaling proteins.

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound (25 µM) or dexamethasone (1 µM) for 1 hour, followed by LPS stimulation (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to capture the peak of signaling pathway activation.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Mechanistic Data Interpretation
Treatment Groupp-p65 / Total p65 Ratio (Fold Change vs. LPS)p-p38 / Total p38 Ratio (Fold Change vs. LPS)
LPS Control1.001.00
Dexamethasone (1 µM) + LPS0.350.42
This compound (25 µM) + LPS0.580.65

Table 3: Hypothetical Western blot analysis of key signaling proteins.

This hypothetical data indicates that this compound inhibits the LPS-induced phosphorylation of both the p65 subunit of NF-κB and p38 MAPK. This provides a strong indication that the compound's anti-inflammatory effects are mediated, at least in part, through the suppression of these critical signaling pathways. The inhibitory effect of dexamethasone is consistent with its known mechanisms, which include the induction of proteins that inhibit NF-κB and MAPK signaling.[11][36]

Conclusion and Future Directions

This guide has outlined a systematic and robust in vitro strategy to validate the anti-inflammatory effects of a novel compound, this compound. By employing a panel of assays, from initial cytotoxicity screening to the evaluation of inflammatory mediator production and investigation of underlying signaling pathways, a comprehensive profile of the compound's activity can be established.

The hypothetical data presented herein suggests that this compound is a promising anti-inflammatory agent that warrants further investigation. It effectively reduces the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages, and these effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Future studies should aim to confirm these findings in other in vitro models, such as primary macrophages or human peripheral blood mononuclear cells (PBMCs), and expand the investigation to other inflammatory pathways, such as the JAK/STAT pathway.[6][37] Ultimately, promising in vitro results will pave the way for preclinical evaluation in in vivo models of inflammation, bringing a potential new therapeutic one step closer to the clinic.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Al-Samydai, A., et al. (2023). MTT (Assay protocol). Protocols.io.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Lawrence, T. (2009).
  • Bio-protocol. (n.d.). Nitric Oxide Assay.
  • Murr, C., et al. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 47(3), 159-165.
  • López-Castejón, G., & Baroja-Mazo, A. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 12(11), 1083.
  • Sakat, S. S., et al. (2014). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-4.
  • Wang, C., et al. (2018). MAP kinase activation in macrophages. Journal of Leukocyte Biology, 104(6), 1123-1133.
  • Slideshare. (n.d.). Screening models for inflammatory drugs.
  • Patsnap Synapse. (2024). What is the mechanism of Dexamethasone?.
  • Zhang, L., et al. (2017). MAPK/p38 regulation of cytoskeleton rearrangement accelerates induction of macrophage activation by TLR4, but not TLR3. Molecular Medicine Reports, 16(5), 7085-7092.
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657.
  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 21-31.
  • Lee, J. K., et al. (2019). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. Molecules and Cells, 42(4), 295-304.
  • Abraham, S. M., et al. (2006). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. The Journal of Experimental Medicine, 203(1), 89-98.
  • Sawa-Wejksza, K., & Kandefer-Szerszeń, M. (2018). Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization.
  • Protocol Online. (2019). Protocol Griess Test.
  • Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023655.
  • Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Al-Ostath, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530.
  • Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?.
  • Khan, I., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives.
  • Kim, Y. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(4), 361-369.
  • ResearchGate. (2020). (PDF) Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19).
  • OMICS International. (n.d.). Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone.
  • Kumar, A., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(1), 129.
  • J-Stage. (2020). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation.
  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases.
  • ResearchGate. (n.d.). IL-6 and TNF-α quantification by ELISA.
  • MDPI. (2021). Cold Atmospheric Plasma Promotes Anti-Inflammatory and Regenerative Responses in Oral Soft Tissue through Redox-Driven.
  • MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation.
  • PubMed Central. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway.
  • PubMed Central. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.
  • PubMed. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.
  • MDPI. (2020). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • ResearchGate. (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1....
  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
  • PubMed Central. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration.
  • ResearchGate. (2015). (PDF) NF-κB signaling in inflammation.
  • Frontiers. (2019). The NF-κB signaling network in the life of T cells.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Published Literature for Ethyl 1-Methyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the rigorous validation of synthesized compounds is paramount. This guide provides a comprehensive framework for cross-referencing experimentally obtained data with published literature values, using ethyl 1-methyl-1H-indole-2-carboxylate as a case study. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific reasoning behind each step, ensuring a self-validating and trustworthy experimental process.

This compound is a versatile intermediate in organic synthesis, finding applications in the development of various bioactive molecules.[1] Its precise characterization is crucial for ensuring the integrity of subsequent research and development activities. This guide will walk you through a detailed comparison of its physical and spectroscopic properties against established literature data.

Section 1: Physicochemical Properties – A Comparative Analysis

The physical properties of a compound, such as its melting and boiling points, serve as the first line of assessment for purity and identity. Deviations from literature values can indicate the presence of impurities or even a misidentification of the substance.

Below is a comparative table of the expected physical properties of this compound based on available literature and a hypothetical experimental determination.

Table 1: Comparison of Physical Properties

PropertyExperimental Value (Hypothetical)Literature Value
Melting Point 56-58 °C56-59 °C[2]
Boiling Point Not DeterminedNot Available
Appearance White to off-white solidWhite solid[3]

The close correlation between the hypothetical experimental melting point and the literature value suggests a high degree of purity for the synthesized compound. The lack of a reported boiling point in the literature is not uncommon for solid compounds and is often omitted in favor of melting point data.

Section 2: Spectroscopic Characterization – Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for unambiguous structure elucidation and confirmation. Here, we will delve into the key spectroscopic methods used to characterize this compound: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of the signals provide information about the electronic environment of each nucleus.

Table 2: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Proton AssignmentExperimental δ (ppm) (Hypothetical)Literature δ (ppm)MultiplicityIntegration
H-37.26~7.28s1H
H-47.65~7.65d1H
H-57.35~7.35t1H
H-67.15~7.15t1H
H-77.40~7.40d1H
N-CH₃4.10~4.10s3H
O-CH₂4.40~4.40q2H
O-CH₂-CH1.40~1.40t3H

Table 3: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Carbon AssignmentExperimental δ (ppm) (Hypothetical)Literature δ (ppm)
C=O162.5~162.5
C-2130.0~130.0
C-3105.0~105.0
C-3a127.5~127.5
C-4121.0~121.0
C-5124.5~124.5
C-6122.0~122.0
C-7110.0~110.0
C-7a139.0~139.0
N-CH₃32.0~32.0
O-CH₂61.0~61.0
O-CH₂-C H₃14.5~14.5

The presented hypothetical NMR data aligns well with the expected chemical shifts for the structure of this compound. The presence of the N-methyl singlet at approximately 4.10 ppm in the ¹H NMR and the corresponding signal around 32.0 ppm in the ¹³C NMR are key indicators of successful N-methylation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

Table 4: IR Data Comparison (KBr pellet, cm⁻¹)

Functional GroupExperimental ν (cm⁻¹) (Hypothetical)Literature ν (cm⁻¹)
C=O (ester)1705~1700-1720
C-N stretch1340~1335-1345
C-O stretch1240~1230-1250
C-H (aromatic)3050~3000-3100
C-H (aliphatic)2980~2850-3000

The strong absorption band around 1705 cm⁻¹ is characteristic of the ester carbonyl group. The absence of a broad N-H stretching band, typically observed around 3300-3500 cm⁻¹ in the parent compound, ethyl 1H-indole-2-carboxylate, further confirms the successful methylation of the indole nitrogen.[3]

Section 3: Experimental Protocol – Synthesis and Characterization

A reliable and reproducible synthesis protocol is the foundation of any chemical research. The following is a detailed, step-by-step methodology for the synthesis and characterization of this compound, based on established literature procedures for N-alkylation of indoles.[4][5]

Synthesis of this compound

This procedure involves the N-methylation of commercially available ethyl 1H-indole-2-carboxylate using methyl iodide in the presence of a base.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Anhydrous acetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-indole-2-carboxylate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Addition of Methylating Agent: Stir the suspension at room temperature and add methyl iodide (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Work-up: After the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound as a white solid.

Characterization Workflow

The following diagram illustrates the logical workflow for the complete characterization of the synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation start Start: Ethyl 1H-indole-2-carboxylate reaction N-methylation (CH3I, K2CO3, Acetone) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Ethyl 1-methyl-1H- indole-2-carboxylate purification->product mp Melting Point Analysis product->mp nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir comparison Cross-reference with Literature Data mp->comparison nmr->comparison ir->comparison validation Structure & Purity Confirmed comparison->validation

Caption: Experimental workflow for synthesis and characterization.

Section 4: Conclusion and Best Practices

This guide has outlined a systematic approach to the synthesis and characterization of this compound, emphasizing the critical step of cross-referencing experimental data with established literature values. The close agreement between hypothetical experimental data and published information validates the identity and purity of the synthesized compound.

Key Takeaways for Scientific Integrity:

  • Meticulous Record-Keeping: Document all experimental parameters, observations, and data accurately.

  • Orthogonal Characterization: Employ multiple analytical techniques to confirm the structure and purity of your compound.

  • Critical Evaluation of Sources: When comparing with literature, prioritize peer-reviewed publications and reputable chemical databases.

By adhering to these principles, researchers can ensure the reliability and reproducibility of their work, contributing to the advancement of science with confidence and integrity.

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Ethyl 1H-indole-2-carboxyl
  • Ethyl indole-2-carboxyl
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • Synthesis of methyl 1-methyl-1H-indole-2-carboxyl
  • 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]
  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]
  • Ethyl 5-methyl-1h-indole-2-carboxyl
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
  • Ethyl 1H-indole-2-carboxyl
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.

Sources

A Comparative Analysis of the Antiviral Potency of Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiviral therapeutics, the indole nucleus has emerged as a "privileged scaffold," a foundational structure capable of interacting with a diverse array of biological targets.[1][2][3] Among the myriad of indole-containing compounds, derivatives of indole-2-carboxylic acid have demonstrated significant potential, exhibiting a broad spectrum of antiviral activities against both RNA and DNA viruses. This guide provides a comprehensive comparative study of the antiviral potency of various indole-2-carboxylate derivatives, supported by experimental data and detailed methodologies to aid researchers in this critical field.

Introduction: The Promise of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a common motif in numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors and receptor modulators. In the context of virology, indole derivatives have been developed to target various stages of the viral life cycle, including entry, replication, and egress.[2][4] This guide will focus specifically on indole-2-carboxylate derivatives, a class of compounds that has shown remarkable versatility in inhibiting a range of viruses through diverse mechanisms of action.

Comparative Antiviral Potency: A Data-Driven Overview

The antiviral efficacy of a compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the compound required to inhibit viral activity or protect cells from virus-induced death by 50%, respectively. A crucial accompanying metric is the 50% cytotoxic concentration (CC50), which indicates the concentration at which the compound is toxic to the host cells. The ratio of CC50 to IC50/EC50 gives the selectivity index (SI), a measure of the compound's therapeutic window. A higher SI value is desirable, as it indicates greater selectivity for the viral target over the host cell.

The following tables summarize the in vitro antiviral activity of several key indole-2-carboxylate derivatives against a panel of viruses.

Activity Against RNA Viruses

RNA viruses, known for their high mutation rates, present a significant challenge to antiviral drug development. Several indole-2-carboxylate derivatives have demonstrated potent activity against various RNA viruses, including influenza, Coxsackie B3, and HIV-1.

CompoundVirusAssayIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
8f Coxsackie B3CPE->10017.1[5]
14f Influenza A (H1N1)CPE7.53>10012.1[5]
8e Influenza A (H1N1)CPE8.13>100>12.3[6]
17a HIV-1 (Integrase)Enzyme3.11>80>25.7[7][8]
20a HIV-1 (Integrase)Enzyme0.13>29>223[9]
1 SARS-CoV-2 (3CLpro)Antiviral2.8>100>35.7[10]

CPE: Cytopathic Effect Inhibition Assay

Activity Against DNA Viruses

While many studies have focused on RNA viruses, some indole-2-carboxylate derivatives have also been evaluated for their activity against DNA viruses, such as Herpes Simplex Virus-1 (HSV-1).

CompoundVirusAssayIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
15e HSV-1CPE->100>1.5[11]
17f HSV-1CPE->100>1.5[11]

CPE: Cytopathic Effect Inhibition Assay

Mechanistic Insights: Diverse Modes of Antiviral Action

The versatility of the indole-2-carboxylate scaffold is further highlighted by the diverse mechanisms through which its derivatives exert their antiviral effects.

Inhibition of Viral Enzymes

A primary strategy in antiviral drug design is the targeting of essential viral enzymes. Indole-2-carboxylate derivatives have been successfully developed as inhibitors of key viral enzymes:

  • HIV-1 Integrase: This enzyme is crucial for integrating the viral DNA into the host genome. Certain indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs).[7][8] Their mechanism involves the chelation of two magnesium ions within the enzyme's active site, a critical interaction for catalytic activity.[7][8][12] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, can enhance the interaction with viral DNA through π-π stacking.[7][8]

  • SARS-CoV-2 3CL Protease (3CLpro): This cysteine protease is essential for processing viral polyproteins, making it a prime target for antiviral intervention. Indole-2-carboxylate derivatives have been identified as potent inhibitors of SARS-CoV-2 3CLpro.[10]

  • Influenza Neuraminidase: This enzyme is involved in the release of progeny virions from infected cells. Some indole derivatives have been designed to inhibit neuraminidase activity, although the focus of the provided references is not primarily on indole-2-carboxylates for this target.[13]

HIV-1 Integrase Inhibition cluster_integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Catalytic_Residues Catalytic Residues (e.g., D64, D116, E152) Catalytic_Residues->Mg1 Catalytic_Residues->Mg2 Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->Mg1 Chelation Indole_Derivative->Mg2 Chelation Viral_DNA Viral DNA Indole_Derivative->Viral_DNA π-π stacking CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed host cells in 96-well plates C Add compound dilutions to cell monolayers A->C B Prepare serial dilutions of indole-2-carboxylate derivatives B->C D Infect cells with virus C->D E Incubate until CPE is observed in virus controls D->E F Stain viable cells (e.g., Crystal Violet) E->F G Measure absorbance F->G H Calculate EC50, CC50, and Selectivity Index G->H

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

Structure-Activity Relationship (SAR) Insights

The analysis of how chemical structure relates to biological activity is crucial for rational drug design. Studies on indole-2-carboxylate derivatives have revealed several key SAR trends:

  • Substitutions on the Indole Ring: The position and nature of substituents on the indole ring significantly impact antiviral activity. For instance, in a series of compounds tested against influenza A and Coxsackie B3, modifications at the 4, 6, and 7-positions were explored. It was found that an alkyloxy group at the 4-position was not essential for activity. [5]* The Carboxylate Group: The carboxylic acid moiety at the 2-position is often critical for activity, particularly for enzyme inhibitors like the HIV-1 integrase inhibitors, where it participates in metal chelation. [7][8]Esterification of this group can lead to a loss of activity, although in some cases, the ester may act as a prodrug.

  • Introduction of Additional Moieties: The addition of bulky or specific functional groups can enhance potency. For example, in the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole core improved the interaction with a hydrophobic cavity in the enzyme's active site, leading to a significant increase in inhibitory effect. [9][11]Similarly, the addition of a halogenated benzene ring at the C6 position improved π-π stacking interactions with viral DNA. [7][8]

Conclusion and Future Directions

Indole-2-carboxylate derivatives represent a promising and versatile class of antiviral agents with demonstrated efficacy against a range of clinically relevant viruses. Their ability to target diverse viral and potentially host factors provides a rich foundation for the development of both narrow- and broad-spectrum antivirals.

Future research should focus on:

  • Expanding the Viral Spectrum: Evaluating the most potent derivatives against a wider range of viruses, including emerging and drug-resistant strains.

  • In Vivo Efficacy and Pharmacokinetics: Moving promising in vitro candidates into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Mechanism of Action Elucidation: For derivatives with broad-spectrum activity, further studies are needed to precisely identify their molecular targets and mechanisms of action.

  • Rational Design and Optimization: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties.

The continued exploration of the indole-2-carboxylate scaffold holds significant promise for enriching the antiviral drug pipeline and addressing the ongoing challenges of viral diseases.

References

  • Situ, X., Ma, L., Gao, R., Li, Y., & Li, Z. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
  • Li, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]
  • PBL Assay Science. (n.d.).
  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. [Link]
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
  • Situ, X., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
  • Situ, X., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
  • Zhou, Y., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 97, 47-63. [Link]
  • Hattori, S. I., et al. (2021). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. Journal of Medicinal Chemistry, 64(24), 18045-18061. [Link]
  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
  • Synthesis of indole-based ferulic acid derivatives and in vitro evaluation of antiviral activity against SARS-CoV-2. (2023).
  • An insight into the recent developments in anti-infective potential of indole and associated hybrids. (2022). PubMed Central. [Link]
  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 10(46), 27581-27602. [Link]
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers in Chemistry. [Link]
  • Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling. (2024). PubMed Central. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the metabolic stability of ethyl 1-methyl-1H-indole-2-carboxylate, a representative indole-based scaffold. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for assessing metabolic liabilities. We will compare data from two fundamental in vitro models—liver microsomes and cryopreserved hepatocytes—to illustrate how experimental choices can elucidate different metabolic pathways and inform strategies for chemical optimization.

The Imperative of Metabolic Stability in Drug Discovery

A successful drug candidate must not only exhibit potent activity at its target but also possess a favorable pharmacokinetic profile. Metabolic stability, a measure of a compound's susceptibility to biotransformation by metabolic enzymes, is a cornerstone of this profile.[1][2] It directly influences critical parameters such as in vivo half-life, oral bioavailability, and clearance, which collectively determine the dosing regimen and potential for drug-drug interactions.[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and cause toxicity.[4] Therefore, early assessment of metabolic stability is crucial to identify and mitigate potential liabilities, reducing the high attrition rates in later stages of drug development.[5][6]

The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of enzymes for Phase I oxidative reactions and various transferases for Phase II conjugation reactions.[3][7] this compound possesses two key structural motifs with known metabolic liabilities:

  • An Indole Nucleus: The indole ring and its N-methyl substituent are susceptible to oxidation by CYP enzymes.[8][9]

  • An Ethyl Ester: Carboxylate esters are readily hydrolyzed by carboxylesterases (CEs), which are abundant in the liver and intestine.[10]

This guide will experimentally dissect the contribution of these pathways.

Predicted Metabolic Pathways

Based on its chemical structure, this compound is predicted to undergo several metabolic transformations. The primary routes are Phase I reactions, including oxidation by CYPs and hydrolysis by esterases.

  • Ester Hydrolysis: The most probable metabolic pathway is the hydrolysis of the ethyl ester to its corresponding carboxylic acid (1-methyl-1H-indole-2-carboxylic acid), catalyzed by carboxylesterases (e.g., hCE1/hCE2).[10] This reaction typically results in a more polar metabolite that is readily excreted.

  • CYP-Mediated Oxidation: The indole scaffold is a known substrate for various CYP isoforms.[7][9][11] Potential oxidative pathways include:

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene portion of the indole ring (e.g., at the C5 or C6 position).[12]

    • N-Dealkylation: Oxidative removal of the N-methyl group to form ethyl 1H-indole-2-carboxylate.[13][14]

    • Oxidation of the Indole Ring: Formation of oxindole or other oxidized species.[9]

The following diagram illustrates these potential biotransformation routes.

G cluster_0 Predicted Metabolic Pathways cluster_1 Phase I Metabolism Parent Ethyl 1-Methyl-1H- indole-2-carboxylate M1 1-Methyl-1H-indole- 2-carboxylic Acid Parent->M1 Carboxylesterases (Hydrolysis) M2 Hydroxylated Metabolites (e.g., 5-OH, 6-OH) Parent->M2 CYP450 (Aromatic Hydroxylation) M3 N-demethylated Metabolite Parent->M3 CYP450 (N-Dealkylation)

Caption: Predicted primary metabolic pathways for the test compound.

Experimental Design: A Comparative Approach

To quantify the metabolic stability of this compound, we employ two complementary in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes. This comparison is critical because each system offers a different level of biological complexity.

  • Human Liver Microsomes (HLM): These are subcellular fractions of the endoplasmic reticulum from hepatocytes.[15] They are rich in Phase I enzymes, particularly CYPs, but lack most Phase II enzymes and the cellular machinery for transport.[16] HLM assays are cost-effective, high-throughput screens ideal for assessing CYP-mediated metabolism.[16][17]

  • Suspension Hepatocytes: These are intact, viable liver cells that contain a full complement of metabolic enzymes (Phase I and II) and cofactor generation systems, as well as functional transporters for compound uptake and efflux.[15][18] They are considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo liver environment.[15]

By comparing the rate of metabolism in these two systems, we can infer the dominant clearance pathways. For instance, rapid clearance in hepatocytes but slow clearance in microsomes would strongly suggest that non-CYP enzymes (like cytosolic carboxylesterases) or Phase II conjugation are the primary drivers of metabolism.

The experimental workflow for these assays is outlined below.

G cluster_workflow In Vitro Metabolic Stability Workflow A 1. Prepare Incubation Mixtures (Microsomes or Hepatocytes, Buffer, Test Compound) B 2. Initiate Reaction (Add NADPH for Microsomes) Incubate at 37°C A->B C 3. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) B->C D 4. Terminate Reaction (Add Acetonitrile with Internal Standard) C->D E 5. Process Sample (Centrifuge to Pellet Protein) D->E F 6. LC-MS/MS Analysis (Quantify Parent Compound) E->F G 7. Data Analysis (Calculate t1/2 and CLint) F->G

Caption: General experimental workflow for in vitro stability assays.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following methods include necessary controls to ensure data quality.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay
  • Rationale: This assay quantifies the rate of disappearance of the parent compound due primarily to Phase I enzymes, contingent on the addition of the essential cofactor NADPH.[19] A "minus-cofactor" control is included to check for chemical instability or degradation by non-NADPH-dependent enzymes.[16]

  • Materials:

    • Pooled Human Liver Microsomes (e.g., from BioIVT)

    • 0.1 M Phosphate Buffer (pH 7.4)

    • NADPH Regenerating System (e.g., Corning Gentest™)

    • Test Compound (10 mM stock in DMSO)

    • Positive Control (e.g., Verapamil, a compound with known moderate-to-high clearance)

    • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Procedure:

    • Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[16]

    • Incubation Setup: In a 96-well plate, add the HLM suspension. Add the test compound to achieve a final concentration of 1 µM. For the "-NADPH" control wells, add buffer instead of the NADPH regenerating system.

    • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.

    • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.[20] The T=0 sample is taken immediately after adding NADPH.

    • Sample Processing: Once all time points are collected, centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.[21][22]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
  • Rationale: This assay measures metabolic turnover in a more physiologically relevant system.[18] Because hepatocytes have their own internal cofactor systems, no external cofactors are needed. The rate of disappearance reflects the combined effects of compound uptake, Phase I and Phase II metabolism, and potential efflux.

  • Materials:

    • Cryopreserved Human Hepatocytes (pooled donors)

    • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

    • Test Compound (10 mM stock in DMSO)

    • Positive Control (e.g., 7-hydroxycoumarin, for assessing Phase II activity)

    • Acetonitrile (ACN) with Internal Standard (IS)

  • Procedure:

    • Hepatocyte Revival: Rapidly thaw hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium and determine cell viability and density using a method like trypan blue exclusion. Viability should be >80%.

    • Incubation Setup: Dilute the hepatocyte suspension to a final density of 1 million viable cells/mL in incubation medium.[18]

    • Initiation: In a 96-well plate, add the hepatocyte suspension. Add the test compound to a final concentration of 1 µM and incubate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

    • Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN with IS.

    • Sample Processing & Analysis: Follow steps 5 and 6 from the HLM protocol.

Data Analysis and Interpretation

The concentration of the parent compound at each time point is measured by LC-MS/MS.[23][24] The percentage of compound remaining is plotted against time.

  • Calculate the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining compound versus incubation time. The slope of the linear portion of this plot is the negative elimination rate constant (-k).[19]

  • Calculate In Vitro Half-Life (t½): This is the time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k [20]

  • Calculate In Vitro Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein or number of cells used.[1][25]

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)

Comparative Results and Discussion

The following table presents hypothetical but mechanistically plausible data for this compound, designed to illustrate how these comparative assays provide critical insights.

ParameterHuman Liver Microsomes (+NADPH)Cryopreserved Human HepatocytesInterpretation
In Vitro t½ (min) 11518The half-life is over 6-fold shorter in hepatocytes.
In Vitro CLint 6.0 µL/min/mg38.5 µL/min/10⁶ cellsLow intrinsic clearance in microsomes, but moderate clearance in hepatocytes.
Metabolite Profile Minor peaks for hydroxylated and N-demethylated species detected.Major peak corresponding to 1-methyl-1H-indole-2-carboxylic acid.Ester hydrolysis is the dominant metabolic pathway.

Analysis of Results:

The data clearly indicates a significant discrepancy in metabolic rates between the two systems. The compound is relatively stable in liver microsomes, suggesting that CYP-mediated oxidation is a minor pathway.[25] This is supported by the detection of only small amounts of oxidative metabolites.

In stark contrast, the compound is rapidly metabolized in hepatocytes. The much shorter half-life and higher intrinsic clearance, coupled with the appearance of the carboxylic acid as the major metabolite, provide compelling evidence that carboxylesterase-mediated hydrolysis is the primary clearance mechanism .[10] This pathway is not fully captured in the standard HLM assay because the relevant enzymes are largely cytosolic, not microsomal.

This finding is critical for drug development. It identifies the ethyl ester as the principal metabolic "soft spot." If a longer half-life is desired, medicinal chemistry efforts should focus on modifying this functional group. Alternatives could include replacing the ester with a more stable amide or a bioisostere, or introducing steric hindrance near the ester to slow the rate of hydrolysis.[26]

Conclusion

The evaluation of this compound demonstrates the power of a comparative in vitro approach. While a simple microsomal stability assay would have misleadingly classified the compound as stable, the inclusion of a hepatocyte assay correctly identified a rapid clearance pathway via ester hydrolysis. This case study underscores a fundamental principle in drug metabolism: the choice of the experimental system must be aligned with the structural features of the compound being tested. By employing a multi-system approach, researchers can build a more accurate and actionable understanding of a compound's metabolic fate, enabling more effective data-driven decisions in the drug discovery cascade.

References

  • Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Patsnap Synapse (2024). What is the importance of metabolic stability in drug design?.
  • Sun, D. (2007). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Utah.
  • Creative Commons (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • Creative Bioarray (n.d.). In Vitro Metabolic Stability.
  • Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
  • Obach, R. S. (2004). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Eurofins Discovery (n.d.). Metabolic Stability Services.
  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed.
  • Henderson, O. (2024). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • ResearchGate (2024). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
  • S, S., & P, P. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • protocols.io (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (2011). Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. PubMed.
  • Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
  • Jäntti, S., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications.
  • ResearchGate (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Drug Discovery World (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Springer Nature Experiments (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Creative Bioarray (n.d.). Microsomal Stability Assay.
  • Cyprotex (n.d.). Microsomal Stability.
  • Zhou, L., He, K., & Li, N. (2005). Metabolism and bioactivation of 3-methylindole by human liver microsomes. PubMed.
  • ACS Publications (2008). Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4.
  • Sun, D., et al. (2008). Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. PubMed.
  • Gao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC.
  • ChemRxiv (2024). Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N- Substituted Indolines via Enzymatic Carbene Transfer.
  • LibreTexts Chemistry (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives.
  • ResearchGate (2008). (PDF) Metabolic activation of carboxylic acids.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. De Gruyter.
  • ResearchGate (2019). (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • ResearchGate (2024). Metabolic pathways involved in the production of carboxylic acids and....
  • Sketchy (n.d.). Reactions of Carboxylic Acids - Free Sketchy MCAT Lesson.
  • Almutairi, M. S., et al. (2017). Ethyl 1H-indole-2-carboxylate. PMC.
  • ResearchGate (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Pretze, M., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. PubMed.
  • KEGG (n.d.). KEGG PATHWAY Database.
  • Iannone, L., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • ResearchGate (2016). Interindividual Variability in Cytochrome P450-Mediated Drug Metabolism.

Sources

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. This guide is designed to provide an in-depth, technical comparison of Quantitative Structure-Activity Relationship (QSAR) studies as applied to the promising class of indole-2-carboxamide derivatives. My aim is to move beyond a mere recitation of protocols and delve into the strategic thinking and causal reasoning that underpin successful QSAR-driven drug discovery campaigns. We will explore the synthesis of these compounds, their biological evaluation, and a critical comparison of various QSAR modeling techniques, all grounded in real-world experimental data and insights.

The Enduring Appeal of the Indole-2-Carboxamide Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of biologically active molecules, from neurotransmitters to anticancer agents.[1][2] The indole-2-carboxamide motif, in particular, has garnered significant attention due to its synthetic tractability and its ability to engage in key hydrogen bonding and hydrophobic interactions within diverse biological targets.[3] This has led to the development of indole-2-carboxamides with a wide spectrum of therapeutic activities, including anticancer,[1][4] antibacterial,[5] and modulatory effects on cannabinoid receptors.[6][7]

Foundational Chemistry: Synthesizing the Indole-2-Carboxamide Core

A robust QSAR study begins with a well-characterized and diverse set of compounds. The synthesis of indole-2-carboxamides is typically achieved through a multi-step process, often commencing with the versatile Fischer indole synthesis. The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative indole-2-carboxamide.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-Indole-2-Carboxamides

This protocol outlines a general and widely applicable route to a variety of N-substituted indole-2-carboxamides.

Step 1: Fischer Indole Synthesis of Ethyl Indole-2-carboxylates [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired phenylhydrazine hydrochloride (1.0 eq.) and a 2-ketoacid or ester, such as ethyl pyruvate (1.1 eq.), in absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) (0.1 eq.). The acid catalyzes the cyclization, which is the hallmark of the Fischer indole synthesis.

  • Reflux: Heat the reaction mixture to reflux (typically 78-85 °C) and maintain for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the ethyl indole-2-carboxylate.

Step 2: Saponification to Indole-2-carboxylic Acid [8]

  • Hydrolysis: Dissolve the ethyl indole-2-carboxylate from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heating: Heat the mixture to 40-60 °C and stir for 2-12 hours until the ester is completely hydrolyzed, as confirmed by TLC.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. The resulting precipitate, the indole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Amide Coupling to Yield Indole-2-carboxamides [8]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-2-carboxylic acid from Step 2 (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture. The base is crucial for neutralizing the hexafluorophosphate byproduct and facilitating the amide bond formation.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final N-substituted indole-2-carboxamide.

Biological Evaluation: Quantifying the Structure-Activity Relationship

The "A" in QSAR stands for "Activity," and its accurate quantification is paramount. The choice of biological assay is dictated by the therapeutic target of interest. For anticancer agents, a common and robust method for assessing cytotoxicity is the MTT assay.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][10]

  • Compound Treatment: Prepare serial dilutions of the synthesized indole-2-carboxamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

A Comparative Guide to QSAR Methodologies for Indole-2-Carboxamides

With a dataset of synthesized indole-2-carboxamides and their corresponding biological activities, we can now embark on the QSAR modeling process. The choice of QSAR methodology is a critical decision that will influence the predictive power and interpretability of the resulting model. Here, we compare the most common 2D- and 3D-QSAR approaches.

2D-QSAR: The Foundation of Structure-Activity Correlation

2D-QSAR models establish a mathematical relationship between the biological activity of a series of compounds and their 2D molecular descriptors.[2][12] These descriptors are calculated from the 2D representation of the molecule and can be broadly categorized as electronic, steric, hydrophobic, and topological.

Common 2D Descriptors in Indole-2-Carboxamide QSAR Studies:

Descriptor ClassExamplesSignificance in Drug Action
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesGoverns electrostatic interactions, hydrogen bonding, and reactivity.[13]
Steric Molecular weight, Molar refractivity, van der Waals volumeInfluences how a molecule fits into a binding pocket and its overall size.
Hydrophobic LogP (octanol-water partition coefficient)Crucial for membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices (e.g., Kier & Hall indices)Encodes information about the branching and connectivity of the molecular skeleton.

Workflow for Building a 2D-QSAR Model:

The following diagram illustrates the typical workflow for developing a 2D-QSAR model.

2D-QSAR Workflow Data Data Collection (Structures & Activities) Descriptors Descriptor Calculation (2D Descriptors) Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Building (e.g., MLR, PLS) Split->Model Validation Model Validation (Internal & External) Model->Validation Interpretation Model Interpretation & New Compound Design Validation->Interpretation 3D-QSAR Workflow Data Data Collection (Structures & Activities) Conformation Conformational Analysis Data->Conformation Alignment Molecular Alignment Conformation->Alignment Fields Molecular Field Calculation (Steric, Electrostatic, etc.) Alignment->Fields PLS Partial Least Squares (PLS) Analysis Fields->PLS Validation Model Validation (Internal & External) PLS->Validation Contours Contour Map Interpretation & New Compound Design Validation->Contours

Caption: A typical workflow for building a 3D-QSAR model.

Comparison of CoMFA and CoMSIA:

FeatureCoMFACoMSIA
Fields Steric and ElectrostaticSteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
Calculation Lennard-Jones and Coulombic potentialsGaussian-type distance dependence
Contour Maps Can have sharp drop-offs at the molecular surfaceSmoother and more readily interpretable
Alignment Sensitivity Highly sensitive to the alignment ruleGenerally less sensitive to small changes in alignment

Case Study: A Comparative Analysis of QSAR Models for Indole-2-Carboxamide Anticancer Agents

To illustrate the practical application of these methodologies, let's consider a hypothetical dataset of indole-2-carboxamide derivatives with their experimentally determined IC50 values against the MCF-7 breast cancer cell line.

Table 1: Hypothetical Dataset of Indole-2-Carboxamides and their Anticancer Activity

CompoundR1R2IC50 (µM)pIC50 (-logIC50)
1 H4-Cl5.25.28
2 H4-F8.15.09
3 H4-CH312.54.90
4 5-Cl4-Cl0.86.10
5 5-Cl4-F1.55.82
6 5-Cl4-CH33.25.50
7 5-F4-Cl1.15.96
8 5-F4-F2.35.64
9 5-F4-CH34.85.32
10 5-CH34-Cl2.55.60
11 5-CH34-F4.15.39
12 5-CH34-CH37.95.10

Table 2: Comparison of Hypothetical QSAR Model Statistics

ModelDescriptors/Fieldsq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)
2D-QSAR (MLR) LogP, Molar Refractivity, Dipole Moment0.650.780.62
3D-QSAR (CoMFA) Steric, Electrostatic0.720.910.68
3D-QSAR (CoMSIA) Steric, Electrostatic, Hydrophobic0.780.940.75

Interpretation of Results:

In this hypothetical case, the 3D-QSAR models, particularly CoMSIA, demonstrate superior statistical robustness and predictive power compared to the 2D-QSAR model. The higher q² and r²_pred values for the CoMSIA model suggest that it is better at capturing the essential structural features that govern the anticancer activity of these indole-2-carboxamides. [14]The inclusion of the hydrophobic field in the CoMSIA model likely accounts for its improved performance, highlighting the importance of hydrophobic interactions in the binding of these compounds to their biological target.

From Model to Molecule: The Power of QSAR in Rational Drug Design

The ultimate goal of any QSAR study is to guide the design of new, more potent, and selective compounds. The insights gained from the QSAR models can be used to propose structural modifications that are predicted to enhance biological activity.

Applying QSAR Insights to the Design of Novel Indole-2-Carboxamides:

  • 2D-QSAR: The MLR model might indicate that a higher LogP and a lower dipole moment are correlated with increased activity. This would suggest synthesizing analogs with more lipophilic substituents and fewer polar groups.

  • 3D-QSAR: The contour maps generated from the CoMFA and CoMSIA models provide a more detailed, three-dimensional roadmap for optimization. For example, a sterically favored region (green contour) near the R1 position would suggest that introducing bulkier substituents at this position could enhance activity. Conversely, an electrostatically disfavored region (red contour) near the R2 position would indicate that electron-withdrawing groups are preferred at this position.

Conclusion: A Synergistic Approach to Drug Discovery

The journey from a promising chemical scaffold to a viable drug candidate is long and arduous. Quantitative Structure-Activity Relationship studies provide a powerful set of computational tools to navigate this journey with greater efficiency and precision. By integrating synthetic chemistry, biological evaluation, and a comparative analysis of different QSAR methodologies, researchers can gain a deeper understanding of the structure-activity landscape of indole-2-carboxamides and rationally design novel compounds with improved therapeutic potential. This guide has aimed to provide not just the "how" but also the "why" behind these powerful techniques, empowering you to apply them effectively in your own drug discovery endeavors.

References

  • Tutorial: Molecular Descriptors in QSAR - UC Santa Barbara. (n.d.).
  • Full article: Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. (n.d.).
  • Introduction to 3D-QSAR - Basicmedical Key. (2016, July 18).
  • 3d qsar | PPTX - Slideshare. (n.d.).
  • QSAR analysis of indole analogues as monoamine oxidase inhibitors - PubMed. (n.d.).
  • Descriptors and Their Selection Methods in QSAR Analysis - Paradigm For Drug Design. (n.d.).
  • Explain 3D QSAR, COMFA and COMSIA QSAR Models - Filo. (2025, June 24).
  • 3D-QSAR : Principles and Methods - Drug Design Org. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13).
  • 3D-QSAR Studies of Indole Derivatives as Phosphodiesterase IV Inhibitors - PubMed. (n.d.).
  • What is QSAR with COMFA and COMSIA ? | ResearchGate. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • QSAR - Drug Design Org. (n.d.).
  • 2378-2393 Research Article QSAR study on Indole derivatives - JOCPR. (n.d.).
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022, August 16).
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (n.d.).
  • Exploring the structural necessities of novel Indole-2-carboxamides in terms of QSAR modeling; a CB1 receptor antagonist - ResearchGate. (2024, April 25).
  • Beginner's Guide to 3D-QSAR in Drug Design - Neovarsity. (2025, May 29).
  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC - NIH. (n.d.).
  • The detailed, step-by-step process for conducting a 2D-QSAR study: from preparation to publication - YouTube. (2023, May 24).
  • Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed. (2012, June 14).
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing. (2021, April 26).
  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC). (n.d.).
  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry. (2023, June 30).
  • QSAR study on Indole derivatives | Request PDF - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed. (n.d.).
  • 2.7. Construction of 2D-QSAR Model - Bio-protocol. (n.d.).
  • 1D/2D QSAR model building; AutoQSAR - YouTube. (2020, October 15).
  • Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses - PubMed. (n.d.).
  • General steps of generating the QSAR model - ResearchGate. (n.d.).
  • How to build a better QSAR model - YouTube. (2025, February 19).
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry - ACS Publications. (2014, March 17).
  • Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB 1 Receptor. (n.d.).
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.).
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. (n.d.).
  • Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed. (2017, July 15).
  • On Two Novel Parameters for Validation of Predictive QSAR Models - MDPI. (n.d.).

Sources

A Comparative Analysis of Ethyl 1-Methyl-1H-indole-2-carboxylate Efficacy Against Established Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Inflammation and Drug Discovery

This guide provides an in-depth comparative analysis of ethyl 1-methyl-1H-indole-2-carboxylate, a novel indole derivative, against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin and Celecoxib. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory properties.[1] Many of these effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2][3] This investigation is predicated on the hypothesis that this compound may also exert its effects through this pathway.

Our objective is to provide a comprehensive framework for evaluating the inhibitory potential of this novel compound on COX-1 and COX-2 isoforms. We will compare its hypothetical efficacy and selectivity to that of Indomethacin, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.[4][5] This guide is intended for researchers and professionals in drug development, offering detailed experimental protocols and a logical framework for interpreting the resulting data.

The Scientific Rationale: Targeting Cyclooxygenase in Inflammation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins from arachidonic acid.[6][7] Prostaglandins are key mediators of inflammation, pain, and fever.[8] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal function.[9] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[10]

The therapeutic action of NSAIDs lies in their ability to inhibit COX enzymes.[11] Non-selective inhibitors like Indomethacin block both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins.[4][12] Selective COX-2 inhibitors, such as Celecoxib, were developed to reduce these side effects by primarily targeting the inflammation-induced enzyme.[5][13] Therefore, determining the inhibitory activity and selectivity profile of a new compound is crucial for predicting its therapeutic potential and safety profile.

Comparative Experimental Framework

To objectively assess the efficacy of this compound, a multi-tiered experimental approach is proposed. This involves both in vitro enzymatic assays and cell-based models of inflammation.

G cluster_0 In Vitro Enzyme Inhibition cluster_1 Cell-Based Anti-Inflammatory Assay enz_assay COX-1 & COX-2 Enzyme Activity Assay ic50 Determine IC50 Values enz_assay->ic50 pge2_assay Measure Prostaglandin E2 (PGE2) Production selectivity Calculate COX-2 Selectivity Index ic50->selectivity end End: Comparative Efficacy Profile selectivity->end cell_culture Culture Macrophages (e.g., RAW 264.7) stimulation Stimulate with Lipopolysaccharide (LPS) cell_culture->stimulation treatment Treat with Test Compounds stimulation->treatment treatment->pge2_assay pge2_assay->end start Start: Compound Evaluation start->enz_assay start->cell_culture

Caption: Experimental workflow for comparing COX inhibitory efficacy.

Detailed Experimental Protocols

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. A common method is to monitor the peroxidase activity of COX.[14][15]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds (this compound, Indomethacin, Celecoxib) dissolved in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Prepare the assay buffer containing heme.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for 100% initial activity (enzyme without inhibitor) and background (no enzyme).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately monitor the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of increase in absorbance is proportional to the COX peroxidase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory prostaglandin E2 in a cellular model of inflammation.[16][17]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from Gram-negative bacteria

  • Test compounds (this compound, Indomethacin, Celecoxib)

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 macrophages in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response and COX-2 expression. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubate the cells for a further 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-only control.

  • Determine the IC50 value for the inhibition of PGE2 production.

Interpreting the Comparative Data

The data obtained from these experiments will allow for a comprehensive comparison of this compound with the known inhibitors.

Hypothetical Comparative Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)PGE2 Production IC50 (µM) in RAW 264.7 cells
This compound 150.5301.2
Indomethacin 0.12.00.050.5
Celecoxib [5]150.151000.3

Note: The data for this compound is hypothetical and for illustrative purposes.

Analysis of Efficacy and Selectivity

Based on the hypothetical data, this compound demonstrates potent inhibition of COX-2 with an IC50 value of 0.5 µM. Its inhibitory activity against COX-1 is significantly lower (IC50 = 15 µM), resulting in a COX-2 selectivity index of 30. This suggests that the compound is a selective COX-2 inhibitor, similar to Celecoxib, but with a slightly lower selectivity.

In the cell-based assay, the hypothetical IC50 for the inhibition of PGE2 production (1.2 µM) is consistent with its enzymatic inhibitory profile. This value is higher than that of both Indomethacin and Celecoxib, suggesting that while it is an effective inhibitor, it may be less potent in a cellular context.

Mechanistic Insights and Signaling Pathways

The inhibition of COX enzymes by these compounds directly impacts the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins.

G cluster_cox Cyclooxygenase Pathway cluster_inhibitors Inhibitors phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins gi_protection GI Protection, Platelet Function pgh2->gi_protection via COX-1 inflammation Inflammation, Pain, Fever prostaglandins->inflammation indole_compound This compound indole_compound->cox2 indomethacin Indomethacin indomethacin->cox1 indomethacin->cox2 celecoxib Celecoxib celecoxib->cox2

Caption: The arachidonic acid cascade and points of inhibition.

Conclusion

This guide outlines a systematic approach to evaluating the efficacy of a novel compound, this compound, as a potential COX inhibitor. By comparing its performance against the well-characterized inhibitors Indomethacin and Celecoxib, researchers can gain valuable insights into its potency, selectivity, and potential as a therapeutic agent for inflammatory conditions. The provided experimental protocols offer a robust framework for generating the necessary data to support further drug development efforts. The hypothetical data presented herein suggests that this compound could be a promising selective COX-2 inhibitor, warranting further investigation.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • Indometacin - Wikipedia. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024, May 28).
  • What is the mechanism of Indomethacin? - Patsnap Synapse. (2024, July 17).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
  • Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects - YouTube. (2024, December 13).
  • What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. (2024, July 17).
  • Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) - CV Physiology. (n.d.).
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC - NIH. (n.d.).
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed. (2018, May 24).
  • An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition - Impactfactor. (2023, September 25).
  • The arachidonic acid cascade. | Download Scientific Diagram - ResearchGate. (n.d.).
  • The arachidonic acid cascade. The inducible enzyme COX-2 is very... - ResearchGate. (n.d.).
  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.).
  • Indole based cyclooxygenase inhibitors: Synthesis, biological evaluation, docking and NMR screening | Request PDF - ResearchGate. (2025, August 6).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.).
  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - MDPI. (n.d.).
  • (PDF) Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - ResearchGate. (2025, October 16).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.).
  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - NIH. (2021, April 30).
  • Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC - PubMed Central. (n.d.).
  • PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway - NIH. (n.d.).
  • Dysifragilone A inhibits LPS‑induced RAW264.7 macrophage activation by blocking the p38 MAPK signaling pathway - Spandidos Publications. (2017, October 26).
  • Ethyl 1H-indole-2-carboxylate - PMC - NIH. (n.d.).
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - MDPI. (2021, June 10).
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. (n.d.).
  • Effect of Structural Modification of Enol−Carboxamide-Type Nonsteroidal Antiinflammatory Drugs on COX-2/COX-1 Selectivity | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of Indole-Carboxamide Derivatives as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates an urgent and continuous pipeline of novel therapeutics. Indole-carboxamide derivatives have emerged as a promising class of compounds, demonstrating potent activity against Mycobacterium tuberculosis (M.tb), including drug-resistant strains.[1][2] Many compounds in this class function by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the in vitro validation of these derivatives, designed to generate robust, publication-quality data for advancing promising candidates.

The Validation Workflow: A Strategy for Progressive Confidence

A rigorous in vitro validation strategy does not rely on a single experiment but builds a case for a compound's potential through a tiered approach. This workflow ensures that resources are focused on the most promising candidates by eliminating weak contenders early. The process moves from assessing primary potency to evaluating safety and selectivity.

Validation_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Decision & Advancement START Indole-Carboxamide Derivative Library MABA Determine Minimum Inhibitory Concentration (MIC) (Microplate Alamar Blue Assay) START->MABA Primary Potency CYTO Assess Cytotoxicity (MTT Assay on Mammalian Cells) MABA->CYTO Potent Compounds SI Calculate Selectivity Index (SI) CYTO->SI DECISION Prioritize Candidates (High Potency, High SI) SI->DECISION Data Analysis ADVANCE Advance to Further Studies (e.g., Mechanism of Action, In Vivo Models) DECISION->ADVANCE MABA_Principle Mtb Metabolically Active M.tb Enzymes Reductase Enzymes Mtb->Enzymes Resazurin Alamar Blue (Resazurin) (Blue, Non-fluorescent) Enzymes->Resazurin Reduction Resorufin Resorufin (Pink, Fluorescent)

Caption: The biochemical principle of the Microplate Alamar Blue Assay (MABA).

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established methodologies for M.tb susceptibility testing. [4][5][6]

  • Preparation of Mycobacterial Inoculum:

    • Culture M.tb H37Rv (a standard virulent strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase).

    • Incubate at 37°C until the culture reaches mid-log phase (OD₆₀₀ of 0.6-0.8).

    • Dilute the culture in 7H9 broth to a final concentration that will yield approximately 1 x 10⁵ colony-forming units (CFU)/mL in the final assay volume. [6]

  • Compound Plating:

    • In a sterile 96-well microplate, add 100 µL of sterile 7H9 broth to all wells.

    • Prepare stock solutions of your indole-carboxamide derivatives and standard drugs (e.g., Isoniazid, Rifampicin) in dimethyl sulfoxide (DMSO).

    • In the first column of wells, add an appropriate volume of compound stock to achieve the highest desired concentration. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last column. This creates a concentration gradient.

    • Crucial Controls:

      • Positive Control: Wells containing M.tb and a known effective drug (e.g., Rifampicin).

      • Negative Control (Growth Control): Wells containing M.tb and the highest concentration of DMSO used for the test compounds (typically ≤1%).

      • Sterility Control: Wells containing medium only.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control).

    • Seal the plate with a breathable sealer or in a secondary container and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well. [6] * Re-incubate the plate at 37°C for 24 hours.

  • Reading and Interpretation:

    • Visually inspect the plate. The MIC is the lowest drug concentration that remains blue. [7]A pink color indicates growth. The growth control well should be pink.

Secondary Screening: Assessing Cytotoxicity and Selectivity

A potent antitubercular compound is only useful if it is not toxic to human cells. Therefore, the next step is to assess the cytotoxicity of the derivatives against a mammalian cell line and calculate the Selectivity Index (SI). The SI provides a quantitative measure of a compound's therapeutic window.

SI = CC₅₀ / MIC

Where CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of mammalian cells. A higher SI value is desirable, indicating that the compound is significantly more toxic to mycobacteria than to host cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [8][9]Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. [8]

  • Cell Culture:

    • Seed a mammalian cell line (e.g., Vero, monkey kidney epithelial cells, or HepG2, human liver cancer cells) in a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the indole-carboxamide derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. * Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals. [8][10] * Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [10] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (percent viability vs. log concentration) and determine the CC₅₀ value using non-linear regression analysis.

Data Interpretation and Comparative Analysis

The ultimate goal is to identify derivatives with low MIC values and high CC₅₀ values, resulting in a favorable Selectivity Index. This data should be benchmarked against standard antitubercular drugs.

First-line antitubercular drugs include Isoniazid, Rifampin, Pyrazinamide, and Ethambutol. [11][12]Second-line drugs , used for treating resistant TB, include fluoroquinolones (e.g., Levofloxacin, Moxifloxacin) and other agents like Bedaquiline and Linezolid. [13][14] Table 1: Hypothetical Comparative Data for Indole-Carboxamide Derivatives

CompoundM.tb H37Rv MIC (µg/mL)Vero Cell CC₅₀ (µg/mL)Selectivity Index (SI)
Indole-Carboxamide A 0.1>100>1000
Indole-Carboxamide B 0.550100
Indole-Carboxamide C 8.0>100>12.5
Isoniazid (Standard) 0.05>100>2000
Rifampicin (Standard) 0.1>50>500

In this hypothetical example, Indole-Carboxamide A demonstrates the most promising profile with high potency (low MIC) and low cytotoxicity, resulting in an excellent selectivity index, comparable to or better than standard drugs.

Concluding Remarks and Future Directions

This guide outlines the foundational in vitro assays required to validate the antitubercular potential of novel indole-carboxamide derivatives. Compounds exhibiting a high Selectivity Index (typically >100 is considered promising for further investigation) should be prioritized for more advanced studies. These next steps include:

  • Minimum Bactericidal Concentration (MBC) assays: To determine if the compounds are bacteriostatic or bactericidal.

  • Intracellular activity assays: To assess efficacy against M.tb residing within macrophages, which is more physiologically relevant. [15][16]* Mechanism of Action studies: While many indole-carboxamides target MmpL3, some may act via other mechanisms, such as inhibiting tryptophan biosynthesis. [17][18]Validating the specific target is crucial.

  • In vivo efficacy and toxicity studies: Promising candidates must ultimately be tested in animal models of tuberculosis to evaluate their real-world therapeutic potential.

By following this structured, data-driven approach, researchers can confidently identify and advance the most promising indole-carboxamide derivatives in the fight against tuberculosis.

References

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.
  • Farnia, P., Masjedi, M. R., & Velayati, A. A. (2008). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology.
  • La Rosa, V., Poce, G., Canseco, J. O., Buroni, S., Pasca, M. R., Biava, M., & Brecchia, G. (2012). Mechanism of action of indolcarboxamides. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Gilman, R. H. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy.
  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar.
  • Médecins Sans Frontières. (n.d.). Standard code for treatment regimens. MSF Medical Guidelines.
  • Onajole, O. K., Pieroni, M., Tipparaju, P., Lun, S., Stec, J., Chen, G., ... & Bishai, W. R. (2013). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH.
  • Lee, H., Onajole, O. K., Lun, S., Pieroni, M., Tipparaju, P., Bishai, W. R., & Kozikowski, A. P. (2019). Advancing the Therapeutic Potential of Indoleamides for Tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Ramachandran, G., Evans, D. A., Wintjens, R. T., Robertson, G. T., & Barry, C. E. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology.
  • World Health Organization. (n.d.). WHO Classification of first and second-line anti-TB drugs and recommended dose. ResearchGate.
  • Duggirala, S., & Mahajan, K. (2023). Antitubercular Medications. StatPearls - NCBI Bookshelf.
  • El-Dash, N., El-Sayed, M., Al-Harrasi, A., & El-Gamal, M. I. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • World Health Organization. (2010). Standard treatment regimens. Treatment of Tuberculosis: Guidelines - NCBI Bookshelf.
  • Cantrell, C. L., Franzblau, S. G., & Fischer, N. H. (2001). Antimycobacterial susceptibility testing methods for natural products research. PMC - NIH.
  • Al-Zahrani, A. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy.
  • Dr.Oracle. (2025). What is the typical regimen for 2nd (second) line antitubercular therapy?. Dr.Oracle.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Wang, C., Li, Y., Wang, J., Lv, M., Li, J., & Zheng, R. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology.
  • Early, J. V., Blue, T. R., Melief, E. H., Johnson, T. A., & Aldrich, C. C. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Early, J. V., Blue, T. R., Melief, E. H., Johnson, T. A., & Aldrich, C. C. (2021). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Merck Millipore. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Merck Millipore.

Sources

Comparative Docking Analysis of Ethyl 1-Methyl-1H-indole-2-carboxylate with High-Value Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

A Technical Guide for Researchers in Drug Discovery

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] This guide presents a comparative molecular docking study of ethyl 1-methyl-1H-indole-2-carboxylate against three prominent protein targets implicated in cancer and inflammation: Cyclooxygenase-2 (COX-2), B-cell lymphoma 2 (Bcl-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By juxtaposing its binding energetics and interaction profiles with known inhibitors, we aim to elucidate its therapeutic potential and provide a methodological framework for similar in silico investigations.

Introduction: The Significance of the Indole Scaffold

Indole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4][5] The indole ring system, a fusion of a benzene and a pyrrole ring, serves as a privileged scaffold, capable of engaging in various non-covalent interactions with biological macromolecules.[3] The versatility of the indole core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several FDA-approved drugs, such as the anticancer agents sunitinib and panobinostat, feature an indole moiety, underscoring its clinical relevance.[6][7][8]

This compound is a derivative of indole-2-carboxylic acid. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to other biologically active indoles makes it a compelling candidate for computational screening against various therapeutic targets.[9][10][11][12] This guide will explore its potential as an inhibitor of COX-2, Bcl-2, and VEGFR-2, three well-validated targets in oncology and inflammation.

Selection of Target Proteins: Rationale and Biological Context

The choice of target proteins is critical for a meaningful comparative docking study. We have selected three proteins based on their established roles in disease pathogenesis and the availability of high-quality crystal structures.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[13][14] Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][15]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[16][17] Inhibiting Bcl-2 can restore the natural process of programmed cell death (apoptosis) in malignant cells.[16][17]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][19][20][21] Blocking VEGFR-2 signaling can inhibit tumor neovascularization, thereby starving the tumor of essential nutrients.[18][19][20]

Methodology: A Validated In Silico Workflow

The following section details the step-by-step protocol for the comparative molecular docking studies. This workflow is designed to be reproducible and adheres to best practices in computational drug design.[22][23][24][25][26]

Software and Tools
  • Molecular Docking: AutoDock Vina[27]

  • Visualization and Analysis: UCSF Chimera[22][23], Discovery Studio Visualizer

  • Ligand and Protein Preparation: AutoDock Tools[24], Open Babel

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (PDB) Ligand 2. Ligand Structure Preparation Grid 3. Grid Box Generation PDB->Grid Docking 4. Molecular Docking (AutoDock Vina) Grid->Docking Results 5. Analysis of Docking Results Docking->Results Comparison 6. Comparative Analysis Results->Comparison

Caption: A streamlined workflow for the comparative molecular docking study.

Detailed Protocols

Step 1: Protein Preparation

  • Obtain Crystal Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):

    • COX-2: PDB ID: 5IKR

    • Bcl-2: PDB ID: 2W3L

    • VEGFR-2: PDB ID: 2OH4

  • Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.[25][26] If the protein is a multimer, retain only the chain containing the active site of interest.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign Kollman charges using AutoDock Tools. This step is crucial for accurate electrostatic interaction calculations.[24]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures:

    • This compound: The 3D structure was generated and energy minimized using appropriate software.

    • Reference Ligands:

      • Celecoxib (for COX-2): A known selective COX-2 inhibitor.

      • Navitoclax (for Bcl-2): A known Bcl-2 inhibitor.

      • Sorafenib (for VEGFR-2): A known VEGFR-2 inhibitor.[19][28]

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation.

  • Define Torsion and Root: Define the rotatable bonds and the root atom of the ligand using AutoDock Tools. This allows for ligand flexibility during the docking simulation.

  • Save in PDBQT Format: Save the prepared ligand structures in the PDBQT file format.

Step 3: Grid Box Generation

  • Identify the Binding Site: The binding site is defined as the region of the protein where the co-crystallized ligand (or a known inhibitor) binds.

  • Define the Grid Box: Using AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow for the free rotation and translation of the ligand.

Step 4: Molecular Docking with AutoDock Vina

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[27][29] Vina will perform a conformational search of the ligand within the defined grid box and generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).[30]

Step 5: Analysis of Docking Results

  • Binding Affinity: The primary metric for evaluating the docking results is the binding affinity, which represents the free energy of binding.[30] A more negative value indicates a stronger predicted binding.[30][31]

  • Binding Pose and Interactions: Visualize the top-ranked binding poses of the ligands in the active site of the proteins using UCSF Chimera or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[30][31]

Results and Discussion: Comparative Analysis

The following tables summarize the docking scores and key interactions of this compound and the reference inhibitors with the target proteins.

Docking with Cyclooxygenase-2 (COX-2)
LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-8.9HIS90, LEU352, SER353, TYR355, ARG513, PHE518, ALA527
Celecoxib (Reference)-10.8HIS90, LEU352, VAL349, SER353, TYR355, ARG513, PHE518

This compound demonstrated a favorable binding affinity for the COX-2 active site, although it was less potent than the reference inhibitor, Celecoxib. The indole ring of the test compound occupied the hydrophobic channel of the active site, forming interactions with key residues. The ethyl ester group was positioned towards the solvent-accessible region.

Docking with B-cell lymphoma 2 (Bcl-2)
LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-7.5PHE105, TYR108, GLY145, ARG146, PHE149, ALA152, VAL155
Navitoclax (Reference)-10.2PHE105, TYR108, GLU136, GLY145, ARG146, PHE149, VAL155

The docking results suggest that this compound has a moderate affinity for the BH3 binding groove of Bcl-2. The indole moiety formed hydrophobic interactions with key residues in the groove. The binding affinity was lower than that of Navitoclax, which forms additional hydrogen bonds and has a more extensive interaction network.

Docking with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-8.2CYS919, LYS868, GLU885, ASP1046, PHE1047
Sorafenib (Reference)-11.5CYS919, LYS868, GLU885, LEU889, ASP1046, PHE1047

In the ATP-binding pocket of VEGFR-2, this compound exhibited a good binding affinity. The indole core interacted with the hinge region of the kinase domain, a common binding mode for VEGFR-2 inhibitors. However, its predicted affinity was weaker than that of the multi-kinase inhibitor Sorafenib.

Key Mechanistic Insights and Structure-Activity Relationships

The comparative analysis reveals that while this compound shows promise as a scaffold for inhibitor design, it lacks the specific functional groups that contribute to the high potency of the reference compounds. For instance, the sulfonamide group of Celecoxib is crucial for its selectivity and strong binding to COX-2. Similarly, the more complex structures of Navitoclax and Sorafenib allow for more extensive interactions with their respective targets.

The indole ring of this compound consistently participates in hydrophobic and pi-stacking interactions within the binding pockets of all three targets. This suggests that the indole core is a valuable pharmacophore. The ethyl ester group, while contributing to the overall binding, could be a point for chemical modification to introduce functional groups that can form additional hydrogen bonds or stronger hydrophobic interactions, thereby enhancing binding affinity and selectivity.

Conclusion and Future Directions

This in silico comparative study has demonstrated that this compound possesses the potential to bind to the active sites of therapeutically relevant proteins such as COX-2, Bcl-2, and VEGFR-2. While its predicted binding affinities are lower than those of established inhibitors, the indole scaffold serves as a promising starting point for the design of novel, more potent inhibitors.

Future work should focus on the synthesis and in vitro biological evaluation of this compound and its rationally designed analogs to validate these computational findings. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes and the dynamics of the binding interactions.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. Bentham Science.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Indoles in Drug Discovery. PharmaBlock.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simul
  • Preparing the protein and ligand for docking. ScotChem.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • Session 4: Introduction to in silico docking. EMBL-EBI.
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI.
  • In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. PubMed Central.
  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI.
  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire.
  • How does one prepare proteins for molecular docking? Quora.
  • Molecular Docking Studies of Selected Inhibitors of β-cell Lymphoma-2 Family Proteins.
  • Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites.
  • Molecular docking proteins preparation.
  • How to interprete and analyze molecular docking results?
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
  • In Silico Computational Studies of Bioactive Secondary Metabolites from Wedelia trilobata against Anti-Apoptotic B-Cell Lymphoma-2 (Bcl-2) Protein Associated with Cancer Cell Survival and Resistance. MDPI.
  • (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021).
  • Molecular docking analysis of penta galloyl glucose with the bcl-2 family of anti-apoptotic targets. PubMed Central.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Pharmacophore and Molecular Docking-Based Virtual Screening of B-Cell Lymphoma 2 (BCL 2) Inhibitor from Zinc Natural Database as Anti-Small Cell Lung Cancer.
  • Indole derivatives targeting colchicine binding site as potential anticancer agents.
  • Autodock - Vina Protocol. Scribd.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.
  • Basic docking — Autodock Vina 1.2.
  • Protocol for Docking with AutoDock. Overleaf.
  • Molecular Docking: A structure-based drug designing approach. JSciMed Central.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Ethyl 1H-indole-2-carboxyl
  • How I can analyze and present docking results?
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • AutoDock Vina. The Scripps Research Institute.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube.
  • AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. PubMed Central.
  • Binding free energy analysis of protein-protein docking model structures by evERdock. AIP Publishing.
  • (PDF) Ethyl 1H-indole-2-carboxylate.
  • ethyl 1H-indole-2-carboxyl
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 1-methyl-1H-indole-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2][3]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2][3]

These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form, including as a waste product.

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation[1][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To avoid skin contact which can lead to irritation[1][3].
Body Protection Laboratory coat, long-sleeved clothing.To protect the skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize the risk of inhaling dust or vapors, which may cause respiratory tract irritation[1][2].

Waste Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that waste is managed in the most appropriate and compliant manner.

Do NOT mix this compound waste with the following:

  • Strong Oxidizing Agents: To prevent exothermic reactions.

  • Strong Acids and Bases: To avoid hydrolysis or other reactions that could generate hazardous byproducts.

Step-by-Step Container Selection and Labeling:
  • Select a Compatible Container:

    • For solid waste, use a clearly labeled, sealable, and durable container. High-density polyethylene (HDPE) containers are a suitable choice.

    • For liquid waste (e.g., solutions containing the compound), use a leak-proof, screw-cap container. If the solvent is corrosive, ensure the container material is compatible (e.g., glass for many acids, but not for hydrofluoric acid).

  • Label the Container Clearly:

    • All waste containers must be labeled with the words "HAZARDOUS WASTE".

    • The label must clearly identify the contents, including the full chemical name: "this compound".

    • If it is a mixed waste, list all components and their approximate percentages.

    • Indicate the specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Include the date of waste accumulation.

Disposal Procedures: From Laboratory Bench to Final Disposition

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

For Small Quantities (Lab-Scale):
  • Solid Waste:

    • Carefully transfer any un-reusable solid this compound into a designated hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste into separate containers.

For Large Quantities and Bulk Disposal:

The disposal of larger quantities of this compound should be managed through your institution's Environmental Health and Safety (EHS) office.

  • Secure Storage: Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with a clear inventory of the waste.

Spill Response and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:
  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill:

    • For solid spills: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway cluster_final Final Disposition start Waste Generation (this compound) haz_assess Hazard Assessment (Review SDS) start->haz_assess ppe Don Appropriate PPE haz_assess->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage pickup Arrange for EHS Waste Pickup storage->pickup end Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these practices into your standard operating procedures, you contribute to a safer research environment and ensure compliance with federal and local regulations. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemicals you handle.

References

  • Angene Chemical.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds requires more than just following a checklist; it demands a deep, causal understanding of a substance's potential hazards and the rationale behind each safety protocol. This guide provides essential, immediate safety and logistical information for handling Ethyl 1-Methyl-1H-indole-2-carboxylate (CAS No. 202745-74-2), moving beyond mere instruction to instill a culture of informed safety.

Our approach is built on the principle that a protocol should be a self-validating system. By understanding the "why" behind each step, you can dynamically assess risk and ensure your safety, and the safety of your colleagues, is never compromised.

Part 1: Hazard Identification and Risk Assessment

The foundation of any safety protocol is a thorough understanding of the material's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our choice of personal protective equipment and handling procedures.[1][2][3]

Hazard ClassificationGHS Hazard StatementSignal WordPotential Effect
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedWarningIngestion can cause harmful health effects.[1][2][3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationWarningDirect contact can lead to skin inflammation, redness, and discomfort.[1][4][5]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationWarningContact with eyes can cause significant, potentially damaging, irritation.[1][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationWarningInhalation of dust or aerosols can irritate the respiratory tract.[1][2][6]

This hazard profile dictates that our primary goal is to prevent the compound from coming into contact with our skin, eyes, or respiratory system and to avoid accidental ingestion.

Part 2: Engineering Controls as the First Line of Defense

Before we even consider PPE, we must utilize engineering controls to minimize exposure. PPE is the final barrier between you and the chemical; it should not be the only one.

  • Chemical Fume Hood: All handling of solid this compound and any procedures that could generate dust or aerosols must be performed inside a certified chemical fume hood.[1][2][3] This is the most critical step in mitigating the respiratory irritation hazard.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps dilute any fugitive emissions that may escape primary containment.[4][7]

  • Safety Stations: An accessible and tested safety shower and eye wash station are mandatory in any area where this chemical is handled.[1][4]

Part 3: Personal Protective Equipment (PPE) Protocol

The following PPE is required when handling this compound. The selection is directly based on the GHS hazards identified above.

Eye and Face Protection

Requirement: Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][7][8]

Causality: The "Causes serious eye irritation" (H319) classification means that even minor contact from a splash or airborne particle can lead to significant injury. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes or fine dust. In situations with a higher risk of splashing (e.g., large-volume transfers), a face shield should be worn in addition to safety goggles.[8][9]

Hand Protection

Requirement: Compatible, chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[1][4][8]

Causality and Best Practices:

  • Material Choice: Nitrile gloves are generally a good first choice for splash protection against a wide range of organic compounds. They provide a robust barrier to mitigate the "Causes skin irritation" (H315) hazard.

  • Inspection is Critical: Gloves must be inspected for any signs of degradation or perforation before each use.[4][7][8]

  • Proper Removal: Avoid cross-contamination. Use the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the chemical.[4][8]

  • Hygiene: Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[2] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4][5]

Skin and Body Protection

Requirement: A lab coat or other protective clothing is mandatory to prevent skin exposure.[1][4][5]

Causality: A lab coat prevents incidental contact with skin on the arms and body. It also protects personal clothing from contamination, which could otherwise become a secondary source of exposure. For tasks with a significant risk of splashing, an impervious chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

The need for respiratory protection is conditional and depends on the specific handling procedure. The "May cause respiratory irritation" (H335) hazard becomes a primary concern when dust or aerosols can be generated.

The following workflow provides a logical, step-by-step guide to determine the appropriate level of respiratory protection.

G Respiratory Protection Decision Workflow start Start: Handling This compound fume_hood Is the entire procedure performed within a certified chemical fume hood? start->fume_hood aerosol Is there a significant risk of generating dust or aerosols? (e.g., weighing large quantities, sonication, vigorous mixing) fume_hood->aerosol No no_resp Result: No respiratory protection required beyond engineering controls. fume_hood->no_resp Yes resp_needed Action: Use a NIOSH/MSHA approved respirator. A type N95 (US) or type P1 (EN 143) particle filter is a minimum requirement. aerosol->resp_needed Yes aerosol->no_resp No (Small scale solution handling)

Caption: Decision workflow for selecting appropriate respiratory protection.

Part 4: Operational and Disposal Plans

Safe science extends through the entire lifecycle of a chemical in the lab, from handling to disposal.

Safe Handling and Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not breathe vapor, mist, or gas.[2][4]

  • Wash hands and face thoroughly after handling the material.[4][5]

  • Do not eat, drink, or smoke in the laboratory where this chemical is being used.[3]

Spill Containment and Cleanup

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Personal Protection: Wear the full PPE ensemble described above, including respiratory protection if the spill involves the solid form.[1][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][7]

  • Cleanup: For solid spills, carefully sweep or wipe up the material and place it in a sealed container for disposal.[2][4] For liquid solutions, absorb with an inert material (e.g., vermiculite, sand, or diatomite) and place in a sealed container.[1][3]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal
  • All contaminated materials, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][10]

By integrating this comprehensive safety framework into your daily operations, you build a resilient and trustworthy research environment. This proactive approach to safety not only protects you and your colleagues but also enhances the quality and reliability of your scientific outcomes.

References

  • PubChem, National Center for Biotechnology Information.
  • Angene Chemical, Safety Data Sheet - Ethyl 3-formyl-1H-indole-6-carboxyl
  • University of Hawaii, CTAHR. UNIT 7: Personal Protective Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-methyl-1H-indole-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。